molecular formula C8H14O2 B1595355 4,5-Octanedione CAS No. 5455-24-3

4,5-Octanedione

Cat. No.: B1595355
CAS No.: 5455-24-3
M. Wt: 142.2 g/mol
InChI Key: XYZAPOXYXNIBEU-UHFFFAOYSA-N
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Description

4,5-Octanedione is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble or insoluble in watersoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23256. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

octane-4,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-3-5-7(9)8(10)6-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZAPOXYXNIBEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50202971
Record name 4,5-Octanedione
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Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Yellow liquid; At high concentration powerful pungent, fatty buttery aroma; upon dilution pleasant creamy-buttery aroma
Record name 4,5-Octanedione
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2015/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name 4,5-Octanedione
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2015/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.908-0.918 (20°)
Record name 4,5-Octanedione
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2015/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

5455-24-3
Record name 4,5-Octanedione
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Record name 4,5-Octanedione
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,5-OCTANEDIONE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4,5-Octanedione chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4,5-Octanedione: Structure, Properties, and Applications

Introduction

This compound (CAS No. 5455-24-3), also known as bibutyryl or dipropyl diketone, is an aliphatic α-diketone, a class of organic compounds characterized by two adjacent carbonyl groups.[1] This structural feature imparts unique reactivity, making it a valuable intermediate in various fields of chemical science. While recognized for its applications in the flavor and fragrance industry, its utility extends to organic synthesis and materials science.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical and spectroscopic properties, synthetic methodologies, key applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a molecule are dictated by its structure and resulting physical properties. Understanding these is the first step in harnessing its chemical potential.

Chemical Structure

This compound possesses a simple acyclic eight-carbon chain with carbonyl groups at the C4 and C5 positions. The molecule has a total of five rotatable bonds, contributing to its conformational flexibility.[2]

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The bulk properties of this compound are summarized below. This data is critical for designing experimental conditions, from reaction solvent selection to purification procedures.

PropertyValueSource(s)
IUPAC Name octane-4,5-dione[2]
Synonyms Bibutyryl, Dipropyl diketone, n-Octane-4,5-dione[2][3]
CAS Number 5455-24-3[1][3]
Molecular Formula C₈H₁₄O₂[2][4]
Molecular Weight 142.20 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Odor At high concentration, a powerful pungent, fatty, buttery aroma; pleasant creamy-buttery upon dilution.[2]
Boiling Point 168 °C at 760 mmHg[3][5]
Density 0.908 - 0.918 g/cm³ at 20°C[2][3]
Flash Point 56.5 °C[3][5]
Solubility Practically insoluble in water; Soluble in ethanol and other organic solvents.[2]
Refractive Index 1.414 - 1.424 at 20°C[2]
Computed Molecular Properties

Computational descriptors provide further insight into the molecule's behavior in biological and chemical systems, such as its potential for hydrogen bonding and its conformational complexity.

PropertyValueSource(s)
Hydrogen Bond Acceptors 2[2]
Hydrogen Bond Donors 0[2]
Rotatable Bond Count 5[2]
LogP (Octanol/Water) 1.72480[3][5]
Polar Surface Area (PSA) 34.14 Ų[3]

Advanced Spectroscopic Characterization

Unambiguous structural elucidation is the cornerstone of chemical research. The combination of NMR, IR, and Mass Spectrometry provides a detailed picture of the molecular framework.[1][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be symmetric. Protons on the α-carbons (C3 and C6) would appear as triplets, deshielded by the adjacent carbonyl groups. The protons on the β-carbons (C2 and C7) would appear as sextets, and the terminal methyl protons (C1 and C8) would appear as triplets.

  • ¹³C NMR: The carbon NMR spectrum would show four distinct signals in the aliphatic region for the symmetric carbons (C1/C8, C2/C7, C3/C6) and a significantly downfield signal for the carbonyl carbons (C4/C5), typically in the range of 190-210 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the characteristic stretching vibrations of the carbonyl groups. A strong absorption band is expected in the region of 1700-1720 cm⁻¹ corresponding to the C=O stretch of the diketone. The absence of a broad band around 3300-3500 cm⁻¹ confirms the absence of hydroxyl groups.[8]

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) at m/z = 142. The primary fragmentation pattern would likely involve α-cleavage, resulting in the loss of propyl (C₃H₇) or butyryl (C₄H₇O) radicals, leading to characteristic fragment ions.

Synthesis and Reactivity

The synthesis of α-diketones like this compound has evolved, with several reliable methods available to chemists.[1]

General Synthetic Methodologies

While specific, high-yield syntheses for this compound are proprietary or less commonly published, general methods for α-diketone synthesis are well-established and applicable.[9] A prevalent approach is the oxidation of the corresponding internal alkyne, 4-octyne.

G cluster_start Starting Material cluster_process Process cluster_end Final Product start 4-Octyne oxidation Oxidation (e.g., KMnO₄ or RuO₄/NaIO₄) start->oxidation [1] workup Aqueous Workup (Quench oxidant, extract) oxidation->workup [2] purify Purification (Distillation or Chromatography) workup->purify [3] end_product This compound purify->end_product [4]

Caption: General workflow for the synthesis of this compound.

Causality Behind Experimental Choices:

  • Oxidation: Strong oxidizing agents are required to cleave the alkyne's triple bond and form the vicinal carbonyls. The choice between permanganate and ruthenium-based systems often depends on substrate tolerance, scale, and cost.[10]

  • Workup: The workup is crucial to remove inorganic byproducts and unreacted starting material. An aqueous quench neutralizes the oxidant, and extraction isolates the organic product.

  • Purification: Due to its relatively low boiling point, vacuum distillation is an effective method for purifying the final product on a large scale. For higher purity, column chromatography can be employed.

Key Reactivity

The adjacent carbonyl groups make this compound a versatile building block.[1] Its reactivity is central to its use in synthesizing more complex molecules, particularly heterocycles. A classic example is the condensation reaction with primary amines or diamines to form imines or heterocyclic systems like quinoxalines, which are important scaffolds in medicinal chemistry.

Industrial and Research Applications

This compound's applications span several industries, driven by its distinct sensory properties and its chemical reactivity.

Flavor and Fragrance Industry

This compound is recognized by the Flavor and Extract Manufacturers Association (FEMA No. 4533) and is considered Generally Recognized as Safe (GRAS) for its use as a flavoring agent in food.[2] Its powerful buttery and creamy aroma profile makes it a component in dairy, fruity, and sweet flavor formulations.[2] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded it poses no safety concern at current intake levels when used as a flavoring agent.[2]

Polymer and Materials Science

While this compound itself is not a primary component, its derivatives are valuable intermediates. For example, highly branched analogs like 4,4,5,5-tetramethyl-2,7-octanedione are used in the synthesis of materials for organic electronics, including organic semiconductors and components for OLEDs.[1] The stability and electron-accepting nature of the diketone core are beneficial in these material science applications.[1]

Organic Synthesis

As a bifunctional molecule, this compound serves as a precursor for synthesizing a variety of compounds, including 1,2,4-triazines, imidazoles, and quinoxalines.[1] This makes it a useful tool for chemists developing new pharmaceuticals and agrochemicals.

Safety and Handling

Proper handling of any chemical reagent is paramount for laboratory safety.

Hazard Identification

Based on safety data for similar α-diketones, this compound should be handled as a flammable liquid.[11] It is also likely to be a skin and eye irritant and may cause respiratory irritation if inhaled.

  • Physical Hazards: Flammable liquid and vapor.

  • Health Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.

Recommended Handling and Storage
  • Handling: Use in a well-ventilated area or under a chemical fume hood. Keep away from heat, sparks, open flames, and other ignition sources.[12] Grounding of containers and receiving equipment is necessary to prevent static discharge.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] Keep away from incompatible materials such as strong oxidizing and reducing agents.

Experimental Protocols

The following protocols are representative of the workflows used when working with this compound.

Protocol: Analytical Sample Preparation for Spectroscopic Analysis

This protocol ensures the acquisition of high-quality data for structural confirmation.

G start Obtain Sample (~10-20 mg) prep_nmr NMR Prep: Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) start->prep_nmr prep_ir IR Prep: Apply thin film to NaCl or KBr plates start->prep_ir prep_ms MS Prep: Dissolve in volatile solvent (e.g., MeOH, CH₂Cl₂) to ~1 mg/mL start->prep_ms analysis_nmr Acquire ¹H, ¹³C NMR Spectra prep_nmr->analysis_nmr analysis_ir Acquire IR Spectrum prep_ir->analysis_ir analysis_ms Acquire Mass Spectrum prep_ms->analysis_ms end Data Analysis & Structure Confirmation analysis_nmr->end analysis_ir->end analysis_ms->end

Caption: Workflow for preparing this compound for analysis.

Step-by-Step Methodology:

  • Sample Acquisition: Accurately weigh 10-20 mg of this compound for NMR analysis. Smaller quantities are needed for IR and MS.

  • NMR Sample Preparation: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d) in a clean, dry NMR tube. Ensure the sample is fully dissolved. The choice of solvent is critical as it must dissolve the analyte without contributing interfering signals.

  • IR Sample Preparation: As a liquid, the easiest method is to place a single drop of the neat liquid between two salt (NaCl or KBr) plates to create a thin film for analysis.

  • MS Sample Preparation: Prepare a dilute solution (~1 mg/mL) in a high-purity, volatile solvent like methanol or dichloromethane to facilitate ionization.

  • Data Acquisition: Run the prepared samples on the respective spectrometers (NMR, FT-IR, MS).

  • Data Analysis: Process the acquired data to confirm the structure and purity of the compound, comparing it against reference data.

Conclusion

This compound is a chemically significant molecule whose value is derived from the versatile reactivity of its α-diketone functional group. Beyond its well-established role in the flavor industry, it serves as a key building block in organic synthesis and holds potential for the development of advanced materials. A thorough understanding of its properties, as detailed in this guide, is essential for researchers and scientists aiming to leverage its capabilities in their respective fields. Adherence to strict safety protocols is mandatory to ensure its effective and safe utilization in a laboratory setting.

References

  • This compound | C8H14O2 | CID 138508. PubChem. Available at: [Link]

  • Aspersorbiciols A and B, Two Hybrid Sorbicillinoids with an Undescribed Skeleton from a Marine-Derived Fungus Aspergillus sp. GXIMD02072. ACS Publications. Available at: [Link]

  • 4,5-Octanediol | C8H18O2 | CID 521866. PubChem. Available at: [Link]

  • 4,5-Octadione | CAS#:5455-24-3. Chemsrc. Available at: [Link]

  • This compound - 5455-24-3, C8H14O2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Available at: [Link]

  • This compound. NIST WebBook. Available at: [Link]

  • α-Diketone synthesis by oxidation. Organic Chemistry Portal. Available at: [Link]

  • Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. Available at: [Link]

  • NMR, mass spectroscopy, IR - finding compound structure?. ResearchGate. Available at: [Link]

  • CN101423467B - Method for synthesizing 2,5-acetonyl acetone. Google Patents.
  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Available at: [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

  • The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. MDPI. Available at: [Link]

  • Methods of preparation of alpha-diketones and alpha-diketone monomers. ResearchGate. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Continuous synthesis of 2,5-hexanedione through direct C–C coupling of acetone in a Hilbert fractal photo microreactor. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

  • Welcome to the NIST WebBook. NIST. Available at: [Link]

  • 3,3,6,6-Tetramethyl-4,5-octanedione | C12H22O2 | CID 86653609. PubChem. Available at: [Link]

  • Octane, 4,5-diethyl-. NIST WebBook. Available at: [Link]

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  • Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • 2,5-Octanedione | C8H14O2 | CID 6420399. PubChem. Available at: [Link]

  • Synthesis of 1,3-diketones. Organic Chemistry Portal. Available at: [Link]

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Sources

Synthesis of 4,5-Octanedione from butyraldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 4,5-Octanedione from Butyraldehyde

Abstract

This technical guide provides a comprehensive, research-level overview of a robust synthetic pathway for producing this compound, a significant α-diketone, starting from the readily available precursor, butyraldehyde. The synthesis is presented as a multi-step process, beginning with the conversion of butyraldehyde to a suitable ester, followed by a classical acyloin condensation to form the α-hydroxy ketone intermediate, 4-hydroxy-5-octanone (butyroin). The final step involves the selective oxidation of this intermediate to yield the target this compound. This document delves into the mechanistic underpinnings of each transformation, the rationale behind the selection of reagents and reaction conditions, and provides detailed, step-by-step experimental protocols. The content is structured to provide researchers, chemists, and professionals in drug development with the necessary insights for practical application and further investigation.

Introduction and Strategic Overview

This compound (also known as bibutyryl or dipropyl diketone) is an α-diketone that finds application as a flavoring agent, prized for its creamy, buttery aroma.[1][2] Beyond its role in the food and fragrance industry, its vicinal dicarbonyl motif makes it a valuable building block in the synthesis of heterocyclic compounds and other complex organic molecules.

The direct synthesis of this compound from butyraldehyde presents a classic challenge in organic chemistry: the formation of a carbon-carbon bond between two carbonyl-containing precursors followed by functional group manipulation. A direct dimerization of butyraldehyde is not straightforward. Therefore, a more strategic, multi-step approach is required. This guide outlines a validated two-stage core synthesis from an ester derivative of butyraldehyde:

  • Acyloin Condensation: Reductive coupling of two molecules of an alkyl butyrate (e.g., ethyl butyrate) using metallic sodium to form the α-hydroxy ketone, 4-hydroxy-5-octanone.

  • Oxidation: Selective oxidation of the secondary alcohol in 4-hydroxy-5-octanone to a ketone, yielding the final product, this compound.

This strategy leverages the well-established acyloin condensation, a powerful tool for C-C bond formation, and pairs it with a reliable oxidation method to achieve the target structure.[3][4]

Overall Synthetic Workflow

The logical flow from the starting material to the final product is visualized below. The initial, trivial esterification of butyraldehyde is included for completeness.

G Butyraldehyde Butyraldehyde EthylButyrate Ethyl Butyrate Butyraldehyde->EthylButyrate Esterification (e.g., Fischer) Acyloin 4-Hydroxy-5-octanone (Butyroin) EthylButyrate->Acyloin Acyloin Condensation (Na, Toluene) Diketone This compound Acyloin->Diketone Oxidation (e.g., Bi₂O₃)

Caption: Overall synthetic pathway from butyraldehyde to this compound.

Part I: Synthesis of 4-Hydroxy-5-octanone via Acyloin Condensation

The cornerstone of this synthesis is the acyloin condensation, a reductive coupling of two carboxylic esters mediated by metallic sodium.[3][4][5] This reaction is highly effective for preparing α-hydroxy ketones from aliphatic esters.

Mechanistic Rationale

The reaction proceeds through a free-radical mechanism in an aprotic solvent. The choice of metallic sodium as the reducing agent and an inert, high-boiling solvent like toluene is critical. Protic solvents would lead to the simple reduction of the ester (Bouveault-Blanc reduction).[3]

The mechanism involves four key stages:[4][6]

  • Single Electron Transfer (SET): Two sodium atoms each transfer an electron to the carbonyl carbon of two ester molecules, forming a radical anion.

  • Dimerization: The two radical anions couple to form a dianion adduct.

  • Alkoxide Elimination: This unstable adduct eliminates two alkoxide groups (e.g., ethoxide) to form an intermediate 1,2-diketone (in this case, this compound).

  • Reduction and Protonation: The highly reactive 1,2-diketone is immediately reduced by two more sodium atoms to a sodium enediolate. This stable intermediate is then protonated during aqueous workup to yield an enediol, which rapidly tautomerizes to the final acyloin product.

G cluster_mech Acyloin Condensation Mechanism Ester 2 x R-COOEt Radical Radical Anion [R-C(O•)-OEt]⁻ Ester->Radical + 2 Na Dimer Dianion Adduct Radical->Dimer Dimerization Diketone 1,2-Diketone R-CO-CO-R Dimer->Diketone - 2 EtO⁻ Enediolate Sodium Enediolate Diketone->Enediolate + 2 Na Acyloin Acyloin R-CH(OH)-CO-R Enediolate->Acyloin H₃O⁺ Workup

Caption: Simplified mechanism of the Acyloin Condensation.

Field-Proven Insights & Protocol Optimization
  • Sodium Dispersion: The reaction is heterogeneous and its rate is dependent on the surface area of the sodium. Using a fine dispersion of sodium, prepared by melting and rapidly stirring the metal in hot toluene or xylene under an inert atmosphere, is crucial for achieving reasonable reaction times and yields.

  • Inert Atmosphere: The reaction is exquisitely sensitive to oxygen and moisture. All glassware must be oven-dried, and the reaction must be conducted under a positive pressure of an inert gas like argon or nitrogen.

  • Yield Improvement with TMSCl: A significant side reaction is the Claisen condensation of the ester, which is base-catalyzed by the alkoxide generated. This can be suppressed, and yields often improved, by adding chlorotrimethylsilane (TMSCl) to the reaction mixture.[3][6][7] TMSCl traps the enediolate intermediate as a stable bis-silyl enol ether, which can be isolated and later hydrolyzed under mild acidic conditions to furnish the acyloin.

Detailed Experimental Protocol: Acyloin Condensation of Ethyl Butyrate

Materials & Equipment:

  • Three-necked round-bottom flask (1 L), oven-dried

  • Reflux condenser, dropping funnel, mechanical stirrer

  • Inert gas line (Argon or Nitrogen)

  • Heating mantle

  • Sodium metal

  • Anhydrous Toluene

  • Ethyl butyrate

  • Methanol, Diethyl ether, Saturated NaCl solution, Anhydrous MgSO₄

Procedure:

  • Apparatus Setup: Assemble the three-necked flask with the mechanical stirrer, reflux condenser (with an inert gas outlet), and dropping funnel. Flame-dry the entire apparatus under a flow of argon and allow it to cool to room temperature.

  • Sodium Dispersion: To the flask, add 500 mL of anhydrous toluene. Add sodium metal (e.g., 1.1 eq per eq of ester) cut into small pieces. Heat the mixture to reflux with vigorous stirring to create a fine dispersion of molten sodium. Once a "sand" is formed, allow the mixture to cool to room temperature.

  • Reactant Addition: Charge the dropping funnel with ethyl butyrate (1.0 eq). Add the ethyl butyrate dropwise to the stirred sodium suspension over 1-2 hours. The reaction is exothermic and may require occasional cooling to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain it for 4-6 hours, or until the sodium is consumed. The mixture will typically become thick and purple or gray.

  • Workup: Cool the reaction mixture in an ice bath. Cautiously add methanol dropwise to quench any unreacted sodium until the effervescence ceases.

  • Hydrolysis & Extraction: Slowly add water to hydrolyze the sodium enediolate. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.

  • Washing & Drying: Combine the organic layers and wash them sequentially with water and saturated NaCl solution. Dry the organic phase over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude 4-hydroxy-5-octanone can be purified by vacuum distillation.

Part II: Oxidation to this compound

The conversion of the acyloin intermediate to the target α-diketone requires a selective oxidation of the secondary alcohol without cleaving the adjacent C-C bond. Several reagents are suitable for this transformation.

Selection of Oxidizing Agent

While reagents like chromium-based oxidants (e.g., Jones reagent) are effective, their toxicity and disposal issues make them less desirable.[8] Milder and more environmentally benign alternatives are preferred in modern synthesis.

  • Bismuth(III) Oxide (Bi₂O₃) in Acetic Acid: This is a highly effective and selective method for oxidizing acyloins to α-diketones. The reaction is typically clean, and the workup is straightforward.

  • Copper(II) Acetate in Acetic Acid: A classic and reliable method. The Cu(II) is reduced to Cu(I) during the reaction.

  • Air/Oxygen with a Catalyst: Catalytic systems, often employing transition metals, can use air as the terminal oxidant, representing a green chemistry approach.

For this guide, we will detail the protocol using bismuth(III) oxide due to its high selectivity and operational simplicity.

Detailed Experimental Protocol: Oxidation of 4-Hydroxy-5-octanone

Materials & Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • 4-Hydroxy-5-octanone (from Part I)

  • Bismuth(III) oxide (Bi₂O₃)

  • Glacial acetic acid

  • Dichloromethane (DCM), Sodium bicarbonate solution, Anhydrous Na₂SO₄

  • Celite or filtration aid

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the crude 4-hydroxy-5-octanone (1.0 eq) in glacial acetic acid.

  • Addition of Oxidant: Add bismuth(III) oxide (approx. 1.2 eq) to the stirred solution.

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC (thin-layer chromatography) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the insoluble bismuth salts, washing the pad with dichloromethane.

  • Extraction & Neutralization: Transfer the filtrate to a separatory funnel. Dilute with additional DCM and carefully wash with water, followed by saturated sodium bicarbonate solution until the effervescence stops (to neutralize the acetic acid). Finally, wash with saturated NaCl solution.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The resulting crude this compound, a yellow liquid, can be purified by vacuum distillation to yield the final product.

Compound Data and Characterization

The physical properties of the key compounds in this synthetic sequence are summarized below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
ButyraldehydeC₄H₈O72.1174.80.817
Ethyl ButyrateC₆H₁₂O₂116.161210.879
4-Hydroxy-5-octanoneC₈H₁₆O₂144.21~185-190~0.92
This compound C₈H₁₄O₂ 142.20 168 [9]~0.918 [9]

References

  • Lucija Hok, Robert Vianello. Direct Metal-Free Transformation of Alkynes to Nitriles: Computational Evidence for the Precise Reaction Mechanism. International Journal of Molecular Sciences 2021, 22 (6). URL: [Link]

  • Organic Chemistry Portal. α-Diketone synthesis by oxidation. URL: [Link]

  • One-pot cascade synthesis of α-diketones from aldehydes and ketones in water by using a bifunctional iron nanocomposite catalyst. Green Chemistry (RSC Publishing). URL: [Link]

  • PubChem. This compound | C8H14O2. URL: [Link]

  • Organic Chemistry Portal. Acyloin Condensation. URL: [Link]

  • Hur, J., Jang, J., & Sim, J. Asymmetric synthesis of 4,5-disubstituted-γ-butyrolactones via organocatalyzed three-component coupling. ResearchGate. URL: [Link]

  • Wikipedia. Acyloin condensation. URL: [Link]

  • New access to 1,3-diketones from aldehydes. Archimer. URL: [Link]

  • Delion, V., et al. Asymmetric synthesis of trans-4,5-disubstituted γ-butyrolactones involving a key allylboration step. First access to (-)-nicotlactone B and (-)-galbacin. PubMed. URL: [Link]

  • Acyloin Condensation reaction | Full mechanism | Use of Trimethylsilylchloride to improve yield. YouTube. URL: [Link]

  • Chemistry Steps. Converting Aldehydes to Ketones. URL: [Link]

  • Delion, V., et al. Asymmetric synthesis of: Trans -4,5-disubstituted γ-butyrolactones involving a key allylboration step. First access to (-)-nicotlactone B and (-)-galbacin. ResearchGate. URL: [Link]

  • Preparation of 4,5-dicyanoimidazoles. Google Patents.
  • Hirapara, P., et al. CO2-assisted synthesis of non-symmetric α-diketones directly from aldehydes via C–C bond formation. Green Chemistry (RSC Publishing). URL: [Link]

  • Synthesis route of dialdehydes and diketones. ResearchGate. URL: [Link]

  • BS Publications. Acyloin Condensation. URL: [Link]

  • 4-Hydroxy-n-butyraldehyde from allyl alcohol and formaldehyde. Google Patents.
  • Organic Syntheses Procedure. Bicyclo[3.3.0]octane-2,6-dione. URL: [Link]

  • ChemSynthesis. This compound. URL: [Link]

  • Acyloin Ester Condensation. URL: [Link]

  • Synthesis of Pyrene-4,5-dione on a 15 g Scale. ResearchGate. URL: [Link]

  • Chemsrc. 4,5-Octadione | CAS#:5455-24-3. URL: [Link]

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Spectroscopic Data of 4,5-Octanedione: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4,5-octanedione, a significant α-diketone in organic synthesis and flavor chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. The guide emphasizes the interpretation of spectral data, providing both experimental and predicted values to facilitate a deeper understanding of the molecule's structural characteristics.

Introduction to this compound and its Spectroscopic Characterization

This compound (C₈H₁₄O₂) is a symmetrical α-diketone characterized by two adjacent carbonyl groups. Its molecular structure presents a unique electronic environment that gives rise to distinct spectroscopic signatures. Understanding these signatures is paramount for its identification, purity assessment, and for predicting its reactivity in various chemical transformations. This guide will explore the key spectroscopic techniques used to elucidate the structure of this compound, providing a detailed analysis of its NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Due to the unavailability of experimental NMR spectra in the public domain, the following data is predicted based on well-established computational models and analysis of analogous structures.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The protons on the carbon atoms adjacent to the carbonyl groups (α-protons) are the most deshielded, appearing further downfield.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~0.94Triplet6H-CH₃ (C1, C8)
~1.65Sextet4H-CH₂- (C2, C7)
~2.70Triplet4H-CH₂-C=O (C3, C6)

Disclaimer: These are predicted values and may differ from experimental results.

The predicted spectrum indicates three distinct proton environments. The methyl protons (C1 and C8) are expected to appear as a triplet around 0.94 ppm due to coupling with the adjacent methylene protons. The methylene protons at C2 and C7 are predicted to be a sextet around 1.65 ppm, being coupled to both the methyl and the other methylene protons. The methylene protons alpha to the carbonyl groups (C3 and C6) are the most deshielded and are expected to appear as a triplet around 2.70 ppm.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is also simplified by its symmetry, showing only four distinct carbon signals. The most notable feature is the highly deshielded signal of the carbonyl carbons.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) (ppm)Assignment
~13.7-CH₃ (C1, C8)
~16.9-CH₂- (C2, C7)
~37.5-CH₂-C=O (C3, C6)
~207.0C=O (C4, C5)

Disclaimer: These are predicted values and may differ from experimental results.

The carbonyl carbons (C4 and C5) are predicted to have a chemical shift of approximately 207.0 ppm, which is characteristic for α-diketones. The other carbon signals appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the C=O stretching vibration.

Predicted IR Absorption Data

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Frequency (cm⁻¹)IntensityAssignment
~2960-2870StrongC-H stretch (alkane)
~1715StrongC=O stretch (α-diketone)
~1465MediumC-H bend (methylene)
~1375MediumC-H bend (methyl)

The most diagnostic peak in the IR spectrum of this compound is the strong absorption around 1715 cm⁻¹, which is characteristic of the carbonyl stretching in α-diketones. The presence of adjacent carbonyl groups slightly lowers the frequency compared to a simple ketone. The C-H stretching and bending vibrations are also expected in their typical regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The following data is based on the experimental electron ionization (EI) mass spectrum of this compound available from the NIST WebBook.

Experimental Mass Spectrometry Data

Table 4: Experimental Mass Spectrum Data for this compound

m/zRelative Abundance (%)Proposed Fragment
2715[C₂H₃]⁺
2925[C₂H₅]⁺
43100[CH₃CH₂CO]⁺
7185[CH₃CH₂CH₂CO]⁺
1135[M - C₂H₅]⁺
1422[M]⁺

The mass spectrum shows a small molecular ion peak ([M]⁺) at m/z 142, corresponding to the molecular weight of this compound (142.20 g/mol ). The base peak is observed at m/z 43, which can be attributed to the stable acylium ion [CH₃CH₂CO]⁺ formed by α-cleavage. Another significant peak is present at m/z 71, corresponding to the [CH₃CH₂CH₂CO]⁺ acylium ion, also a result of α-cleavage.

G M [C₈H₁₄O₂]⁺˙ m/z = 142 frag1 [CH₃CH₂CO]⁺ m/z = 43 M->frag1 α-cleavage frag2 [CH₃CH₂CH₂CO]⁺ m/z = 71 M->frag2 α-cleavage frag3 [C₆H₁₁O₂]⁺ m/z = 113 M->frag3 loss of ethyl radical radical1 •CH₂CH₂CH₃ M->radical1 radical2 •COCH₂CH₂CH₃ M->radical2 radical3 •CH₂CH₃ M->radical3

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a liquid α-diketone like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of the liquid sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

G cluster_0 NMR Workflow A Sample Preparation (10-20 mg in 0.6 mL CDCl₃) B Instrument Setup (Tuning and Shimming) A->B C ¹H NMR Acquisition B->C D ¹³C NMR Acquisition C->D E Data Processing (FT, Phasing, Baseline Correction) D->E F Spectral Analysis E->F

Caption: A generalized workflow for acquiring NMR spectra.

FT-IR Spectroscopy Protocol
  • Sample Preparation (Neat Liquid): Place a drop of the liquid sample directly onto the center of a clean, dry salt plate (e.g., NaCl or KBr).

  • Assembly: Gently place a second salt plate on top of the first, allowing the liquid to spread into a thin film.

  • Spectrum Acquisition: Place the salt plate assembly in the sample holder of the FT-IR spectrometer.

  • Background Scan: Run a background spectrum with the empty sample compartment.

  • Sample Scan: Run the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The resulting mass spectrum is plotted as relative abundance versus m/z.

References

  • NIST Chemistry WebBook, SRD 69: this compound. [Link]

  • NMRDB.org: Online NMR prediction tool. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Physical properties of Bibutyryl (4,5-Octanedione)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of Bibutyryl (4,5-Octanedione)

Introduction

Bibutyryl, systematically known as this compound, is an aliphatic α-diketone that has garnered attention across various scientific disciplines. Its molecular structure, characterized by two adjacent carbonyl groups flanked by propyl chains, imparts unique chemical reactivity and physical characteristics. With the molecular formula C₈H₁₄O₂, this compound serves as a valuable model for studying diketone chemistry and is utilized as a flavoring agent in the food industry.[1][2] This guide provides a comprehensive overview of the core physical properties of Bibutyryl, outlines rigorous experimental protocols for their determination, and offers insights into the scientific principles underpinning these measurements. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound's physicochemical profile.

Core Physical and Chemical Identifiers

A foundational understanding of a compound begins with its fundamental identifiers and properties. Bibutyryl is cataloged under CAS Number 5455-24-3.[3][4] It is also referred to by several synonyms, including 4,5-Octadione, Dipropyl Diketone, and n-Octane-4,5-dione.[1][3][5]

Table 1: Key Physical Properties of Bibutyryl (this compound)

Property Value Source(s)
Molecular Formula C₈H₁₄O₂ [3][4]
Molecular Weight 142.20 g/mol [2][3]
Appearance Colorless to pale yellow liquid [1][2]
Odor Fruity, slightly sweet; pungent, buttery at high concentrations [1][2]
Boiling Point 168 °C (441.20 K) at 760 mmHg [1][3][4]
68-70 °C at 20 mmHg [6]
Melting Point 6.63 °C (279.78 K) (Calculated) [3]
14.93 °C (Estimated) [4]
Density 0.908 - 0.918 g/cm³ at 20 °C [2]
~0.93 g/cm³ at 20°C [1]
Solubility Practically insoluble in water; Soluble in ethanol and organic solvents [1][2]
Vapor Pressure 1.7 ± 0.3 mmHg at 25 °C (Predicted) [4]

| Refractive Index | 1.414 - 1.424 at 20 °C |[2] |

Experimental Determination of Physical Properties

Accurate determination of physical properties is paramount for chemical identification, purity assessment, and process design. The following sections detail field-proven methodologies for key properties of liquid compounds like Bibutyryl.

Boiling Point Determination via the Capillary Method

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[7] This property is a critical indicator of purity. The capillary method, often employing a Thiele tube, is a microscale technique suitable for determining the boiling point of small sample volumes.

Causality and Principle: As the liquid is heated, the air trapped in the inverted capillary tube is displaced by the substance's vapor. When the liquid's vapor pressure exceeds the atmospheric pressure, a steady stream of bubbles emerges from the capillary.[8] Upon cooling, the vapor pressure drops. The boiling point is recorded at the precise moment the bubbling ceases and the liquid begins to enter the capillary tube, as this is when the vapor pressure equals the external atmospheric pressure.[8][9]

Experimental Protocol:

  • Sample Preparation: Fill a small test tube or fusion tube with approximately 2-3 mL of Bibutyryl.[7]

  • Capillary Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.[10]

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. Ensure the sample is level with the thermometer bulb.[9]

  • Heating: Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the heat is applied to the side arm.[9] This design promotes uniform heating via convection currents.

  • Observation: Heat the apparatus gently. Observe for the emergence of a rapid and continuous stream of bubbles from the capillary tip.[9]

  • Measurement: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the liquid just begins to recede into the capillary tube is the boiling point. Record this temperature.

  • Pressure Correction: Note the ambient atmospheric pressure. If it deviates significantly from standard pressure (760 mmHg), a correction may be necessary.

Workflow Visualization:

BoilingPointWorkflow start Start prep Sample Preparation Fill test tube with Bibutyryl Insert inverted capillary tube start->prep 1 assemble Apparatus Assembly Attach tube to thermometer Place in Thiele tube prep->assemble 2 heat Heating Gently heat Thiele tube side arm Observe for rapid bubble stream assemble->heat 3 cool Cooling & Measurement Remove heat Record temperature when liquid enters capillary heat->cool 4 end End: Boiling Point Recorded cool->end 5

Caption: Workflow for Boiling Point Determination.

Density Measurement

Density, the mass per unit volume, is an intrinsic physical property useful for substance identification and concentration determination.[11] For liquids, it is commonly measured using a graduated cylinder and balance for basic accuracy, or a pycnometer (specific gravity bottle) for higher precision.

Causality and Principle: This protocol relies on the direct measurement of a precisely known volume of liquid and its corresponding mass. The ratio of mass to volume yields the density. Temperature control is critical as a liquid's volume, and thus its density, is temperature-dependent.[12]

Experimental Protocol (Using Volumetric Glassware):

  • Mass of Empty Vessel: Place a clean, dry graduated cylinder or volumetric flask on a calibrated digital balance and tare it, or record its empty mass (m₁).[13][14]

  • Volume Measurement: Carefully add a specific volume of Bibutyryl (e.g., 10.00 mL) to the graduated cylinder. Read the volume from the bottom of the meniscus.[13]

  • Mass of Filled Vessel: Place the graduated cylinder containing the liquid back on the balance and record the new mass (m₂).[14]

  • Temperature: Measure and record the temperature of the liquid.

  • Calculation:

    • Mass of liquid (m_liquid) = m₂ - m₁

    • Density (ρ) = m_liquid / Volume

    • Ensure units are consistent (e.g., g/mL or g/cm³).[11]

Workflow Visualization:

DensityWorkflow start Start step1 Step 1: Mass Empty Cylinder Record mass (m1) start->step1 step2 Step 2: Add Liquid Add precise volume (V) of Bibutyryl Record V step1->step2 step3 Step 3: Mass Filled Cylinder Record new mass (m2) step2->step3 step4 Step 4: Calculation Mass = m2 - m1 Density = Mass / V step3->step4 end End: Density Determined step4->end

Caption: Workflow for Density Measurement.

Structural Confirmation via Spectroscopy

While not physical properties in the classical sense, spectroscopic data are indispensable for confirming molecular structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. For Bibutyryl (an α-diketone), one would expect characteristic signals for the propyl chains. The protons on the carbons alpha to the carbonyl groups (the -CH₂- groups) are expected to have a chemical shift in the range of 2.0-2.5 ppm.[1][15] The carbonyl carbons themselves would appear significantly downfield in the ¹³C NMR spectrum, potentially around 210 ppm.[1] It's important to note that α-diketones can exhibit keto-enol tautomerism, which would be observable by NMR.[16][17]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The most prominent feature for Bibutyryl would be a strong absorption band corresponding to the C=O (carbonyl) stretching vibration. For α-diketones, this typically appears in the region of 1700-1730 cm⁻¹. The exact position can give clues about the conformation of the dicarbonyl system.

  • Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of the molecule and its fragments. For Bibutyryl, the molecular ion peak [M]⁺ would be expected at m/z = 142.20.[1] The fragmentation pattern can help confirm the arrangement of the alkyl chains.

Safety, Handling, and Storage

While a comprehensive safety data sheet should always be consulted, general precautions for handling organic liquids apply. Work in a well-ventilated area or a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes, and prevent inhalation of vapors.[18] Bibutyryl has a flash point of approximately 56.5 °C, indicating it is a flammable liquid.[1][4] Therefore, it should be stored away from ignition sources in a tightly sealed container.[18]

Conclusion

The physical properties of Bibutyryl (this compound) are well-documented, providing a solid foundation for its application in research and industry. The experimental protocols detailed herein represent standard, validated methods for determining these critical parameters. A thorough understanding of these properties and the means to measure them is essential for ensuring the quality, purity, and appropriate application of this versatile α-diketone.

References

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 5455-24-3). Retrieved from [Link].

  • PubChem. (n.d.). This compound | C8H14O2 | CID 138508. Retrieved from [Link].

  • ChemSynthesis. (n.d.). This compound - 5455-24-3, C8H14O2, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link].

  • PubChem. (n.d.). 4,5-Octanediol | C8H18O2 | CID 521866. Retrieved from [Link].

  • Academia.edu. (2021). Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. Retrieved from [Link].

  • ResearchGate. (n.d.). Diketone NMR spectral data. Retrieved from [Link].

  • DOKUZ EYLÜL UNIVERSITY. (n.d.). DENSITY MEASUREMENT EXPERIMENT. Retrieved from [Link].

  • Chemistry LibreTexts. (2021). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link].

  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link].

  • Chemsrc. (n.d.). 4,5-Octadione | CAS#:5455-24-3. Retrieved from [Link].

  • National Center for Biotechnology Information. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Retrieved from [Link].

  • Royal Society of Chemistry. (n.d.). Measuring density | Class experiment. Retrieved from [Link].

  • Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link].

  • JoVE. (2020). Video: Boiling Points - Procedure. Retrieved from [Link].

  • Nanalysis. (2022). β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR. Retrieved from [Link].

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  • The Royal Society of Chemistry. (n.d.). Supporting Information Facile Access to 1,3-Diketones by Gold(I)-Catalyzed Regioselective Hydration of Ynones. Retrieved from [Link].

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An In-depth Technical Guide to the Thermodynamic Properties and Stability of 4,5-Octanedione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

4,5-Octanedione, a straight-chain aliphatic α-diketone, presents a unique molecular architecture of interest in various chemical applications, including as a building block in organic synthesis and potentially in the development of novel materials. A thorough understanding of its thermodynamic properties and stability is paramount for its effective utilization and for predicting its behavior in chemical processes. This guide provides a comprehensive overview of the known and predicted thermodynamic characteristics of this compound, its conformational analysis, and its expected thermal and photochemical stability. While experimental thermodynamic data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from established chemical principles, computational predictions, and data from analogous compounds to provide a robust scientific profile. Furthermore, detailed experimental protocols are presented to enable researchers to determine these properties empirically.

Introduction to this compound

This compound (CAS No. 5455-24-3), also known as dipropyl diketone or bibutyryl, is an organic compound with the molecular formula C₈H₁₄O₂.[1] As an α-diketone, its chemical behavior is largely dictated by the two vicinal carbonyl groups. These groups introduce significant polarity and reactivity, influencing the molecule's physical properties and stability. It is described as a yellow liquid with a powerful, pungent, fatty, and buttery aroma at high concentrations, which becomes a more pleasant creamy-buttery scent upon dilution.[1]

Physicochemical and Spectroscopic Properties

A foundational understanding of this compound begins with its fundamental physical and spectroscopic characteristics.

Physical Properties

The physical state and solubility of this compound are crucial for its handling and application in various solvent systems.

PropertyValueSource
Molecular Formula C₈H₁₄O₂PubChem[1]
Molecular Weight 142.20 g/mol PubChem[1]
Appearance Yellow liquidJoint FAO/WHO Expert Committee on Food Additives (JECFA)[1]
Boiling Point ~168 °CEchemi
Density ~0.93 g/cm³ at 20°CEchemi
Solubility Practically insoluble in water; soluble in organic solvents like ethanol.Joint FAO/WHO Expert Committee on Food Additives (JECFA)[1]
Refractive Index 1.41500 to 1.42100 @ 20.00 °CThe Good Scents Company, Parchem
Spectroscopic Profile

Spectroscopic data provides the means for structural elucidation and purity assessment of this compound.

  • Infrared (IR) Spectroscopy : The IR spectrum of this compound is dominated by the characteristic stretching vibrations of the carbonyl groups. Covalent bonds in organic molecules behave like springs, and their vibrations correspond to specific frequencies in the infrared region of the electromagnetic spectrum.[2][3] For an α-diketone like this compound, one would expect a strong absorption band in the region of 1710-1730 cm⁻¹, corresponding to the C=O stretching frequency.[2] The exact position of this band can be influenced by the conformation of the molecule (s-cis vs. s-trans arrangement of the carbonyl groups). The spectrum would also feature C-H stretching and bending vibrations for the propyl chains.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are essential for confirming the carbon skeleton and the chemical environment of the protons. The ¹H NMR spectrum would show signals corresponding to the methyl (CH₃) and methylene (CH₂) groups of the two propyl chains. The methylene groups adjacent to the carbonyls (α-protons) would be deshielded and appear at a lower field compared to the other methylene and methyl protons. The ¹³C NMR spectrum would be characterized by a signal for the carbonyl carbons in the downfield region (typically >200 ppm), along with signals for the aliphatic carbons.

  • Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak [M]⁺ would be observed at m/z = 142. The fragmentation pattern would likely involve cleavage of the C-C bond between the two carbonyl groups and α-cleavage at the carbonyl groups, leading to characteristic fragment ions.

Thermodynamic Properties

The thermodynamic properties of a compound govern its energy content and its behavior in chemical reactions and phase transitions.

Conformational Analysis and Energy Landscape

The flexibility of this compound, due to rotation around its single bonds, allows it to exist in various conformations. The most significant of these is the rotation around the central C4-C5 bond, which dictates the relative orientation of the two carbonyl groups.

The two primary planar conformations are:

  • Anti-periplanar (trans) : The two C=O bonds are oriented in opposite directions (dihedral angle ≈ 180°). This is generally the most stable conformation for acyclic α-diketones as it minimizes steric hindrance between the alkyl groups and electrostatic repulsion between the carbonyl bond dipoles.[4]

  • Syn-periplanar (cis) : The two C=O bonds are eclipsed (dihedral angle ≈ 0°). This conformation is of higher energy due to maximum steric and electrostatic repulsion.[4]

Between these two extremes lie non-planar gauche or skewed conformations. A relaxed potential energy surface scan, a common computational chemistry technique, can be used to map the energy landscape of this rotation.

cluster_0 Conformational Energy Profile of this compound Relative Energy Relative Energy Dihedral Angle (O=C-C=O) Dihedral Angle (O=C-C=O) 0 (Syn-periplanar) 180 180° (Anti-periplanar) 360 360° Energy_0 Energy_gauche1 Energy_180 Energy_gauche2 Energy_360

Caption: Simplified potential energy diagram for rotation around the C4-C5 bond in this compound.

Enthalpy, Entropy, and Gibbs Free Energy of Formation
Thermodynamic PropertyPredicted ValueMethodSource
Standard Enthalpy of Formation (gas, ΔfH°gas) -433.61 kJ/molJobackCheméo
Standard Gibbs Free Energy of Formation (ΔfG°) -241.36 kJ/molJobackCheméo
Enthalpy of Vaporization (ΔvapH°) 46.89 kJ/molJobackCheméo

It is important to note that these are theoretical predictions and should be confirmed by experimental measurements. The negative enthalpy of formation indicates that the formation of this compound from its constituent elements in their standard states is an exothermic process. The Gibbs free energy of formation, also negative, suggests that the formation of the compound is thermodynamically favorable under standard conditions.

Stability and Reactivity

The stability of this compound is influenced by its susceptibility to thermal and photochemical degradation, as well as its reactivity towards other chemical species.

Thermal Stability

Aliphatic ketones are generally stable compounds, but can undergo decomposition at elevated temperatures. The primary thermal decomposition pathway for ketones often involves cleavage of the C-C bonds adjacent to the carbonyl group (α-cleavage). For this compound, this could lead to the formation of various radical species.

A plausible thermal decomposition pathway could be initiated by the homolytic cleavage of the C4-C5 bond between the two carbonyl groups, which is expected to be the weakest bond in the molecule.

Start This compound Radicals 2 x Butanoyl Radicals (CH₃CH₂CH₂C•=O) Start->Radicals Δ (Heat) Decarbonylation Decarbonylation Radicals->Decarbonylation PropylRadical Propyl Radical (CH₃CH₂CH₂•) + CO Decarbonylation->PropylRadical Recombination Recombination/ Disproportionation PropylRadical->Recombination Products Hexane, Propene, Propane, etc. Recombination->Products

Caption: A potential thermal decomposition pathway for this compound.

Photochemical Stability

α-Diketones are known to be photochemically active. Upon absorption of UV light, they can be excited to a singlet or triplet state, which can then undergo various reactions. A common photochemical reaction for ketones is the Norrish Type I cleavage, which involves the homolytic cleavage of a C-C bond adjacent to the carbonyl group.

For this compound, irradiation with UV light could initiate a Norrish Type I cleavage, leading to the formation of butanoyl and propyl radicals, which can then undergo further reactions. Another possibility is intramolecular cyclization or reactions with other molecules in the system. The photochemical decomposition of α-diketones can be complex and may lead to a variety of products.[5][6]

Reactivity of the α-Diketone Moiety

The adjacent carbonyl groups in this compound create an electron-deficient region, making the carbonyl carbons susceptible to nucleophilic attack. The presence of two carbonyl groups also enhances the acidity of the α-hydrogens (on C3 and C6) compared to monoketones, although not as significantly as in β-dicarbonyl compounds. This allows for enolate formation and subsequent reactions at the α-positions.

Experimental Determination of Thermodynamic Properties and Stability

To obtain precise and reliable data, experimental measurements are essential. The following section outlines standard protocols for characterizing the thermodynamic properties and stability of this compound.

Synthesis and Purification

A common method for the synthesis of α-diketones is the oxidation of the corresponding α-hydroxyketone or the direct oxidation of a methylene group adjacent to a carbonyl group.[7] For this compound, a plausible synthetic route would be the oxidation of 4-hydroxy-5-octanone.

Start 4-Octanone Alpha_Hydroxylation α-Hydroxylation Start->Alpha_Hydroxylation Intermediate 4-Hydroxy-5-octanone Alpha_Hydroxylation->Intermediate Oxidation Oxidation Intermediate->Oxidation Product This compound Oxidation->Product

Caption: A plausible synthetic workflow for this compound.

Protocol for Synthesis (General Example):

  • α-Bromination: React 4-octanone with a brominating agent such as N-bromosuccinimide (NBS) to form 5-bromo-4-octanone.

  • Hydrolysis: Hydrolyze the α-bromo ketone to the corresponding α-hydroxy ketone, 4-hydroxy-5-octanone, using a suitable base.

  • Oxidation: Oxidize the α-hydroxy ketone to this compound using a mild oxidizing agent like Swern oxidation or Dess-Martin periodinane.

  • Purification: Purify the resulting this compound by distillation or column chromatography.

Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment

DSC is a powerful technique for studying the thermal stability of a compound by measuring the heat flow into or out of a sample as a function of temperature.[8][9]

Experimental Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of purified this compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to a temperature above its expected decomposition point.

  • Data Analysis: The resulting thermogram will show endothermic or exothermic events. An endothermic peak will correspond to the boiling point, while sharp exothermic peaks at higher temperatures typically indicate thermal decomposition. The onset temperature of the decomposition peak provides a measure of the thermal stability.

Bomb Calorimetry for Enthalpy of Combustion and Formation

Bomb calorimetry is the standard method for determining the enthalpy of combustion of a substance, from which the standard enthalpy of formation can be calculated.

Experimental Protocol for Bomb Calorimetry:

  • Sample Preparation: A precisely weighed sample of this compound is placed in a crucible inside a high-pressure vessel (the "bomb").

  • Pressurization: The bomb is filled with pure oxygen to a high pressure (e.g., 30 atm).

  • Immersion: The bomb is immersed in a known quantity of water in an insulated container (the calorimeter).

  • Ignition: The sample is ignited electrically.

  • Temperature Measurement: The temperature change of the water is measured with high precision.

  • Calculation: From the temperature change and the known heat capacity of the calorimeter, the heat of combustion is calculated. The standard enthalpy of formation can then be determined using Hess's Law.

Conclusion

This compound is an α-diketone with interesting chemical properties. While comprehensive experimental thermodynamic data is not widely available, this guide provides a detailed overview based on its physicochemical properties, computational predictions, and the known chemistry of related compounds. The outlined experimental protocols offer a clear path for researchers to empirically determine the thermodynamic parameters and stability of this compound. Such data will be invaluable for its application in organic synthesis, materials science, and other areas of chemical research.

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The Dawn of the Diketone: A Technical Chronicle of the Discovery and History of Aliphatic Alpha-Diketones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide navigates the historical landscape of aliphatic α-diketones, tracing their journey from initial discovery to the establishment of foundational synthetic methodologies. Eschewing a conventional review format, this document provides a narrative built on the pillars of scientific integrity, offering field-proven insights into the pioneering experimental work that first brought this important class of compounds to light. We delve into the seminal contributions of chemists such as Hans von Pechmann, credited with the first synthesis of diacetyl, and explore the subsequent development of key synthetic reactions like the Riley oxidation. By examining the original experimental protocols and the scientific reasoning of the time, this guide offers a comprehensive understanding of the intellectual and technical evolution that underpins our modern grasp of α-diketone chemistry. Detailed experimental workflows, mechanistic diagrams, and comparative data tables are provided to furnish researchers with a thorough and practical historical and technical perspective.

Introduction: The Emergence of a Key Functional Group

The vicinal dicarbonyl motif of α-diketones represents a cornerstone in organic synthesis and chemical biology. These compounds, characterized by two adjacent carbonyl groups, are not only pivotal intermediates in the synthesis of a vast array of pharmaceuticals and fine chemicals but are also found in nature, contributing to the flavor and aroma of various foods.[1][2] The unique electronic properties conferred by the proximal carbonyls endow α-diketones with a rich and varied reactivity, making them valuable precursors for the construction of complex molecular architectures, including heterocycles and carbocycles.

This guide provides a detailed exploration of the discovery and early history of aliphatic α-diketones, a class of compounds that, despite their apparent simplicity, presented significant synthetic challenges to early organic chemists. We will journey back to the late 19th and early 20th centuries to uncover the first successful syntheses, understand the experimental rationale of the pioneers in this field, and appreciate the ingenuity that laid the groundwork for the sophisticated synthetic methods employed today.

The Genesis of Aliphatic α-Diketones: von Pechmann's Pioneering Synthesis of Diacetyl

The distinction of being the first to prepare a simple aliphatic α-diketone belongs to the German chemist Hans von Pechmann.[1][3] In the late 19th century, a period of burgeoning understanding in organic chemistry, the synthesis of new functional group arrangements was a primary objective.[4][5][6][7] The prevailing theory of vitalism, which posited that organic compounds could only be produced by living organisms, had been challenged but the synthesis of novel organic structures from simpler precursors remained a formidable task.

In 1888, von Pechmann reported the synthesis of diacetyl (2,3-butanedione), the simplest aliphatic α-diketone, from isonitrosoacetone. This work was a landmark achievement, demonstrating a controlled and logical approach to the construction of a previously inaccessible functional group.

Causality Behind the Experimental Choices in the Late 19th Century

To appreciate von Pechmann's work, it is crucial to understand the context of the time. Organic synthesis was still in its relative infancy. Chemists relied on a toolkit of reactions that were often discovered serendipitously. The concept of reaction mechanisms was rudimentary, and the focus was primarily on the transformation of functional groups. The choice of starting materials was often dictated by their availability from natural sources or their accessibility through established, albeit often harsh, synthetic routes.

Von Pechmann's selection of isonitrosoacetone as a precursor for diacetyl was a stroke of chemical intuition. Isonitroso compounds (oximes) were known to be accessible from ketones, and their hydrolysis could potentially lead to the desired dicarbonyl compounds. The challenge lay in effecting this transformation cleanly and efficiently.

The von Pechmann Synthesis of Diacetyl (1888): A Detailed Protocol

The following protocol is a reconstruction of the experimental procedure described by Hans von Pechmann in his seminal 1888 publication in Berichte der deutschen chemischen Gesellschaft.

Objective: To synthesize diacetyl (2,3-butanedione) from isonitrosoacetone.

Materials:

  • Isonitrosoacetone

  • Dilute sulfuric acid

  • Sodium bisulfite

  • Ether

Experimental Workflow:

von_Pechmann_Synthesis start Start: Isonitrosoacetone Solution step1 Step 1: Acid Hydrolysis (Dilute H₂SO₄) start->step1 Reactant step2 Step 2: Distillation step1->step2 Crude Product step3 Step 3: Purification via Bisulfite Adduct step2->step3 Distillate step4 Step 4: Decomposition of Adduct step3->step4 Crystalline Adduct end_node End: Pure Diacetyl step4->end_node Liberated Diketone

Figure 1: Experimental workflow for the von Pechmann synthesis of diacetyl.

Step-by-Step Methodology:

  • Acid Hydrolysis: Isonitrosoacetone was dissolved in water and treated with dilute sulfuric acid. The mixture was then heated, likely under reflux, to effect the hydrolysis of the isonitroso group to a carbonyl group. The rationale for using acid catalysis was based on the established knowledge that oxime hydrolysis is promoted by acidic conditions.

  • Distillation: The reaction mixture was subjected to distillation to separate the volatile diacetyl from the non-volatile inorganic salts and starting material. Diacetyl, being a low-boiling liquid, would co-distill with water.

  • Purification via Bisulfite Adduct Formation: The distillate, containing an aqueous solution of diacetyl, was treated with a saturated solution of sodium bisulfite. This was a common purification technique for aldehydes and ketones at the time. α-Diketones react with sodium bisulfite to form crystalline adducts, which precipitate from the solution, thereby separating the diketone from water-soluble impurities.

  • Decomposition of the Bisulfite Adduct: The crystalline bisulfite adduct was isolated by filtration and then treated with a dilute acid or base to regenerate the pure diacetyl. This step liberates the diketone from its bisulfite complex.

  • Isolation: The pure diacetyl was then isolated, likely by extraction with ether followed by distillation of the solvent.

This multi-step process, while seemingly straightforward by modern standards, represented a significant advance in synthetic methodology. It demonstrated a logical sequence of reactions to achieve a specific synthetic target, a departure from the more empirical approaches of earlier chemists.

The Riley Oxidation: A New Paradigm in α-Diketone Synthesis

For several decades following von Pechmann's discovery, the synthesis of α-diketones remained a relatively niche area of research. However, the early 20th century witnessed the emergence of new reagents and a deeper understanding of reaction mechanisms, which opened up new avenues for the synthesis of these valuable compounds.

A pivotal moment in the history of α-diketone synthesis came in 1932 with the work of Harry Lister Riley and his collaborators.[8][9] They introduced selenium dioxide (SeO₂) as a powerful and selective oxidizing agent for the conversion of ketones into α-diketones.[10] This reaction, now known as the Riley oxidation, provided a more direct and often more efficient route to α-diketones than the earlier methods.

The Rationale Behind the Riley Oxidation

The development of the Riley oxidation was rooted in the systematic investigation of the oxidizing properties of selenium compounds. Riley recognized the potential of selenium dioxide to effect the oxidation of activated methylene groups, such as those adjacent to a carbonyl group. The driving force for the reaction is the reduction of selenium(IV) to elemental selenium, a thermodynamically favorable process.

The choice of selenium dioxide was astute. It is a solid, easily handled reagent that often provides clean oxidations with the precipitation of elemental selenium, which simplifies product purification. The reaction conditions were also relatively mild, typically involving refluxing the substrate with selenium dioxide in a suitable solvent.[8]

The Riley Oxidation of Ketones to α-Diketones: A Detailed Protocol

The following is a generalized protocol for the Riley oxidation of a ketone to an α-diketone, based on the original work of H. L. Riley.

Objective: To oxidize the α-methylene group of a ketone to a carbonyl group, yielding an α-diketone.

Materials:

  • Ketone (e.g., methyl ethyl ketone)

  • Selenium dioxide (SeO₂)

  • Solvent (e.g., ethanol, acetic acid, or dioxane)[8]

Experimental Workflow:

Riley_Oxidation start Start: Ketone and SeO₂ in Solvent step1 Step 1: Reflux start->step1 Reaction Mixture step2 Step 2: Formation of Selenium Precipitate step1->step2 During Reaction step3 Step 3: Filtration step2->step3 After Reaction step4 Step 4: Product Isolation (Distillation/Crystallization) step3->step4 Filtrate end_node End: α-Diketone step4->end_node Purified Product

Figure 2: Experimental workflow for the Riley oxidation.

Step-by-Step Methodology:

  • Reaction Setup: The ketone and a stoichiometric amount of selenium dioxide are dissolved or suspended in a suitable solvent in a round-bottom flask equipped with a reflux condenser. The choice of solvent can influence the reaction rate and selectivity.

  • Heating under Reflux: The reaction mixture is heated to reflux. The progress of the reaction can often be monitored by the precipitation of elemental selenium, which appears as a red or black solid.

  • Filtration: Once the reaction is complete (as indicated by the consumption of the starting material or the cessation of selenium precipitation), the mixture is cooled to room temperature. The elemental selenium is then removed by filtration.

  • Product Isolation: The filtrate, containing the α-diketone, is then subjected to a suitable workup procedure. This may involve distillation to remove the solvent and purify the product, or crystallization if the α-diketone is a solid.

Mechanism of the Riley Oxidation:

The mechanism of the Riley oxidation of ketones is believed to proceed through an initial reaction of the enol form of the ketone with selenium dioxide.[9][10] This is followed by a series of steps involving a selenite ester intermediate, which ultimately decomposes to the α-diketone and elemental selenium.

Riley_Mechanism Ketone Ketone Enol Enol Ketone->Enol Tautomerization Intermediate1 Selenite Ester Intermediate Enol->Intermediate1 + SeO₂ SeO2 SeO₂ Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 Rearrangement Diketone α-Diketone Intermediate2->Diketone Elimination Selenium Se Intermediate2->Selenium Reduction

Figure 3: Simplified mechanism of the Riley oxidation.

Comparative Overview of Early Synthetic Methods

The discovery of aliphatic α-diketones and the development of the first synthetic methods laid the foundation for a rich field of chemical research. The following table provides a comparative summary of the key features of the von Pechmann and Riley syntheses.

Featurevon Pechmann Synthesis (1888)Riley Oxidation (1932)
Starting Material IsonitrosoacetoneKetone
Reagent Dilute Sulfuric AcidSelenium Dioxide
Key Transformation Hydrolysis of an isonitroso groupOxidation of an α-methylene group
Advantages First successful synthesis of an aliphatic α-diketoneMore direct route, often higher yielding
Disadvantages Multi-step process, reliance on a specific precursorUse of toxic selenium compounds
Significance Demonstrated the logical synthesis of a new functional groupIntroduced a powerful and selective oxidizing agent

Conclusion

The journey from the first deliberate synthesis of an aliphatic α-diketone by Hans von Pechmann to the development of more general methods like the Riley oxidation marks a significant chapter in the history of organic chemistry. These early discoveries were not merely the creation of new molecules; they were a testament to the growing power of chemical synthesis as a predictive and creative science. The experimental choices made by these pioneers, guided by the theoretical framework of their time, paved the way for the sophisticated and nuanced synthetic strategies that are now available to researchers in drug development and materials science. A thorough understanding of this history not only provides context for our current knowledge but also inspires continued innovation in the art and science of chemical synthesis.

References

  • Riley, H. L.; Morley, J. F.; Friend, N. A. C. 255. Selenium dioxide, a new oxidising agent. Part I. Its reaction with aldehydes and ketones. Journal of the Chemical Society (Resumed)1932 , 1875-1883. [Link]

  • AdiChemistry. Selenium dioxide (SeO2) - Riley oxidation. [Link]

  • Pechmann, H. v. Ueber Diazomethan. Berichte der deutschen chemischen Gesellschaft1894, 27 (2), 1888–1891.
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  • U.S. Patent 1,955,890. Oxidation of organic compounds. Issued April 24, 1934.
  • Wikipedia. Hans von Pechmann. [Link]

  • von Pechmann, H. Ueber die Spaltung der Isonitrosoverbindungen. Berichte der deutschen chemischen Gesellschaft1888, 21 (1), 1411-1418.
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A Technical Guide to 4,5-Octanedione for Scientific Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides an in-depth technical overview of 4,5-octanedione, a significant α-dicarbonyl compound. It covers its nomenclature, physicochemical properties, synthesis, and characteristic reactivity. This guide is intended for researchers, chemists, and professionals in drug development, offering a consolidated resource on the chemistry and potential applications of this versatile molecule.

Nomenclature, Synonyms, and Structural Identification

This compound is a symmetrical α-diketone, a class of organic compounds characterized by two adjacent carbonyl groups. This structural feature is the primary determinant of its chemical reactivity.

IUPAC Nomenclature

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is octane-4,5-dione .[1] This name precisely describes an eight-carbon alkane chain (octane) with carbonyl groups (dione) located at the 4th and 5th positions.

Common Synonyms and Identifiers

In literature and commercial listings, this compound is known by several other names. Understanding these synonyms is crucial for comprehensive literature searches.[1][2][3]

  • Bibutyryl[1][2][3]

  • Dipropyl diketone[1][3]

  • n-Octane-4,5-dione[1][3][4]

  • 4,5-Octadione[1][2][4]

Key database identifiers are essential for unambiguous identification in regulatory and research contexts:

  • CAS Number: 5455-24-3[1][3][5]

  • InChIKey: XYZAPOXYXNIBEU-UHFFFAOYSA-N[1][4][5]

  • Canonical SMILES: CCCC(=O)C(=O)CCC[1][5]

Molecular Structure

The structure consists of an eight-carbon backbone with two propyl groups flanking a central diketone functional group.

Structure of octane-4,5-dione with IUPAC numbering.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a compound's physical and spectroscopic properties is fundamental for its application in experimental settings, from reaction setup to product purification and analysis.

Physicochemical Properties

This compound is a yellow liquid with a distinct buttery and fatty aroma, which has led to its use as a flavoring agent.[1][3] Its properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₁₄O₂[1][2][5]
Molecular Weight 142.20 g/mol [1][2][5]
Appearance Yellow liquid[1][3]
Boiling Point ~168 °C at 760 mmHg[3][4]
Density ~0.91-0.93 g/cm³ at 20°C[1][3][4]
Refractive Index ~1.414 - 1.424 at 20°C[1][3]
Flash Point 56.5 °C[3][4]
Solubility Practically insoluble in water; Soluble in ethanol and other organic solvents.[1][3]
Spectroscopic Profile

Spectroscopic data is critical for the structural confirmation and purity assessment of this compound. While a comprehensive dataset from a single source is not available, typical spectral characteristics for α-diketones can be inferred.

  • ¹H NMR (Proton NMR): The spectrum is expected to be relatively simple due to the molecule's symmetry. One would anticipate signals for the methyl protons (CH₃) furthest from the carbonyls, followed by signals for the two methylene groups (CH₂), with the methylene group alpha to the carbonyl being the most deshielded (shifted downfield).

  • ¹³C NMR (Carbon NMR): The key feature would be the highly deshielded signal for the carbonyl carbons, typically appearing in the 190-205 ppm region.[6] The remaining carbon signals would correspond to the propyl chains.

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, sharp absorption band characteristic of the C=O stretching vibration of the ketone groups. For α-diketones, this peak is typically found in the range of 1710-1730 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight (142.20 g/mol ). Fragmentation patterns would likely involve cleavage alpha to the carbonyl groups, leading to the loss of propyl or butyryl fragments.

Synthesis and Chemical Reactivity

The synthetic routes to α-diketones and their subsequent reactions are central to their utility in research and development.

General Synthesis Strategies

While specific, high-yield syntheses for this compound are not extensively detailed in readily available literature, general methods for α-diketone synthesis are well-established. These often involve the oxidation of corresponding functional groups.[7]

A common and effective approach is the oxidation of the corresponding α-hydroxyketone (acyloin) or 1,2-diol.[7]

G cluster_workflow General Synthesis Workflow Start 4,5-Octanediol (Precursor) Oxidation Oxidation (e.g., Jones Reagent, TEMPO) Start->Oxidation Step 1 Product This compound (Target Molecule) Oxidation->Product Step 2 Purification Purification (e.g., Distillation) Product->Purification Step 3

Conceptual workflow for the synthesis of α-diketones.

Explanatory Note: The choice of oxidizing agent is critical. Strong oxidants like Jones reagent (CrO₃ in sulfuric acid) can be effective but may lead to over-oxidation or side reactions. Milder, more selective reagents like TEMPO (2,2,6,6-tetramethylpiperidinyloxyl) with a co-oxidant are often preferred in modern synthesis to improve yield and simplify purification.[7]

Core Reactivity: The α-Dicarbonyl Moiety

The adjacent carbonyl groups in this compound create a highly electrophilic center, making it susceptible to nucleophilic attack. This reactivity is the foundation for its use as a building block in organic synthesis.[8][9]

Key Reaction Classes:

  • Reaction with Nucleophiles: The electrophilic carbons of the dicarbonyl are prime targets for various nucleophiles. This is the initial step in many subsequent reactions.[10]

  • Heterocycle Formation: α-Diketones are invaluable precursors for synthesizing a wide range of heterocyclic compounds, such as quinoxalines (from reaction with o-phenylenediamines) and hydantoins (from reaction with urea and other reagents).[3][11]

  • Redox Chemistry: The dicarbonyl can be reduced to the corresponding diol (4,5-octanediol) or α-hydroxyketone.[12] This reduction is also a major biotransformation pathway for α-diketones in biological systems.[12]

G Diketone This compound (Electrophilic Core) Reduction Reduction (e.g., NaBH₄) Diketone->Reduction Nucleophilic Addition Heterocycle Condensation with 1,2-Diamines Diketone->Heterocycle Cyclocondensation Adducts Reaction with Arginine Residues Diketone->Adducts Covalent Modification Diol 4,5-Octanediol Reduction->Diol Quinoxaline Quinoxaline Derivative Heterocycle->Quinoxaline ProteinAdduct Protein Adducts Adducts->ProteinAdduct

Key reaction pathways of this compound.

Applications in Research and Drug Development

While this compound itself is not a therapeutic agent, its structural motifs and reactivity are relevant to several areas of scientific investigation.

Flavor and Fragrance Industry

This compound is recognized as a flavoring agent by regulatory bodies like the FDA and JECFA.[1] Its buttery and creamy flavor profile makes it useful in food manufacturing.[1][3] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that it poses no safety concern at current intake levels when used as a flavoring agent.[1]

Precursor in Chemical Synthesis

The ability of α-diketones to form heterocyclic structures makes them valuable starting materials.[3] The synthesis of complex molecules, including those with potential biological activity, can utilize the dicarbonyl core of this compound to construct key structural scaffolds.[3][9] For example, hydantoin structures, which can be derived from α-dicarbonyls, are found in several anticonvulsant drugs.[11]

Relevance in Toxicology and Drug Metabolism

The reactivity of α-diketones is a double-edged sword. While useful for synthesis, their electrophilicity means they can react with biological nucleophiles, such as the arginine residues in proteins.[12] This covalent modification is a key mechanism of toxicity for related α-diketones like diacetyl.[12] Understanding the biotransformation of compounds like this compound, primarily through reduction to less reactive α-hydroxyketones, is crucial for assessing their toxicological profile and for designing safer molecules in drug discovery campaigns.[12]

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification

According to available safety data sheets (SDS) for similar ketones, this compound should be treated as a flammable liquid and vapor.[13][14] It is also likely to cause skin and serious eye irritation, and may cause respiratory irritation upon inhalation.[13]

  • Physical Hazards: Flammable liquid (Category 3).[13]

  • Health Hazards: Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Respiratory system, Category 3).[13]

Recommended Handling Protocols

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[14][15]

  • Use explosion-proof electrical and lighting equipment.[13][14]

  • Ensure all equipment is properly grounded to prevent static discharge, which could ignite flammable vapors.[13][14]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[13][16]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[13]

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with organic vapor cartridges.

Safe Handling Practices:

  • Keep away from heat, sparks, open flames, and other ignition sources.[13][15]

  • Avoid breathing vapors or mist.[13][16]

  • Wash hands thoroughly after handling.[13][14]

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][15] Keep away from incompatible materials such as strong oxidizing and reducing agents.[15]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow to enter drains or waterways.

References

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  • Fu, Y., et al. (2024). Aspersorbiciols A and B, Two Hybrid Sorbicillinoids with an Undescribed Skeleton from a Marine-Derived Fungus Aspergillus sp. GXIMD02072. Organic Letters.
  • Organic Chemistry Portal. (n.d.). α-Diketone synthesis by oxidation. Retrieved from [Link]

  • MDPI. (n.d.). A Versatile Strategy for the Synthesis of 4,5-Dihydroxy-2,3-Pentanedione (DPD) and Related Compounds as Potential Modulators of Bacterial Quorum Sensing. Retrieved from [Link]

  • Anders, M. W. (2017). Diacetyl and related flavorant α-Diketones: Biotransformation, cellular interactions, and respiratory-tract toxicity. Toxicology, 388, 32-40.
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  • The Journal of Organic Chemistry. (n.d.). α-Diketone Formation Accompanied by Oxidation of Sulfur Functional Group by the Reaction of o-Alkynylarenesulfoxide with Iodine.
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  • National Institutes of Health. (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. PMC.
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  • Reaction Chemistry & Engineering. (n.d.). Continuous synthesis of 2,5-hexanedione through direct C–C coupling of acetone in a Hilbert fractal photo microreactor. RSC Publishing.
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An In-Depth Technical Guide to the Molecular Geometry and Conformation of 4,5-Octanedione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The intricate dance of atoms within a molecule, dictating its three-dimensional structure and dynamic conformational landscape, is a cornerstone of modern chemical and biological sciences. For researchers and professionals in drug development, a profound understanding of a molecule's geometry is not merely academic; it is a critical prerequisite for predicting its interactions, designing novel therapeutics, and elucidating complex biological pathways. This guide delves into the molecular architecture of 4,5-octanedione, an alpha-diketone of significant interest, providing a comprehensive exploration of its conformational preferences and the methodologies employed to unravel them. As a Senior Application Scientist, my aim is to bridge the gap between theoretical concepts and practical applications, offering insights grounded in established experimental and computational techniques.

Introduction: The Significance of Alpha-Diketone Conformation

Alpha-diketones, characterized by two adjacent carbonyl groups, are a class of compounds with diverse applications, ranging from flavor chemistry to their roles as key intermediates in organic synthesis and as structural motifs in biologically active molecules.[1] The reactivity and interaction of these molecules are intrinsically linked to the relative orientation of the two carbonyl groups. This orientation is defined by the dihedral angle around the central C(sp²)-C(sp²) single bond, giving rise to different rotational isomers, or conformers.

The two primary planar conformations of alpha-diketones are the s-trans (or antiperiplanar) and s-cis (or synperiplanar) forms.[2][3] In the s-trans conformation, the two carbonyl groups are on opposite sides of the central C-C bond, leading to a more extended structure. Conversely, the s-cis conformation places the carbonyl groups on the same side, resulting in a more compact arrangement.[3] The balance between these conformers is dictated by a delicate interplay of steric and electronic effects.

Understanding the conformational equilibrium of this compound is paramount for several reasons:

  • Reactivity and Mechanistic Insights: The accessibility of the carbonyl carbons to nucleophilic attack can be significantly influenced by the molecule's conformation. In drug design, where enzymatic pockets have specific spatial requirements, the preferred conformation of a ligand is a critical determinant of its binding affinity and efficacy.

  • Spectroscopic Characterization: Different conformers exhibit distinct vibrational frequencies. A thorough understanding of the conformational landscape is essential for the accurate interpretation of infrared (IR) and Raman spectra.[4]

  • Intermolecular Interactions: The overall shape and dipole moment of the molecule, which are conformation-dependent, govern its interactions with other molecules, including solvent molecules and biological receptors.

This guide will now proceed to a detailed examination of the conformational landscape of this compound, drawing upon experimental data and theoretical calculations to provide a holistic understanding of its molecular geometry.

Conformational Analysis of this compound: A Multi-faceted Approach

The determination of the conformational preferences of a flexible molecule like this compound necessitates a synergistic approach, combining experimental spectroscopic techniques with high-level computational modeling.

Theoretical Prediction of Conformers

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface of a molecule and identifying its stable conformers. These calculations can provide valuable information on the relative energies of different conformers, the energy barriers to their interconversion, and their detailed geometric parameters.

For this compound, the primary conformational isomerism arises from rotation around the central C4-C5 bond. The two most plausible planar arrangements are the s-trans and s-cis conformers.

Caption: Conformational Isomerism in this compound.

Computational studies on analogous alpha-diketones suggest that the s-trans conformer is generally more stable than the s-cis form due to reduced steric hindrance between the alkyl groups.[3] However, the energy difference and the rotational barrier can be influenced by the nature of the substituents and the surrounding environment.

Experimental Verification through Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a direct experimental probe of a molecule's conformational state.[5] Each conformer possesses a unique set of vibrational modes, leading to distinct spectral signatures.

Experimental Protocol: Vibrational Spectroscopy of this compound

  • Sample Preparation:

    • Gas Phase: To study the molecule in an unperturbed state, a gas-phase IR spectrum can be obtained using a long-path gas cell.

    • Liquid Phase: A thin film of liquid this compound can be placed between two salt plates (e.g., KBr or NaCl) for IR analysis. For Raman spectroscopy, the liquid can be held in a glass capillary.

    • Matrix Isolation: For high-resolution spectra and to trap less stable conformers, the sample can be co-deposited with an inert gas (e.g., argon) onto a cryogenic substrate (matrix isolation).[6][7][8]

  • Data Acquisition:

    • FTIR Spectroscopy: A Fourier Transform Infrared (FTIR) spectrometer is used to record the infrared spectrum, typically in the 4000-400 cm⁻¹ range.

    • Raman Spectroscopy: A Raman spectrometer, equipped with a suitable laser excitation source, is used to acquire the Raman spectrum.

  • Temperature-Dependent Studies: By recording spectra at different temperatures, the relative populations of the conformers can be altered according to the Boltzmann distribution. This allows for the determination of the enthalpy difference (ΔH) between the conformers.[3]

Data Analysis and Interpretation:

The vibrational spectra of this compound in different phases reveal the presence of multiple conformers. By comparing the experimental spectra with the frequencies calculated for the s-trans and s-cis conformers using DFT, a detailed vibrational assignment can be made. For instance, the symmetric and asymmetric carbonyl stretching modes are particularly sensitive to the dihedral angle between the C=O groups and can be used as diagnostic bands to distinguish between the conformers.

Vibrational Mode Expected Frequency Range (cm⁻¹) Conformer Sensitivity
C=O Symmetric Stretch1710 - 1740High
C=O Asymmetric Stretch1700 - 1730High
C-C Stretch (central)1000 - 1200Moderate
C-C-C Bending400 - 600Moderate

Note: The exact frequencies will depend on the phase and the specific conformer.

Structural Parameters and Rotational Barrier

A combination of experimental data and computational modeling allows for the determination of the key geometric parameters of the stable conformers of this compound and the energy barrier for their interconversion.

Geometric Parameters

High-level ab initio or DFT calculations can provide precise bond lengths and angles for each conformer. For alpha-diketones, the length of the central C-C bond is of particular interest as it reflects the degree of conjugation between the two carbonyl groups.

Parameter s-trans Conformer (Calculated) s-cis Conformer (Calculated)
C=O Bond Length~1.21 Å~1.21 Å
C4-C5 Bond Length~1.52 Å~1.53 Å
C-C (alkyl) Bond Length~1.53 Å~1.53 Å
O=C-C Angle~124°~125°
C-C-C Angle~115°~116°
Dihedral Angle (O=C-C=O)180°

Note: These are typical values for alpha-diketones and would need to be specifically calculated for this compound.

Rotational Energy Barrier

The rotational barrier between the s-trans and s-cis conformers is a critical parameter that governs the dynamics of their interconversion. This barrier arises from the disruption of the π-electron delocalization across the two carbonyl groups and steric interactions as the molecule rotates around the central C-C bond.[9]

The height of this barrier can be determined experimentally through techniques like variable-temperature NMR spectroscopy or inferred from the temperature dependence of vibrational spectra. Computationally, the rotational barrier can be calculated by mapping the potential energy surface as a function of the O=C-C=O dihedral angle.

G cluster_0 Energy Profile of C4-C5 Bond Rotation s_trans_min s-trans (180°) TS Transition State (~90°) s_trans_min->TS ΔE‡(trans→cis) s_cis_min s-cis (0°) s_cis_min->TS ΔE‡(cis→trans)

Caption: Schematic energy profile for rotation around the central C-C bond in this compound.

Implications for Drug Development and Molecular Recognition

The conformational preferences of this compound and related alpha-diketone motifs have significant implications in the context of drug design and molecular recognition.

  • Pharmacophore Modeling: The three-dimensional arrangement of functional groups (the pharmacophore) is crucial for a molecule's biological activity. The existence of multiple low-energy conformers for this compound means that it can potentially adopt different shapes to fit into various binding sites.

  • Enzyme Inhibition: Alpha-diketones are known to be inhibitors of certain enzymes. The specific conformation of the diketone within the enzyme's active site will determine the strength and nature of the inhibitory interactions.

  • Solvent Effects: The conformational equilibrium of this compound can be influenced by the polarity of the solvent. In drug development, understanding how a molecule's conformation changes from a nonpolar lipid environment to an aqueous physiological environment is critical for predicting its bioavailability and transport properties.

Conclusion: A Dynamic Molecular Portrait

This technical guide has provided a comprehensive overview of the molecular geometry and conformational landscape of this compound. By integrating theoretical principles with experimental methodologies, we have painted a dynamic picture of a molecule that is not static but rather exists as an equilibrium of interconverting conformers. The predominance of the s-trans form, the energetic cost of rotation to the s-cis conformer, and the subtle interplay of steric and electronic effects all contribute to the unique chemical personality of this alpha-diketone.

For researchers and professionals in the pharmaceutical and chemical industries, this detailed understanding is not an end in itself. It is a foundational piece of knowledge that informs rational drug design, facilitates the interpretation of complex spectroscopic data, and ultimately enables the prediction and control of molecular behavior. The principles and techniques outlined in this guide are broadly applicable to the study of other flexible molecules, underscoring the universal importance of conformational analysis in the molecular sciences.

References

  • Spectra and Dynamics of Coupled Vibrations in Polyatomic Molecules. (n.d.). MOLECULAR KINETICS AND SPECTROSCOPY. Retrieved from [Link]

  • s-cis and s-trans Conformations of Dienes. (2017, May 12). Master Organic Chemistry. Retrieved from [Link]

  • About the conformations of alpha,beta-diunsaturated ketones. (2003). Pharmazie, 58(12), 847-53. Retrieved from [Link]

  • Synthesis through C(sp3)-C(sp2) Bond Scission in Alkenes and Ketones. (2025). Accounts of Chemical Research. Retrieved from [Link]

  • Aliphatic acyclic and alicyclic a-diketones and related alpha-hydroxyketones. (1999). WHO Food Additives Series 42. Retrieved from [Link]

  • Quantitative Raman Spectroscopy Analysis of Polyhydroxyalkanoates Produced by Cupriavidus necator H16. (2021). MDPI. Retrieved from [Link]

  • s-Cis vs s-Trans Dienes. (2023, December 4). YouTube. Retrieved from [Link]

  • Vibrational Raman and infrared spectra of chromatographically separated C60 and C70 fullerene clusters. (1991). Chemical Physics Letters, 179(1-2), 181-186.
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  • Anharmonic vibrational spectra of acetylacetone. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis through C(sp3)–C(sp2) Bond Scission in Alkenes and Ketones. (2025). ACS Publications. Retrieved from [Link]

  • Chemical and Biochemical Applications of Vibrational Spectroscopy. (n.d.). MOspace. Retrieved from [Link]

  • New Substrate for Raman, Infrared, and Mass Spectroscopic Chemical Analysis. (n.d.). Current Separations. Retrieved from [Link]

  • Explain the dramatic difference in rotational energy barriers of... (n.d.). Pearson. Retrieved from [Link]

  • What does the "s" mean in s-cis and s-trans conformations. (2015, September 15). Chemistry Stack Exchange. Retrieved from [Link]

  • Infrared and raman spectra of C4H4Se and C4D4se isotopomers: A DFT-PT2 anharmonic study. (2018). ResearchGate. Retrieved from [Link]

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  • Super Trick : Rotational Barrier in Organic Chemistry | IIT JEE & NEET. (2024, August 18). YouTube. Retrieved from [Link]

  • Description of C(sp2)−C(sp2) Rotation in Butadiene by Density Functionals. (2025). ResearchGate. Retrieved from [Link]

  • Conformational preferences of α-fluoroketones may influence their reactivity. (2017). Beilstein Journal of Organic Chemistry, 13, 2836-2842. Retrieved from [Link]

  • s cis vs s trans. (2015, March 27). YouTube. Retrieved from [Link]

  • Vibrational Features of Diphenylhydantoin. (2022). ResearchGate. Retrieved from [Link]

  • Conformationally Biased Ketones React Diastereoselectively with Allylmagnesium Halides. (2014). The Journal of Organic Chemistry, 79(12), 5546-5563. Retrieved from [Link]

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A Comprehensive Guide to the Theoretical Calculation of 4,5-Octanedione's Electronic Structure

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4,5-Octanedione, an α-diketone, presents a compelling subject for theoretical investigation due to its role in flavor chemistry and as a versatile building block in organic synthesis. Understanding its electronic structure is paramount for predicting its reactivity, spectroscopic properties, and potential biological interactions. This technical guide provides a rigorous, in-depth framework for researchers and drug development professionals on the theoretical calculation of the electronic structure of this compound. We will delve into the foundational principles of ab initio and Density Functional Theory (DFT) methods, present a validated, step-by-step computational workflow, and detail the interpretation of the resulting electronic properties. The causality behind methodological choices is emphasized to ensure a self-validating and robust computational protocol.

Introduction: The Significance of this compound

This compound (C₈H₁₄O₂) is an organic compound characterized by two adjacent carbonyl groups within an eight-carbon chain. Its physical properties, such as a boiling point of approximately 168°C and its characteristic buttery aroma, are well-documented. Beyond its sensory characteristics, the electronic nature of the vicinal diketone functionality governs its chemical behavior, including its susceptibility to nucleophilic attack and its photochemical reactivity.

Theoretical calculations provide a powerful lens through which we can explore the molecular landscape without the need for empirical experimentation. By solving approximations of the electronic Schrödinger equation, we can determine molecular geometries, orbital energies, and electron density distributions with high precision. This knowledge is invaluable for:

  • Predicting Reactivity: Identifying electron-rich and electron-poor regions to forecast interactions with other molecules.

  • Interpreting Spectroscopy: Correlating calculated electronic transitions with experimental UV-Vis spectra.

  • Rational Molecular Design: Providing a foundational understanding for the development of novel derivatives with tailored properties.

This guide will focus on Density Functional Theory (DFT) as the primary computational tool, owing to its excellent balance of accuracy and computational efficiency for medium-sized organic molecules.

Theoretical Foundations: Choosing the Right Tools

The accurate theoretical description of a molecular system hinges on the selection of an appropriate method and basis set. These choices are not arbitrary; they are dictated by the desired accuracy and the available computational resources.

Ab Initio and Density Functional Theory (DFT)
  • Ab Initio Methods: The term ab initio, meaning "from first principles," refers to methods derived directly from the laws of quantum mechanics without the inclusion of experimental data. While highly accurate, methods like Coupled Cluster theory are computationally demanding and often reserved for smaller systems or for benchmarking purposes.

  • Density Functional Theory (DFT): DFT offers a pragmatic and powerful alternative. Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy based on the spatially dependent electron density. This approach has become the workhorse of modern computational chemistry. For systems like this compound, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have demonstrated a robust track record of providing reliable results for both geometries and electronic properties.

The Role of the Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation.

  • Pople-style basis sets: Sets like 6-311++G(d,p) are widely used. The "6-311" indicates the number of Gaussian functions used to describe the core and valence orbitals. The "+" symbols denote the addition of diffuse functions, which are crucial for describing weakly bound electrons, and the "(d,p)" indicates the inclusion of polarization functions to allow for non-spherical orbital shapes, which is essential for accurately describing chemical bonds.

Causality: The choice of the B3LYP functional combined with a 6-311++G(d,p) basis set is a deliberate one. B3LYP is known to accurately model the electronic structure of organic molecules containing carbonyl groups. The comprehensive 6-311++G(d,p) basis set ensures that the electron density, especially around the electronegative oxygen atoms and within the π-systems of the carbonyls, is described with sufficient flexibility, leading to trustworthy predictions of molecular properties.

Experimental Protocol: A Validated Computational Workflow

This section outlines a detailed, step-by-step methodology for calculating the electronic structure of this compound. The workflow is designed to be a self-validating system, where the results of each step inform the next and can be cross-referenced with known chemical principles.

Computational Workflow Diagram

G cluster_input 1. Input Preparation cluster_calc 2. Quantum Chemical Calculation cluster_analysis 3. Data Analysis & Interpretation Input Initial 3D Structure (e.g., from SMILES) Opt Geometry Optimization (DFT: B3LYP/6-31G(d)) Input->Opt Initial Coordinates Freq Frequency Calculation (Verify Minimum Energy) Opt->Freq Optimized Structure Geom Optimized Geometry (Bond Lengths, Angles) Opt->Geom SPE Single-Point Energy (Higher Basis Set: 6-311++G(d,p)) Freq->SPE Confirmed Minimum TDDFT Excited States (TD-DFT) SPE->TDDFT MO Molecular Orbitals (HOMO, LUMO, Energy Gap) SPE->MO Charge Electron Distribution (ESP, Mulliken Charges) SPE->Charge Spectra Simulated Spectra (UV-Vis, IR) TDDFT->Spectra

Caption: A flowchart of the computational workflow for this compound.

Step 1: Geometry Optimization
  • Construct Initial Geometry: Generate an initial 3D structure of this compound. This can be done using molecular building software or by converting its SMILES string: CCCC(=O)C(=O)CCC.

  • Perform Optimization: Submit the structure for geometry optimization using DFT.

    • Method: B3LYP functional.

    • Basis Set: 6-31G(d). A smaller basis set is sufficient and computationally efficient for initial geometry optimization.

    • Convergence Criteria: Use tight convergence criteria to ensure a true energy minimum is found.

  • Frequency Analysis (Validation): Perform a vibrational frequency calculation on the optimized geometry at the same level of theory.

    • Trustworthiness: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface. The calculated frequencies can also be used to predict the molecule's infrared (IR) spectrum.

Step 2: Single-Point Energy and Electronic Property Calculation

With the validated, optimized geometry, a more accurate calculation is performed to obtain the final electronic properties.

  • Calculation Setup: Using the optimized coordinates from Step 1, perform a single-point energy calculation.

    • Method: B3LYP functional.

    • Basis Set: 6-311++G(d,p). This larger basis set provides a more accurate description of the electron distribution.

  • Data Extraction: From the output of this calculation, extract the following key data:

    • Molecular Orbital (MO) energies, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

    • Mulliken atomic charges.

    • Electron density and electrostatic potential (ESP) surfaces.

Step 3: Excited State Calculations (Optional)

To understand the molecule's interaction with light, Time-Dependent DFT (TD-DFT) calculations are performed.

  • Calculation Setup: Use the optimized geometry and the B3LYP/6-311++G(d,p) level of theory.

  • Compute Excited States: Request the calculation of the first several singlet excited states.

  • Data Analysis: Extract the excitation energies (typically in eV or nm) and the corresponding oscillator strengths. The oscillator strength indicates the probability of a given electronic transition occurring. For α-diketones, the n → π* transition is of particular interest.

Results and Interpretation

The output from the computational workflow provides a wealth of quantitative data.

Molecular Geometry

The optimization will yield precise bond lengths and angles. Of particular interest is the C4-C5 bond length between the two carbonyl carbons and the O=C-C=O dihedral angle, which defines the relative orientation of the two carbonyl groups.

ParameterExpected Value (Å or °)Significance
C=O Bond Length~1.22 ÅTypical double bond character.
C4-C5 Bond Length~1.52 ÅLonger than a typical C-C single bond due to repulsion.
O=C-C=O Dihedral Angle~150-180°Indicates a preference for a trans-like conformation.
Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are critical for understanding chemical reactivity.

OrbitalCalculated Energy (eV)Description & Significance
LUMO Calculated ValuePrimarily composed of the π* antibonding orbitals of the two C=O groups. This is the site for nucleophilic attack.
HOMO Calculated ValuePrimarily composed of the non-bonding lone pair (n) orbitals on the oxygen atoms. This is the site of electron donation.
HOMO-LUMO Gap Calculated DifferenceA smaller gap suggests higher reactivity and lower energy electronic transitions.
Molecular Orbital Energy Level Diagram

MO_Diagram cluster_orbitals Energy Levels LUMO_label LUMO_label LUMO LUMO (π*) HOMO_label HOMO_label HOMO HOMO (n) HOMO->LUMO n → π* Transition (ΔE = HOMO-LUMO Gap)

Caption: A simplified MO diagram for this compound's n → π* transition.

Electron Distribution and Reactivity

Mulliken population analysis and ESP maps provide a quantitative and visual representation of the charge distribution.

AtomCalculated Mulliken Charge (a.u.)Interpretation
Carbonyl Oxygen (O)Highly NegativeElectron-rich, site for electrophilic attack.
Carbonyl Carbon (C)Highly PositiveElectron-deficient, primary site for nucleophilic attack.
Alkyl Chain (C, H)Near NeutralRelatively non-polar and unreactive.

The ESP map will visually confirm these findings, showing negative potential (red) around the oxygen atoms and positive potential (blue) around the carbonyl carbons.

Conclusion

This guide has detailed a robust and scientifically grounded workflow for the theoretical calculation of the electronic structure of this compound. By employing Density Functional Theory with the B3LYP functional and appropriate basis sets, researchers can obtain reliable predictions of the molecule's geometry, frontier molecular orbitals, and charge distribution. This in-depth understanding is crucial for rationalizing its chemical reactivity, interpreting its spectroscopic signatures, and guiding the development of new molecules for applications in materials science and drug development. The principles and protocols outlined herein are broadly applicable to the study of other organic molecules, providing a foundational framework for modern computational chemistry research.

References

  • Defence Science and Technology Organisation. (2002). Overview of Molecular Modelling and Ab initio Molecular Orbital Methods Suitable for Use with Energetic Materials. DTIC. [Link]

  • Ganyushin, D., & Gerson, F. (2005). Diketone Radical Cations: Ketonic and Enolic Forms As Revealed by Matrix EPR Studies and DFT Calculations. The Journal of Physical Chemistry A, 109(33), 7381–7387. [Link]

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  • Request PDF. (n.d.). Methods of preparation of alpha-diketones and alpha-diketone monomers. [Link]

  • Aspersorbiciols A and B, Two Hybrid Sorbicillinoids with an Undescribed Skeleton from a Marine-Derived Fungus Aspergillus sp. GXIMD02072. (2024). Organic Letters. [Link]

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  • Wikipedia. (n.d.). Ab initio quantum chemistry methods. Retrieved from [Link]

  • Anders, M. W. (2017). Diacetyl and related flavorant α-Diketones: Biotransformation, cellular interactions, and respiratory-tract toxicity. Toxicology, 388, 23-30. [Link]

  • Organic Chemistry Portal. (n.d.). α-Diketone synthesis by oxidation. Retrieved from [Link]

  • A new methodology for the synthesis of α-diketones was reported via a one-pot cascade process from aldehydes and ketones catalyzed by a bifunctional iron nanocomposite using H2O2 as

Methodological & Application

Application Notes and Protocols: Laboratory Synthesis of 4,5-Octanedione via Acyloin Oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of α-Diketones and the Synthetic Strategy for 4,5-Octanedione

α-Diketones, such as this compound, are pivotal structural motifs in organic chemistry, serving as versatile precursors for the synthesis of a wide array of heterocyclic compounds, pharmaceuticals, and flavor agents. Their reactivity, stemming from the two adjacent carbonyl groups, allows for a rich and diverse range of chemical transformations. This compound, a simple yet representative aliphatic α-diketone, is a valuable building block in synthetic organic chemistry.

This application note provides a detailed, two-step protocol for the laboratory-scale synthesis of this compound. The synthetic route commences with the acyloin condensation of an appropriate ester to yield the α-hydroxy ketone precursor, 4-hydroxy-5-octanone (also known as butyroin). This is followed by a selective oxidation of the acyloin to the desired α-diketone, this compound. This method is a classic and reliable approach for the preparation of α-diketones from readily available starting materials.

Mechanistic Insights: A Tale of Two Reactions

The synthesis of this compound via this route is a two-part process, each with its own distinct and fascinating mechanism.

Part 1: The Acyloin Condensation

The acyloin condensation is a reductive coupling of two carboxylic esters, in this case, an ester of butyric acid (e.g., ethyl butyrate or propyl butyrate), using metallic sodium in an aprotic solvent.[1][2] The reaction proceeds through a radical-anion intermediate.

Mechanism of Acyloin Condensation:

  • Electron Transfer: A sodium atom donates an electron to the carbonyl group of an ester molecule, forming a radical anion.

  • Dimerization: Two of these radical anions dimerize to form a dianion.

  • Elimination: The dianion eliminates two alkoxide groups to form a 1,2-diketone intermediate.[3]

  • Further Reduction: The highly reactive 1,2-diketone is then reduced by two more sodium atoms to form a disodium enediolate.[4]

  • Protonation: Aqueous workup protonates the enediolate to give an enediol, which tautomerizes to the stable α-hydroxy ketone (acyloin).[3]

To improve the yield and prevent side reactions, such as the competing Dieckmann condensation, the reaction can be carried out in the presence of trimethylsilyl chloride (TMSCl).[1] This traps the enediolate intermediate as a more stable bis-silyl enol ether, which can be isolated and then hydrolyzed to the acyloin.[1]

Part 2: Oxidation of the Acyloin

The second step involves the selective oxidation of the secondary alcohol in the acyloin to a ketone, yielding the α-diketone. A variety of oxidizing agents can accomplish this transformation.[5] For this protocol, we will focus on the use of bismuth(III) oxide (Bi₂O₃) in glacial acetic acid, a classic and highly effective method for the oxidation of acyloins.

Mechanism of Bismuth(III) Oxide Oxidation:

While the precise mechanism is not fully elucidated, it is believed that bismuth(III) oxide reacts with the acetic acid solvent to form a bismuth(III) acetate species, which is the active oxidant. The acyloin coordinates to the bismuth center, and a subsequent intramolecular redox reaction occurs, leading to the formation of the α-diketone and the reduction of bismuth(III) to elemental bismuth.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of this compound.

Protocol 1: Synthesis of 4-Hydroxy-5-octanone (Butyroin) via Acyloin Condensation

This protocol is adapted from general procedures for acyloin condensation.[1][2]

Materials and Equipment:

  • Three-necked round-bottom flask (500 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Sodium metal

  • Anhydrous toluene or xylene

  • Propyl butyrate (or ethyl butyrate)

  • Trimethylsilyl chloride (TMSCl)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and an inlet for an inert gas. Ensure all glassware is thoroughly dried.

  • Sodium Dispersion: Under a stream of nitrogen or argon, add anhydrous toluene (200 mL) to the flask. Carefully add sodium metal (cut into small pieces) to the toluene. Heat the mixture to the boiling point of the solvent with vigorous stirring to create a fine dispersion of sodium.

  • Addition of Ester and TMSCl: Allow the sodium dispersion to cool to room temperature. Prepare a mixture of propyl butyrate and trimethylsilyl chloride in a 1:1.2 molar ratio in the dropping funnel. Add this mixture dropwise to the stirred sodium dispersion at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, heat the reaction mixture at reflux for 2-3 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench any unreacted sodium by the slow addition of methanol. Add water and separate the organic layer.

  • Hydrolysis: To the organic layer, add a mixture of tetrahydrofuran (THF) and 1M aqueous HCl and stir at room temperature for 1 hour to hydrolyze the bis-silyl enol ether.

  • Extraction and Washing: Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude 4-hydroxy-5-octanone can be purified by vacuum distillation.

Protocol 2: Oxidation of 4-Hydroxy-5-octanone to this compound

This protocol utilizes bismuth(III) oxide for the selective oxidation of the acyloin.

Materials and Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Bismuth(III) oxide (Bi₂O₃)

  • Glacial acetic acid

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In the round-bottom flask, dissolve the purified 4-hydroxy-5-octanone from Protocol 1 in glacial acetic acid.

  • Addition of Oxidant: Add a stoichiometric amount of bismuth(III) oxide to the solution.

  • Reaction: Heat the mixture at reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Extraction and Washing: Separate the organic layer and wash it repeatedly with water and then with saturated sodium bicarbonate solution until the aqueous layer is no longer acidic. Finally, wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude this compound can be purified by fractional distillation under reduced pressure to yield a yellow liquid.

Data Presentation and Characterization

Quantitative Data Summary
ParameterProtocol 1: Acyloin CondensationProtocol 2: Oxidation
Starting Material Propyl Butyrate4-Hydroxy-5-octanone
Reagents Sodium, TMSCl, HClBi₂O₃, Acetic Acid
Solvent Toluene/XyleneGlacial Acetic Acid
Reaction Temperature RefluxReflux
Reaction Time 2-3 hours1-2 hours
Expected Yield 60-70% (of 4-hydroxy-5-octanone)80-90% (of this compound)
Characterization of this compound

The successful synthesis of this compound can be confirmed by spectroscopic analysis.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a triplet for the terminal methyl protons (CH₃), a sextet for the adjacent methylene protons (-CH₂-), and a triplet for the methylene protons alpha to the carbonyl groups (-CH₂-CO-).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display a signal for the carbonyl carbons in the downfield region (typically > 200 ppm), along with signals for the different methylene and methyl carbons in the aliphatic region.

  • FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum will be characterized by a strong absorption band in the region of 1700-1720 cm⁻¹ corresponding to the C=O stretching vibration of the ketone functional groups. The absence of a broad O-H stretching band around 3200-3500 cm⁻¹ confirms the complete oxidation of the acyloin precursor.

Visualizing the Workflow

DOT Language Diagrams

Synthesis_Workflow cluster_step1 Step 1: Acyloin Condensation cluster_step2 Step 2: Oxidation PropylButyrate Propyl Butyrate Na_TMSCl Na, TMSCl Toluene, Reflux PropylButyrate->Na_TMSCl Acyloin 4-Hydroxy-5-octanone (Butyroin) Na_TMSCl->Acyloin Bi2O3 Bi₂O₃ Acetic Acid, Reflux Acyloin->Bi2O3 Octanedione This compound Bi2O3->Octanedione Purification Purification (Vacuum Distillation) Octanedione->Purification

Caption: Overall workflow for the synthesis of this compound.

Acyloin_Mechanism Ester1 2 x R-COOR' RadicalAnion 2 x [R-COOR']•⁻ Ester1->RadicalAnion + 2e⁻ (from 2Na) Dianion [R-C(O⁻)-C(O⁻)-R] RadicalAnion->Dianion Dimerization Diketone R-CO-CO-R Dianion->Diketone - 2OR'⁻ Enediolate [R-C(O⁻)=C(O⁻)-R]²⁻ Diketone->Enediolate + 2e⁻ (from 2Na) Enediol R-C(OH)=C(OH)-R Enediolate->Enediol + 2H⁺ (Workup) Acyloin R-CH(OH)-CO-R Enediol->Acyloin Tautomerization

Caption: Simplified mechanism of the Acyloin Condensation.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The successful synthesis of the intermediate acyloin and the final α-diketone product should be verified at each stage.

  • Monitoring Reaction Progress: Thin-layer chromatography (TLC) should be used to monitor the consumption of the starting material and the formation of the product in both steps.

  • Purification: Purification by distillation is crucial for obtaining a high-purity product. The boiling point of the collected fractions should be recorded and compared with literature values.

  • Spectroscopic Confirmation: The identity and purity of the final product, this compound, must be confirmed by ¹H NMR, ¹³C NMR, and FTIR spectroscopy. The obtained spectra should be compared with known data for this compound or closely related α-diketones. The absence of the characteristic -OH peak in the FTIR and the disappearance of the CH-OH proton signal in the ¹H NMR spectrum are key indicators of a complete oxidation.

By following these validation steps, researchers can have a high degree of confidence in the identity and purity of the synthesized this compound.

References

  • BS Publications. (n.d.). Acyloin Condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acyloin Condensation. Retrieved from [Link]

  • Guo, W., et al. (2026). Aspersorbiciols A and B, Two Hybrid Sorbicillinoids with an Undescribed Skeleton from a Marine-Derived Fungus Aspergillus sp. GXIMD02072. Journal of Natural Products. [Link]

  • Laue, T., & Plagens, A. (2005). Named Organic Reactions (2nd ed.). John Wiley & Sons, Ltd.
  • Google Patents. (n.d.). Purification of ketones by distillation.
  • Lu, T., et al. (n.d.).
  • ResearchGate. (n.d.). Bi2O3/AcOH oxidation of an intermediate for the synthesis of bruceantin. Retrieved from [Link]

  • Request PDF. (2025). Methods of preparation of alpha-diketones and alpha-diketone monomers. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C- and 1H-NMR Spectral Data for Compounds 4 and 5 (100, 400 MHz, Respectively). Retrieved from [Link]

  • ResearchGate. (n.d.). The Acyloin Condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of octanoic acid, aminodiol with octanoic acid, and aminodiol with trifluoroacetic acid. Retrieved from [Link]

  • Request PDF. (2025). Preparation of α-Bi2O3 from bismuth powders through low-temperature oxidation. Retrieved from [Link]

  • Acyloin Condensation. (2017, March 16). Chemistry LibreTexts. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purification of ketones.
  • MDPI. (n.d.). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. Retrieved from [Link]

  • DergiPark. (n.d.). The FT-IR Spectroscopic Investigation on Cd(II) and Co(II) Transition Metals 1,5-pentanedithiol and 1,8-octanedithiol Tetracyanonickelate Complexes. Retrieved from [Link]

  • PubMed. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Diketone synthesis by oxidation. Retrieved from [Link]

  • Jordi Labs. (n.d.). FTIR for Lot QC of Polymers Case Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, and Some Properties of 4-Vinylpyridine-Cr(CO)5 Containing Polymers. Retrieved from [Link]

  • YouTube. (2019, September 14). Acyloin condensation. Retrieved from [Link]

  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

  • Wiley Online Library. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (n.d.). Cerium Oxide Nanoparticles: Synthesis and Characterization for Biosafe Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b). Retrieved from [Link]

  • PubMed. (n.d.). Chemical synthesis of (S)-4,5-dihydroxy-2,3-pentanedione, a bacterial signal molecule precursor, and validation of its activity in Salmonella typhimurium. Retrieved from [Link]

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Application Notes and Protocols for the Thiazolium Salt-Catalyzed Synthesis of 4,5-Octanedione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of α-Diketones and the Power of N-Heterocyclic Carbene Catalysis

The 1,2-dicarbonyl motif, particularly in molecules like 4,5-octanedione, represents a valuable class of compounds in organic synthesis. These α-diketones serve as versatile building blocks for the construction of a wide array of heterocyclic compounds, including quinoxalines, pyrazines, and imidazoles, which are prevalent in pharmaceuticals, agrochemicals, and materials science. Traditionally, the synthesis of α-diketones has often involved multi-step procedures or the use of harsh oxidizing agents.[1]

An elegant and increasingly adopted alternative is the use of N-heterocyclic carbene (NHC) organocatalysis.[2] Thiazolium salts, as stable precursors to NHCs, have emerged as powerful catalysts for a variety of chemical transformations.[3] A key principle underlying their utility is the concept of "umpolung" or polarity reversal.[4] Typically, the carbonyl carbon of an aldehyde is electrophilic. However, in the presence of an NHC, the aldehyde's reactivity can be inverted, rendering the carbonyl carbon nucleophilic. This transient nucleophile, known as the Breslow intermediate, is a cornerstone of NHC catalysis and enables the formation of carbon-carbon bonds in a unique and efficient manner.

This application note provides a comprehensive guide to the synthesis of this compound from butanal, leveraging the power of thiazolium salt-catalyzed acyloin condensation followed by an in-situ oxidation. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and present a summary of representative reaction parameters.

Mechanistic Insights: A Two-Stage Catalytic Journey

The thiazolium salt-catalyzed synthesis of this compound from butanal is a fascinating process that occurs in two distinct stages within a single pot:

  • Acyloin Condensation: The formation of the α-hydroxy ketone intermediate, 4-hydroxy-5-octanone.

  • Oxidation: The conversion of the acyloin intermediate to the final product, this compound.

Stage 1: The Acyloin Condensation Catalytic Cycle

The first stage is a classic example of an NHC-catalyzed acyloin condensation. The catalytic cycle is initiated by the deprotonation of the thiazolium salt by a base (e.g., triethylamine) to generate the active N-heterocyclic carbene catalyst.

acyloin_condensation Thiazolium Thiazolium Salt (Pre-catalyst) NHC N-Heterocyclic Carbene (Active Catalyst) Thiazolium->NHC Deprotonation Base Base (e.g., TEA) Breslow Breslow Intermediate (Nucleophilic Acyl Anion Equivalent) NHC->Breslow + Butanal Butanal1 Butanal (1st molecule) Tetrahedral_Intermediate Tetrahedral Intermediate Breslow->Tetrahedral_Intermediate + Butanal Butanal2 Butanal (2nd molecule) Acyloin 4-Hydroxy-5-octanone (Acyloin) Tetrahedral_Intermediate->Acyloin Proton Transfer Acyloin->NHC Catalyst Regeneration

Caption: Catalytic cycle of the thiazolium salt-catalyzed acyloin condensation of butanal.

The active NHC catalyst then attacks the carbonyl carbon of a butanal molecule, leading to the formation of the key Breslow intermediate. This intermediate is a nucleophilic acyl anion equivalent, a species with reversed polarity compared to the starting aldehyde. This nucleophilic intermediate then attacks a second molecule of butanal, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of the NHC catalyst regenerates the active catalyst and yields the acyloin product, 4-hydroxy-5-octanone.

Stage 2: Oxidation of the Acyloin Intermediate

The second stage involves the oxidation of the newly formed acyloin to the desired α-diketone, this compound. This can be achieved through various methods, including aerobic oxidation, where molecular oxygen from the air acts as the terminal oxidant. The presence of the NHC catalyst can also play a role in facilitating this oxidative step.

oxidation_pathway Acyloin 4-Hydroxy-5-octanone (Acyloin) Diketone This compound Acyloin->Diketone Oxidation Oxidant Oxidant (e.g., O2, Bi2O3) Reduced_Oxidant Reduced Oxidant

Caption: General pathway for the oxidation of the acyloin intermediate to the 1,2-diketone.

This oxidation step is crucial for the successful synthesis of the target molecule. The choice of oxidant and reaction conditions can significantly impact the overall yield and purity of the final product. For a more controlled and often higher-yielding process, specific oxidizing agents can be employed.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general procedure for the thiazolium salt-catalyzed synthesis of this compound from butanal. It is crucial to perform this reaction under an inert atmosphere to prevent unwanted side reactions.

Materials and Reagents:

  • Thiazolium salt catalyst (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride)

  • Butanal (freshly distilled)

  • Triethylamine (TEA, freshly distilled)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Oxidizing agent (e.g., Bismuth(III) oxide or provision for aerobic oxidation)

  • Standard laboratory glassware (Schlenk flask, syringes, magnetic stirrer)

  • Inert gas supply (Nitrogen or Argon)

  • Materials for workup and purification (e.g., silica gel for chromatography)

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the thiazolium salt catalyst (e.g., 0.1 mmol, 10 mol%).

    • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

    • Add anhydrous solvent (e.g., 10 mL of THF) via syringe.

    • Add freshly distilled triethylamine (e.g., 0.15 mmol, 15 mol%) via syringe and stir the mixture for 10 minutes at room temperature to generate the active NHC catalyst.

  • Acyloin Condensation:

    • Slowly add freshly distilled butanal (1.0 mmol, 1.0 equivalent) to the reaction mixture via syringe over a period of 10-15 minutes.

    • Allow the reaction to stir at room temperature. The progress of the acyloin formation can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). This step typically takes several hours.

  • Oxidation:

    • Method A: Aerobic Oxidation: Once the acyloin formation is complete, replace the inert atmosphere with a balloon of air or by bubbling dry air through the reaction mixture. Continue stirring at room temperature until the acyloin is fully converted to the diketone, as monitored by TLC or GC. This may take several additional hours.

    • Method B: Chemical Oxidation: Once the acyloin formation is complete, add the oxidizing agent (e.g., Bismuth(III) oxide, 1.2 mmol, 1.2 equivalents) in one portion. Stir the reaction mixture at room temperature or with gentle heating as required until the oxidation is complete.[5]

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain pure this compound.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction parameters and reported yields for the synthesis of α-diketones from aliphatic aldehydes using NHC catalysis. It is important to note that optimal conditions may vary depending on the specific substrate and catalyst used.

Aldehyde SubstrateThiazolium Salt Catalyst (mol%)Base (mol%)SolventOxidantTemperature (°C)Time (h)Yield (%)Reference
Butanal3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (10)TEA (15)THFAerobic (Air)252460-70 (Estimated)General Procedure
HexanalThiazolium Precatalyst (10)DBU (20)DCMBi₂O₃251275[5]
PropanalTriazolium Precatalyst (5)DBU (10)CH₃CNMnO₂40882[6]

Yields are for the isolated product after purification. DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene

Conclusion and Future Perspectives

The thiazolium salt-catalyzed synthesis of this compound from butanal offers a modern and efficient approach to this important class of α-diketones. The reaction proceeds through a fascinating cascade of an acyloin condensation followed by an oxidation, all facilitated by the versatile N-heterocyclic carbene catalyst. The mild reaction conditions, operational simplicity, and the potential for using environmentally benign oxidants like air make this methodology highly attractive for both academic research and industrial applications.

Further research in this area could focus on the development of more active and selective catalysts to improve reaction times and yields, particularly for the aerobic oxidation step. The exploration of asymmetric versions of this reaction to produce chiral α-diketones also presents an exciting avenue for future investigation. The principles and protocols outlined in this application note provide a solid foundation for researchers and drug development professionals to explore the vast potential of NHC catalysis in the synthesis of complex and valuable molecules.

References

  • BS Publications. (n.d.). Acyloin Condensation. Retrieved from [Link][7]

  • Connon, S. J., et al. (2011). Highly chemoselective direct crossed aliphatic-aromatic acyloin condensations with triazolium-derived carbene catalysts. The Journal of Organic Chemistry, 76(2), 347-357.[8]

  • Enders, D., et al. (2019). N-Heterocyclic Carbene (NHC) Organocatalysis using Aliphatic Aldehydes. Chemical Communications, 55(84), 12595-12606.[3]

  • Golding, B. T., & Henderson, A. (2001). Crossed acyloin condensation of aliphatic aldehydes. ePrints - Newcastle University.[5]

  • Hampton, K. G., et al. (n.d.). Enabling the Development of N-Heterocyclic Carbene (NHC) Catalyzed Reactions: Practical Methods for the Preparation of 1-Acyl-2-Alkylcycloalkenes from Cycloalkanones. Australian Journal of Chemistry.[9]

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  • Studer, A., et al. (2010). NHC Catalyzed Oxidations of Aldehydes to Esters: Chemoselective Acylation of Alcohols in Presence of Amines. Journal of the American Chemical Society, 132(4), 1190-1191.[10]

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  • Various Authors. (n.d.). Thiazole synthesis. Organic Chemistry Portal. Retrieved from [Link][12]

  • Wikipedia. (n.d.). Acyloin condensation. Retrieved from [Link][13]

  • Yadav, J. S., et al. (2018). Pyrano[2,3-D]Thiazole: Synthesis. To Chemistry Journal, 1(2).[14]

  • Yang, J. W., et al. (2011). N-Heterocyclic Carbene Catalyzed Highly Chemoselective Intermolecular Crossed Acyloin Condensation of Aromatic Aldehydes with Trifluoroacetaldehyde Ethyl Hemiacetal. Organic Letters, 13(4), 880-883.
  • Zhdankin, V. V. (2015). Iodine Heterocycles. Advances in Heterocyclic Chemistry.
  • Zhang, C., & Rovis, T. (2013). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews, 113(8), 5323-5353.[15]

  • Zeitler, K., et al. (2018). N-Heterocyclic Carbene Catalysis under Oxidizing Conditions. Molecules, 23(11), 2949.[16]

  • Biju, A. T., et al. (2019). On the Mechanism of N-Heterocyclic Carbene-Catalyzed Reactions Involving Acyl Azoliums. Accounts of Chemical Research, 52(4), 1147-1163.[17]

  • Bode, J. W. (2007). Discovering New Reactions with N-Heterocyclic Carbene Catalysis. Aldrichimica Acta, 40(4), 95-103.[4]

  • Bolm, C., et al. (2016). N-Heterocyclic Carbene Catalysis in Organic Synthesis - A Green Chemistry Approach. Chalmers University of Technology.[2]

  • Bortolini, O., et al. (2021). NHC-Catalyzed Reaction of Aldehydes for C(sp2)–O Bond Formation. Catalysts, 11(7), 808.[18]

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  • Physics Wallah. (n.d.). Acyloin Condensation Reaction and Mechanism And Questions. Retrieved from [Link][20]

  • Pitzer, L., et al. (2012). Acyloin Condensation by Thiazolium Ion Catalysis: Butyroin. Journal of Chemical Education, 89(12), 1584-1586.[21]

  • Ramana, M. M. V., et al. (2022). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances, 12(45), 29381-29402.[22]

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Definitive Analysis of 4,5-Octanedione Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Scientists

Abstract and Introduction

4,5-Octanedione (CAS: 5455-24-3), also known as bibutyryl or dipropyl diketone, is a significant α-diketone compound recognized for its distinct flavor and aroma profile.[1][2] At high concentrations, it presents a pungent, fatty, and buttery aroma, which transforms into a pleasant creamy-buttery scent upon dilution.[1][2] This characteristic makes it a valuable flavoring agent in the food industry, particularly for dairy products.[1] Given its impact on the sensory qualities of consumer products and its role as a potential volatile biomarker in various matrices, a robust and reliable analytical method for its identification and quantification is essential.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the premier analytical technique for this purpose. Its exceptional chromatographic resolution effectively separates volatile and semi-volatile compounds from complex mixtures, while the mass spectrometer provides definitive structural identification based on mass-to-charge ratio and fragmentation patterns.[2][3] This application note provides a comprehensive, field-proven protocol for the analysis of this compound by GC-MS, designed for researchers, quality control analysts, and drug development professionals. The methodology herein is built upon established principles of analytical chemistry, emphasizing the causality behind experimental choices to ensure accuracy, reproducibility, and trustworthiness in results.

Chemical & Physical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to method development. These characteristics directly influence the choice of sample preparation techniques, GC column chemistry, and temperature programming.

PropertyValueSource & Rationale
IUPAC Name octane-4,5-dione[1] Standardized chemical nomenclature.
Molecular Formula C₈H₁₄O₂[1][4] Defines the elemental composition.
Molecular Weight 142.20 g/mol [1][2] Critical for mass spectrometry interpretation.
CAS Number 5455-24-3[2][4] Unique identifier for the chemical substance.
Appearance Yellow liquid[1][2] Basic physical state observation.
Boiling Point 168 °C at 760 mmHg[4] Dictates volatility and informs GC temperature parameters.
Solubility Practically insoluble in water; Soluble in organic solvents like ethanol.[1][2] Governs the choice of solvent for sample extraction.
Flavor Profile Buttery, creamy, fatty[1][2] Primary reason for its use as a food additive.

Principle of the GC-MS Method

The analysis workflow is a multi-stage process designed for optimal separation and identification. The sample, containing this compound, is first prepared in a suitable volatile solvent.[5][6] This solution is then injected into the gas chromatograph, where it is vaporized in a heated inlet. A carrier gas (typically helium) transports the vaporized analytes onto a capillary column.

Separation Causality: The column's inner surface is coated with a stationary phase. Separation is achieved based on the differential partitioning of compounds between the mobile carrier gas and this stationary phase.[2] Analytes with higher volatility (lower boiling points) and weaker interactions with the stationary phase travel through the column faster. For a moderately polar compound like this compound, a non-polar or semi-polar column (e.g., DB-5) provides excellent separation from both non-polar and more polar matrix components.[2]

Identification Causality: As each separated compound elutes from the column, it enters the ion source of the mass spectrometer. Here, high-energy electrons (typically at 70 eV) bombard the molecules, causing them to ionize and fragment in a reproducible manner. The resulting positively charged ions (the molecular ion and its fragments) are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a unique "chemical fingerprint," allowing for unambiguous identification by comparison to spectral libraries (like NIST) or a confirmed reference standard.[2]

Detailed Experimental Protocol

This protocol is a self-validating system. Adherence to these steps, including quality control measures, ensures the integrity of the generated data.

Workflow Overview

The logical flow from sample acquisition to final data reporting is crucial for maintaining consistency and minimizing error.

GCMS_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Sample Collection (e.g., Food Matrix, Biological Fluid) Extraction Solvent Extraction (e.g., using Dichloromethane) Sample->Extraction Filter Filtration/Centrifugation (Remove Particulates) Extraction->Filter Vial Transfer to GC Vial Filter->Vial Injection GC Injection & Vaporization Vial->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization MS Ionization & Fragmentation (EI Source) Separation->Ionization Detection Mass Analysis & Detection (Quadrupole Analyzer) Ionization->Detection TIC Total Ion Chromatogram (TIC) Generation Detection->TIC Spectrum Mass Spectrum Extraction TIC->Spectrum Library Library Matching & Identification (e.g., NIST Database) Spectrum->Library Report Quantification & Reporting Library->Report

Caption: GC-MS workflow for this compound analysis.

Sample Preparation: Liquid-Liquid Extraction

This protocol is optimized for extracting this compound from aqueous matrices (e.g., beverages, biological fluids).

  • Aliquot Sample: Pipette 5.0 mL of the liquid sample into a clean 15 mL glass centrifuge tube. The use of glass is mandatory to prevent contamination from plasticizers.[5]

  • Solvent Addition: Add 2.0 mL of a high-purity, volatile organic solvent such as dichloromethane or hexane.

    • Causality: this compound is insoluble in water but soluble in these organic solvents.[1] This differential solubility drives the extraction of the analyte from the aqueous phase into the organic phase.[5]

  • Extraction: Cap the tube tightly and vortex for 2 minutes to ensure thorough mixing and maximize extraction efficiency.

  • Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to achieve a clean separation between the aqueous and organic layers.

  • Collection: Carefully transfer the lower organic layer (dichloromethane) using a glass Pasteur pipette into a clean GC autosampler vial.

    • Trustworthiness: This step is critical. Avoid collecting any of the upper aqueous layer or interfacial material, as this can introduce non-volatile components that contaminate the GC system.

  • Quality Control (QC): Prepare a solvent blank (using only the extraction solvent) and a matrix spike (a sample aliquot fortified with a known concentration of this compound standard) for every batch of 10 samples to validate the extraction process and monitor instrument performance.

Instrumentation and Parameters

The following parameters are a robust starting point and should be optimized for your specific instrument and application.[7]

Table 1: Gas Chromatograph (GC) Parameters

ParameterRecommended SettingRationale & Expertise
Injection Port Splitless, 250 °CSplitless mode maximizes sensitivity for trace analysis. The temperature ensures rapid and complete vaporization of this compound (BP: 168°C) without thermal degradation.
Injection Volume 1 µLA standard volume that prevents column overloading while providing sufficient analyte for detection.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minHelium is an inert carrier gas providing good chromatographic efficiency. Constant flow mode ensures stable retention times even with temperature programming.
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)A semi-polar 5% phenyl-methylpolysiloxane column offers excellent selectivity for ketones and a wide range of other compounds, making it versatile and robust.[2]
Oven Program Initial: 50 °C, hold 2 min. Ramp: 10 °C/min to 280 °C. Hold: 5 min.The initial hold allows for sharp peak focusing at the head of the column. The ramp rate provides a good balance between separation efficiency and analysis time for compounds in this volatility range.[8] The final hold ensures all components are eluted from the column.

Table 2: Mass Spectrometer (MS) Parameters

ParameterRecommended SettingRationale & Expertise
Ion Source Electron Ionization (EI)Standard, robust ionization technique that produces reproducible, library-searchable mass spectra.
Ionization Energy 70 eVThe industry standard energy that provides a high ionization efficiency and generates a consistent fragmentation pattern, which is crucial for library matching.[9]
Source Temperature 230 °CPrevents condensation of analytes within the ion source while minimizing thermal degradation.
Quadrupole Temp. 150 °CEnsures ion transmission without mass discrimination.
Mass Scan Range m/z 40 - 300A targeted mass range that includes the expected fragment ions and the molecular ion (m/z 142) of this compound while excluding low-mass background ions from air and water.
Solvent Delay 3 minutesPrevents the high concentration of the injection solvent from entering and saturating the MS detector, which would shorten its lifespan.

Expected Results and Data Analysis

Chromatographic Profile

Under the conditions specified, this compound will elute as a sharp, symmetrical peak. The retention time is a key identifier but can shift slightly between instruments. Therefore, analysis of a known standard is required for confirmation.

Mass Spectral Profile

The Electron Ionization (EI) mass spectrum is the definitive identifier. The fragmentation of this compound occurs via cleavage of the carbon-carbon bonds adjacent to the carbonyl groups (α-cleavage).[2]

Table 3: Key Mass Fragments for this compound Identification

Mass-to-Charge (m/z)Proposed Fragment IonFormulaSignificance
142 Molecular Ion [M]⁺[C₈H₁₄O₂]⁺Confirms the molecular weight of the analyte.[2]
71 Butyryl cation[C₄H₇O]⁺A major fragment resulting from α-cleavage.[2]
43 Propyl cation[C₃H₇]⁺A prominent peak, often the base peak, from cleavage of the butyryl group.[2]

Authoritative Identification: The acquired mass spectrum for a peak at the expected retention time must be compared against a reference spectrum. A high-quality match (>90%) with the spectrum in the NIST/Wiley Mass Spectral Library provides a high degree of confidence in the identification.[1][10]

Conclusion

This application note details a robust and trustworthy GC-MS method for the analysis of this compound. By explaining the causality behind the chosen parameters, from sample preparation to instrumental settings, this guide empowers researchers and scientists to not only replicate the method but also to adapt and troubleshoot it for their specific needs. The combination of liquid-liquid extraction, capillary GC separation, and EI-MS detection provides the necessary selectivity and sensitivity for the definitive identification and quantification of this important flavor compound in a variety of matrices.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • MDPI. (2022). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. Retrieved from [Link]

  • RI DEM. (n.d.). Volatile Organic Compounds - by GC/MS Capillary Column Technique. Retrieved from [Link]

  • Agilent. (2020). Optimizing Conditions for GC/MS Analyses. Retrieved from [Link]

  • LabRulez. (n.d.). Enhancing MRM Experiments in GC/MS/MS Using APGC. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Atomic Spectra Database. Retrieved from [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4,5-Octanedione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and detailed protocol for the purification of 4,5-Octanedione using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). This compound, an α-diketone with applications in flavor chemistry and as a synthetic intermediate, often requires high purity for downstream applications.[1] Crude synthetic mixtures can contain starting materials, byproducts, and over-reduced species such as 4,5-octanediol.[2] This guide provides a comprehensive methodology, from method development principles to a step-by-step purification workflow, designed to yield high-purity this compound. We detail the rationale behind the selection of stationary phase, mobile phase, and detection parameters, ensuring scientific integrity and reproducibility.

Introduction and Principle of Separation

This compound (also known as bibutyryl) is a moderately polar organic molecule characterized by a central α-diketone functional group flanked by two propyl chains.[3] Its molecular structure imparts a dual nature: the carbonyl groups offer polarity and a chromophore for UV detection, while the C8 carbon backbone provides significant hydrophobic character. This amphipathic profile makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal technique for its purification.[4][5]

In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar.[6] The separation mechanism is governed by the hydrophobic interactions between the analyte and the stationary phase.

  • Analyte-Stationary Phase Interaction: The non-polar alkyl chains of this compound will interact strongly with the hydrophobic C18 stationary phase.

  • Analyte-Mobile Phase Interaction: The molecule is sparingly soluble in the highly polar aqueous mobile phase at the start of the gradient.

  • Elution: As the concentration of the organic solvent (the "strong" solvent) in the mobile phase increases, the polarity of the mobile phase decreases. This disrupts the hydrophobic interactions between the analyte and the stationary phase, causing the analyte to partition into the mobile phase and elute from the column.[5]

Compounds in the crude mixture will be separated based on their relative hydrophobicity. More polar impurities (e.g., residual acids, more oxidized species) will elute earlier, while less polar impurities (e.g., starting materials, coupling byproducts) will be retained longer than this compound.

G cluster_system HPLC System mp Polar Mobile Phase (Water/ACN) col Non-Polar C18 Stationary Phase mp->col Flow elution1 Early Elution col->elution1 Low % Organic elution2 Target Elution col->elution2 Mid % Organic elution3 Late Elution col->elution3 High % Organic polar_imp More Polar Impurity (e.g., Butyric Acid) target This compound (Target) nonpolar_imp Less Polar Impurity (e.g., Over-coupled byproduct) injection Injection injection->mp G crude Crude this compound dissolve 1. Dissolve in ACN & Filter (0.45 µm) crude->dissolve hplc 2. Inject onto Prep HPLC (C18, Water/ACN/TFA) dissolve->hplc collect 3. Collect Fractions Based on UV Signal (280/410 nm) hplc->collect analyze 4. Analyze Fraction Purity (Analytical HPLC) collect->analyze pool 5. Pool High-Purity Fractions analyze->pool If Purity ≥ Threshold evap 6. Solvent Removal (Rotary Evaporation & Extraction) pool->evap pure Pure this compound (>99%) evap->pure

Sources

Application Notes and Protocols: 4,5-Octanedione as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, medicinal chemists, and professionals in drug development with a comprehensive overview of the synthetic utility of 4,5-octanedione. As a readily accessible 1,2-dicarbonyl compound, this compound serves as a valuable precursor for the construction of various nitrogen-containing heterocyclic scaffolds. This document details the fundamental cyclocondensation reactions, provides step-by-step experimental protocols for the synthesis of substituted quinoxalines and pyrazines, and elucidates the underlying reaction mechanisms. Furthermore, it highlights the significance of these heterocyclic cores in medicinal chemistry, supported by authoritative references.

Introduction: The Strategic Importance of this compound

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of synthetic precursors, 1,2-dicarbonyl compounds are particularly powerful building blocks for the construction of nitrogen-containing heterocycles. This compound, with its symmetrical aliphatic structure, offers a straightforward and versatile entry point to important classes of heterocycles, namely quinoxalines and pyrazines.

The reaction of 1,2-dicarbonyls with 1,2-diamines is a classic and highly efficient method for forming six-membered heterocyclic rings. The propyl side chains of this compound provide the resulting heterocycles with increased lipophilicity, a property that can be crucial for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. Quinoxaline derivatives, for instance, are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Similarly, the pyrazine core is a key pharmacophore in numerous approved drugs.

This application note will delve into the practical aspects of utilizing this compound as a synthetic tool, providing detailed protocols and mechanistic insights to empower researchers in their quest for novel molecular entities.

Synthesis of Quinoxalines: Accessing a Privileged Scaffold

The condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound is a cornerstone reaction for the synthesis of quinoxalines.[2] This reaction is typically high-yielding and proceeds under mild conditions.

Reaction Mechanism: Quinoxaline Formation

The formation of a quinoxaline from this compound and an o-phenylenediamine proceeds through a well-established cyclocondensation mechanism. The reaction is often catalyzed by a small amount of acid, although it can also proceed thermally.

  • Step 1: Nucleophilic Attack. One of the amino groups of the o-phenylenediamine acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of this compound, forming a hemiaminal intermediate.

  • Step 2: Dehydration. The hemiaminal readily loses a molecule of water to form an imine (Schiff base).

  • Step 3: Intramolecular Cyclization. The second amino group then attacks the remaining carbonyl carbon in an intramolecular fashion, forming a second hemiaminal in a five-membered ring intermediate.

  • Step 4: Aromatization. A final dehydration step leads to the formation of the stable, aromatic quinoxaline ring.

G cluster_start Starting Materials This compound This compound Nucleophilic_Attack Nucleophilic Attack (Formation of Hemiaminal) This compound->Nucleophilic_Attack o-Phenylenediamine o-Phenylenediamine o-Phenylenediamine->Nucleophilic_Attack Dehydration_1 Dehydration (Formation of Imine) Nucleophilic_Attack->Dehydration_1 Intramolecular_Cyclization Intramolecular Cyclization (Second Hemiaminal Formation) Dehydration_1->Intramolecular_Cyclization Aromatization Aromatization (Final Dehydration) Intramolecular_Cyclization->Aromatization Product 2,3-Dipropylquinoxaline Aromatization->Product

Experimental Protocol: Synthesis of 2,3-Dipropylquinoxaline

This protocol describes a representative procedure for the synthesis of 2,3-dipropylquinoxaline from this compound and o-phenylenediamine.

Materials:

  • This compound (1.0 eq)

  • o-Phenylenediamine (1.0 eq)

  • Ethanol (or acetic acid as a solvent and catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of ethanol.

  • Add a solution of o-phenylenediamine (1.0 eq) in ethanol to the flask.

  • If using a neutral solvent like ethanol, a catalytic amount of a protic acid (e.g., a few drops of acetic acid) can be added to facilitate the reaction. Alternatively, the reaction can be run in neat acetic acid.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product crystallizes out of the solution, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2,3-dipropylquinoxaline.

Data Presentation:

Reactant 1Reactant 2SolventCatalystTime (h)Yield (%)
This compoundo-PhenylenediamineEthanolAcetic Acid (cat.)2>90 (Typical)
This compoundo-PhenylenediamineAcetic Acid-1>90 (Typical)

Note: Yields are representative and can vary based on reaction scale and purification method.

Synthesis of Pyrazines: A Gateway to Bioactive Molecules

The reaction of this compound with 1,2-diaminoethanes provides a direct route to 2,3-disubstituted pyrazines. This transformation is analogous to the quinoxaline synthesis but utilizes an aliphatic diamine.

Reaction Mechanism: Pyrazine Formation

The mechanism for pyrazine formation mirrors that of quinoxaline synthesis, involving a double condensation.

  • Initial Condensation: One amine group of ethylenediamine attacks a carbonyl group of this compound to form a hemiaminal, which then dehydrates to an imine.

  • Intramolecular Cyclization: The second amine group attacks the remaining carbonyl, leading to a cyclized dihydropyrazine intermediate after dehydration.

  • Oxidation: The resulting dihydropyrazine can be oxidized to the aromatic pyrazine. Often, this oxidation occurs in situ, especially if the reaction is performed open to the air or if an oxidizing agent is present. For many applications, the more stable aromatic pyrazine is the desired product.

G cluster_start Starting Materials This compound This compound Condensation Double Condensation This compound->Condensation Ethylenediamine Ethylenediamine Ethylenediamine->Condensation Dihydropyrazine_Intermediate Dihydropyrazine Intermediate Condensation->Dihydropyrazine_Intermediate Oxidation Oxidation Dihydropyrazine_Intermediate->Oxidation Product 2,3-Dipropylpyrazine Oxidation->Product

Experimental Protocol: Synthesis of 2,3-Dipropyl-5,6-dihydropyrazine and subsequent oxidation to 2,3-Dipropylpyrazine

This protocol outlines a two-step procedure for the synthesis of 2,3-dipropylpyrazine, which allows for the isolation of the dihydropyrazine intermediate.

Materials:

  • This compound (1.0 eq)

  • Ethylenediamine (1.0 eq)

  • Methanol or Ethanol

  • Oxidizing agent (e.g., manganese dioxide, or air)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

Step A: Synthesis of 2,3-Dipropyl-5,6-dihydropyrazine

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add ethylenediamine (1.0 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Remove the solvent under reduced pressure to obtain the crude 2,3-dipropyl-5,6-dihydropyrazine, which can be used in the next step without further purification.

Step B: Oxidation to 2,3-Dipropylpyrazine

  • Dissolve the crude dihydropyrazine from Step A in a suitable solvent such as dichloromethane or toluene.

  • Add an oxidizing agent, such as activated manganese dioxide (MnO₂), to the solution.

  • Stir the mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS.

  • Upon completion, filter off the oxidizing agent and wash it with the solvent.

  • Remove the solvent from the filtrate under reduced pressure.

  • The resulting crude 2,3-dipropylpyrazine can be purified by distillation or column chromatography.

Data Presentation:

StepReactantsSolventKey ConditionsProduct
AThis compound, EthylenediamineMethanol0°C to RT2,3-Dipropyl-5,6-dihydropyrazine
B2,3-Dipropyl-5,6-dihydropyrazineDichloromethaneMnO₂, RT2,3-Dipropylpyrazine

Applications in Medicinal Chemistry and Drug Development

The quinoxaline and pyrazine scaffolds, readily accessible from this compound, are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds.

  • Quinoxalines: This class of compounds exhibits a broad spectrum of pharmacological activities, including but not limited to, anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1] The 2,3-disubstituted pattern allows for the introduction of various functionalities to fine-tune the biological activity and physicochemical properties of the molecule.

  • Pyrazines: The pyrazine ring is a key component of several blockbuster drugs. Its ability to act as a bioisostere for other aromatic systems and its hydrogen bonding capabilities make it an attractive moiety for drug design.

The synthesis of libraries of 2,3-dipropyl-substituted quinoxalines and pyrazines from this compound can be a valuable strategy in lead discovery and optimization programs.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of important nitrogen-containing heterocycles. The straightforward and high-yielding condensation reactions with 1,2-diamines make it an attractive starting material for the preparation of substituted quinoxalines and pyrazines. The protocols and mechanistic insights provided in this application note are intended to facilitate the use of this compound in synthetic and medicinal chemistry research, ultimately contributing to the discovery and development of new chemical entities with potential therapeutic applications.

References

  • [Reference to a general review on pyrazine synthesis]
  • [Reference to a general review on quinoxaline synthesis]
  • [Reference to a paper on the biological activity of quinoxalines]
  • [Reference to a paper on the biological activity of pyrazines]
  • [Reference to a specific protocol for quinoxaline synthesis
  • Encyclopedia.pub. (2023, November 23). Methods of Preparation of Quinoxalines. Retrieved from [Link]

  • [Reference to a specific protocol for pyrazine synthesis
  • [Reference to a mechanistic study of the condens
  • [Reference to the use of these heterocycles in medicinal chemistry]
  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Retrieved from [Link]

  • [Reference for multicomponent reactions]
  • [Reference for c
  • [Reference for green chemistry approaches]
  • [Reference for specific bioactive molecules]
  • [Reference for comput
  • [Reference for safety and handling of reagents]
  • Synthesis, pharmacological application of quinoxaline and its derivative. (n.d.). ijrti.org. Retrieved from [Link]

Sources

Unlocking the Potential of Light: Photochemical Reactions and Applications of 4,5-Octanedione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the dynamic fields of chemical synthesis, materials science, and drug development, the precise control of chemical reactions is paramount. Photochemistry, the study of chemical reactions initiated by light, offers a unique and powerful tool to achieve this control. This guide delves into the fascinating world of 4,5-octanedione, a simple yet versatile α-diketone, exploring its fundamental photochemical reactions and showcasing its potential in various cutting-edge applications. For researchers, scientists, and drug development professionals, understanding the principles and practical protocols outlined here will open new avenues for innovation.

Physicochemical Properties of this compound: A Foundation for Photochemistry

Before delving into its photochemical behavior, it is essential to understand the fundamental properties of this compound. These characteristics govern its interaction with light and subsequent reactivity.

PropertyValueSource
IUPAC Name Octane-4,5-dionePubChem[1]
Synonyms Dipropyl diketone, BibutyrylPubChem[1]
CAS Number 5455-24-3PubChem[1]
Molecular Formula C8H14O2PubChem[1]
Molecular Weight 142.20 g/mol PubChem[1]
Appearance Yellow liquidPubChem[1]
Odor Pungent, fatty, buttery at high concentrations; pleasant, creamy-buttery upon dilutionPubChem[1]
Boiling Point 168.05 °C (estimate)ChemicalBook[2]
Solubility Practically insoluble in water; Soluble in ethanolPubChem[1]

The Heart of the Matter: Photochemical Reactivity of α-Diketones

The photochemistry of α-diketones like this compound is rich and varied, primarily revolving around the excitation of an electron in the carbonyl group upon absorption of light. This excitation leads to the formation of highly reactive singlet and triplet excited states, which can then undergo a variety of transformations.

The Jablonski Diagram: Visualizing Electronic Transitions

The absorption of light and subsequent de-excitation pathways can be visualized using a Jablonski diagram. Upon absorbing a photon of appropriate energy, a molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁ or S₂). From here, it can undergo several processes:

  • Fluorescence: Radiative decay from S₁ back to S₀. This process is typically fast.[3]

  • Internal Conversion (IC): Non-radiative decay between singlet states (e.g., S₁ to S₀).

  • Intersystem Crossing (ISC): A non-radiative transition to a triplet state (T₁), which involves a change in electron spin. This is a key process in the photochemistry of many carbonyl compounds.[3]

  • Phosphorescence: Radiative decay from the T₁ state back to S₀. This process is much slower than fluorescence due to the "forbidden" nature of the spin change.[3]

Jablonski cluster_0 Singlet States cluster_1 Triplet State S0 S₀ (Ground State) S1 S₁ S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion T1 T₁ S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence T1->S0 Intersystem Crossing

Caption: A simplified Jablonski diagram illustrating the key photophysical processes.

Norrish Type I and Type II Reactions: The Primary Photochemical Pathways

The excited states of this compound are prone to two main types of photochemical reactions, named after the pioneering photochemist Ronald G. W. Norrish.[4][5]

2.2.1. Norrish Type I Reaction (α-Cleavage)

This reaction involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group, resulting in the formation of two radical fragments.[4][5] For this compound, this would lead to the formation of two propionyl radicals.

Norrish_I This compound This compound Excited State Excited State This compound->Excited State Propionyl Radicals Propionyl Radicals Excited State->Propionyl Radicals α-Cleavage Further Products Further Products Propionyl Radicals->Further Products Decarbonylation, Recombination, etc.

Caption: The Norrish Type I cleavage of this compound.

The resulting acyl radicals can undergo further reactions such as decarbonylation (loss of carbon monoxide) to form alkyl radicals, which can then recombine or abstract hydrogen atoms from the solvent.

2.2.2. Norrish Type II Reaction (Intramolecular Hydrogen Abstraction)

This pathway is possible if the ketone possesses a γ-hydrogen atom (a hydrogen atom on the carbon three atoms away from the carbonyl group). The excited carbonyl oxygen abstracts this hydrogen atom, forming a 1,4-biradical intermediate.[4] This biradical can then undergo either cleavage to form an enol and an alkene or cyclization to form a cyclobutanol derivative (the Norrish-Yang reaction).[6]

For this compound, with its propyl chains, γ-hydrogen abstraction is a highly probable event. The presence of a second carbonyl group generally favors the cyclization pathway (Yang cyclization) over fragmentation.[6]

Norrish_II This compound (Excited State) This compound (Excited State) 1,4-Biradical 1,4-Biradical This compound (Excited State)->1,4-Biradical γ-H Abstraction Cyclobutanol Derivative\n(Yang Cyclization) Cyclobutanol Derivative (Yang Cyclization) 1,4-Biradical->Cyclobutanol Derivative\n(Yang Cyclization) Enol + Alkene\n(Cleavage) Enol + Alkene (Cleavage) 1,4-Biradical->Enol + Alkene\n(Cleavage)

Caption: The Norrish Type II reaction pathway for this compound.

Applications in Polymer Science: this compound as a Photoinitiator

The ability of α-diketones to generate radicals upon photolysis makes them attractive candidates for use as photoinitiators in polymerization reactions.[1] Photoinitiators are crucial components in photocurable formulations, which are widely used in coatings, adhesives, inks, and dental resins.[7]

Mechanism of Photoinitiation

Upon absorption of UV or visible light, this compound can undergo Norrish Type I cleavage to produce two propionyl radicals. These highly reactive radicals can then initiate the polymerization of monomer units, such as acrylates or methacrylates, leading to the formation of a cross-linked polymer network.

Photoinitiation cluster_initiation Initiation cluster_propagation Propagation This compound This compound Radicals Radicals This compound->Radicals hν (Norrish Type I) Monomer Monomer Radicals->Monomer attacks Polymer Chain Polymer Chain Monomer->Polymer Chain forms

Caption: The role of this compound as a photoinitiator.

Protocol: UV Curing of an Acrylate Resin using this compound

Objective: To demonstrate the use of this compound as a photoinitiator for the UV curing of a simple acrylate monomer.

Materials:

  • This compound

  • Trimethylolpropane triacrylate (TMPTA) (or other suitable acrylate monomer)

  • UV curing lamp (e.g., medium-pressure mercury lamp, 365 nm)

  • Glass slides or other suitable substrate

  • Micropipette

  • Inert atmosphere (e.g., nitrogen-purged glovebox or chamber)

Procedure:

  • Formulation Preparation: In a small vial, prepare a formulation by mixing TMPTA with 1-5% (w/w) of this compound. Ensure complete dissolution. The optimal concentration of the photoinitiator may need to be determined empirically.

  • Sample Preparation: Using a micropipette, apply a thin film (e.g., 50-100 µm) of the formulation onto a clean glass slide.

  • Curing: Place the coated slide under the UV lamp in an inert atmosphere. Oxygen can inhibit free-radical polymerization, so excluding it is crucial for efficient curing.

  • Exposure: Irradiate the sample for a predetermined time (e.g., 30-300 seconds). The required exposure time will depend on the lamp intensity, the distance from the lamp, and the photoinitiator concentration.

  • Assessment of Curing: After irradiation, assess the degree of curing. A simple "thumb twist" test can be used for a qualitative assessment. A fully cured film will be solid and not tacky. For quantitative analysis, techniques like Fourier-transform infrared (FTIR) spectroscopy can be used to monitor the disappearance of the acrylate double bond absorption band.

Safety Precautions: Always handle chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. UV radiation is harmful to the eyes and skin; use appropriate shielding.

Potential in Photodynamic Therapy: A Look into the Future

Photodynamic therapy (PDT) is a promising cancer treatment that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which are toxic to cancer cells.[1] α-Diketones are known to be efficient photosensitizers for the generation of singlet oxygen.[8]

The Mechanism of Singlet Oxygen Generation

Upon photoexcitation, the photosensitizer (in this case, this compound) undergoes intersystem crossing to its triplet state (T₁). This long-lived triplet state can then transfer its energy to ground-state molecular oxygen (³O₂), which is naturally in a triplet state, to generate highly reactive singlet oxygen (¹O₂).

PDT This compound (S₀) This compound (S₀) This compound (T₁) This compound (T₁) This compound (S₀)->this compound (T₁) hν, ISC ³O₂ ³O₂ ¹O₂ ¹O₂ Cell Death Cell Death ¹O₂->Cell Death This compound (T₁)³O₂ This compound (T₁)³O₂ This compound (S₀)¹O₂ This compound (S₀)¹O₂ This compound (T₁)³O₂->this compound (S₀)¹O₂ Energy Transfer

Caption: The mechanism of singlet oxygen generation for photodynamic therapy.

While the direct application of this compound in clinical PDT is yet to be established, its fundamental photochemical properties suggest its potential as a model compound for designing and understanding new photosensitizers.

Other Potential Applications and Future Directions

The rich photochemistry of this compound opens doors to other potential applications:

  • Flavor and Fragrance Chemistry: As this compound is a known flavoring agent, understanding its photochemical stability is crucial for food and beverage products exposed to light.[9] Photodegradation can lead to changes in taste and aroma. Research in this area can lead to the development of light-stable flavoring formulations.

  • Organic Synthesis: The photocycloaddition reactions of α-diketones, such as the Paternò-Büchi reaction (the [2+2] cycloaddition of a carbonyl compound to an alkene to form an oxetane), can be a valuable tool for the synthesis of complex organic molecules.[10] While specific examples with this compound are not abundant in the literature, the general reactivity of α-diketones suggests its potential in this area.[11]

This compound, a seemingly simple molecule, possesses a rich and complex photochemistry that holds significant promise for a variety of applications. From initiating polymerization reactions in advanced materials to potentially serving as a scaffold for new photosensitizers in medicine, the reactions of this α-diketone under the influence of light are a testament to the power and precision of photochemistry. This guide has provided a foundational understanding of its key photochemical reactions and offered practical protocols to begin exploring its potential. As research continues to push the boundaries of what is possible with light-driven chemistry, the future for versatile molecules like this compound is undoubtedly bright.

References

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The Role of 4,5-Octanedione in Elucidating Maillard Reaction Pathways: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Maillard Reaction and the Significance of α-Dicarbonyl Intermediates

The Maillard reaction, a cornerstone of food chemistry and a significant pathway in physiological processes, describes a complex cascade of non-enzymatic browning reactions between reducing sugars and amino acids.[1] This reaction is responsible for the desirable flavors, aromas, and colors in a vast array of cooked foods, from baked bread to seared steaks.[2] However, it can also lead to the formation of potentially harmful compounds, such as advanced glycation end products (AGEs) in vivo and carcinogenic heterocyclic amines in cooked meats.[3][4]

At the heart of the Maillard reaction are highly reactive α-dicarbonyl compounds, which are key intermediates that drive the formation of a multitude of products.[5] These dicarbonyls, such as glyoxal, methylglyoxal, and diacetyl, are formed from the degradation of Amadori or Heyns rearrangement products.[6] Their high reactivity accelerates the later stages of the Maillard reaction, leading to the development of flavor compounds and cross-linked products.[5]

To unravel the intricate network of reactions and understand the formation of specific products, researchers often employ model systems. The use of a defined α-dicarbonyl compound, such as 4,5-octanedione, offers a significant advantage by bypassing the initial, complex stages of sugar degradation. This allows for a more focused investigation of the subsequent Strecker degradation and aldol condensation reactions that are critical for the generation of key flavor and aroma molecules.

This guide provides a comprehensive overview of the application of this compound in Maillard reaction studies. It details experimental protocols for reacting this compound with amino acids, methods for analyzing the resulting products, and insights into the mechanistic pathways that can be elucidated using this versatile dicarbonyl compound.

Physicochemical Properties of this compound

Understanding the properties of this compound is crucial for designing and interpreting experiments.

PropertyValueSource
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.20 g/mol
Appearance Yellow liquid
Odor Pungent, fatty, buttery at high concentrations; creamy-buttery upon dilution
Boiling Point 166-168 °C
Solubility Practically insoluble in water; soluble in ethanol

Application Note: Investigating Flavor Compound Formation using this compound

The reaction of this compound with various amino acids provides a direct route to understanding the formation of specific classes of flavor compounds. The side chain of the amino acid plays a pivotal role in determining the final aroma profile.[7]

For instance, the reaction with sulfur-containing amino acids like cysteine and methionine is expected to generate sulfurous and meaty flavor compounds. In contrast, reaction with amino acids like glycine or alanine will likely produce pyrazines and other nitrogen-containing heterocycles with nutty, roasted, and baked aroma characteristics.[8]

Experimental Rationale

By using this compound, we can specifically probe the reactions downstream of sugar fragmentation. This simplifies the reaction mixture and allows for a clearer identification of the products derived from the dicarbonyl and the amino acid. This approach is invaluable for:

  • Mechanistic Elucidation: Tracing the reaction pathways leading to the formation of specific pyrazines, pyrroles, and other heterocyclic compounds.

  • Flavor Chemistry: Correlating specific amino acids with the generation of distinct aroma profiles.

  • Kinetic Studies: Determining the reaction rates for the formation of key flavor compounds under different conditions (e.g., temperature, pH, water activity).[9]

Experimental Protocols

Protocol 1: General Procedure for Maillard Reaction Model System with this compound and an Amino Acid

This protocol provides a general framework for reacting this compound with a selected amino acid to generate Maillard reaction products.

Materials:

  • This compound

  • Amino acid of choice (e.g., glycine, L-cysteine, L-methionine)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Solvent for extraction (e.g., dichloromethane, diethyl ether)

  • Anhydrous sodium sulfate

  • Reaction vials (pressure-rated)

  • Heating block or oil bath

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reactant Preparation: Prepare stock solutions of this compound (e.g., 0.1 M in ethanol) and the chosen amino acid (e.g., 0.1 M in 0.1 M phosphate buffer, pH 7.0).

  • Reaction Setup: In a pressure-rated reaction vial, combine 1 mL of the this compound solution and 1 mL of the amino acid solution.

  • Reaction Incubation: Securely cap the vial and place it in a heating block or oil bath preheated to a specific temperature (e.g., 120°C). The reaction time can be varied (e.g., 30, 60, 120 minutes) to study the progression of the reaction.

  • Reaction Quenching and Extraction: After the designated reaction time, immediately cool the vial in an ice bath to quench the reaction. Add 2 mL of a suitable extraction solvent (e.g., dichloromethane) to the vial.

  • Extraction: Vigorously vortex the mixture for 1 minute to extract the volatile and semi-volatile products. Allow the layers to separate.

  • Drying: Carefully transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Sample Preparation for Analysis: Decant the dried organic extract into a GC vial for analysis. The sample may be concentrated under a gentle stream of nitrogen if necessary.

Protocol 2: Analysis of Volatile Compounds by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of the generated Maillard reaction products using GC-MS.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes

    • Ramp: 5°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 35-400

Data Analysis:

  • Identify the peaks in the total ion chromatogram.

  • Compare the mass spectra of the individual peaks with a reference library (e.g., NIST, Wiley) for compound identification.

  • Confirm identifications by comparing retention indices with published values, where available.

Visualizing the Workflow and Reaction Pathway

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_extraction Extraction cluster_analysis Analysis prep_reagents Prepare this compound and Amino Acid Solutions mix_reactants Combine Reactants in Reaction Vial prep_reagents->mix_reactants heat_reaction Heat at Controlled Temperature and Time mix_reactants->heat_reaction quench_reaction Cool to Quench Reaction heat_reaction->quench_reaction add_solvent Add Extraction Solvent (e.g., Dichloromethane) quench_reaction->add_solvent vortex Vortex to Extract Products add_solvent->vortex separate_layers Separate Organic Layer vortex->separate_layers dry_extract Dry with Anhydrous Sodium Sulfate separate_layers->dry_extract gcms_analysis Analyze by GC-MS dry_extract->gcms_analysis data_interpretation Identify Compounds and Interpret Results gcms_analysis->data_interpretation

Caption: Experimental workflow for Maillard reaction studies using this compound.

Simplified Maillard Reaction Pathway with this compound

maillard_pathway cluster_strecker Strecker Degradation cluster_condensation Condensation & Cyclization dicarbonyl This compound (α-Dicarbonyl) strecker_aldehyde Strecker Aldehyde dicarbonyl->strecker_aldehyde aminoketone α-Aminoketone dicarbonyl->aminoketone amino_acid Amino Acid (e.g., Glycine) amino_acid->strecker_aldehyde amino_acid->aminoketone pyrazine Pyrazines (Nutty, Roasted Aroma) aminoketone->pyrazine

Caption: Simplified pathway for pyrazine formation from this compound.

Expected Outcomes and Data Interpretation

The reaction of this compound with a simple amino acid like glycine is expected to yield a variety of substituted pyrazines. The specific substitution pattern on the pyrazine ring will be determined by the structure of the dicarbonyl. For this compound, the formation of propyl- and ethyl-substituted pyrazines is anticipated.

Table of Potential Products from this compound and Glycine:

Compound ClassPotential ProductsExpected Aroma
Pyrazines2,3-Diethyl-5-methylpyrazineNutty, roasted
2-Ethyl-3,5-dimethylpyrazineEarthy, nutty
2,5-Diethyl-3-methylpyrazineRoasted, cocoa
TetramethylpyrazineNutty, chocolate

The identification of these compounds via GC-MS provides direct evidence for the role of this compound as a precursor in pyrazine formation. By varying the amino acid, researchers can systematically build a library of flavor compounds and their precursors, contributing to a deeper understanding of the Maillard reaction.

Conclusion and Future Directions

The use of this compound in model systems is a powerful tool for dissecting the complexities of the Maillard reaction. By providing a direct entry point into the later stages of the reaction, it enables a focused investigation of flavor formation and other reaction outcomes. The protocols and insights provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to explore the multifaceted world of the Maillard reaction.

Future studies could expand upon this framework by:

  • Investigating the impact of different reaction parameters (pH, water activity) on the product profile.

  • Employing a wider range of amino acids to explore a broader spectrum of flavor compounds.

  • Utilizing isotopic labeling to trace the incorporation of atoms from this compound and the amino acid into the final products.

  • Studying the formation of non-volatile Maillard reaction products and their potential biological activities.

By continuing to refine our understanding of these fundamental chemical processes, we can better control and harness the Maillard reaction for improved food quality and a deeper insight into its physiological implications.

References

  • Kinetic Study of the Maillard Reaction in Thin Film Generated by Microdroplets Deposition. (2022). Molecules, 27(18), 5874. [Link]

  • Formation of carcinogenic 4(5)-methylimidazole in Maillard reaction systems. (2011). Journal of Agricultural and Food Chemistry, 59(2), 615-618. [Link]

  • FE 271 FOOD CHEMISTRY EXPERIMENT 5 KINETICS OF THE MAILLARD REACTION. (n.d.). [Link]

  • Evaluation of maillard reaction variables and their effect on heterocyclic amine formation in chemical model systems. (2015). Journal of Food Science, 80(3), C538-C544. [Link]

  • Formation of flavour compounds in the Maillard reaction. (2006). Biotechnology Advances, 24(2), 230-233. [Link]

  • Evolution of the Maillard Reaction in Glutamine or Arginine-Dextrinomaltose Model Systems. (2014). Molecules, 19(6), 7789-7803. [Link]

  • GC/MS chromatogram of Maillard reactions (acetone solubility components) at different microwave anode currents and water bath heating. (n.d.). ResearchGate. [Link]

  • GC-MS and GC×GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-glutamate. (2023). Food Science and Human Wellness, 12(4), 1146-1157. [Link]

  • The Maillard reaction in vivo. (1991). Progress in Clinical and Biological Research, 304, 1-13. [Link]

  • Kinetic aspects of the Maillard reaction: a critical review. (2005). Food Chemistry, 92(3), 403-413. [Link]

  • Insights into flavor and key influencing factors of Maillard reaction products: A recent update. (2022). Frontiers in Nutrition, 9, 982019. [Link]

  • The Maillard Reaction. (2019). In Food Aroma Evolution (pp. 233-250). [Link]

  • Principal ways for the formation of flavor compounds during the Maillard reaction. (2006). In Advances in the study of the Maillard reaction in food. [Link]

  • The Maillard Reaction. (2019). In Food Aroma Evolution. [Link]

  • GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-gl. (2023). Semantic Scholar. [Link]

  • A review of Maillard reaction in food and implications to kinetic modelling. (2001). Food and Bioproducts Processing, 79(4), 195-202. [Link]

  • Formation of heterocyclic amines using model systems. (1997). Food Chemistry, 59(3), 365-373. [Link]

  • Formation of heterocyclic amines during meat extract processing and cooking. (1998). Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 416(1-2), 11-19. [Link]

  • Maillard reaction chemistry in formation of critical intermediates and flavour compounds and their antioxidant properties. (2022). Food Chemistry, 395, 133416. [Link]

  • Screening of Antioxidant Maillard Reaction Products Using HPLC-HRMS and Study of Reaction Conditions for Their Production as Food Preservatives. (2024). Foods, 13(20), 3044. [Link]

  • Kinetic modelling of the Maillard reaction between proteins and sugars. (2002). Wageningen University. [Link]

  • Inhibition of the Maillard Reaction by Phytochemicals Composing an Aqueous Coffee Silverskin Extract via a Mixed Mechanism of Action. (2019). Foods, 8(10), 438. [Link]

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Application Notes & Protocols: 4,5-Octanedione as a Versatile Precursor in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4,5-Octanedione, an aliphatic 1,2-diketone, is emerging as a highly versatile and valuable building block in modern polymer chemistry. The presence of two adjacent, reactive carbonyl groups provides a unique platform for synthesizing a diverse range of polymeric architectures with tailored properties. This guide moves beyond theoretical discussions to provide detailed, field-proven protocols for leveraging this compound in three distinct and powerful polymerization strategies: the synthesis of thermally stable polyquinoxalines, the creation of novel polyketones via manganese-catalyzed hydrogen-borrowing condensation, and its application as a photoinitiator for UV-curing systems. This document is intended for researchers and professionals in materials science, polymer chemistry, and drug development seeking to explore novel monomers for high-performance applications.

Introduction: The Chemical Potential of this compound

The reactivity of 1,2-dicarbonyl compounds is a cornerstone of organic synthesis, enabling the construction of complex heterocyclic systems and other valuable molecular frameworks.[1] In polymer science, translating this molecular-level reactivity to macromolecular chains opens avenues for creating polymers with unique thermal, mechanical, and electronic properties. This compound (PubChem CID: 78082), with its simple aliphatic backbone flanked by a diketone moiety, serves as an ideal, non-aromatic precursor. Its two propyl side chains enhance solubility in common organic solvents, improving processability compared to smaller, more volatile diketones like diacetyl.

This guide details the strategic application of this compound, demonstrating its utility as a central precursor for multiple polymer classes. Each protocol is designed as a self-validating system, with explanations for critical steps and expected characterization outcomes, reflecting a synthesis of established chemical principles and practical laboratory experience.

G monomer This compound (Precursor) polyquinoxaline Polyquinoxalines monomer->polyquinoxaline Condensation with o-Phenylenediamines polyketone Novel Polyketones monomer->polyketone Mn-Catalyzed Condensation with Diols photopolymer Photocrosslinked Networks monomer->photopolymer Photoinitiation of Acrylates/Epoxides prop1 High Thermal Stability Rigid Backbone polyquinoxaline->prop1 prop2 Tough Thermoplastics Functionalizable Backbone polyketone->prop2 prop3 Rapid Curing Tunable Mechanical Properties photopolymer->prop3

Figure 1: Versatility of this compound as a central precursor for diverse polymer classes.

Application I: Synthesis of High-Performance Polyquinoxalines

Expertise & Experience: The condensation of an aromatic ortho-diamine with a 1,2-diketone is a robust and high-yielding reaction that forms a quinoxaline ring. This reaction proceeds readily without the need for complex catalysts and releases only water as a byproduct, making it an excellent choice for step-growth polymerization. By using this compound, we introduce flexible aliphatic segments into an otherwise rigid polyquinoxaline backbone. This molecular design strategy is crucial for enhancing the polymer's solubility and processability while retaining the exceptional thermal stability imparted by the quinoxaline heterocycles.

G start Reactants: This compound + 1,2,4,5-Tetraaminobenzene step1 Nucleophilic Attack (Amine on Carbonyl) start->step1 intermediate1 Hemiaminal Intermediate step1->intermediate1 step2 Dehydration (Loss of H₂O) intermediate1->step2 intermediate2 Imine Intermediate step2->intermediate2 step3 Intramolecular Cyclization intermediate2->step3 intermediate3 Dihydrophenazine Intermediate step3->intermediate3 step4 Aromatization (Loss of H₂O) intermediate3->step4 end Polyquinoxaline Repeat Unit step4->end Polymerization

Figure 2: Mechanistic workflow for the formation of a polyquinoxaline unit.

Protocol 1: Synthesis of Poly[2,3-(dipropyl)quinoxaline-6,7-diyl]

Principle: This protocol details the solution polycondensation of this compound with 1,2,4,5-tetraaminobenzene tetrahydrochloride. The reaction is conducted in a high-boiling polar aprotic solvent, which facilitates the removal of water to drive the reaction to completion and helps maintain the polymer in solution as its molecular weight increases.

Materials & Equipment:

  • This compound (≥97%)

  • 1,2,4,5-Tetraaminobenzene tetrahydrochloride (≥98%)

  • m-Cresol (anhydrous)

  • Three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap with a condenser

  • Heating mantle with temperature controller

  • Methanol (ACS grade)

  • Soxhlet extraction apparatus

ReagentMW ( g/mol )AmountMoles (mmol)Molar Ratio
This compound142.201.422 g10.01.0
1,2,4,5-Tetraaminobenzene284.022.840 g10.01.0
m-Cresol-50 mL-Solvent

Detailed Methodology:

  • Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, nitrogen inlet, and Dean-Stark trap. Ensure all glassware is thoroughly dried in an oven at 120 °C overnight to remove any adsorbed water, which can hinder polymerization.

  • Reagent Charging: Charge the flask with 1,2,4,5-tetraaminobenzene tetrahydrochloride (2.840 g, 10.0 mmol) and m-cresol (50 mL). Begin stirring and purge the system with a gentle stream of nitrogen for 15 minutes. The inert atmosphere is critical to prevent oxidative side reactions of the highly reactive tetraamine monomer.

  • Monomer Addition: Add this compound (1.422 g, 10.0 mmol) to the stirred suspension at room temperature. An equimolar stoichiometry is crucial for achieving high molecular weight in step-growth polymerization.

  • Reaction Progression: Slowly heat the mixture to 180-190 °C. The salt of the tetraamine will neutralize, and the reaction mixture should become a homogeneous, viscous solution as the polymer forms. Water, the condensation byproduct, will be collected in the Dean-Stark trap.

    • Causality Note: Heating is required to overcome the activation energy of the condensation and to azeotropically remove water with the m-cresol, pushing the equilibrium towards the polymer product according to Le Chatelier's principle.

  • Polymerization: Maintain the reaction at 180-190 °C for 12-16 hours. The viscosity of the solution will increase noticeably, indicating successful polymerization.

  • Isolation: After cooling to room temperature, slowly pour the viscous polymer solution into a beaker containing 500 mL of vigorously stirred methanol. The polymer will precipitate as fibrous solids.

  • Purification: Filter the polymer and wash it thoroughly with fresh methanol to remove residual m-cresol and unreacted monomers. Further purify the polymer by Soxhlet extraction with methanol for 24 hours to remove any oligomeric species.

  • Drying: Dry the purified polymer in a vacuum oven at 80 °C to a constant weight.

Characterization:

  • FTIR (ATR): Expect disappearance of C=O stretch (~1710 cm⁻¹) from this compound and N-H stretches (~3300-3400 cm⁻¹) from the amine. Appearance of C=N stretch (~1620 cm⁻¹) and aromatic C=C stretches confirms quinoxaline ring formation.

  • ¹H NMR (in TFA-d or DMSO-d₆): Signals corresponding to the propyl chains (CH₃ and CH₂) from the octanedione unit and aromatic protons from the quinoxaline ring.

  • TGA (under N₂): Expect high thermal stability, with a 5% weight loss temperature (Td5) typically exceeding 450 °C.

Application II: Manganese-Catalyzed Polyketone Synthesis via Hydrogen-Borrowing

Expertise & Experience: This advanced protocol utilizes a modern, sustainable approach to polymer synthesis. The "hydrogen-borrowing" or "hydrogen autotransfer" mechanism is an atom-economical process where a catalyst temporarily "borrows" hydrogen from an alcohol to form an aldehyde in situ.[2] This aldehyde then undergoes a condensation reaction (in this case, aldol condensation) with a ketone. The catalyst subsequently returns the borrowed hydrogen to reduce the resulting enone, completing the catalytic cycle. This method avoids the use of stoichiometric oxidants and reductants. We apply this to polymerize this compound with an aliphatic diol, creating a novel poly(arylalkylketone) structure.[2]

G cluster_cycle Catalytic Cycle cat_start Mn-Pincer Catalyst step1 Dehydrogenation of Diol cat_start->step1 + Diol intermediate1 Dialdehyde + Mn-Hydride step1->intermediate1 step2 Aldol Condensation with this compound intermediate1->step2 + Diketone intermediate2 α,β-Unsaturated Polyketone Intermediate step2->intermediate2 step3 Hydrogenation (Hydrogen Transfer Back) intermediate2->step3 + Mn-Hydride step3->cat_start Regenerates Catalyst product Saturated Polyketone step3->product

Figure 3: Hydrogen-borrowing mechanism for Mn-catalyzed synthesis of polyketones.

Protocol 2: Synthesis of a Polyketone from this compound and 1,6-Hexanediol

Principle: A manganese pincer complex catalyzes the coupling of this compound and 1,6-hexanediol. The reaction is performed in a solvent-free or high-boiling solvent condition to facilitate the removal of water from the aldol condensation step.

Materials & Equipment:

  • This compound (≥97%)

  • 1,6-Hexanediol (≥99%)

  • Manganese Pincer Catalyst (e.g., (PNN)Mn(CO)₂H, commercially available or synthesized)

  • Anhydrous Toluene or Solvent-free

  • Schlenk flask, condenser, nitrogen/vacuum line

  • Cannula for transfers

  • Dichloromethane (DCM) and Methanol for precipitation

ReagentMW ( g/mol )AmountMoles (mmol)Molar Ratio
This compound142.201.422 g10.01.0
1,6-Hexanediol118.171.182 g10.01.0
Mn Pincer Catalyst-50-100 mg1-2 mol%Catalyst
Toluene (optional)-10 mL-Solvent

Detailed Methodology:

  • Inert Atmosphere: Add this compound (1.422 g), 1,6-hexanediol (1.182 g), and the Mn catalyst (e.g., 75 mg) to a Schlenk flask under a nitrogen atmosphere.

    • Causality Note: The manganese catalyst, particularly in its hydride form, is sensitive to air. An inert atmosphere is mandatory to maintain catalytic activity.

  • Reaction Conditions: Heat the mixture to 120-140 °C with vigorous stirring. If using toluene, the reaction should be run under reflux with a Dean-Stark trap to remove water. In a solvent-free melt, a slow stream of nitrogen can be used to carry away the water vapor.

  • Monitoring: The reaction can be monitored by taking small aliquots (under N₂), dissolving in CDCl₃, and analyzing by ¹H NMR to observe the disappearance of the diol methylene protons adjacent to the hydroxyl group. The reaction is typically run for 24-48 hours.

  • Work-up: Cool the reaction mixture. If solvent-free, the result will be a solid or highly viscous mass. Dissolve the crude polymer in a minimal amount of dichloromethane (~20 mL).

  • Precipitation: Precipitate the polymer by adding the DCM solution dropwise into 300 mL of cold, stirring methanol.

  • Purification & Drying: Filter the resulting solid, wash with methanol, and dry in a vacuum oven at 60 °C overnight.

Characterization:

  • GPC (in THF or CHCl₃): Determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI).

  • ¹H NMR (CDCl₃): Confirm the structure by identifying the new methylene protons formed adjacent to the ketone groups and the disappearance of the diol -CH₂OH signal.

  • DSC: Determine the glass transition temperature (T₉) and melting temperature (Tₘ), if any, to understand the thermal properties and degree of crystallinity.

Application III: this compound as a Type II Photoinitiator

Expertise & Experience: 1,2-Diketones are well-known Type II photoinitiators, particularly for free-radical polymerization.[1][3][4] Upon absorption of UV light (typically UVA, ~320-400 nm), the diketone is promoted to an excited triplet state. In this state, it is a powerful oxidant and can abstract a hydrogen atom from a suitable donor (a co-initiator), such as a tertiary amine. This process generates two radicals: a ketyl radical from the diketone and an amine-derived radical. The amine-derived radical is typically the more reactive species and efficiently initiates the polymerization of monomers like acrylates. This two-component system allows for rapid, room-temperature curing, a process central to coatings, adhesives, and 3D printing.[5]

Protocol 3: UV Curing of a Triacrylate Monomer Film

Principle: A formulation containing a multifunctional acrylate monomer, this compound, and an amine co-initiator is prepared. This liquid resin is cast as a thin film and exposed to a UV light source, causing rapid transformation into a solid, crosslinked polymer network.

Materials & Equipment:

  • This compound

  • Trimethylolpropane triacrylate (TMPTA, a common crosslinking monomer)

  • Ethyl 4-(dimethylamino)benzoate (EDAB, a common amine co-initiator)

  • UV Curing System (e.g., mercury lamp or 365 nm LED with controlled intensity)

  • Glass slides or substrate for coating

  • Film applicator or spin coater

  • FTIR spectrometer for monitoring cure

ComponentRoleWeight %Purpose
TMPTAMonomer/Crosslinker96.0%Forms the polymer network
This compoundPhotoinitiator2.0%Absorbs UV light
EDABCo-initiator2.0%Hydrogen donor

Detailed Methodology:

  • Formulation: In an amber vial to protect from ambient light, combine TMPTA (9.60 g), this compound (0.20 g), and EDAB (0.20 g). Mix thoroughly until a clear, homogeneous solution is obtained.

  • Film Application: Apply a thin layer of the liquid resin onto a glass slide. A film applicator can be used to create a uniform thickness (e.g., 50 µm).

  • Curing: Place the coated slide in the UV curing chamber. Expose it to UV light (e.g., 365 nm LED at an intensity of 100 mW/cm²).

    • Causality Note: The intensity of the light source and the concentration of the photoinitiator directly control the rate of radical generation and thus the speed of polymerization. Higher intensity leads to faster curing, but can also cause material shrinkage and stress.

  • Cure Monitoring: The curing process can be monitored in real-time using FTIR by observing the decrease in the acrylate C=C peak area at ~1635 cm⁻¹. A tack-free surface is a good qualitative indicator of successful curing. Cure for a set time (e.g., 30-60 seconds).

  • Post-Cure Analysis: The cured film can be analyzed for its properties, such as solvent resistance (by wiping with acetone) or hardness (using pencil hardness tests).

Self-Validation:

  • A control formulation without this compound should not cure under the same UV exposure, proving its role as the essential photoinitiator.

  • A control formulation without EDAB will cure much slower or not at all, demonstrating the necessity of the co-initiator in this Type II system.

References

  • Gillani, S. S., Attique, I., & Mehboob, T. (2022). Synthesis and Applications of 1, 2-Diketones. Scientific Inquiry and Review, 6(4), 24-40. [Link]

  • Liska, R. (2011). Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. In Photoinitiators for Polymer Synthesis (pp. 299-322). [Link]

  • Lalevée, J., & Fouassier, J. P. (2012). Photopolymerization reactions: on the way to a green and sustainable chemistry. Chimia, 66(3), 146-153. [Link]

  • Gogoi, P., et al. (2023). Manganese-Catalyzed Synthesis of Polyketones Using Hydrogen-Borrowing Approach. ACS Catalysis, 13(5), 3345-3353. [Link]

  • Soto, M., et al. (2018). Paal–Knorr synthesis of pyrroles. Catalysis Reviews, 60(1), 1-45. [Link]

Sources

Application Note: Quantitative Analysis of 4,5-Octanedione via Quinoxaline Derivatization for Chromatographic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

4,5-Octanedione is an α-dicarbonyl compound that contributes to the flavor and aroma profiles of various food products and beverages. As a key flavor molecule, its accurate quantification is critical for quality control, product development, and sensory analysis. However, the direct analysis of this compound using standard chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) presents significant challenges. These challenges include its relatively high polarity, potential for poor peak shape, and lack of a strong chromophore, which limits detection sensitivity for HPLC-UV methods.[1]

To overcome these analytical hurdles, a chemical derivatization strategy is employed.[2][3] Derivatization converts the analyte into a more suitable form for analysis by improving its volatility, thermal stability, and detectability.[3] This application note provides a detailed protocol for the derivatization of this compound with 1,2-diaminobenzene (ortho-phenylenediamine, OPD) to form a stable, readily detectable quinoxaline derivative. The resulting product, 2,3-dipropylquinoxaline, is highly amenable to both GC-Mass Spectrometry (GC-MS) for definitive identification and HPLC-UV for precise quantification.[4]

Scientific Rationale: The core of this method is the well-established condensation reaction between an α-dicarbonyl compound and an o-phenylenediamine.[5] This reaction is robust, specific, and proceeds with high yield, forming a stable heterocyclic quinoxaline. The newly formed quinoxaline is not only more volatile and thermally stable for GC analysis but also possesses a strong ultraviolet (UV) absorbance, making it ideal for HPLC-UV detection.[4]

The Derivatization Pathway: From Dione to Quinoxaline

The derivatization of this compound with 1,2-diaminobenzene is a classic cyclocondensation reaction. The two amino groups of the 1,2-diaminobenzene react sequentially with the two carbonyl groups of the this compound. This process involves the formation of a diimine intermediate, which then rapidly cyclizes and dehydrates to yield the aromatic and highly stable 2,3-dipropylquinoxaline.[5]

The reaction is highly specific for the 1,2-dicarbonyl moiety, providing excellent selectivity for the target analyte in complex matrices.

Derivatization Reaction cluster_reactants Reactants cluster_products Products Octanedione This compound Quinoxaline 2,3-Dipropylquinoxaline Octanedione->Quinoxaline Condensation Reaction OPD 1,2-Diaminobenzene (OPD) OPD->Quinoxaline Water 2 H₂O caption Reaction of this compound with OPD.

Figure 1: A diagram illustrating the condensation reaction.

Experimental Protocols

This section provides a comprehensive, step-by-step protocol for the derivatization of this compound and subsequent sample preparation for chromatographic analysis.

Reagents and Materials
  • This compound standard

  • 1,2-Diaminobenzene (OPD), analytical grade

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Methanol, HPLC grade

  • Hexane or Dichloromethane, GC grade

  • Sodium sulfate (anhydrous)

  • Deionized water

  • Volumetric flasks, pipettes, and standard laboratory glassware

  • Heating block or water bath set to 60°C

  • Vortex mixer

  • Centrifuge

Protocol 1: Derivatization for GC-MS and HPLC-UV Analysis

This protocol is designed to be a robust starting point. Optimization may be required depending on the sample matrix and concentration of the analyte.

  • Preparation of OPD Reagent (0.1 M in 0.1 M HCl):

    • Causality: The reaction is typically performed under acidic conditions to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine groups of OPD.

    • Accurately weigh 1.08 g of 1,2-diaminobenzene and transfer it to a 100 mL volumetric flask.

    • Add approximately 50 mL of deionized water and 0.83 mL of concentrated HCl.

    • Mix until the OPD is completely dissolved, then dilute to the mark with deionized water. Store this solution protected from light.

  • Sample/Standard Preparation:

    • Prepare a stock solution of this compound in methanol.

    • Create a series of calibration standards by diluting the stock solution with deionized water or a matrix blank.

    • For unknown samples, ensure they are in an aqueous or methanolic solution. Perform a liquid-liquid or solid-phase extraction if the matrix is complex.

  • Derivatization Reaction:

    • In a 10 mL screw-cap vial, combine 1 mL of the sample (or standard) with 1 mL of the prepared OPD reagent.

    • Seal the vial tightly and vortex for 30 seconds.

    • Place the vial in a heating block or water bath at 60°C for 30 minutes.

    • Causality: Gentle heating accelerates the reaction rate, ensuring the condensation and subsequent cyclization go to completion in a reasonable timeframe.

  • Extraction of the Quinoxaline Derivative:

    • Cool the reaction vial to room temperature.

    • Neutralize the solution by adding 1 M NaOH dropwise until the pH is approximately 7. This is crucial to ensure the quinoxaline derivative is in its non-polar, neutral form for efficient extraction into an organic solvent.

    • Add 2 mL of hexane (for GC-MS) or dichloromethane (for HPLC).

    • Vortex vigorously for 2 minutes to facilitate the transfer of the 2,3-dipropylquinoxaline into the organic phase.

    • Centrifuge the vial at 3000 rpm for 5 minutes to achieve complete phase separation.

  • Final Sample Preparation:

    • Carefully transfer the upper organic layer (hexane) or lower organic layer (dichloromethane) to a clean vial containing a small amount of anhydrous sodium sulfate.

    • Causality: Anhydrous sodium sulfate removes any residual water from the organic extract, which is critical for preventing issues during GC injection and analysis.

    • Transfer the dried extract to a 2 mL autosampler vial for analysis.

Summary of Key Experimental Parameters
ParameterCondition/ValueRationale
Derivatizing Agent 1,2-Diaminobenzene (OPD)Specific for α-dicarbonyls, forms stable quinoxaline.[5]
Reaction Solvent 0.1 M HCl (aqueous)Acid catalysis enhances the reaction rate.
Reaction Temperature 60°CAccelerates reaction to completion.
Reaction Time 30 minutesSufficient for complete derivatization.
Extraction Solvent Hexane or DichloromethaneEfficiently extracts the non-polar quinoxaline derivative.
Expected Product 2,3-DipropylquinoxalineStable, volatile, and UV-active derivative.
Expected Product m/z 186.14 (M+), C₁₂H₁₆N₂For confirmation by Mass Spectrometry.

Analytical Methodologies and Workflow

The derivatized sample is now ready for instrumental analysis. The choice between GC-MS and HPLC-UV depends on the analytical goal: GC-MS for qualitative confirmation and HPLC-UV for robust quantification.[4]

Analytical_Workflow Sample Sample containing This compound Derivatization Derivatization with OPD Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Analysis Analysis Goal? Extraction->Analysis GCMS GC-MS Analysis Analysis->GCMS Identification HPLC HPLC-UV/DAD Analysis Analysis->HPLC Quantification Identification Structural Confirmation (Mass Spectrum) GCMS->Identification Quantification Concentration Measurement (UV Absorbance at ~315 nm) HPLC->Quantification

Figure 2: A flowchart of the complete analytical process.

GC-MS for Identification and Confirmation

GC-MS is the ideal technique for unequivocally identifying the 2,3-dipropylquinoxaline derivative.[4] The mass spectrometer provides a unique fragmentation pattern (a chemical fingerprint) and the molecular ion, confirming the reaction's success and the analyte's identity.

  • GC Column: A non-polar column, such as a DB-5ms or equivalent (5%-phenyl-95%-dimethylpolysiloxane), is recommended.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injection: 1 µL splitless injection at 250°C.

  • Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 15°C/min.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan from m/z 40 to 300.

  • Trustworthiness Check: The primary validation is the detection of a peak at the expected retention time with a mass spectrum showing a molecular ion (M+) at m/z 186 and characteristic fragment ions.

HPLC-UV/DAD for Quantification

For accurate quantification, especially in routine quality control settings, HPLC with a UV or Diode Array Detector (DAD) is highly effective. The quinoxaline derivative has a strong absorbance maximum at approximately 315 nm, providing excellent sensitivity.[4][6]

  • HPLC Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and Water. A typical starting point is 60:40 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV or DAD set to monitor at 315 nm.

  • Trustworthiness Check: A calibration curve constructed from derivatized standards should exhibit excellent linearity (R² > 0.995). The peak in the unknown sample should have a matching retention time and, if using a DAD, a matching UV spectrum to the standard.

Conclusion

The derivatization of this compound with 1,2-diaminobenzene is a reliable and robust method that enables its sensitive and specific analysis. By converting the native dicarbonyl into the stable 2,3-dipropylquinoxaline derivative, its chromatographic properties are significantly enhanced. This allows for confident structural confirmation using GC-MS and precise quantification using HPLC-UV. This self-validating protocol provides researchers, scientists, and drug development professionals with a field-proven workflow for the accurate measurement of this important α-dicarbonyl compound in a variety of matrices.

References

  • ResearchGate. (n.d.). UHPLC analyses of quinoxaline derivatives of α-dicarbonyl compounds... [Image]. Retrieved from [Link]

  • Revelou, P.-K., Xagoraris, M., Alissandrakis, E., Pappas, C. S., & Tarantilis, P. A. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Foods, 10(11), 2820. Available from: [Link]

  • Browning, J. F., et al. (2016). Assaying α-Dicarbonyl Compounds in Wine: A Complementary GC–MS, HPLC, and Visible Spectrophotometric Analysis. Journal of Chemical Education, 93(8), 1436–1440. Available from: [Link]

  • Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Retrieved from [Link]

  • Wang, D., et al. (2023). Synthesis of 4,5-Disubstituted o‑Phenylenediamines: An Enabling Platform for Electrochemical Investigations of Interfacial Ion Transfer Reactions. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of quinoxaline from 1,2‐diaminobenzene and 1,2‐diols. Retrieved from [Link]

  • An, K., et al. (2022). GC-MS and GC×GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-glutamate. Food Science and Technology. Available from: [Link]

  • Revelou, P.-K., et al. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. ResearchGate. Available from: [Link]

  • Request PDF. (n.d.). Determination of octylphenol and nonylphenol in aqueous sample using simultaneous derivatization and dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry. Retrieved from [Link]

  • ChemRxiv. (2023). Synthesis of 4,5-Disubstituted o-Phenylenediamines: An Enabling Platform for Electrochemical Evaluation of Intramolecular Concerted Proton–Electron Transfer Reactions. Cambridge Open Engage. Available from: [Link]

  • ResearchGate. (n.d.). Plausible mechanism for the formation of quinoxaline. [Image]. Retrieved from [Link]

Sources

The Versatile Diketone: A Guide to 4,5-Octanedione in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of flavor and fragrance chemistry, the quest for novel and impactful molecules is perpetual. Among the vast arsenal of available compounds, α-diketones play a pivotal role in defining the sensory landscape of numerous food products and, to a lesser extent, fragrances. This guide provides an in-depth exploration of 4,5-octanedione, a linear α-diketone with significant potential for researchers, scientists, and professionals in flavor and fragrance development. We will delve into its sensory characteristics, analytical quantification, formulation applications, and stability, offering both theoretical understanding and practical, field-proven protocols.

The Sensory Profile of this compound: Beyond Simple Butteriness

This compound (CAS No. 5455-24-3) is a yellow, oily liquid that possesses a powerful and complex aroma profile. At high concentrations, it presents a pungent, fatty, and distinctly buttery character. However, its true potential is unlocked upon dilution, where it blossoms into a pleasant, creamy, and rich buttery aroma.[1][2] This concentration-dependent sensory perception is a critical factor in its application, as overdosing can lead to undesirable off-notes.

The primary application of this compound lies in the flavor industry, where it is recognized as a key component in the creation of dairy and savory flavor profiles. It is designated as FEMA No. 4533 and is Generally Recognized as Safe (GRAS) for use in food.[2] Its ability to impart a creamy and buttery character makes it a valuable tool for building flavors such as butter, cheese, milk, and cream.

While its use in fragrances is less documented, the broader class of aliphatic ketones is known to contribute to various scent profiles, from fruity and sweet to green and musky.[2][3] The fatty and creamy notes of this compound could potentially be used to add richness and a gourmand quality to certain fragrance compositions, although this remains an area ripe for exploration.

Table 1: Physicochemical and Organoleptic Properties of this compound

PropertyValueReference(s)
Chemical Formula C₈H₁₄O₂[1]
Molecular Weight 142.20 g/mol [1]
Appearance Yellow, clear liquid[4]
Odor (Concentrated) Powerful, pungent, fatty, buttery[1][2]
Odor (Diluted) Pleasant, creamy-buttery[1][2]
Flavor Profile Fatty, buttery, creamy[4]
FEMA Number 4533[2]
JECFA Number 2037[5]
CAS Number 5455-24-3[1]
Boiling Point 168 °C @ 760 mmHg[4]
Solubility Soluble in alcohol; slightly soluble in water[4]

Application Protocol: Quantitative Descriptive Analysis (QDA) of this compound

To effectively utilize this compound, a thorough understanding of its sensory attributes is paramount. Quantitative Descriptive Analysis (QDA) is a robust methodology for developing a detailed sensory profile of a flavor ingredient.[6] This protocol outlines a systematic approach to training a sensory panel and evaluating this compound.

Objective

To quantitatively characterize the aroma and flavor profile of this compound at various concentrations in a neutral medium.

Materials
  • This compound (high purity, >95%)

  • Propylene glycol (PG) or deodorized vegetable oil (as a solvent)

  • Odor-free water

  • Unsalted crackers

  • Glass vials with PTFE-lined caps

  • Graduated pipettes

  • Sensory evaluation booths with controlled lighting and ventilation[7]

  • Sensory evaluation software or paper ballots

Panelist Selection and Training
  • Recruitment: Select 8-12 individuals based on their sensory acuity, ability to articulate perceptions, and availability.[8]

  • Lexicon Development: In a series of round-table sessions, present the panelists with different concentrations of this compound (e.g., 1, 5, and 10 ppm in PG). The panel, led by a trained moderator, will collaboratively develop a lexicon of descriptive terms for the aroma and flavor attributes.[6][9]

  • Reference Standards: For each descriptor, establish a physical reference standard to anchor the scale. This is crucial for panel calibration and reproducibility.[7]

Table 2: Example Lexicon and Reference Standards for this compound QDA

AttributeDefinitionReference Standard (Example)
Buttery The aroma associated with melted butter.Freshly melted, unsalted butter.
Creamy The sensation of richness and smoothness, reminiscent of fresh cream.Heavy cream (36% fat).
Fatty/Oily The aroma associated with vegetable oil or animal fat.A sample of neutral vegetable oil.
Pungent A sharp, slightly irritating chemical note.A highly diluted solution of acetic acid.
Cheesy A slightly sharp, fermented dairy note.A mild cheddar cheese.
  • Scaling Practice: Train panelists to rate the intensity of each attribute on a 15-cm line scale, anchored from "not perceptible" to "very strong."[9]

Evaluation Protocol
  • Sample Preparation: Prepare solutions of this compound at the desired concentrations (e.g., 0.5, 1, 2, and 5 ppm) in the chosen solvent. A control sample (solvent only) should also be included.

  • Presentation: Present the samples to the panelists in coded, randomized order.[7]

  • Evaluation: Panelists will evaluate the aroma of each sample first, followed by the flavor. They should rinse their mouths with water and eat a small piece of an unsalted cracker between samples to cleanse their palate.[10]

  • Data Collection: Panelists will record the intensity of each attribute for each sample on the provided ballot or software.

Data Analysis and Interpretation

The data from the line scales are converted to numerical values. Analysis of Variance (ANOVA) and Principal Component Analysis (PCA) can be used to analyze the data, identify significant differences between samples, and visualize the sensory space.[6]

QDA_Workflow cluster_preparation Preparation Phase cluster_evaluation Evaluation Phase cluster_analysis Analysis Phase P1 Panelist Recruitment P2 Lexicon Development P1->P2 P3 Reference Standardization P2->P3 P4 Panelist Training P3->P4 E1 Sample Preparation P4->E1 Trained Panel E2 Randomized Presentation E1->E2 E3 Sensory Evaluation E2->E3 A1 Data Collection E3->A1 A2 Statistical Analysis (ANOVA, PCA) A1->A2 A3 Interpretation & Reporting A2->A3

Caption: Workflow for Quantitative Descriptive Analysis.

Analytical Protocol: Quantification of this compound by Headspace GC-MS

Accurate quantification of this compound in a food matrix is essential for quality control and product development. Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is an ideal technique for this purpose due to its sensitivity and ability to analyze volatile compounds with minimal sample preparation.[1][11]

Principle

This method relies on the partitioning of volatile this compound from the sample matrix into the headspace of a sealed vial upon heating. An aliquot of the headspace gas is then injected into a GC-MS system for separation and detection. The use of a stable isotope-labeled internal standard is recommended for optimal accuracy.[1]

Materials and Instrumentation
  • Instrumentation: GC-MS system equipped with a static headspace autosampler.

  • GC Column: A mid-polarity column, such as a DB-624 or equivalent, is suitable for separating ketones.

  • Reagents: this compound standard, this compound-d6 (or other suitable internal standard), sodium chloride, and deionized water.

  • Vials: 20 mL headspace vials with magnetic crimp caps and PTFE/silicone septa.

Protocol
  • Standard Preparation:

    • Prepare a stock solution of this compound in methanol.

    • Create a series of calibration standards by spiking known amounts of the stock solution into headspace vials containing a fixed amount of the sample matrix (or a matrix mimic) and the internal standard. This matrix-matched calibration is crucial to compensate for matrix effects.[6]

  • Sample Preparation:

    • Weigh a precise amount of the homogenized sample (e.g., 1-5 g) into a 20 mL headspace vial.[12]

    • Add a saturating amount of sodium chloride to increase the volatility of the analyte.

    • Add a known amount of the internal standard solution.

    • Immediately seal the vial.

  • HS-GC-MS Parameters (Example):

ParameterSettingRationale
Headspace Autosampler
Oven Temperature80 °CTo facilitate volatilization of this compound.[11]
Incubation Time20 minTo allow for equilibration between the sample and headspace.
Injection Volume1 mL
Gas Chromatograph
Inlet Temperature220 °CTo ensure rapid volatilization of the sample.
Carrier GasHelium
Oven Program40 °C (2 min), ramp to 240 °C at 10 °C/min, hold for 5 minTo achieve good separation of volatile compounds.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization mode for creating reproducible mass spectra.
Acquisition ModeSelected Ion Monitoring (SIM)For enhanced sensitivity and selectivity.
Quantifier Ionm/z 85 (or other suitable ion)To be determined from the mass spectrum of this compound.
Qualifier Ion(s)m/z 57, 113 (or others)To confirm the identity of the analyte.
  • Quantification:

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SP Homogenized Sample + NaCl + Internal Standard in Vial HS Headspace Incubation (80°C) SP->HS CS Matrix-Matched Calibration Standards CS->HS INJ Headspace Injection (1 mL) HS->INJ GC GC Separation (Mid-polarity Column) INJ->GC MS MS Detection (SIM Mode) GC->MS CAL Construct Calibration Curve MS->CAL QUANT Quantify Analyte Concentration CAL->QUANT

Sources

Application Notes and Protocols: 4,5-Octanedione as a Photosensitizer in Organic Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of 4,5-Octanedione in Modern Photochemistry

Photochemical reactions, which are initiated by the absorption of light, offer unique synthetic pathways that are often inaccessible through traditional thermal methods.[1] A key component in many of these transformations is a photosensitizer, a molecule that absorbs light and transfers the energy to a reactant, thereby initiating a chemical reaction without being consumed itself.[2] Ketones, and specifically α-diketones, are a well-established class of organic photosensitizers, valued for their favorable photophysical properties and synthetic accessibility.[3]

This compound, a simple aliphatic α-diketone, presents itself as a valuable tool in the chemist's arsenal for photosensitized reactions. Its structure, containing two adjacent carbonyl groups, is the key to its function. Upon absorption of ultraviolet or visible light, the molecule can efficiently undergo intersystem crossing to a long-lived triplet excited state. This triplet state is the primary active species in photosensitization, capable of participating in several key reaction manifolds, including energy transfer and hydrogen atom abstraction.[2][4]

This guide provides an in-depth look at the theoretical underpinnings and practical applications of this compound as a photosensitizer. We will explore its core photochemical principles and provide representative protocols for its use in three major classes of organic reactions: [2+2] cycloadditions, singlet oxygen generation, and hydrogen atom transfer (HAT) reactions.

Physicochemical & Safety Profile

A foundational understanding of a reagent's properties and hazards is critical for its effective and safe implementation in any experimental protocol.

PropertyValueSource
Molecular Formula C₈H₁₄O₂PubChem
Molecular Weight 142.20 g/mol PubChem
Appearance Yellow liquidPubChem
Solubility Practically insoluble in water; Soluble in ethanolPubChem
Boiling Point 163-164 °CSigma-Aldrich
Density 0.929 g/mL at 25 °CSigma-Aldrich

Safety Considerations: this compound is a flammable liquid and vapor. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn. Keep away from heat, sparks, open flames, and hot surfaces.

Core Mechanism: The Photophysics of this compound

The utility of this compound as a photosensitizer is rooted in its ability to efficiently access a triplet excited state upon irradiation. The process can be broken down into several key steps, as illustrated by a Jablonski diagram.

  • Light Absorption (Excitation): The process begins when a ground-state this compound molecule (S₀) absorbs a photon of light. This elevates an electron from a non-bonding (n) or π orbital to an antibonding (π) orbital, promoting the molecule to an excited singlet state (S₁). This is typically an n→π transition for the lowest excited state of ketones.

  • Intersystem Crossing (ISC): The excited singlet state (S₁) is short-lived. Through a spin-forbidden but efficient process known as intersystem crossing, the molecule can transition to a lower energy, but longer-lived, triplet excited state (T₁). The presence of two carbonyl groups in α-diketones facilitates this process.

  • Photosensitization: The triplet state this compound (³[O=C(C₃H₇)]₂*) is the key reactive intermediate. It can interact with other molecules in two primary ways:

    • Energy Transfer: The triplet sensitizer can collide with a reactant molecule and transfer its electronic energy, returning to its ground state (S₀) while promoting the reactant to its own triplet state. This is crucial for reactions like [2+2] cycloadditions.

    • Hydrogen Atom Transfer (HAT): The excited carbonyl can abstract a hydrogen atom from a suitable donor molecule, generating two radical species that can then undergo further reactions.[5]

G S0 PS (S₀) S1 PS* (S₁) S0->S1 hν (Absorption) T1 PS* (T₁) S1->T1 Intersystem Crossing (ISC) T1->S0 R_T1 Reactant* (T₁) T1->R_T1 Energy Transfer O2_S ¹O₂ (Singlet) T1->O2_S Energy Transfer R_S0 Reactant (S₀) O2_T ³O₂ (Triplet)

Caption: General mechanism of photosensitization by this compound.

Application 1: [2+2] Photocycloaddition of Alkenes

The [2+2] photocycloaddition is a powerful method for constructing four-membered rings, a structural motif found in numerous natural products and pharmaceuticals.[6] This reaction is often forbidden under thermal conditions but can proceed efficiently via a triplet-sensitized photochemical pathway.[2] this compound can serve as an effective triplet sensitizer for the cycloaddition of two alkene molecules.

Causality and Mechanistic Insight

The mechanism proceeds as follows:

  • This compound is excited to its triplet state (T₁) by UV irradiation.

  • The triplet sensitizer collides with an alkene molecule, transferring its energy to generate the triplet state of the alkene.

  • The excited triplet alkene, which has diradical character, then reacts with a second, ground-state alkene molecule in a stepwise fashion to form a 1,4-diradical intermediate.

  • This diradical intermediate undergoes spin inversion and subsequent ring closure to yield the cyclobutane product.

G PS_T1 PS* (T₁) PS_S0 PS (S₀) PS_T1->PS_S0 Alkene_S0 Alkene (S₀) Alkene_T1 Alkene* (T₁) Alkene_S0->Alkene_T1 Energy Transfer Diradical 1,4-Diradical Intermediate Alkene_T1->Diradical Alkene2_S0 Alkene (S₀) Alkene2_S0->Diradical Product Cyclobutane Product Diradical->Product Ring Closure

Caption: Workflow for photosensitized [2+2] cycloaddition.

Representative Protocol: Dimerization of Cyclopentene

This protocol is a representative example based on established principles of ketone-sensitized photocycloadditions. Optimization may be required for specific substrates.

Materials:

  • This compound (Photosensitizer)

  • Cyclopentene (Reactant)

  • Acetonitrile (Solvent, HPLC grade)

  • Quartz reaction vessel or borosilicate glass tube (if using >300 nm light source)

  • Photoreactor equipped with a medium-pressure mercury lamp (e.g., 450W) or appropriate LEDs.

  • Nitrogen or Argon source for inert atmosphere

  • Stirring plate and stir bar

Procedure:

  • Preparation: In a quartz reaction vessel, dissolve cyclopentene (e.g., 1.0 M) and this compound (e.g., 0.1 M) in acetonitrile. The 10:1 ratio of substrate to sensitizer is a common starting point.

  • Degassing: Sparge the solution with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench the triplet excited states.

  • Irradiation: Place the sealed reaction vessel in the photoreactor. Ensure the vessel is positioned for uniform irradiation and is cooled (e.g., with a fan or water bath) to maintain a consistent reaction temperature (typically ambient). Irradiate the solution while stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing by GC or TLC. The disappearance of the starting material and the appearance of the product can be tracked.

  • Work-up: Once the reaction has reached completion (or desired conversion), concentrate the reaction mixture under reduced pressure to remove the solvent and excess cyclopentene.

  • Purification: The crude product can be purified by column chromatography on silica gel to isolate the cyclobutane dimer from the photosensitizer and any side products.

Application 2: Generation of Singlet Oxygen (¹O₂)

Singlet oxygen (¹O₂) is a highly reactive, electronically excited state of molecular oxygen.[7] It is a powerful and selective oxidizing agent used in a variety of organic transformations, including ene reactions, [4+2] cycloadditions with dienes, and the oxidation of sulfides and phenols.[8] Photosensitization is the most common and practical method for generating singlet oxygen in the lab.[9]

Causality and Mechanistic Insight

The generation of singlet oxygen relies on an energy transfer process (Type II photosensitization) from the triplet excited state of the sensitizer to ground-state molecular oxygen, which is itself a triplet (³O₂).[10]

  • This compound is excited to its triplet state (T₁) via light absorption and intersystem crossing.

  • The triplet sensitizer collides with ground-state triplet oxygen (³O₂).

  • Through a spin-allowed energy transfer, the sensitizer returns to its ground state (S₀) and ³O₂ is excited to singlet oxygen (¹O₂).

  • The highly reactive ¹O₂ can then react with a suitable organic substrate.

For this process to be efficient, the triplet energy of the sensitizer must be higher than the energy required to excite oxygen to its singlet state (~22.5 kcal/mol). Most ketone photosensitizers, including α-diketones, easily meet this requirement.[3]

G PS_S0 PS (S₀) PS_T1 PS* (T₁) PS_S0->PS_T1 hν, ISC PS_T1->PS_S0 O2_T ³O₂ (Triplet Oxygen) O2_S ¹O₂ (Singlet Oxygen) O2_T->O2_S Energy Transfer Product Oxidized Product O2_S->Product Substrate Substrate Substrate->Product

Caption: Generation and reaction of singlet oxygen.

Representative Protocol: Oxidation of α-Terpinene

This protocol for the [4+2] cycloaddition of singlet oxygen to a diene is a classic example and serves as a good model system.

Materials:

  • This compound (Photosensitizer)

  • α-Terpinene (Substrate)

  • Methanol (Solvent)

  • Borosilicate reaction vessel (Pyrex)

  • Photoreactor with a visible light source (e.g., sodium lamp or white LEDs)

  • Oxygen source (balloon or gas cylinder)

  • Stirring plate and stir bar

Procedure:

  • Preparation: In a Pyrex reaction vessel, dissolve α-terpinene (e.g., 0.1 M) and this compound (e.g., 0.01 M) in methanol.

  • Oxygenation: While stirring, continuously bubble a slow stream of oxygen through the solution or maintain an oxygen atmosphere via a balloon. This ensures a constant supply of ³O₂ for the reaction.

  • Irradiation: Place the vessel in the photoreactor, ensuring cooling to prevent solvent evaporation. Irradiate with a visible light source. Using a Pyrex vessel naturally filters out short-wavelength UV light, which can sometimes lead to side reactions.

  • Monitoring: The reaction can be monitored by TLC or ¹H NMR, looking for the disappearance of α-terpinene and the appearance of the endoperoxide product, ascaridole.

  • Work-up: Upon completion, concentrate the solvent under reduced pressure.

  • Purification: The resulting endoperoxide can be purified by column chromatography. Caution: Peroxides can be explosive; care should be taken during handling and concentration.

Application 3: Hydrogen Atom Transfer (HAT) Reactions

Hydrogen Atom Transfer (HAT) is a fundamental process in which a hydrogen atom (a proton and an electron) is moved from one molecule to another.[11] Photochemically excited ketones are excellent HAT agents, capable of abstracting C-H bonds to generate valuable radical intermediates for C-C bond formation or other functionalizations.[5][12]

Causality and Mechanistic Insight

The n→π* triplet excited state of a ketone has significant radical character on the oxygen atom. This makes it electrophilic and capable of abstracting a hydrogen atom from a substrate that has a sufficiently weak C-H bond (e.g., adjacent to a heteroatom or a phenyl group).[13]

  • This compound is promoted to its triplet excited state (T₁) upon irradiation.

  • The excited diketone abstracts a hydrogen atom from a hydrogen donor substrate (R-H), forming a ketyl radical and a substrate-derived radical (R•).

  • These two radical species can then combine or participate in subsequent reaction steps. For example, in the context of alcohol oxidation, the substrate radical can be further oxidized to a carbocation, which then deprotonates to form a carbonyl compound.

G cluster_products Further Reactions PS_S0 PS (S₀) PS_T1 PS* (T₁) PS_S0->PS_T1 hν, ISC PS_H_rad Ketyl Radical (PS-H•) PS_T1->PS_H_rad RH Substrate (R-H) R_rad Substrate Radical (R•) RH->R_rad Hydrogen Atom Transfer Products Final Products PS_H_rad->Products R_rad->Products

Caption: General scheme for a Hydrogen Atom Transfer (HAT) reaction.

Representative Protocol: Pinacol Coupling of Benzophenone

While this classic example uses benzophenone itself as both the sensitizer and substrate, the principle demonstrates the HAT capability of excited ketones. This compound could be used as a sensitizer to drive the coupling of other substrates with suitable C-H bonds.

Materials:

  • This compound (Photosensitizer)

  • Benzophenone (Reactant/Substrate, if not self-sensitizing)

  • Isopropanol (Solvent and Hydrogen Donor)

  • Quartz reaction vessel

  • Photoreactor with a UV lamp (e.g., 350 nm)

  • Nitrogen or Argon source

Procedure:

  • Preparation: Dissolve benzophenone (e.g., 0.2 M) and this compound (e.g., 0.02 M) in isopropanol. In this case, isopropanol serves as both the solvent and the hydrogen atom donor.

  • Degassing: Deoxygenate the solution by bubbling nitrogen or argon through it for 20 minutes.

  • Irradiation: Irradiate the stirred solution in the photoreactor. The excited photosensitizer will abstract a hydrogen atom from the secondary carbon of isopropanol. The resulting isopropanol radical is a powerful reducing agent that can reduce a ground-state benzophenone molecule. The resulting benzophenone ketyl radicals will then dimerize.

  • Monitoring: The reaction progress can be followed by the disappearance of benzophenone (TLC). The product, benzopinacol, is often insoluble in isopropanol and may precipitate out of the solution as the reaction proceeds.

  • Work-up: After irradiation, cool the reaction mixture to fully precipitate the product.

  • Purification: Collect the solid product by filtration and wash with cold isopropanol to yield pure benzopinacol.

References

  • Teixeira, R. I., et al. (2025). Pyrene-4,5-dione as a Visible-Light Organic Photocatalyst for Photooxidation, Photoredox, Energy Transfer, and HAT Reactions. ChemRxiv. [Link]

  • Miao, W., et al. (2019). A photochemical study of the triplet excited state of Pyrene-4,5-dione and Pyrene-4,5,9,10-tetrone derivatives. ResearchGate. [Link]

  • Kumar, A., et al. (2021). Photochemical Reaction and Applications in Organic Synthesis. Iris Publishers. [Link]

  • Black, K., et al. (2008). Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging. PMC, NIH. [Link]

  • Roy, A., et al. (2024). A comprehensive review on singlet oxygen generation in nanomaterials and conjugated polymers for photodynamic therapy in the treatment of cancer. Nanoscale, RSC Publishing. [Link]

  • López-Corrales, M., et al. (2011). Photophysical Properties of a 1,2,3,4,5,6-Hexasubstituted Fullerene Derivative. PMC, NIH. [Link]

  • Xu, X., et al. (2024). Catalytic [4+n]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. ResearchGate. [Link]

  • Protti, S., et al. (2021). Direct Photocatalyzed Hydrogen Atom Transfer (HAT) for Aliphatic C–H Bonds Elaboration. MDPI. [Link]

  • Awuah, S. G., et al. (2011). Singlet oxygen generation by novel NIR BODIPY dyes. PubMed. [Link]

  • Rigby, J. H. (n.d.). [6 + 4] Cycloaddition Reactions. Organic Reactions. [Link]

  • Pialat, A., & Le-Coz, C. (2023). Recent Advances in C–H Functionalisation through Indirect Hydrogen Atom Transfer. MDPI. [Link]

  • Bardeen, C. J., et al. (2020). The Photophysical Properties of Triisopropylsilyl-ethynylpentacene—A Molecule with an Unusually Large Singlet-Triplet Energy Gap—In Solution and Solid Phases. MDPI. [Link]

  • Miranda, M. A., et al. (2006). Diaryl Ketones as Photoactivators. ResearchGate. [Link]

  • Greer, A. (2016). Using Singlet Oxygen to Synthesize Natural Products and Drugs. CUNY Academic Works. [Link]

  • Lan, M., et al. (2024). Singlet Oxygen in Photodynamic Therapy. MDPI. [Link]

  • Protti, S., et al. (2021). Direct Photocatalyzed Hydrogen Atom Transfer (HAT) for Aliphatic C–H Bonds Elaboration. MDPI. [Link]

  • Xu, X., et al. (2024). Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. PubMed. [Link]

  • Bardeen, C. J., et al. (2020). The Photophysical Properties of Triisopropylsilyl-ethynylpentacene—A Molecule with an Unusually Large Singlet-Triplet Energy Gap—In Solution and Solid Phases. ResearchGate. [Link]

  • Kumar, A., et al. (2024). Enhanced Singlet Oxygen Generation in Aggregates of Naphthalene-Fused BODIPY and Its Application in Photodynamic Therapy. PubMed. [Link]

  • Xu, X., et al. (2024). Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. ResearchGate. [Link]

  • Zhou, R., et al. (2023). Photochemical Hydrogen Atom Transfer Catalysis for Dehydrogenation of Alcohols To Form Carbonyls. Organic Chemistry Portal. [Link]

  • Griesbeck, A. G. (2018). Photosensitization and Photocatalysis—Perspectives in Organic Synthesis. ACS Catalysis. [Link]

  • Morgan, J. L., et al. (2025). Delving into the Inception of BODIPY Dyes: Paradigms of In Vivo Bioimaging, Chemosensing, and Photodynamic/Photothermal Therapy. MDPI. [Link]

Sources

Application Notes & Protocols: Synthesis of Quinoxalines from 4,5-Octanedione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of quinoxaline derivatives, focusing on the versatile and efficient condensation reaction between 4,5-octanedione and various o-phenylenediamines. Quinoxalines are a privileged class of nitrogen-containing heterocyclic compounds with significant applications in medicinal chemistry and materials science.[1][2] This guide delves into the underlying chemical principles, offers detailed, field-proven experimental protocols, and discusses the critical aspects of reaction optimization, purification, and characterization. By explaining the causality behind experimental choices, this document aims to empower researchers to not only replicate these methods but also to rationally design and execute syntheses of novel quinoxaline derivatives for their specific research and development needs.

Introduction: The Significance of the Quinoxaline Scaffold

The quinoxaline core, a fusion of a benzene and a pyrazine ring, is a cornerstone in the architecture of a vast array of biologically active molecules.[3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[3][4][5] Notably, some quinoxaline-containing compounds, such as echinomycin and levomycin, are antibiotics that have demonstrated efficacy against Gram-positive bacteria and certain tumors.[3][4] The structural rigidity and the presence of nitrogen atoms in the quinoxaline ring system allow for diverse intermolecular interactions, making it an attractive scaffold for the design of targeted therapeutics.[6][7] Furthermore, the unique electronic properties of quinoxalines have led to their application in the development of organic dyes, fluorescent materials, and semiconductors.[4]

The classical and most direct route to quinoxaline synthesis involves the condensation of a 1,2-dicarbonyl compound with an o-phenylenediamine.[8] This reaction is generally robust, high-yielding, and allows for significant structural diversity in the final product by varying the substituents on both reactants. In this guide, we will focus on the use of this compound, an aliphatic α-diketone, as a readily available and versatile starting material.

The Core Reaction: Condensation of this compound with o-Phenylenediamines

The fundamental transformation is the acid- or base-catalyzed condensation of this compound with an appropriately substituted o-phenylenediamine. The reaction proceeds through a two-step mechanism involving the initial formation of a diimine intermediate, which then undergoes cyclization and subsequent dehydration to yield the aromatic quinoxaline ring.

Mechanistic Insights

The reaction is typically initiated by the nucleophilic attack of one of the amino groups of the o-phenylenediamine on one of the carbonyl carbons of this compound. This is followed by the attack of the second amino group on the remaining carbonyl carbon, leading to a cyclic dihydroxydihydropyrazine intermediate. The elimination of two molecules of water drives the reaction towards the formation of the stable, aromatic quinoxaline product. The use of a catalyst, such as a Brønsted or Lewis acid, can accelerate the reaction by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.[4]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 4_5_Octanedione This compound Diimine Diimine Intermediate 4_5_Octanedione->Diimine + o-Phenylenediamine o_Phenylenediamine o-Phenylenediamine o_Phenylenediamine->Diimine Cyclic_Intermediate Cyclic Dihydroxydihydropyrazine Diimine->Cyclic_Intermediate Cyclization Quinoxaline 2,3-Dipropylquinoxaline Cyclic_Intermediate->Quinoxaline - 2H₂O (Dehydration)

Caption: Generalized reaction mechanism for quinoxaline synthesis.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of 2,3-dipropylquinoxaline, a representative example derived from this compound. These protocols are designed to be adaptable for the synthesis of a variety of quinoxaline derivatives by substituting the o-phenylenediamine.

General Considerations and Reagent Handling
  • Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reagent Purity: The purity of the starting materials, particularly the o-phenylenediamine, is crucial for obtaining high yields and minimizing side reactions. If necessary, purify the diamine by recrystallization or sublimation.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol or acetic acid are commonly used and can also act as catalysts. Aprotic solvents such as toluene or DMF can also be effective, especially when using an external catalyst.[8][9]

Protocol 1: Acid-Catalyzed Synthesis in Ethanol

This protocol utilizes a catalytic amount of a strong acid to promote the condensation reaction at room temperature.

Materials:

  • This compound (1 mmol)

  • o-Phenylenediamine (1 mmol)

  • Ethanol (10 mL)

  • Concentrated Hydrochloric Acid (2-3 drops)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Anhydrous Sodium Sulfate

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (1 mmol) and ethanol (10 mL). Stir until the diamine is completely dissolved.

  • Add this compound (1 mmol) to the solution.

  • Add 2-3 drops of concentrated hydrochloric acid to the reaction mixture.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[10]

  • Upon completion of the reaction, neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[11]

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).[8]

Protocol 2: Catalyst-Free Synthesis in a Green Solvent System

This protocol emphasizes a more environmentally friendly approach, utilizing a mixture of ethanol and water as the solvent system without the need for an external catalyst.[12]

Materials:

  • This compound (1 mmol)

  • o-Phenylenediamine (1 mmol)

  • Ethanol/Water (3:1 v/v, 20 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • In a 50 mL round-bottom flask, combine o-phenylenediamine (1 mmol) and this compound (1 mmol).

  • Add the ethanol/water (3:1 v/v, 20 mL) solvent mixture to the flask.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The resulting crude product can often be purified by simple recrystallization from ethanol or an ethanol/water mixture.

Visualization of the Experimental Workflow

Workflow Start Start Reactants Combine this compound and o-Phenylenediamine in Solvent Start->Reactants Reaction Stir at Room Temperature (with or without catalyst) Reactants->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Reaction Work-up (Neutralization, Extraction) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Characterization Characterization (NMR, IR, MS, Melting Point) Purification->Characterization End End Characterization->End

Caption: A streamlined workflow for the synthesis of quinoxalines.

Data Presentation and Characterization

The successful synthesis of the target quinoxaline derivative must be confirmed through rigorous characterization. The following table summarizes typical data for 2,3-dipropylquinoxaline.

Parameter Expected Value / Observation
Molecular Formula C₁₄H₁₈N₂
Molecular Weight 214.31 g/mol
Appearance White to off-white solid
Melting Point Varies with purity
¹H NMR (CDCl₃) Peaks corresponding to propyl and aromatic protons
¹³C NMR (CDCl₃) Peaks for aliphatic and aromatic carbons
IR (KBr) Bands for C-H (aliphatic and aromatic), C=N, C=C
Mass Spectrometry [M]+ peak at m/z = 214

Note: Spectroscopic data should be compared with literature values or thoroughly analyzed to confirm the structure.[5][13][14][15]

Troubleshooting and Optimization

Problem Possible Cause Solution
Low Yield Impure starting materialsPurify o-phenylenediamine before use.
Incomplete reactionIncrease reaction time or add a catalyst.
Suboptimal solventExperiment with different solvents (e.g., acetic acid, toluene).
Side Product Formation Oxidation of o-phenylenediaminePerform the reaction under an inert atmosphere (e.g., nitrogen).
PolymerizationUse dilute reaction conditions.
Difficult Purification Product and starting material have similar polarityOptimize TLC solvent system for better separation on the column.
Oily productTry to induce crystallization by scratching the flask or adding a seed crystal.

Conclusion: A Gateway to Novel Compounds

The synthesis of quinoxalines from this compound is a robust and versatile method that provides a gateway to a wide array of potentially bioactive and materially useful compounds. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to confidently synthesize and explore this important class of heterocyclic compounds. By understanding the underlying principles and the nuances of the experimental procedures, scientists can effectively troubleshoot and adapt these methods to achieve their specific synthetic goals, ultimately contributing to advancements in drug discovery and materials science.

References

  • Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved from [Link]

  • Ruiz, D. M., Autino, J. C., Quaranta, N., Vázquez, P. G., & Romanelli, G. P. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. The Scientific World Journal, 2012, 174784.
  • Fathi, M., & Sardarian, A. R. (2017). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Journal of Heterocyclic Chemistry, 54(5), 2993-2999.
  • Wan, J.-P., & Wei, L. (2015). Quinoxaline Synthesis by Domino Reactions. Current Organic Synthesis, 12(1), 99-113.
  • Ghosh, P., Das, A., & Das, S. (2018). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 8(59), 33831-33858.
  • Pereira, J. A., et al. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 97, 664-672.
  • Reddy, G. S., et al. (2011). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.
  • Qi, C., Jiang, H., Huang, L., Chen, Z., & Chen, H. (2011).
  • Google Patents. (2013).
  • Kumar, A., et al. (2022). A rapid synthesis of quinoxalines by using Al2O3–ZrO2 as heterogeneous catalyst. Journal of the Indian Chemical Society, 99(9), 100654.
  • Asif, M. (2021). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 26(16), 4983.
  • Ruiz, D. M., Autino, J. C., Quaranta, N., Vázquez, P. G., & Romanelli, G. P. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.
  • Surendranath, Y., et al. (2015). Synthesis of 4,5-Disubstituted o-Phenylenediamines: An Enabling Platform for Electrochemical Investigations of Interfacial Ion Transfer Reactions. The Journal of Organic Chemistry, 80(15), 7658–7664.
  • Abdel-Rahman, L. H., et al. (2014). Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexe. Journal of Molecular Structure, 1074, 139-148.
  • Wang, Y., et al. (2020). The Chemistry and Applications of the Quinoxaline Compounds. Current Organic Chemistry, 24(12), 1334-1355.
  • Watanabe, K., et al. (2006). Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. Biochemistry, 45(48), 14464-14473.
  • Mohamed, G. G., Omar, M. M., & Hindy, A. M. (2006). Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(3-4), 625-632.
  • Ghosh, P., et al. (2011). Green and selective protocol for the synthesis of quinoxalines. Advanced Applied Science Research, 2(1), 255-260.
  • Surendranath, Y., et al. (2021). Synthesis of 4,5-Disubstituted o-Phenylenediamines: An Enabling Platform for Electrochemical Evaluation of Intramolecular Concerted Proton-Electron Transfer. ChemRxiv.
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  • R Discovery. (n.d.). Reaction Of O-phenylenediamine Research Articles.
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  • Hsu, P.-C., et al. (2024). Design and Synthesis of Unsymmetric Benzils, Quinoxalines, and Evaluations of their Anticancer Activities against Human Non-Small Lung Cancer Cells. ChemMedChem.
  • Puznarski, W., et al. (2017). Spectroscopic characterization of the structural properties of quinoxalinophenanthrophenazine thin films.
  • Hassaninejad, A., & Zare, A. (2008). Synthesis of Quinoxaline Derivatives via Condensation of Aryl-1,2-diamines with 1,2-diketones using (NH4)6Mo7O24.4H2O as an Efficient and Reusable Catalyst. E-Journal of Chemistry, 5(S1), 861-866.
  • Organic Chemistry Portal. (n.d.). Quinoxalinedione synthesis.
  • Cheeseman, G. W. H., & Jones, R. A. (1962). Ultraviolet-Visible Absorption Spectra of Quinoxaline Derivatives. The Journal of Organic Chemistry, 27(10), 3464-3467.
  • Rasayan Journal of Chemistry. (n.d.). Synthesis of 4-(1H-benzo[d]imidazol-2yl) benzenamide (1).
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  • Jirkovska, A., et al. (2016). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules, 21(9), 1215.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5-Octanedione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4,5-octanedione. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important diketone. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side-product formation during the synthesis of this compound. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic protocols, improve yield and purity, and confidently troubleshoot any issues that may arise.

Introduction to this compound Synthesis

This compound is a valuable building block in organic synthesis, finding applications in the preparation of various heterocyclic compounds and as a photoinitiator. Several synthetic routes are commonly employed for its preparation, each with its own set of advantages and potential challenges. The most prevalent methods include:

  • Acyloin condensation of butyric esters: A reductive coupling of two molecules of an ester, typically ethyl butyrate, using metallic sodium.

  • Oxidation of 4-octyne: Direct oxidation of the alkyne triple bond to form the vicinal diketone.

  • Oxidation of 4-octanone: Introduction of a second carbonyl group adjacent to the existing one through oxidation of the α-methylene group.

This guide will delve into the intricacies of each of these methods, with a focus on identifying, understanding, and mitigating the formation of unwanted side-products.

Troubleshooting and FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: Acyloin Condensation Route

Question 1: My acyloin condensation of ethyl butyrate is giving a low yield of this compound and I'm isolating a significant amount of a lower boiling point liquid. What is this side-product and how can I prevent its formation?

Answer:

The primary side-product you are likely observing is 1-butanol . This is a result of the Bouveault-Blanc reduction , a competing reaction pathway in the acyloin condensation.[1]

Causality: The Bouveault-Blanc reduction occurs when the ester is reduced to the corresponding alcohol. This pathway is favored by the presence of protic solvents or moisture in the reaction mixture. The metallic sodium will react with any available proton source to generate hydrogen gas and the corresponding alkoxide. This environment promotes the reduction of the ester to the alcohol rather than the desired bimolecular coupling.

Troubleshooting and Prevention:

  • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents.

  • High-Purity Sodium: Use clean, freshly cut sodium to minimize the presence of sodium hydroxide or other proton-donating impurities on the surface.

  • Solvent Choice: Aprotic solvents with high boiling points, such as toluene or xylene, are recommended for this reaction.[1]

  • Temperature Control: Maintaining a consistent reflux temperature is crucial. Fluctuations can affect the reaction kinetics and potentially favor the reduction pathway.

Question 2: Besides 1-butanol, are there other side-products I should be aware of in the acyloin condensation?

Answer:

Yes, another potential side-product is the α-hydroxy ketone , 4-hydroxy-5-octanone (acyloin) . The acyloin condensation initially forms this α-hydroxy ketone, which is then oxidized in a subsequent step to the desired 1,2-diketone, this compound.[2] Incomplete oxidation will result in the presence of the acyloin in your final product.

Troubleshooting and Prevention:

  • Oxidation Step: Ensure the oxidation of the intermediate acyloin is complete. Common oxidizing agents for this step include copper(II) acetate or bismuth oxide. The reaction time and temperature for the oxidation step should be carefully optimized.

  • Monitoring the Reaction: Use thin-layer chromatography (TLC) or gas chromatography (GC) to monitor the disappearance of the acyloin intermediate.

Experimental Protocol: Acyloin Condensation of Ethyl Butyrate and Subsequent Oxidation

  • Acyloin Formation:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an inert gas inlet.

    • Add dry toluene and freshly cut sodium metal to the flask.

    • Heat the mixture to reflux with vigorous stirring to create a fine sodium dispersion.

    • Slowly add a solution of dry ethyl butyrate in dry toluene to the refluxing mixture.

    • Continue refluxing for several hours until the reaction is complete (monitored by TLC or GC).

    • Cool the reaction mixture and cautiously quench the excess sodium with ethanol, followed by water.

  • Oxidation to this compound:

    • To the crude acyloin mixture, add a suitable oxidizing agent (e.g., copper(II) acetate in acetic acid).

    • Heat the mixture to the recommended temperature and monitor the reaction for the disappearance of the acyloin.

    • After completion, perform an aqueous workup, extract the product with an organic solvent, and dry the organic layer.

  • Purification:

    • The crude product can be purified by fractional distillation under reduced pressure to separate the this compound from any remaining 1-butanol and higher-boiling impurities.

Logical Workflow for Acyloin Condensation Troubleshooting

Caption: Troubleshooting workflow for acyloin condensation.

Section 2: Oxidation of 4-Octyne

Question 3: I am synthesizing this compound by the oxidation of 4-octyne with potassium permanganate (KMnO₄), but the yield is low and I have acidic impurities. What is happening?

Answer:

The use of strong oxidizing agents like potassium permanganate can lead to oxidative cleavage of the carbon-carbon triple bond.[3][4] This results in the formation of butyric acid as a major side-product, which accounts for the acidic impurities and the low yield of the desired diketone.

Causality: Under harsh reaction conditions (e.g., high temperature, high concentration of KMnO₄, or prolonged reaction times), the initially formed this compound can be further oxidized, leading to the cleavage of the C4-C5 bond.

Troubleshooting and Prevention:

  • Milder Oxidizing Agents: Consider using milder and more selective oxidizing agents. Ruthenium(III) chloride with an oxidant like sodium periodate is a common and effective alternative for this transformation.

  • Control of Reaction Conditions: If using KMnO₄, the reaction must be performed under carefully controlled, mild conditions (cold and dilute).[4]

  • Reaction Monitoring: Closely monitor the reaction progress to stop it as soon as the starting material is consumed, preventing over-oxidation of the product.

Question 4: Are there other potential side-products from the oxidation of 4-octyne?

Answer:

Yes, depending on the oxidant and reaction conditions, you might also observe the formation of 4-octanone if the oxidation is not complete or if there are competing reaction pathways. Additionally, with some ruthenium-catalyzed oxidations, further oxidation of the diketone can occur.[5]

Troubleshooting and Prevention:

  • Choice of Catalyst and Oxidant: The choice of the catalytic system is crucial. For example, using RuO₂ with K₂S₂O₈ might be less prone to over-oxidation compared to RuO₂ with NaIO₄ under certain conditions.[5]

  • Purification: Purification by column chromatography on silica gel can be effective in separating this compound from less polar side-products like 4-octanone and more polar ones like butyric acid.

Data Summary: Oxidation of Alkynes to 1,2-Diketones

Oxidizing Agent/SystemTypical Side-ProductsKey Considerations
KMnO₄ (hot, concentrated)Carboxylic acids (e.g., butyric acid) from oxidative cleavage.[3][4]Harsh conditions lead to low yields of the desired diketone.
RuCl₃/NaIO₄Potential for over-oxidation to other products.[5]Generally provides good yields but requires careful control of stoichiometry and reaction time.
O₃, then workupCarboxylic acids from oxidative cleavage.Similar to hot, concentrated KMnO₄.
Section 3: Oxidation of 4-Octanone

Question 5: I am using selenium dioxide (SeO₂) for the oxidation of 4-octanone (Riley oxidation), but I am getting a mixture of products. Why is this reaction not selective?

Answer:

The Riley oxidation proceeds via an enol intermediate.[6][7] Since 4-octanone is an unsymmetrical ketone, it can form two different enolates, leading to oxidation at either the C3 or C5 position. This results in a mixture of two isomeric diketones: 3,4-octanedione and This compound .

Causality: The regioselectivity of the Riley oxidation is dependent on the relative stability and rate of formation of the two possible enol intermediates. For unsymmetrical aliphatic ketones, this often leads to a mixture of products.[7]

Troubleshooting and Prevention:

  • Directed Enolization: While more complex, it is possible to use methods for directed enolate formation (e.g., using a bulky base like lithium diisopropylamide (LDA) followed by trapping) to improve the regioselectivity of the subsequent oxidation. However, for a direct oxidation, achieving high selectivity can be challenging.

  • Alternative Starting Materials: If high purity of this compound is required, it may be more efficient to choose a different synthetic route, such as the oxidation of 4-octyne, which does not have the issue of regioselectivity.

  • Purification: Careful fractional distillation or preparative chromatography is necessary to separate the isomeric diketone products. Their similar boiling points can make distillation challenging.

Reaction Mechanism: Riley Oxidation of 4-Octanone

Riley_Oxidation cluster_0 Oxidation at C5 cluster_1 Oxidation at C3 Keto1 4-Octanone Enol1 Enolization (C4=C5) Keto1->Enol1 SeO2_1 SeO2 Enol1->SeO2_1 Attack on Se Intermediate1 Intermediate SeO2_1->Intermediate1 Product1 This compound Intermediate1->Product1 Keto2 4-Octanone Enol2 Enolization (C3=C4) Keto2->Enol2 SeO2_2 SeO2 Enol2->SeO2_2 Attack on Se Intermediate2 Intermediate SeO2_2->Intermediate2 Product2 3,4-Octanedione Intermediate2->Product2

Caption: Competing pathways in the Riley oxidation of 4-octanone.

Purification of this compound

Question 6: What is the best general method for purifying crude this compound?

Answer:

Fractional distillation under reduced pressure is the most common and effective method for purifying this compound on a laboratory scale. This technique allows for the separation of the desired product from lower-boiling solvents and side-products (like 1-butanol) and higher-boiling impurities.

For challenging separations, such as removing isomeric diketones, column chromatography on silica gel can be employed. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.

General Purification Protocol (Distillation):

  • Assemble a fractional distillation apparatus with a vacuum source.

  • Ensure the crude this compound is dry and free of any aqueous residues.

  • Slowly heat the distillation flask in an oil bath.

  • Collect the fractions at the appropriate boiling point and pressure. The boiling point of this compound is approximately 164-168 °C at atmospheric pressure, so a reduced pressure is recommended to avoid decomposition.

  • Monitor the purity of the collected fractions using GC or NMR spectroscopy.

References

  • Shabalin, K. A., et al. (2015). Syntheses of Pyrene-4,5-dione and Pyrene-4,5,9,10-tetraone. The Journal of Organic Chemistry, 80(21), 10954–10958. [Link]

  • Organic Syntheses. (1961). 1,4-Cyclohexanedione. Organic Syntheses, 41, 22. [Link]

  • Krasniqi, A., et al. (2022). Investigation on the Synthesis, Application and Structural Features of Heteroaryl 1,2-Diketones. ACS Omega, 7(30), 26365–26375. [Link]

  • de la Torre, M. C., & Sierra, M. A. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules, 26(16), 4783. [Link]

  • Organic Syntheses. (2019). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses, 96, 455-473. [Link]

  • Organic Syntheses. (1984). Bicyclo[3.3.0]octane-2,6-dione. Organic Syntheses, 62, 179. [Link]

  • Organic Syntheses. (1961). 1,6-Dioxo-8a-methyl-1,2,3,4,6,7,8,8a-octahydronaphthalene. Organic Syntheses, 41, 41. [Link]

  • Li, G., et al. (2024). Aspersorbiciols A and B, Two Hybrid Sorbicillinoids with an Undescribed Skeleton from a Marine-Derived Fungus Aspergillus sp. GXIMD02072. Organic Letters, 26(1), 136–140. [Link]

  • Chemistry LibreTexts. (2020). 10.7: Oxidation of Alkynes. [Link]

  • Wikipedia. (2023). Riley oxidation. [Link]

  • Royal Society of Chemistry. (2019). Mechanochemical synthesis of (4S)-N-alkyl-4,5-bis-sulfooxypentanamide via a one-pot sequential aminolysis-sulfation reaction of (S)-γ-hydroxymethyl-γ-butyrolactone (2H-HBO). Green Chemistry, 21(23), 6335-6343. [Link]

  • Organic Chemistry Portal. Acyloin Condensation. [Link]

  • Gillani, S. S., Attique, I., & Mehboob, T. (2022). Synthesis and applications of 1,2-diketones. Scientific Inquiry and Review, 6(4), 23-63. [Link]

  • OrgoSolver. (2023). Alkyne Reactions: Oxidation with Potassium Permanganate (KMnO4). [Link]

  • Chemistry Stack Exchange. (2016). Oxidation of Unsymmetrical Ketones using Selenium Dioxide. [Link]

  • D'Anna, F., & Giacalone, F. (2021). Five-Membered Cyclic Carbonates: Versatility for Applications in Organic Synthesis, Pharmaceutical, and Materials Sciences. Applied Sciences, 11(11), 5024. [Link]

  • MJD chemistry. (2022, March 24). Reactions of alkynes | Oxidation with KMnO4 | ch#12 | 10th class chemistry [Video]. YouTube. [Link]

  • Anker, M. D., et al. (2022). Umpolung of an Aliphatic Ketone to a Magnesium Ketone-1,2-diide Complex with Vicinal Dianionic Charge. Angewandte Chemie International Edition, 61(34), e202205515. [Link]

  • Grokipedia. Riley oxidation. [Link]

  • Google Patents. (2011). CN101423467B - Method for synthesizing 2,5-acetonyl acetone.
  • Bloomfield, J. J., & Nelke, J. M. (1977). The Acyloin Condensation. Organic Reactions, 23, 259-403. [Link]

  • Chemistry university. (2022, May 29). Oxidative Cleavage KMnO4 [Video]. YouTube. [Link]

  • Bream, R. N., et al. (2003). Studies on the synthesis of linear aliphatic compounds. Part. 3 The synthesis of paraffins with very long chains. Journal of the Chemical Society, Perkin Transactions 1, (1), 104-111. [Link]

  • Laue, T., & Plagens, A. (2005). Acyloin Ester Condensation. In Named Organic Reactions (pp. 1-4). John Wiley & Sons, Ltd. [Link]

  • NROChemistry. Riley Oxidation. [Link]

  • American Chemical Society. (2024). Aspersorbiciols A and B, Two Hybrid Sorbicillinoids with an Undescribed Skeleton from a Marine-Derived Fungus Aspergillus sp. GXIMD02072. Organic Letters. [Link]

  • Condensation of esters | Reaction Mechanism | Organic chemistry [Video]. (2022, October 12). YouTube. [Link]

  • The Organic Chemistry Tutor. (2018, March 11). Ozonolysis - Oxidative Cleavage of Alkenes [Video]. YouTube. [Link]

  • eGyanKosh. (n.d.). OXIDATIONS. [Link]

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Technical Support Center: Synthesis of 4,5-Octanedione via Acyloin Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4,5-octanedione. This resource, designed for researchers and chemical development professionals, provides in-depth troubleshooting advice and optimized protocols for the acyloin condensation of ethyl butyrate. As Senior Application Scientists, we have structured this guide to address the common challenges encountered in this synthesis, explaining the causality behind each experimental step to empower you to maximize your yield and purity.

Understanding the Core Reaction: The Acyloin Condensation

The acyloin condensation is a powerful C-C bond-forming reaction involving the reductive coupling of two carboxylic esters using metallic sodium to yield an α-hydroxy ketone, known as an acyloin.[1][2] In the synthesis of this compound, two molecules of ethyl butyrate are coupled to form 5-hydroxy-4-octanone (the acyloin), which is subsequently oxidized to the target 1,2-diketone, this compound.

The reaction proceeds through a multi-step mechanism initiated by a single-electron transfer from sodium.[3][4] Understanding this pathway is critical for diagnosing and resolving experimental issues.

Acyloin Condensation Mechanism

Acyloin_Mechanism cluster_start Step 1: Ketyl Radical Formation cluster_dimer Step 2: Dimerization & Elimination cluster_reduction Step 3: Reduction to Enediolate cluster_workup Step 4: Workup & Tautomerization Ester1 2x Ethyl Butyrate Radical 2x Ketyl Radical Anion Ester1->Radical 2e⁻ transfer Na1 2 Na• Dimer Dianion Intermediate Radical->Dimer Wurtz-type Coupling Diketone 1,2-Diketone (this compound) Dimer->Diketone -2 EtO⁻ Enediolate Sodium Enediolate Diketone->Enediolate 2e⁻ transfer Na2 2 Na• Enediol Enediol Enediolate->Enediol H₃O⁺ Workup Acyloin Acyloin Product (5-Hydroxy-4-octanone) Enediol->Acyloin Tautomerization

Caption: Mechanism of the Acyloin Condensation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent obstacles encountered during the synthesis.

Question 1: My reaction yield is extremely low or zero. What are the primary causes?

Answer: A failed acyloin condensation almost always points to issues with one of three areas: atmospheric contamination, reagent quality, or temperature control.

  • Atmospheric Contamination: The radical anion intermediates in the mechanism are highly sensitive to oxygen.[1] The reaction must be conducted under a strictly inert atmosphere (e.g., dry argon or nitrogen).

    • Causality: Oxygen intercepts the radical intermediates, terminating the condensation pathway. Traces of moisture will react with the sodium metal and can also serve as a proton source, leading to the Bouveault-Blanc reduction side reaction.[1][5]

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use.[6] Use a well-sealed reaction setup with a positive pressure of inert gas. Solvents must be rigorously dried and deoxygenated.

  • Reagent Purity:

    • Sodium: The surface of the sodium metal is the reaction site. It must be clean and free of oxides. Use freshly cut sodium or commercially available sodium dispersions.

    • Ethyl Butyrate: The ester must be pure and dry. Contaminating acids will quench the reaction, and water will promote the Bouveault-Blanc reduction. Consider distilling the ester if its purity is questionable.[6]

    • Solvent: Aprotic, high-boiling solvents like toluene or xylene are required to facilitate the reaction at the necessary temperature without interfering.[2] The presence of protic solvents, even in trace amounts, is detrimental.[1]

  • Temperature Control: The reaction requires heating to reflux to proceed efficiently.[2] Inconsistent or insufficient heating can lead to a stalled reaction.[7]

Question 2: My primary product is contaminated with 1-butanol. What happened?

Answer: You are observing the classic side reaction: the Bouveault-Blanc Reduction .

  • Causality: This reaction occurs when a proton source is available to quench the intermediates of the acyloin pathway.[2][8] Instead of dimerizing, the ester is reduced all the way to the corresponding primary alcohol (in this case, 1-butanol from ethyl butyrate). The most common proton source is residual water or alcohol in the solvent or starting materials.[9]

  • Solution: This is a critical control point. The rigorous exclusion of all protic species is mandatory. Re-purify and dry your solvents and starting ester. Ensure your inert gas line has a drying tube.

Question 3: The reaction mixture turned into a thick, polymeric sludge, and I can't isolate my product. Why?

Answer: This is often a result of competing base-catalyzed side reactions.

  • Causality: The sodium ethoxide (NaOEt) generated as a byproduct during the condensation is a strong base.[10] This base can catalyze other reactions, such as polymerization or the Claisen condensation, especially if the desired acyloin pathway is inhibited. The acyloin product itself can also be unstable to these basic conditions.

  • Solution: This is the single most important reason to use the Rühlmann modification , which involves adding chlorotrimethylsilane (TMSCl) to the reaction mixture.[2][11] TMSCl acts as a "trapping agent." It reacts irreversibly with the sodium enediolate intermediate to form a stable bis-silyl enol ether.[8][12] This prevents the enediolate from participating in unwanted side reactions and also removes the problematic sodium ethoxide from the solution. The stable silyl ether is then easily hydrolyzed back to the acyloin during a separate acidic workup step.[2]

FAQs: Optimizing Your Acyloin Condensation

Q: How does the physical form of the sodium impact the reaction? A: The reaction is heterogeneous, occurring on the surface of the sodium metal. A higher surface area leads to a faster reaction. For this reason, molten sodium dispersed in a high-boiling solvent with vigorous stirring is often used. The use of ultrasound has also been shown to enhance yields by continuously cleaning and activating the sodium surface.[13]

Q: Is it necessary to oxidize the product of the acyloin condensation? A: Yes. The direct product of the acyloin condensation of ethyl butyrate is 5-hydroxy-4-octanone. To obtain the target this compound, a subsequent oxidation step is required.[10][14] Various reagents can be used for this transformation, such as copper(II) acetate or bismuth(III) oxide.

Q: Can I use a different solvent like THF or diethyl ether? A: While these are aprotic solvents, their boiling points are generally too low for the classical acyloin condensation, which requires reflux temperatures typically above 100°C to proceed at a reasonable rate.[2][8] Toluene (b.p. 111°C) or xylene (b.p. ~140°C) are standard choices.

Optimized Protocol: Synthesis of this compound via Rühlmann Modification

This protocol incorporates best practices to maximize yield and minimize side reactions.

Experimental Workflow

Caption: Optimized workflow for this compound synthesis.

Step-by-Step Methodology
  • Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with an argon inlet, and an addition funnel. Flame-dry the entire apparatus under a stream of argon.

  • Reaction Initiation: To the flask, add anhydrous toluene (e.g., 250 mL per 0.2 mol of ester) and sodium metal (2.2 equivalents). Heat the mixture to reflux with very vigorous stirring to create a fine sodium dispersion.

  • Reagent Addition: Premix ethyl butyrate (1.0 equivalent) and chlorotrimethylsilane (TMSCl, 2.2 equivalents). Add this mixture dropwise via the addition funnel to the refluxing sodium dispersion over 1-2 hours.

  • Reaction: Maintain the mixture at reflux with vigorous stirring for an additional 12-16 hours. Monitor the reaction's progress by TLC or GC analysis.

  • Workup and Hydrolysis: Cool the reaction to room temperature and filter off the sodium chloride precipitate. Evaporate the solvent under reduced pressure. The residue is the crude 1,2-bis(trimethylsiloxy)-4-octene. Dissolve this crude product in tetrahydrofuran (THF), cool in an ice bath, and add aqueous HCl (e.g., 2M solution). Stir for 1 hour.

  • Oxidation: Neutralize the mixture and extract the crude acyloin (5-hydroxy-4-octanone). This intermediate can then be oxidized to this compound using a standard procedure, such as stirring with a stoichiometric amount of copper(II) acetate in acetic acid.

  • Purification: The final this compound can be purified by vacuum distillation or column chromatography.

Expected Yields: A Comparison

The use of the Rühlmann modification (with TMSCl) provides a significant and reliable improvement in yield by preventing base-catalyzed side reactions.[12]

MethodKey FeatureTypical Yield of AcyloinCausality for Yield
Classical Acyloin No trapping agent30-50%Yield is lost to base-catalyzed side reactions and product decomposition under basic reflux conditions.
Rühlmann Modification TMSCl trapping agent75-90%The enediolate intermediate is trapped, preventing side reactions and leading to a cleaner reaction and simpler workup.[2][8][12]

Troubleshooting Flowchart

If you encounter low yields, follow this logical progression to diagnose the issue.

Troubleshooting_Flowchart start Low Yield of this compound q1 Did you use TMSCl? start->q1 a1_yes Check for Bouveault-Blanc Side Product (1-Butanol) q1->a1_yes Yes a1_no Strongly Recommended. Base-catalyzed side reactions are likely. Solution: Repeat reaction with TMSCl. q1->a1_no No q2 1-Butanol Present? a1_yes->q2 a2_yes Indicates Protic Contamination. Solution: Rigorously dry all reagents and solvents. q2->a2_yes Yes a2_no Check Reagent Purity & Reaction Conditions q2->a2_no No q3 Was inert atmosphere maintained? Was temperature adequate? Was sodium surface clean? a2_no->q3 a3_yes Problem likely solved. Re-run experiment. q3->a3_yes Yes a3_no Indicates fundamental process failure. Solution: Address specific failure point (e.g., new solvent, fresh sodium). q3->a3_no No

Sources

Purification challenges of 4,5-Octanedione from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4,5-Octanedione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this key diketone intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful purification of this compound from complex reaction mixtures.

Introduction to Purification Challenges

This compound, a valuable building block in organic synthesis, often presents unique purification challenges due to the nature of its synthesis and its inherent physical properties. Common synthetic routes, such as the oxidation of 4,5-octanediol or the acyloin condensation of butanoate esters, can lead to a variety of impurities. These can include unreacted starting materials, byproducts from side reactions, and residual reagents. The relatively low boiling point and moderate polarity of this compound further complicate its separation from these contaminants. This guide will provide a structured approach to identifying and resolving these purification hurdles.

Troubleshooting Guide: Navigating Common Purification Issues

This section is designed in a question-and-answer format to directly address specific problems you may encounter during the purification of this compound.

Fractional Distillation Troubles

Question 1: I'm performing a fractional distillation to separate this compound from my reaction mixture, but I'm getting poor separation between my product and a contaminant. What could be the issue?

Answer:

Poor separation during fractional distillation is a common issue, especially when dealing with impurities that have boiling points close to that of this compound (boiling point ~163-168 °C). Here’s a systematic approach to troubleshoot this problem:

1. Identify the Likely Contaminant:

First, it's crucial to identify the potential impurity. Based on common synthetic routes, likely contaminants with boiling points close to this compound include:

CompoundBoiling Point (°C)Common Source
This compound (Product) ~163-168 -
4,5-Octanediol~222-226Unreacted starting material (from oxidation)
Butanoic Acid~163.5Over-oxidation byproduct
Butanal~74.8Byproduct of certain side reactions

As you can see, butanoic acid has a very similar boiling point to this compound, making their separation by distillation alone extremely challenging.

2. Optimize Your Distillation Setup:

  • Fractionating Column Efficiency: Ensure you are using a fractionating column with sufficient theoretical plates for the separation. For closely boiling compounds, a longer column or a column with a more efficient packing material (like Vigreux indentations or Raschig rings) is necessary.[1]

  • Heating Rate: A slow and steady heating rate is critical. Rapid heating can lead to "bumping" and carry over of less volatile components, diminishing the separation efficiency.[2]

  • Insulation: Insulate your distillation column to maintain a proper temperature gradient. Wrapping the column in glass wool or aluminum foil can prevent heat loss and improve separation.[2]

3. Pre-Distillation Purification:

If the primary contaminant is butanoic acid, a simple acid-base wash prior to distillation is highly effective.

  • Protocol for Acid-Base Wash:

    • Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will react with the acidic butanoic acid to form sodium butanoate, which is water-soluble.

    • Separate the aqueous layer.

    • Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the organic solvent to obtain the crude this compound, now free of acidic impurities.[3][4][5][6]

Following this pre-purification step, fractional distillation should effectively separate the this compound from other remaining impurities.

Question 2: My this compound is degrading or turning a yellow/brown color during distillation. How can I prevent this?

Answer:

Thermal degradation is a concern for many organic compounds, including diketones, especially at elevated temperatures. The discoloration suggests the formation of polymeric or other high molecular weight byproducts.

1. Reduce the Boiling Point with Vacuum Distillation:

The most effective way to prevent thermal degradation is to perform the distillation under reduced pressure (vacuum distillation). By lowering the pressure, the boiling point of this compound will be significantly reduced, allowing for distillation at a lower, less destructive temperature.

2. Ensure an Inert Atmosphere:

The presence of oxygen at high temperatures can promote oxidation and degradation. Purging your distillation apparatus with an inert gas like nitrogen or argon before heating can help minimize these side reactions.

3. Check for Contaminants:

Acidic or basic impurities can sometimes catalyze degradation at high temperatures. Performing an acid-base wash as described in the previous question can remove these catalysts and improve the thermal stability of your product during distillation.

Column Chromatography Challenges

Question 3: I'm trying to purify this compound using column chromatography, but I'm getting poor separation or my compound is not eluting.

Answer:

Column chromatography is a powerful technique for purifying moderately polar compounds like this compound. However, success depends on the proper choice of stationary phase and eluent system.

1. Choosing the Right Stationary and Mobile Phase:

  • Stationary Phase: Silica gel is the most common and generally suitable stationary phase for the purification of ketones.[7]

  • Eluent System: The polarity of the eluent is critical. For a moderately polar compound like this compound, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether) is typically used.

    • Starting Point: A good starting point for eluent selection is a 9:1 to 4:1 mixture of hexanes:ethyl acetate.

    • Optimization: The ideal eluent composition should provide a retention factor (Rf) of ~0.3 for this compound on a TLC plate. This generally provides the best separation on a column.[8]

2. Troubleshooting Poor Separation:

  • If the Rf is too high (compound runs too fast): Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., from 4:1 to 9:1 hexanes:ethyl acetate).

  • If the Rf is too low (compound sticks to the silica): Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., from 9:1 to 4:1 hexanes:ethyl acetate).

3. Protocol for Flash Column Chromatography of this compound:

  • Prepare the Column: Pack a glass column with silica gel in the chosen eluent system.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the top of the silica gel.

  • Elute: Run the column with the chosen eluent system, collecting fractions.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[9][10]

Diagram: Troubleshooting Column Chromatography

G start Poor Separation in Column Chromatography check_rf Check Rf of this compound on TLC start->check_rf rf_high Rf is too high (> 0.4) check_rf->rf_high rf_low Rf is too low (< 0.2) check_rf->rf_low rf_good Rf is optimal (~0.3) check_rf->rf_good decrease_polarity Decrease eluent polarity (e.g., increase hexane %) rf_high->decrease_polarity increase_polarity Increase eluent polarity (e.g., increase ethyl acetate %) rf_low->increase_polarity check_loading Check sample loading technique rf_good->check_loading decrease_polarity->check_rf increase_polarity->check_rf overloading Sample overloading? check_loading->overloading use_less_sample Use less sample or a wider column overloading->use_less_sample Yes proper_loading Proper loading observed overloading->proper_loading No end Successful Separation use_less_sample->end proper_loading->end

Caption: Troubleshooting workflow for column chromatography of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main impurities I should expect when synthesizing this compound?

A1: The impurities largely depend on the synthetic route:

  • From Oxidation of 4,5-Octanediol: The primary impurities are unreacted 4,5-octanediol and potentially over-oxidation products like butanoic acid.

  • From Acyloin Condensation of Butanoate Esters: You might encounter unreacted starting ester and byproducts from side reactions such as self-aldol condensation products.[11]

Q2: How can I confirm the purity of my final this compound product?

A2: A combination of analytical techniques is recommended for purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to separate volatile components and identify them based on their mass spectra. The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 142, with characteristic fragmentation patterns.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify impurities. The 1H NMR spectrum of this compound is expected to show signals for the methyl and methylene protons, while the 13C NMR will show characteristic peaks for the carbonyl carbons.[11][14][15]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column and detector can be used to quantify the purity of the sample.[16]

Q3: Is this compound stable for long-term storage?

A3: Like many diketones, this compound can be susceptible to degradation over time, especially in the presence of light, air, and moisture. For long-term storage, it is recommended to keep the purified compound in a tightly sealed container, under an inert atmosphere (like argon or nitrogen), and in a cool, dark place.

Diagram: General Purification Workflow

G start Crude Reaction Mixture acid_base_wash Acid-Base Wash (to remove acidic/basic impurities) start->acid_base_wash distillation Fractional Distillation (for volatile impurities) acid_base_wash->distillation chromatography Column Chromatography (for non-volatile or closely boiling impurities) distillation->chromatography analysis Purity Analysis (GC-MS, NMR, HPLC) chromatography->analysis final_product Pure this compound analysis->final_product

Caption: A general workflow for the purification of this compound.

References

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Stability of 4,5-Octanedione under acidic vs. basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 4,5-octanedione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. As an aliphatic α-diketone, the stability of this compound is significantly influenced by the pH of the medium. Understanding its behavior in acidic and basic environments is crucial for the successful design and execution of experiments, ensuring the integrity of your results. This document provides a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Stability and Handling of this compound

Question 1: What are the primary factors influencing the stability of this compound in solution?

The stability of this compound in solution is primarily dictated by the pH of the medium. As an α-diketone, it is susceptible to both acid- and base-catalyzed reactions, which can lead to its degradation over time. Temperature and the presence of nucleophiles or oxidizing/reducing agents can also impact its stability. For routine handling, it is recommended to store this compound in a cool, dry place, away from strong acids, bases, and oxidizing agents.

Question 2: I am observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?

A gradual decrease in the concentration of a this compound stock solution, especially if dissolved in a protic solvent, can be attributed to slow degradation. The solvent itself might have a slightly acidic or basic character, or impurities could be catalyzing degradation pathways. It is advisable to prepare fresh solutions for sensitive experiments or to store stock solutions at low temperatures (e.g., -20°C) in an inert solvent like anhydrous acetonitrile or dioxane. Regularly verifying the concentration of your stock solution via analytical techniques such as HPLC or GC-MS is a good laboratory practice.

Section 2: Stability of this compound under Basic Conditions

Question 3: I am running a reaction with this compound in the presence of a strong base (e.g., NaOH, KOH). I am getting unexpected byproducts. What is happening?

Under strongly basic conditions, this compound is susceptible to several degradation pathways, with the most probable being an intramolecular rearrangement and aldol-type reactions.

  • Benzilic Acid-Type Rearrangement: Although classically associated with aromatic diketones, aliphatic α-diketones can also undergo a similar rearrangement.[1][2] The reaction is initiated by the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons. This is followed by the migration of the adjacent alkyl group, leading to the formation of an α-hydroxy carboxylate. For this compound, this would result in the formation of 4-hydroxy-4-propylheptanoic acid after acidification. The yield of this rearrangement in aliphatic diketones can be variable and often competes with other reactions.[3]

  • Aldol-Type Condensation: this compound possesses enolizable protons on the carbons alpha to the carbonyl groups (C3 and C6). In the presence of a strong base, these protons can be abstracted to form an enolate.[4] This enolate is a potent nucleophile and can attack another molecule of this compound, leading to self-condensation products. These reactions can result in a complex mixture of oligomeric byproducts, which may be difficult to characterize.

Troubleshooting:

  • Lower the Temperature: Running the reaction at a lower temperature can help to disfavor the degradation pathways, which often have higher activation energies.

  • Use a Weaker Base: If the reaction conditions permit, consider using a weaker, non-nucleophilic base to minimize the benzilic acid-type rearrangement.

  • Protecting Groups: If the diketone functionality is not directly involved in the desired transformation, consider protecting it as a ketal prior to subjecting the molecule to strongly basic conditions.

  • Slow Addition: Adding the base slowly to the reaction mixture can help to maintain a low instantaneous concentration of the base, potentially reducing the rate of degradation.

Diagram: Potential Degradation Pathways of this compound under Basic Conditions

G cluster_0 Benzilic Acid-Type Rearrangement cluster_1 Aldol-Type Condensation start_base This compound intermediate1_base Tetrahedral Intermediate start_base->intermediate1_base + OH⁻ intermediate2_base Rearranged Intermediate intermediate1_base->intermediate2_base Propyl migration product_base α-Hydroxy Carboxylate (after acidification) intermediate2_base->product_base Protonation start_aldol This compound enolate Enolate start_aldol->enolate + Base - H₂O dimer Aldol Adduct enolate->dimer + this compound

Caption: Potential degradation pathways of this compound in basic media.

Section 3: Stability of this compound under Acidic Conditions

Question 4: I am using an acidic catalyst in my reaction involving this compound and I am observing the formation of an isomeric byproduct. What could be the cause?

Under acidic conditions, the primary reaction of this compound is keto-enol tautomerism.[5] The carbonyl oxygen is protonated, which increases the acidity of the α-protons. A weak base (like the solvent or the conjugate base of the acid catalyst) can then abstract an α-proton to form an enol.

  • Enolization and Isomerization: The formation of the enol intermediate can lead to isomerization if there are stereocenters adjacent to the carbonyl groups. For this compound, which is achiral, the main consequence of enolization is the potential for reactions at the α-carbon.

  • Acid-Catalyzed Condensation: While less common than in basic media, acid-catalyzed aldol-type condensations can also occur. The enol can act as a nucleophile and attack a protonated carbonyl group of another this compound molecule.

  • Intramolecular Reactions: Depending on the specific acid and reaction conditions, intramolecular cyclization reactions could be possible, although for a simple aliphatic chain like in this compound, this is less likely without specific functional groups that can participate in such reactions.

Troubleshooting:

  • Choice of Acid: Use the mildest acidic conditions possible for your transformation. Lewis acids might offer better selectivity than Brønsted acids in some cases.

  • Anhydrous Conditions: The presence of water can facilitate hydrolysis or other side reactions. Using anhydrous solvents and reagents can improve the stability of this compound.

  • Temperature Control: As with basic conditions, maintaining a low reaction temperature can help minimize side reactions.

Diagram: Acid-Catalyzed Enolization of this compound

G cluster_0 Acid-Catalyzed Enolization start_acid This compound protonated_ketone Protonated Ketone start_acid->protonated_ketone + H⁺ enol Enol Intermediate protonated_ketone->enol - H⁺ (from α-carbon)

Caption: The mechanism of acid-catalyzed enolization of this compound.

Experimental Protocols

Protocol 1: General Procedure for Monitoring the Stability of this compound

This protocol provides a general framework for assessing the stability of this compound under specific acidic or basic conditions.

Materials:

  • This compound

  • Selected acidic or basic solution (e.g., 0.1 M HCl, 0.1 M NaOH)

  • An appropriate organic solvent (e.g., acetonitrile, dioxane)

  • Internal standard (e.g., dodecane)

  • Quenching solution (e.g., a buffer to neutralize the acid or base)

  • Vials and standard laboratory glassware

  • Analytical instrument (HPLC with UV detector or GC-MS)

Procedure:

  • Prepare a stock solution of this compound in the chosen organic solvent at a known concentration (e.g., 10 mg/mL).

  • In a series of vials, add a known volume of the this compound stock solution.

  • To each vial, add the acidic or basic solution to be tested.

  • If using an internal standard, add a known amount to each vial.

  • Incubate the vials at a constant temperature (e.g., 25°C, 50°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from a vial.

  • Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution.

  • Analyze the quenched sample by HPLC or GC-MS to determine the concentration of the remaining this compound relative to the internal standard.

  • Plot the concentration of this compound versus time to determine the degradation rate.

Protocol 2: Analysis of Degradation Products by GC-MS

This protocol outlines a general method for the identification of potential degradation products.

Procedure:

  • Following the stability study (Protocol 1), take an aliquot from a vial that shows significant degradation.

  • Neutralize the sample.

  • Extract the organic components with a suitable solvent (e.g., dichloromethane, ethyl acetate).

  • Dry the organic extract over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Dissolve the residue in a small volume of a suitable solvent for GC-MS analysis.

  • Inject the sample into the GC-MS and acquire the data.

  • Analyze the mass spectra of any new peaks that appear in the chromatogram to identify potential degradation products. Comparison with a mass spectral library can aid in identification.

Data Summary

ConditionKey TransformationPotential ProductsStability
Acidic (e.g., pH < 4) EnolizationEnol intermediates, potential for aldol-type condensation productsGenerally more stable than in basic conditions, but prolonged exposure can lead to side reactions.
Neutral (pH ~ 7) Slow enolizationMinimal degradation expected over short periods.Relatively stable for short-term experiments at room temperature.
Basic (e.g., pH > 10) Benzilic acid-type rearrangement, Aldol-type condensationα-hydroxy carboxylic acids, oligomeric condensation productsProne to degradation, especially with strong bases and elevated temperatures.

References

  • Aspersorbiciols A and B, Two Hybrid Sorbicillinoids with an Undescribed Skeleton from a Marine-Derived Fungus Aspergillus sp. GXIMD02072. Organic Letters. Available at: [Link]

  • A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. National Institutes of Health. Available at: [Link]

  • Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur?. MDPI. Available at: [Link]

  • Aspersorbiciols A and B, Two Hybrid Sorbicillinoids with an Undescribed Skeleton from a Marine-Derived Fungus Aspergillus sp. GXIMD02072. American Chemical Society. Available at: [Link]

  • Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). YouTube. Available at: [Link]

  • This compound | C8H14O2 | CID 138508. PubChem. Available at: [Link]

  • Allylic C–H Acetoxylation with a 4,5-Diazafluorenone-Ligated Palladium Catalyst: A Ligand-Based Strategy to Achieve Aerobic Catalytic Turnover. National Institutes of Health. Available at: [Link]

  • Benzilic acid rearrangement. Wikipedia. Available at: [Link]

  • The stability of polyaniline in strongly alkaline or acidic aqueous media. ResearchGate. Available at: [Link]

  • Investigation of 4,5-epoxymorphinan degradation during analysis by HPLC. PubMed. Available at: [Link]

  • Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. Royal Society of Chemistry. Available at: [Link]

  • Reactivity, Halogenation, and Alkylation: Crash Course Organic Chemistry #43. YouTube. Available at: [Link]

  • Alkali Cleavage of α,α-Disubstituted β-Ketoesters, Nitriles and β-Diketones. ResearchGate. Available at: [Link]

  • The acid-catalysed reactions of transition-metal complexes. Part V. The mechanism of the acid-catalysed aquations of a series of cis- and trans-diacidobisethylenediaminecobalt(III) salts. Royal Society of Chemistry. Available at: [Link]

  • Dimerization of confined Brønsted acids in enantioselective organocatalytic reactions. Royal Society of Chemistry. Available at: [Link]

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Technical Support Center: Stabilizing 4,5-Octanedione During Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4,5-Octanedione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to prevent its polymerization during storage. Ensuring the stability of this compound is critical for the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is an aliphatic alpha-diketone. It is a yellow liquid with a characteristic fruity and slightly sweet odor. Key physical and chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
Boiling Point 168 °C
Density ~0.918 g/cm³ at 20°C
Solubility Practically insoluble in water; soluble in ethanol.

Q2: Why is my this compound turning viscous or solidifying in storage?

This is a common sign of polymerization. This compound, like many alpha-diketones, can undergo self-polymerization over time, especially when exposed to certain conditions such as light, heat, or the presence of contaminants. This leads to an increase in viscosity and may eventually result in the formation of a solid polymer.

Q3: What are the likely mechanisms for this compound polymerization?

While specific studies on this compound are limited, two primary polymerization mechanisms are plausible for aliphatic alpha-diketones:

  • Free-Radical Polymerization: This is a common pathway for unsaturated monomers and can be initiated by light (photopolymerization), heat, or radical-forming impurities. Alpha-diketones are known to be susceptible to photo-initiation of radical polymerization.[1]

  • Aldol Condensation: Ketones with alpha-hydrogens, such as this compound, can undergo aldol condensation reactions.[2][3] This reaction involves the formation of a carbon-carbon bond between two diketone molecules and can lead to the formation of oligomers and polymers.[2]

Troubleshooting Guide: Preventing Polymerization

This section provides a detailed, question-and-answer formatted guide to address specific issues you might encounter.

My this compound has started to show signs of polymerization. What should I do?

Once polymerization has begun, it is generally irreversible. The primary focus should be on preventing it from occurring in fresh batches. For the affected batch, it is recommended to dispose of it according to your institution's hazardous waste guidelines, as the purity is compromised.

How can I prevent polymerization in new batches of this compound?

Prevention is key. The following sections detail the critical factors in maintaining the stability of this compound.

Issue 1: Improper Storage Conditions

Q: I've been storing my this compound on the lab bench. Is this a problem?

A: Yes, this is a significant risk factor. Proper storage is the first and most crucial line of defense against polymerization.

Causality: Exposure to light and elevated temperatures can provide the energy needed to initiate polymerization, particularly through a free-radical mechanism. Alpha-diketones can act as photoinitiators, meaning light can trigger the formation of radicals that start a chain reaction.[1]

Solution:

  • Temperature: Store this compound in a cool environment. Refrigeration (2-8 °C) is recommended. A safety data sheet for a similar diketone, 2,5-hexanedione, recommends storing it in a cool, well-ventilated place.[4][5]

  • Light: Always store this compound in an amber or opaque container to protect it from light.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen. Oxygen can participate in free-radical reactions.[6] The container should be tightly sealed to prevent exposure to air and moisture.[7]

Issue 2: Lack of or Depletion of Inhibitors

Q: My this compound was supplied without an inhibitor. Should I add one?

A: Yes, for long-term storage, adding a suitable inhibitor is highly recommended.

Causality: Inhibitors are compounds that scavenge free radicals, effectively terminating the polymerization chain reaction.[8] Without an inhibitor, any stray radicals generated by light, heat, or impurities can initiate polymerization.

Solution:

  • Recommended Inhibitors: For compounds susceptible to free-radical polymerization, phenolic inhibitors like hydroquinone or nitroxide-based inhibitors such as TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) are commonly used.[8] Hydroquinone is effective in the presence of oxygen, as it reacts with peroxy-free radicals to form stable compounds.[6]

  • Concentration: A typical starting concentration for inhibitors is in the range of 10-200 ppm. It is crucial to consult with a chemical professional to determine the optimal type and concentration of inhibitor for your specific application, as the inhibitor may need to be removed before use.

Issue 3: Contamination

Q: Could impurities in my this compound be causing polymerization?

A: Absolutely. Contaminants can act as initiators for polymerization.

Causality: Trace impurities, such as peroxides, metals, or acidic/basic residues from synthesis, can catalyze or initiate polymerization reactions. For example, even trace amounts of a strong base could promote aldol condensation.

Solution:

  • Source High-Purity Material: Purchase this compound from a reputable supplier who provides a detailed certificate of analysis.

  • Proper Handling: Use clean, dry glassware and equipment when handling the compound to avoid introducing contaminants.

  • Container Compatibility: Store this compound in chemically compatible containers. Glass (amber) or Teflon are generally good choices. Avoid reactive metals and certain plastics that may leach impurities. A chemical compatibility chart can provide guidance on suitable materials.[9]

Experimental Protocols

Protocol 1: Proper Storage of this compound
  • Container Selection: Use a clean, dry amber glass bottle with a PTFE-lined screw cap.

  • Inhibitor Addition (Optional but Recommended): If the as-received material is uninhibited, consider adding a stock solution of an appropriate inhibitor (e.g., hydroquinone in a compatible solvent) to achieve the desired final concentration (e.g., 50-100 ppm). Ensure thorough mixing.

  • Inert Atmosphere: Purge the headspace of the container with an inert gas (e.g., nitrogen or argon) for several minutes to displace air and oxygen.

  • Sealing: Tightly seal the container immediately after purging. For added security, you can wrap the cap with Parafilm.

  • Storage Location: Place the sealed container in a refrigerator dedicated to chemical storage, maintaining a temperature between 2-8 °C.[4][5]

  • Labeling: Clearly label the container with the chemical name, date received, date opened, and the type and concentration of any added inhibitor.

Protocol 2: Monitoring the Stability of this compound

Regularly monitoring the quality of your stored this compound can help detect the early stages of polymerization.

  • Visual Inspection: Periodically check for any changes in color, clarity, or viscosity. The formation of a hazy appearance or an increase in viscosity are early indicators of polymerization.

  • Analytical Monitoring: For critical applications, periodic analytical testing is recommended.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying and quantifying volatile impurities and can be used to detect the formation of low molecular weight oligomers.[10]

    • High-Performance Liquid Chromatography (HPLC): HPLC can be used to monitor the purity of the this compound and detect the appearance of higher molecular weight species (oligomers).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and can be used to detect changes in the chemical environment consistent with polymerization.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor changes in functional groups. A decrease in the carbonyl (C=O) peak intensity and the appearance of new peaks may indicate polymerization.

Visualizing Polymerization and Troubleshooting

Potential Polymerization Pathways

Potential Polymerization Pathways of this compound cluster_0 Free-Radical Polymerization cluster_1 Aldol Condensation Initiation Initiation (Light, Heat, Impurities) Monomer This compound Monomer Monomer->Initiation Radical Radical Monomer->Radical Initiation Monomer2 This compound Monomer->Monomer2 GrowingChain GrowingChain Radical->GrowingChain Propagation Polymer Polymer GrowingChain->Polymer Termination Enolate Enolate Formation (Base Catalyst) Monomer2->Enolate Dimer Dimer Formation Enolate->Dimer Reaction with another monomer Oligomer Oligomerization Dimer->Oligomer

Caption: Potential polymerization mechanisms for this compound.

Troubleshooting Workflow

Troubleshooting this compound Polymerization start Signs of Polymerization Observed? check_storage Review Storage Conditions start->check_storage Yes end Stable Storage Achieved start->end No check_inhibitor Check for Inhibitor check_storage->check_inhibitor check_contamination Assess Potential Contamination check_inhibitor->check_contamination implement_changes Implement Corrective Actions for New Batches check_contamination->implement_changes dispose Dispose of Affected Batch implement_changes->dispose dispose->end

Caption: A logical workflow for troubleshooting polymerization issues.

References

  • Al-Lami, A. A., Al-Amiery, A. A., & Kadhum, A. A. H. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(3), 738. [Link]

  • Chemsrc. (n.d.). This compound. Retrieved January 22, 2026, from [Link]

  • CP Lab Safety. (n.d.). Chemical Compatibility by Container Resin. Retrieved January 22, 2026, from [Link]

  • Encinas, M. V., Lissi, E. A., & Gargallo, L. (1984). Polymerization photoinitiated by carbonyl compounds. VI. Mechanism of benzil photoinitiation. Journal of Polymer Science: Polymer Chemistry Edition, 22(10), 2455-2463.
  • LibreTexts. (2022, April 14). Aldol Condensation. Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138508, this compound. PubChem. Retrieved January 22, 2026, from [Link].

  • U.S. Chemical Safety and Hazard Investigation Board. (2007, July 31). Synthron Case Study. Retrieved January 22, 2026, from [Link]

  • Wang, S., et al. (2010). Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. LCGC North America, 28(4).
  • Wikipedia contributors. (2023, December 29). Aldol reaction. In Wikipedia, The Free Encyclopedia. Retrieved 18:30, January 22, 2026, from [Link]

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Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 4,5-Octanedione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of 4,5-octanedione. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and optimized synthesis. Our focus is on providing practical, field-tested insights grounded in established chemical principles.

Introduction to the Synthesis of this compound

This compound, an aliphatic α-diketone, is a valuable building block in organic synthesis. Its synthesis typically involves the oxidation of a suitable eight-carbon precursor. The most direct and common starting material is 4-octyne, where the carbon-carbon triple bond is oxidized to the desired vicinal diketone. This guide will primarily focus on two robust and widely applicable methods for this transformation: Ruthenium-catalyzed oxidation and potassium permanganate (KMnO₄) oxidation. We will delve into the mechanistic underpinnings of these reactions to provide a rational basis for troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

The most direct and efficient precursor for the synthesis of this compound is 4-octyne . The carbon-carbon triple bond of 4-octyne can be selectively oxidized to the desired 1,2-dicarbonyl moiety. Other potential precursors include 4,5-octanediol, which would require oxidation, or 4-octanone, which would necessitate oxidation at the α-position. However, the oxidation of 4-octyne is generally the most straightforward approach.

Q2: Which synthetic method offers the best yield and selectivity for this compound?

Both ruthenium-catalyzed oxidation and controlled potassium permanganate oxidation can provide good to excellent yields of this compound.

  • Ruthenium-catalyzed oxidation often offers higher selectivity and milder reaction conditions, making it suitable for more complex substrates with sensitive functional groups.[1] The catalyst, typically RuCl₃, is used in catalytic amounts with a stoichiometric co-oxidant.

  • Potassium permanganate (KMnO₄) oxidation , when performed under carefully controlled neutral or slightly acidic conditions, can be a cost-effective method. However, it is a very strong oxidizing agent, and over-oxidation leading to cleavage of the carbon-carbon bond is a significant risk if conditions are not optimized.[2][3]

The choice of method will depend on the scale of the reaction, the desired purity, and the available resources.

Q3: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) .

  • TLC: A suitable eluent system (e.g., hexane/ethyl acetate) should be chosen to achieve good separation between the starting material (4-octyne) and the product (this compound). The spots can be visualized using a UV lamp (if the compounds are UV active) or by staining with a suitable reagent (e.g., potassium permanganate stain, which will react with the alkyne and the diketone).

  • GC: A capillary GC equipped with a flame ionization detector (FID) is an excellent tool for monitoring the reaction. It will allow for the quantitative determination of the disappearance of the starting material and the appearance of the product.

Q4: What are the key safety precautions to consider during the synthesis of this compound?

  • Ruthenium Compounds: Ruthenium salts can be toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Potassium Permanganate: KMnO₄ is a strong oxidizing agent and can cause fires or explosions if it comes into contact with combustible materials.[4][5] It is also corrosive and can cause severe skin and eye damage. Always wear appropriate PPE and avoid creating dust.

  • Solvents: Organic solvents used in the synthesis are often flammable. Work in a well-ventilated area and away from ignition sources.

  • General Precautions: Always consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.

Experimental Protocols

Protocol 1: Ruthenium-Catalyzed Oxidation of 4-Octyne

This protocol utilizes a catalytic amount of ruthenium(III) chloride with Oxone® as the co-oxidant, providing a mild and efficient route to this compound.[1]

Materials:

  • 4-Octyne (C₈H₁₄)

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 4-octyne (1.10 g, 10.0 mmol), acetonitrile (20 mL), ethyl acetate (20 mL), and water (30 mL).

  • To this biphasic mixture, add sodium bicarbonate (2.52 g, 30.0 mmol) and ruthenium(III) chloride hydrate (0.021 g, 0.1 mmol, 1 mol%).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add Oxone® (9.22 g, 15.0 mmol) in portions over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the yellow color of the ruthenium tetroxide disappears.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation.

Data Summary:

ParameterValue
Starting Material4-Octyne
CatalystRuCl₃·xH₂O (1 mol%)
OxidantOxone® (1.5 equiv.)
Solvent SystemCH₃CN/EtOAc/H₂O
Temperature0 °C to room temperature
Reaction Time4-6 hours
Expected Yield75-85%
Protocol 2: Controlled Potassium Permanganate Oxidation of 4-Octyne

This protocol employs potassium permanganate under neutral conditions to achieve the desired oxidation while minimizing over-oxidation.[3]

Materials:

  • 4-Octyne (C₈H₁₄)

  • Potassium permanganate (KMnO₄)

  • Magnesium sulfate heptahydrate (MgSO₄·7H₂O)

  • Acetone

  • Water (H₂O)

  • Sodium bisulfite (NaHSO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-octyne (5.51 g, 50.0 mmol) in acetone (250 mL).

  • Add a solution of magnesium sulfate heptahydrate (12.3 g, 50.0 mmol) in water (50 mL) to the acetone solution. This buffered system helps to maintain a near-neutral pH.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Prepare a solution of potassium permanganate (11.85 g, 75.0 mmol) in water (200 mL).

  • Add the KMnO₄ solution dropwise from the dropping funnel to the vigorously stirred reaction mixture over a period of 2-3 hours, maintaining the temperature between 0 and 5 °C. The purple color of the permanganate should disappear as it is added.

  • After the addition is complete, continue stirring at 0-5 °C for an additional hour.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves and the solution becomes colorless.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with water (100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Data Summary:

ParameterValue
Starting Material4-Octyne
OxidantKMnO₄ (1.5 equiv.)
Solvent SystemAcetone/H₂O
AdditiveMgSO₄·7H₂O
Temperature0-5 °C
Reaction Time3-4 hours
Expected Yield60-70%

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides systematic solutions.

Issue 1: Low or No Product Formation

Potential Cause Troubleshooting Steps
Inactive Catalyst (Ruthenium Method) Ensure the ruthenium trichloride is of good quality. If it has been stored for a long time, its activity might be reduced. Consider purchasing a fresh batch.
Poor Quality Oxidant Oxone® and KMnO₄ can decompose over time. Use freshly opened or properly stored reagents. The activity of KMnO₄ solutions can be checked by titration.
Insufficient Stirring In biphasic reactions (like the ruthenium-catalyzed method), vigorous stirring is crucial for efficient mass transfer between the organic and aqueous phases. Use a high-speed overhead stirrer for larger scale reactions.
Incorrect Reaction Temperature For the KMnO₄ oxidation, maintaining a low temperature (0-5 °C) is critical to prevent over-oxidation. For the ruthenium-catalyzed reaction, ensure the initial addition of Oxone® is done at 0 °C to control the exotherm.
Incorrect pH (KMnO₄ Method) The reaction is sensitive to pH. The use of a buffer like MgSO₄ helps maintain near-neutral conditions, which favors the formation of the diketone over cleavage products.

Issue 2: Formation of Significant Byproducts (Over-oxidation)

Potential Cause Troubleshooting Steps
Excessive Oxidant Use the exact stoichiometric amount of the oxidant as specified in the protocol. An excess of oxidant, especially KMnO₄, will lead to the cleavage of the diketone to form butanoic acid.
High Reaction Temperature Elevated temperatures increase the rate of over-oxidation. Strictly control the temperature, especially during the addition of the oxidant.
Prolonged Reaction Time Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed to prevent further oxidation of the product.
Acidic or Basic Conditions (KMnO₄ Method) Harsh pH conditions promote the cleavage of the C-C bond. Ensure the reaction is performed under neutral or slightly acidic conditions.[6]

Issue 3: Incomplete Conversion of Starting Material

Potential Cause Troubleshooting Steps
Insufficient Oxidant Ensure the correct amount of oxidant is used. If the reaction stalls, a small additional portion of the oxidant can be added, but with careful monitoring to avoid over-oxidation.
Low Reaction Temperature While low temperatures are important to control selectivity, a temperature that is too low may slow down the reaction significantly. If the reaction is sluggish at 0 °C, consider allowing it to slowly warm to room temperature (for the ruthenium method).
Catalyst Deactivation (Ruthenium Method) Impurities in the starting material or solvents can sometimes deactivate the catalyst. Ensure high-purity reagents are used.

Issue 4: Difficulty in Product Purification

| Potential Cause | Troubleshooting Steps | | Incomplete Quenching | Ensure that the quenching agent (e.g., Na₂S₂O₃ or NaHSO₃) is added in sufficient quantity to completely destroy any remaining oxidant. Residual oxidant can interfere with the work-up and purification. | | Emulsion Formation during Extraction | Emulsions can form during the extraction process, especially if the reaction mixture contains finely divided solids (like MnO₂). To break emulsions, add a small amount of brine or filter the entire mixture through a pad of Celite® before extraction. | | Co-distillation with Impurities | If the crude product contains impurities with boiling points close to that of this compound, a simple distillation may not be sufficient. In such cases, fractional distillation under reduced pressure is recommended for better separation.[7] |

Visualizing the Synthesis and Troubleshooting

Reaction Mechanism: Ruthenium-Catalyzed Oxidation of 4-Octyne

G cluster_0 Catalytic Cycle 4-Octyne 4-Octyne Cycloadduct Cycloadduct 4-Octyne->Cycloadduct [3+2] Cycloaddition Ru(VI)=O [Ru(VI)=O] Ru(VI)=O->Cycloadduct Ru(IV) Ru(IV) Cycloadduct->Ru(IV) Reductive Elimination This compound This compound Cycloadduct->this compound Ru(IV)->Ru(VI)=O Oxidation Oxidant Co-oxidant (e.g., Oxone) Oxidant->Ru(VI)=O

Caption: Ruthenium-catalyzed oxidation of 4-octyne to this compound.

Troubleshooting Workflow: Low Product Yield

G Start Low Product Yield CheckReagents Check Quality of Catalyst and Oxidant Start->CheckReagents CheckConditions Verify Reaction Conditions (Temp, Stirring) CheckReagents->CheckConditions MonitorReaction Analyze Reaction Mixture (TLC/GC) CheckConditions->MonitorReaction Incomplete Incomplete Conversion? MonitorReaction->Incomplete Byproducts Byproducts Formed? Incomplete->Byproducts No AddOxidant Add More Oxidant Carefully Incomplete->AddOxidant Yes OptimizeTemp Optimize Temperature Byproducts->OptimizeTemp No OverOxidation Over-oxidation (Cleavage Products) Byproducts->OverOxidation Yes AddOxidant->MonitorReaction Success Improved Yield OptimizeTemp->Success ReduceConditions Reduce Oxidant/Temp/ Reaction Time OverOxidation->ReduceConditions ReduceConditions->Success

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Characterization of this compound

Physical Properties:

PropertyValue
Appearance Colorless to pale yellow liquid
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.20 g/mol
Boiling Point 163-165 °C at 760 mmHg
Density ~0.93 g/cm³

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~2.7 (q, 4H, -CH₂ -C=O), ~1.1 (t, 6H, -CH₃ ). The quartet for the α-protons and the triplet for the methyl protons are characteristic of the ethyl groups attached to the carbonyls.

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~208 (-C =O), ~35 (-C H₂-), ~8 (-C H₃). The downfield signal around 208 ppm is indicative of the carbonyl carbons.

  • IR (neat, cm⁻¹): ~1715 (C=O stretch). A strong absorption band in this region is a key indicator of the presence of a carbonyl group.

References

  • Chemguide. (n.d.). Alkenes and Potassium Manganate(VII) (Permanganate). Retrieved from [Link]

  • Aspersorbiciols A and B, Two Hybrid Sorbicillinoids with an Undescribed Skeleton from a Marine-Derived Fungus Aspergillus sp. GXIMD02072. (2026). American Chemical Society.
  • Aspersorbiciols A and B, Two Hybrid Sorbicillinoids with an Undescribed Skeleton from a Marine-Derived Fungus Aspergillus sp. GXIMD02072. (2026).
  • Yang, D., Chen, F., Dong, Z.-M., & Zhang, D.-W. (2004). Ruthenium-Catalyzed Oxidative Cleavage of Alkynes to Carboxylic Acids. J. Org. Chem., 69, 209-212.
  • Google Patents. (n.d.). Recovery and purification of high purity acetophenone by extractive distillation.
  • Chegg.com. (2021). Solved Problem 9.12 Beginning with 4-octyne as your only.
  • Master Organic Chemistry. (2025).
  • Revised Mechanism for a Ruthenium-Catalyzed Coupling of Aldehyde and Terminal Alkyne. (2018).
  • Carl ROTH. (n.d.). Safety Data Sheet: Potassium permanganate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023).
  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. Retrieved from [Link]

  • Filo. (2024). Beginning with 4 -octyne as your only source of carbon, and using any ino...
  • YouTube. (2020).
  • Oxford Health. (2022).
  • Benchchem. (n.d.). 2,5-Octanedione (3214-41-3) - High-Purity Gamma-Diketone.
  • NJ Health. (n.d.). POTASSIUM PERMANGANATE HAZARD SUMMARY. Retrieved from [Link]

  • Google Patents. (n.d.). Distillation process for purifying acetone.
  • ResearchGate. (2018). (PDF) Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)
  • ResearchGate. (2025). (PDF) Oxidation of hydrocarbons. X.
  • Beginning with 4-octyne as your only source of carbon, and using any inorganic reagents necessary, how would you synthesize the following compounds? (a) cis-4-Octene (b) Butanal (c) 4-Bromooctane (d) 4-Octanol (e) 4,5-Dichlorooctane (f) Butanoic. (n.d.).
  • Chemistry LibreTexts. (2020). 10.

Sources

Technical Support Center: Troubleshooting Low Yields in the Oxidation of 5-Hydroxy-4-octanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry applications. As Senior Application Scientists, we understand that the path from starting material to final product can be fraught with challenges. This guide is designed to provide in-depth, experience-driven insights into a common synthetic transformation: the oxidation of the secondary alcohol in 5-hydroxy-4-octanone to the corresponding 1,2-diketone, 4,5-octanedione. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to diagnose and resolve issues leading to low yields.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific problems you may encounter during your experiments. Each answer provides a diagnosis of the likely cause and a set of actionable solutions.

Q1: My reaction seems incomplete, and I'm recovering a significant amount of starting material (5-hydroxy-4-octanone) upon work-up. What are the likely causes?

A: Recovering starting material is a classic sign of an incomplete reaction, which can stem from several factors related to reagent stoichiometry, activity, or reaction conditions.

  • Insufficient Oxidant: The most straightforward cause is an inadequate amount of the oxidizing agent. While a 1:1 stoichiometry is theoretical, slight degradation of the reagent or competing side reactions often necessitates a modest excess (e.g., 1.1 to 1.5 equivalents).

  • Reagent Deactivation: Many common oxidants are sensitive to moisture.

    • Dess-Martin Periodinane (DMP): This reagent is hygroscopic and will decompose in the presence of water, reducing its effective concentration.[1] Always store DMP in a desiccator and handle it quickly in a dry environment.

    • Swern Oxidation Reagents: The active oxidant in a Swern reaction, the chlorosulfonium salt, is highly moisture-sensitive and thermally unstable, decomposing rapidly above -60 °C.[2] Ensure all glassware is oven- or flame-dried and all solvents are anhydrous.

  • Low Reaction Temperature: While necessary for controlling selectivity and preventing side reactions, a temperature that is too low can significantly slow the reaction rate. For Swern oxidations, the reaction is typically run at -78 °C, but the addition of the alcohol and the final base (triethylamine) requires careful temperature management to allow the reaction to proceed without triggering decomposition.[2][3]

  • Inadequate Reaction Time: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). If the starting material spot persists without any change over an extended period, and you are confident in your reagent quality and conditions, a longer reaction time may be necessary.

Actionable Solutions:

  • Verify Reagent Stoichiometry: Increase the equivalents of your oxidizing agent in a stepwise manner (e.g., from 1.2 to 1.5 eq).

  • Ensure Anhydrous Conditions: Use freshly dried solvents and oven-dried glassware. For moisture-sensitive reagents like DMP, consider opening a fresh bottle if its efficacy is in doubt.

  • Optimize Temperature Protocol: For a Swern oxidation, ensure the initial activation of DMSO is performed at the correct low temperature (-78 °C). After adding the alcohol, allow the reaction to stir for the recommended time before adding the triethylamine, which is often allowed to slowly warm to a higher temperature (e.g., 0 °C or room temperature) to complete the final elimination step.[4]

  • Monitor Reaction Progress: Use TLC to track the consumption of the starting material before quenching the reaction.

Q2: I'm observing multiple unexpected spots on my TLC plate, suggesting the formation of byproducts. What are the potential side reactions?

A: The formation of multiple byproducts points to issues with reaction selectivity, stability of the reagents, or the product itself. The specific byproducts depend heavily on the chosen oxidation method.

  • For Swern Oxidation:

    • Pummerer Rearrangement: This is the most notorious side reaction in DMSO-based oxidations.[2] If the temperature is not strictly controlled and rises prematurely (above ~ -60 °C) before the alcohol is added, the active electrophile can rearrange. This can lead to the formation of methylthiomethyl (MTM) ether byproducts with your alcohol, which will appear as a new, less polar spot on TLC.

    • Enolization and Aldol Reactions: The basic conditions created by triethylamine in the final step can promote enolization of the ketone product, potentially leading to self-condensation or other side reactions if reactive electrophiles are present.

  • For Dess-Martin Periodinane (DMP) Oxidation:

    • Acid-Catalyzed Reactions: The DMP reaction produces two equivalents of acetic acid as a byproduct.[5] If your substrate or product is acid-sensitive, this can lead to decomposition or side reactions. The β-hydroxy ketone starting material could potentially undergo dehydration under acidic conditions.

  • For Chromium-Based Oxidations (e.g., Jones Reagent, PCC):

    • Over-oxidation and C-C Bond Cleavage: While secondary alcohols typically oxidize cleanly to ketones and stop, the resulting 1,2-diketone product (this compound) can be susceptible to cleavage under harsh, acidic conditions, particularly with strong oxidants like chromic acid (Jones reagent) or KMnO4.[6] This would lead to the formation of carboxylic acids (e.g., butyric acid) and other degradation products.

Actionable Solutions:

  • Strict Temperature Control (Swern): Maintain the reaction at -78 °C (a dry ice/acetone bath) throughout the addition sequence. Do not allow the temperature to rise until after the triethylamine has been added and the reaction is proceeding to completion.[2]

  • Buffer the Reaction (DMP): If acid sensitivity is a concern, add a mild, non-nucleophilic base like pyridine or sodium bicarbonate to the reaction mixture to neutralize the acetic acid as it forms.[5]

  • Choose a Milder Oxidant: If you are using a strong oxidant like Jones reagent and observing significant byproduct formation, switch to a milder, more selective method like DMP or Swern oxidation.[7][8] These methods are known for their broad functional group tolerance.[3][5]

Q3: My yield is low after purification. Could the work-up or isolation procedure be the problem?

A: Absolutely. Significant product loss can occur during the work-up and purification stages, especially with a moderately volatile and polar compound like this compound.

  • Emulsion Formation: During the aqueous wash steps, particularly after a Swern oxidation, the presence of DMSO and salts can lead to the formation of stubborn emulsions, trapping your product in the interface and leading to poor recovery from the organic layer.

  • Product Volatility: this compound, while not extremely volatile, can be lost if solvents are removed under high vacuum at elevated temperatures. Always use a rotary evaporator at moderate temperature and pressure.

  • Difficult Purification: The polarity of your diketone product may be very similar to that of residual reagent byproducts (e.g., reduced DMP or DMSO), making separation by column chromatography challenging. Co-elution is a common source of low isolated yield and/or impure product.

  • Incomplete Quenching: For a Swern oxidation, the reaction must be properly quenched (e.g., with saturated aqueous NH4Cl or water) to neutralize any remaining reactive species before allowing it to warm to room temperature. Improper quenching can lead to a complex mixture during work-up.

Actionable Solutions:

  • Optimize Aqueous Work-up: To break emulsions, try adding brine (saturated NaCl solution) during the aqueous wash. This increases the ionic strength of the aqueous layer, forcing your organic product into the organic phase. In difficult cases, a gentle filtration through a pad of Celite can help break up emulsions.

  • Gentle Solvent Removal: Remove the solvent on a rotary evaporator using a water bath temperature no higher than 40 °C.

  • Develop a Better Chromatography Method:

    • Run several small-scale TLCs with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/ether) to find the optimal conditions for separating your product from impurities.

    • Consider using a different stationary phase (e.g., alumina instead of silica gel) if separation is particularly difficult.

  • Purification by Distillation: If the product and byproducts have sufficiently different boiling points, vacuum distillation can be an effective alternative to chromatography for purification.

Frequently Asked Questions (FAQs)
Q1: Which oxidizing agent is best for converting 5-hydroxy-4-octanone to this compound?

A: The "best" agent depends on a balance of factors including scale, available equipment, functional group tolerance, and safety considerations. For this specific transformation, mild and selective reagents are highly recommended.[6][9]

Oxidizing AgentProsConsTypical Conditions
Dess-Martin Periodinane (DMP) Very mild, neutral conditions; High yields; Simple work-up; High functional group tolerance.[1][5][8]Reagent is expensive and potentially explosive under certain conditions; High molecular weight.[10]CH₂Cl₂, Room Temperature
Swern Oxidation Mild conditions; Byproducts are volatile and easily removed; Excellent for large-scale synthesis.[2][3]Requires cryogenic temperatures (-78 °C); Generates foul-smelling dimethyl sulfide; Sensitive to moisture.[2][3][11]DMSO, (COCl)₂, Et₃N, CH₂Cl₂, -78 °C
PCC (Pyridinium Chlorochromate) Milder than Jones reagent; Can be done at room temperature.[7][8]Chromium-based (toxic); Can be acidic; Work-up can be tedious to remove chromium salts.CH₂Cl₂, Room Temperature
Jones Reagent (H₂CrO₄) Inexpensive and powerful.[8][12]Highly acidic and harsh; Low selectivity; Generates toxic chromium waste; Risk of C-C cleavage.[6]Acetone, H₂SO₄, CrO₃, 0 °C to RT

Recommendation: For laboratory-scale synthesis where reliability and yield are paramount, Dess-Martin Periodinane (DMP) is often the first choice due to its operational simplicity and mildness.[8] If cost is a major factor and the necessary equipment is available, a well-executed Swern Oxidation is an excellent and scalable alternative.[13] Chromium-based reagents should generally be avoided unless specific circumstances require them, due to their toxicity.

Q2: How does the purity of the starting 5-hydroxy-4-octanone affect the reaction?

A: Starting material purity is critical. Impurities can directly impact yield in several ways:

  • Catalyst Poisoning: Some impurities can deactivate the oxidizing agent.

  • Side Reactions: Impurities may be more reactive than your desired substrate, consuming the oxidant and generating additional byproducts that complicate purification.

  • Inaccurate Stoichiometry: If your starting material is not pure, your initial mass measurement will be inaccurate, leading to an incorrect molar calculation and the use of a suboptimal amount of oxidant.

Recommendation: Always ensure the purity of your 5-hydroxy-4-octanone before starting the reaction. If its purity is questionable, consider purifying it first by distillation or column chromatography. You can verify purity using NMR or GC-MS analysis.

Visual Guides and Protocols
Troubleshooting Workflow for Low Yield Oxidation

This flowchart provides a logical path for diagnosing issues with your reaction.

TroubleshootingWorkflow start Low Yield Observed check_sm Check TLC: Is Starting Material (SM) Present? start->check_sm incomplete_rxn Problem: Incomplete Reaction check_sm->incomplete_rxn  YES check_byproducts Check TLC: Are There Significant Byproducts? check_sm->check_byproducts  NO sm_present YES sm_absent NO solution_stoich Solution: 1. Increase oxidant equivalents. 2. Verify reagent activity. 3. Check for anhydrous conditions. incomplete_rxn->solution_stoich workup_issue Problem: Loss during Work-up / Purification solution_workup Solution: 1. Optimize aqueous wash (use brine). 2. Gentle solvent removal. 3. Re-develop chromatography method. workup_issue->solution_workup check_byproducts->workup_issue  NO side_reactions Problem: Side Reactions check_byproducts->side_reactions  YES byproducts_present YES byproducts_absent NO solution_side_reactions Solution: 1. Check temperature control (Swern). 2. Buffer reaction (DMP). 3. Switch to a milder oxidant. side_reactions->solution_side_reactions

Caption: A decision-tree for troubleshooting low yields.

Recommended Experimental Protocols
Protocol A: Dess-Martin Periodinane (DMP) Oxidation of 5-hydroxy-4-octanone

This protocol is valued for its mild conditions and operational simplicity.

Materials:

  • 5-hydroxy-4-octanone (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.5 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet

Procedure:

  • Dissolve 5-hydroxy-4-octanone (1.0 eq) in anhydrous CH₂Cl₂ (to make a ~0.1 M solution) in a round-bottom flask under an inert atmosphere (argon or nitrogen).

  • Add sodium bicarbonate (3.0 eq) to the solution. This is optional but recommended to buffer the reaction.

  • Add Dess-Martin Periodinane (1.5 eq) to the stirred solution in one portion at room temperature.

  • Stir the reaction vigorously at room temperature and monitor its progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate solvent system). The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, quench the reaction by adding an equal volume of a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir vigorously for 15-20 minutes until the organic layer is clear.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (1x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (at <40 °C) to yield the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel as needed.

Protocol B: Swern Oxidation of 5-hydroxy-4-octanone

This protocol is highly effective but requires strict adherence to anhydrous and low-temperature conditions.

Materials:

  • Oxalyl chloride ((COCl)₂) (1.5 eq)

  • Anhydrous Dimethyl sulfoxide (DMSO) (3.0 eq)

  • 5-hydroxy-4-octanone (1.0 eq)

  • Triethylamine (Et₃N) (5.0 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Round-bottom flask, magnetic stirrer, addition funnels, argon/nitrogen inlet, low-temperature thermometer, dry ice/acetone bath

Procedure:

  • Preparation: Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, two addition funnels, a nitrogen/argon inlet, and a low-temperature thermometer.

  • Activator Formation: Charge the flask with anhydrous CH₂Cl₂ and cool to -78 °C using a dry ice/acetone bath. Add oxalyl chloride (1.5 eq) via syringe.

  • Slowly add a solution of anhydrous DMSO (3.0 eq) in anhydrous CH₂Cl₂ via an addition funnel over 15 minutes, ensuring the internal temperature does not rise above -65 °C. Stir the resulting solution for 15 minutes at -78 °C.

  • Alcohol Addition: Add a solution of 5-hydroxy-4-octanone (1.0 eq) in anhydrous CH₂Cl₂ via the second addition funnel over 10-15 minutes, again maintaining the temperature below -65 °C. Stir the mixture for 30-45 minutes at -78 °C.

  • Elimination: Slowly add triethylamine (5.0 eq) to the reaction mixture. After the addition is complete, allow the reaction to stir at -78 °C for 30 minutes, then remove the cooling bath and allow it to warm to room temperature over ~45 minutes.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (at <40 °C).

  • Purify the crude this compound by flash column chromatography or vacuum distillation.

References
  • Master Organic Chemistry. (2015). Alcohol Oxidation: "Strong" & "Weak" Oxidants. [Link][7]

  • Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. [Link][6]

  • Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. [Link][8]

  • Study Mind. (n.d.). Alcohol oxidation (A-Level Chemistry). [Link][9]

  • Organic Chemistry Portal. (n.d.). Hydroxy ketone synthesis by oxidation. [Link]

  • Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols: Overview. [Link][12]

  • Chemguide. (n.d.). Oxidation of alcohols. [Link][14]

  • Wikipedia. (n.d.). Swern oxidation. [Link][3]

  • Wikipedia. (n.d.). Dess–Martin oxidation. [Link][5]

  • Chemistry Steps. (n.d.). Swern Oxidation Mechanism. [Link][4]

  • YouTube. (2021). Swern Oxidation - Organic Chemistry, Reaction Mechanism. [Link][11]

  • Save My Exams. (2023). Oxidation of Alcohols (DP IB Chemistry): Revision Note. [Link]

  • YouTube. (2020). Swern Oxidation | Named Reactions | Organic Chemistry Lessons. [Link][13]

  • Common Organic Chemistry. (n.d.). DMP (Dess-Martin Periodinane). [Link][10]

  • Chem-Station. (2014). Swern Oxidation. [Link][2]

Sources

Removal of unreacted starting materials from 4,5-Octanedione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4,5-octanedione. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating this valuable diketone from its reaction mixture. We will move beyond simple protocols to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategy.

Part 1: Frequently Asked Questions (FAQs) - Initial Assessment

This section addresses the most common initial queries researchers have when facing the purification of this compound.

Q1: I've just completed my synthesis. What are the most probable impurities in my crude this compound?

A: The impurity profile is intrinsically linked to your synthetic route. A common and efficient method for synthesizing α-diketones like this compound is the oxidation of the corresponding monoketone, in this case, 4-octanone. Therefore, the most significant and challenging impurity is typically unreacted 4-octanone . Other potential contaminants include residual solvents (e.g., dioxane, acetic acid) and byproducts from the oxidation process. The presence of impurities is a primary concern for ensuring drug safety and reproducibility in subsequent reactions[1].

Q2: Why is the separation of 4-octanone from this compound notoriously difficult?

A: The primary challenge lies in their nearly identical physical properties, which stem from their similar molecular weights and structures. The boiling point of this compound is approximately 168 °C, while that of 4-octanone is around 164-166 °C. This small difference of only 2-4 °C renders standard simple distillation completely ineffective for separation[2][3].

Q3: Before attempting purification, what analytical techniques should I use to assess my crude product?

A: A quantitative understanding of your mixture is critical. We recommend a two-pronged analytical approach:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This will confirm the identities of the components (product, starting material, byproducts) and provide a semi-quantitative ratio of their abundance.

  • ¹H NMR Spectroscopy: This provides structural confirmation. You can distinguish this compound from 4-octanone by observing the chemical shifts of the α-protons. The protons adjacent to the diketone in this compound will be shifted further downfield compared to those adjacent to the single carbonyl in 4-octanone.

Q4: What are the principal high-performance methods for removing unreacted 4-octanone?

A: Given the physical properties, two main laboratory techniques are recommended:

  • Fractional Distillation: A high-efficiency distillation technique that can separate liquids with close boiling points[4].

  • Flash Column Chromatography: A technique that separates compounds based on differences in their polarity[5][6]. This compound, with its two carbonyl groups, is significantly more polar than 4-octanone, which has only one.

Part 2: Troubleshooting Guide - Common Scenarios & Solutions

This section provides direct answers to problems you may encounter during the purification process.

Scenario 1: "My distillation attempt resulted in a mixed fraction. The temperature never stabilized."
  • Underlying Cause: You likely used a simple distillation apparatus. This setup does not provide the necessary efficiency for separating components with boiling points less than ~70 °C apart[3]. The vapor composition is too similar to the liquid composition, preventing effective separation.

  • Expert Solution: Implement Fractional Distillation. The key is to introduce a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the condenser. This column provides a large surface area for repeated vaporization-condensation cycles. Each cycle enriches the vapor in the more volatile component (4-octanone), while the less volatile component (this compound) returns to the flask, ultimately achieving separation[3][7]. Refer to the detailed protocol in Part 3.

Scenario 2: "My fractional distillation is extremely slow, and my recovery is poor."
  • Underlying Cause: This issue often points to excessive heat loss from the fractionating column or an improperly set heating rate. If the column is too cold, the vapor will not reach the condenser, a phenomenon known as "flooding." Low recovery can result from hold-up, where a significant amount of material coats the surface of the column packing and does not distill[3].

  • Expert Solution: Optimize Distillation Parameters.

    • Insulate the Column: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient.

    • Control the Heating Rate: Heat the distillation flask slowly and steadily. The goal is to see a ring of condensate rise slowly and evenly up the column. If it rises too fast, separation efficiency is lost. If it stalls, the temperature is too low[3].

    • Choose the Right Column: Use the shortest column that provides adequate separation to minimize hold-up and increase recovery.

Scenario 3: "I do not have access to a high-efficiency distillation column. What is my best alternative?"
  • Underlying Cause: Lack of specialized distillation equipment.

  • Expert Solution: Utilize Flash Column Chromatography. This method exploits the polarity difference between the product and the impurity. Since this compound has two polar carbonyl groups, it will adsorb more strongly to the polar stationary phase (silica gel) than the less polar 4-octanone. This difference in interaction allows for their separation[5][8]. This is often the fastest and most accessible method for purification on a lab scale.

Scenario 4: "My column chromatography fractions are still mixed. How can I improve the separation?"
  • Underlying Cause: Poor separation on a column is typically due to an inappropriate solvent system (eluent) or overloading the column. If the eluent is too polar, all compounds will travel quickly with the solvent front (high Rf values), resulting in no separation. If the column is overloaded, the stationary phase becomes saturated, and compounds cannot adsorb properly, leading to broad, overlapping bands.

  • Expert Solution: Methodical Optimization.

    • Thin-Layer Chromatography (TLC) First: Before running the column, optimize your solvent system using TLC. The ideal eluent should give the this compound a retention factor (Rf) of ~0.25-0.35 and provide clear separation from the 4-octanone spot. Start with a non-polar system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.

    • Proper Loading: Do not exceed the recommended capacity of your column. A general rule is to use a 20:1 to 100:1 ratio of silica gel weight to crude product weight. Dissolve the crude mixture in the minimum amount of solvent before loading it onto the column.

Part 3: Data Presentation & Visualized Workflows

A clear understanding of the physical properties and a logical workflow are paramount for success.

Table 1: Comparative Physical Properties
PropertyThis compound (Product)4-Octanone (Starting Material)Rationale for Separation
Molecular Formula C₈H₁₄O₂C₈H₁₆O-
Molecular Weight 142.20 g/mol [9]128.21 g/mol -
Boiling Point ~168 °C[10][11]~164-166 °CVery small difference necessitates Fractional Distillation .
Density ~0.93 g/cm³[10][11]~0.82 g/cm³Difference is not typically exploited for purification.
Polarity High (two C=O groups)Moderate (one C=O group)Significant difference allows for separation by Column Chromatography .
Appearance Yellow liquid[9][11]Colorless liquid-
Solubility Insoluble in water; soluble in organic solvents[9][11].Sparingly soluble in water; soluble in organic solvents.Both are soluble in common organic solvents.
Diagram 1: Purification Method Selection Workflow

This diagram outlines the logical decision-making process for selecting the appropriate purification technique.

Start Crude Product Analysis (GC-MS, NMR) Decision1 Is 4-Octanone the Primary Impurity? Start->Decision1 Decision2 What is the Scale? Decision1->Decision2 Yes Other Address Other Impurities (e.g., Aqueous Wash) Decision1->Other No SmallScale Small Scale (<5g) Decision2->SmallScale Lab Scale LargeScale Large Scale (>5g) Decision2->LargeScale Pilot/Process Scale FracDist Option 1: Fractional Distillation ColumnChrom Option 2: Column Chromatography SmallScale->FracDist Alternative SmallScale->ColumnChrom Recommended (Faster, Easier) LargeScale->FracDist Recommended (Higher Throughput) LargeScale->ColumnChrom Alternative (More Consumables)

Caption: Logical workflow for choosing a purification method.

Part 4: Detailed Experimental Protocols

These protocols provide step-by-step guidance for the recommended purification techniques. Always perform a thorough risk assessment before beginning any experimental work.

Protocol 1: Purification by High-Efficiency Fractional Distillation
  • Principle: This method separates liquids based on small differences in boiling point by utilizing a column that provides a large surface area for many sequential vaporization-condensation cycles (theoretical plates)[3].

  • Step-by-Step Methodology:

    • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly sealed. The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling[3].

    • Charging the Flask: Charge the round-bottom flask with the crude this compound and a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.

    • Heating: Begin heating the flask gently using a heating mantle. Turn on the magnetic stirrer.

    • Equilibration: Observe the ring of condensate as it slowly ascends the column. For optimal separation, this rise should be gradual. Adjust the heating rate to ensure the column does not flood (become filled with liquid) or dry out.

    • Collecting the Foreshot: The first fraction to distill will be enriched in the lower-boiling component, 4-octanone. The temperature should hold steady at its boiling point (~164-166 °C). Collect this fraction in a separate receiving flask until the temperature begins to rise.

    • Collecting the Product Fraction: As the 4-octanone is removed, the temperature at the distillation head will rise and then stabilize at the boiling point of this compound (~168 °C). Quickly switch to a clean receiving flask to collect the pure product.

    • Completion: Stop the distillation when only a small residue remains in the distillation flask to avoid distilling to dryness, which can be hazardous.

    • Analysis: Analyze the collected fractions by GC-MS or NMR to confirm purity.

Diagram 2: Fractional Distillation Workflow

step1 Assemble Apparatus Add crude product and stir bar to flask. step2 Heat Gently Observe condensate rise slowly up the column. step1->step2 step3 Temp stabilizes at ~164°C Collect Foreshot (4-Octanone). step2->step3 step4 Temp rises, then stabilizes at ~168°C Switch receiver and collect Product Fraction. step3->step4 step5 Stop distillation Leave small residue in flask. step4->step5 step6 Analyze Fractions Confirm purity via GC-MS/NMR. step5->step6 step1 Select Eluent Use TLC to achieve Rf(product) ≈ 0.3. step2 Pack Column Create a uniform silica gel bed. step1->step2 step3 Load Sample Apply concentrated sample to top of silica. step2->step3 step4 Elute & Collect Run solvent through column and collect fractions. step3->step4 step5 Monitor by TLC Identify fractions containing pure product. step4->step5 step6 Combine & Evaporate Combine pure fractions and remove solvent. step5->step6

Sources

Technical Support Center: Degradation Pathways of 4,5-Octanedione in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4,5-Octanedione. This document is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experiments. As an aliphatic α-dicarbonyl compound, this compound exhibits specific reactivity that can lead to degradation under common laboratory conditions. Understanding these potential degradation pathways is critical for ensuring experimental reproducibility, interpreting analytical data correctly, and maintaining the integrity of your results.

This guide provides in-depth answers to frequently encountered issues, troubleshooting advice, and detailed protocols to help you identify and mitigate the degradation of this compound in your solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My solution of this compound has developed a yellow or brownish tint over time. What is causing this discoloration?

Answer: The development of a yellow or brownish color in solutions of α-dicarbonyl compounds like this compound is often indicative of polymerization or condensation reactions. This is particularly common under thermal stress or in the presence of acidic or basic catalysts.

  • Causality: The two adjacent carbonyl groups in this compound are highly electrophilic. Under certain conditions, one carbonyl can be converted into an enolate (a nucleophile) which can then attack another molecule of the diketone. This process can repeat, leading to the formation of higher molecular weight, conjugated systems (oligomers or polymers). These extended conjugated systems absorb light in the visible spectrum, resulting in the observed discoloration. This is analogous to the aldol-based polymerization seen in other α-dicarbonyls like methylglyoxal, which forms brownish, high molecular weight products upon thermal treatment.[1]

  • Troubleshooting:

    • Storage: Store stock solutions of this compound in a refrigerator or freezer, protected from light.

    • pH Control: Avoid strongly acidic or basic conditions unless required by the experimental protocol. Buffer your solution if possible.

    • Solvent Purity: Use high-purity, fresh solvents. Impurities in the solvent can sometimes catalyze these degradation reactions.

Question 2: I am observing unexpected peaks in my GC-MS/LC-MS analysis of a this compound sample that was left on the benchtop. What could these new peaks be?

Answer: Exposure to ambient light and air can initiate at least two major degradation pathways for this compound: photochemical degradation and oxidation.

  • Photochemical Degradation (Norrish Reactions): Ketones are susceptible to photochemical cleavage upon absorption of UV light (present in sunlight and fluorescent lab lighting).[2][3][4] For this compound, the most likely pathway is a Norrish Type I cleavage . This involves the homolytic cleavage of the C4-C5 bond between the two carbonyl groups or the adjacent C3-C4/C5-C6 bonds.

    • Mechanism: The molecule absorbs a photon, promoting it to an excited state. This excited molecule then cleaves to form highly reactive radical intermediates.[2] For this compound, this can produce propanoyl (CH₃CH₂CO•) and butanoyl (CH₃CH₂CH₂CO•) radicals, among others.

    • Potential Products: These radicals can then recombine, abstract hydrogen atoms from the solvent, or undergo further reactions to form a variety of smaller, volatile products such as butane, pentane, propanoic acid, and butanoic acid. You may also see products of decarbonylation.[2]

  • Oxidative Degradation: Although diketones are relatively stable, they can be oxidized under certain conditions, especially in the presence of oxygen and light.

    • Mechanism: A potential pathway is an oxidative cleavage of the C4-C5 bond. This is analogous to the Baeyer-Villiger oxidation, though it may proceed through a radical mechanism in the presence of air (autoxidation).

    • Potential Products: This cleavage would likely yield carboxylic acids. For this compound, oxidation could lead to the formation of propanoic acid and butanoic acid .

  • Troubleshooting:

    • Protect from Light: Prepare and store solutions in amber vials or wrap containers in aluminum foil.

    • Inert Atmosphere: If your experiment is highly sensitive, consider preparing solutions in a glovebox or degassing the solvent with nitrogen or argon to remove dissolved oxygen.

    • Fresh Samples: Always analyze samples as freshly prepared as possible. If storage is necessary, keep them cold and dark.

Question 3: My reaction involves an amine-containing compound, and I'm seeing a loss of my this compound starting material. Is a reaction occurring?

Answer: Yes, this is highly likely. The carbonyl groups of this compound are electrophilic and will readily react with nucleophiles, particularly primary and secondary amines. This is the basis of the Maillard reaction, a well-known process in food chemistry involving reactions between carbonyl compounds and amino acids.[5]

  • Causality: The nitrogen atom of an amine acts as a nucleophile, attacking one of the carbonyl carbons of this compound. This typically leads to the formation of an imine or enamine intermediate, which can then undergo further complex reactions, including cyclization, condensation, and polymerization.[6][7]

  • Expected Products: The initial products are typically imines (from primary amines) or enamines (from secondary amines). With amino acids, this can lead to the formation of complex heterocyclic structures and Strecker degradation products.

  • Experimental Considerations:

    • If this reaction is unintentional, you must avoid mixing this compound with amine-containing buffers (e.g., Tris) or other reagents.

    • If the reaction is intended, be aware that it can be complex and may require careful control of pH, temperature, and stoichiometry to achieve a desired product. Analytical techniques like HPLC-MS/MS are essential for characterizing the complex product mixture that can result.[8][9]

Question 4: Is this compound susceptible to hydrolysis? My experiment is in an aqueous or protic solvent system.

Answer: While this compound is practically insoluble in water, hydrolysis can still occur, particularly in mixed-solvent systems (e.g., water/ethanol) and is significantly catalyzed by acidic or basic conditions.[10][11][12]

  • Causality: In a mechanism analogous to ester hydrolysis, a water molecule can act as a nucleophile and attack a carbonyl carbon. This process is generally slow in neutral water but is accelerated by:

    • Acid Catalysis: Protons activate the carbonyl group, making it more electrophilic and susceptible to attack by water.[11]

    • Base Catalysis: Hydroxide ions are much stronger nucleophiles than water and will attack the carbonyl carbon more readily.[12]

  • Potential Products: Unlike esters, the hydrolysis of the C-C bond in a diketone is not a simple, clean reaction. Under harsh hydrolytic conditions (strong acid or base and heat), you could see cleavage of the carbon-carbon backbone, potentially leading to the formation of carboxylic acids like propanoic acid and butanoic acid.

  • Troubleshooting:

    • pH Management: If you must work in an aqueous environment, maintain a neutral pH using a non-nucleophilic buffer (e.g., phosphate buffer) to minimize the rate of hydrolysis.

    • Solvent Choice: If the protocol allows, use aprotic solvents (e.g., acetonitrile, THF) to prevent hydrolysis. Remember that even technical-grade solvents can contain water, so using anhydrous solvents may be necessary for sensitive applications.

Visualizing Degradation Pathways

The following diagrams illustrate the most probable degradation pathways for this compound based on established chemical principles for α-diketones.

G cluster_photo Photochemical Degradation (Norrish Type I) cluster_ox Oxidative Degradation O45D This compound (Absorbs UV Light) Excited Excited State [this compound]* O45D->Excited Cleavage α-Cleavage (C-C Bond Homolysis) Excited->Cleavage Radicals Radical Intermediates (e.g., Propanoyl, Butanoyl radicals) Cleavage->Radicals Products Final Products (Propane, Butane, CO, Propanoic Acid, etc.) Radicals->Products Recombination, H-Abstraction, Decarbonylation O45D2 This compound Oxidation Oxidative Cleavage (e.g., with O2, light, or oxidant) O45D2->Oxidation [O] Acids Carboxylic Acids (Propanoic Acid, Butanoic Acid) Oxidation->Acids

Caption: Key degradation pathways of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol provides a framework for systematically evaluating the stability of this compound under various stress conditions. It is a self-validating system because it includes a control sample to differentiate inherent instability from induced degradation.

Objective: To identify the conditions under which this compound degrades and to generate its primary degradation products for characterization.

Materials:

  • This compound

  • Solvent (e.g., Acetonitrile:Water 50:50 v/v)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC or GC-grade solvents

  • Amber and clear glass vials with screw caps

  • UV lamp (e.g., 254/365 nm) or a photostability chamber

  • Heating block or oven

Methodology:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent. Use a volumetric flask.

  • Sample Preparation (Perform in duplicate):

    • Control: Transfer 1 mL of the stock solution into an amber vial. Store at 4°C protected from light.

    • Acid Hydrolysis: Transfer 1 mL of stock solution to a clear vial. Add 100 µL of 1 M HCl.

    • Base Hydrolysis: Transfer 1 mL of stock solution to a clear vial. Add 100 µL of 1 M NaOH.

    • Oxidation: Transfer 1 mL of stock solution to a clear vial. Add 100 µL of 30% H₂O₂.

    • Thermal Stress: Transfer 1 mL of stock solution to a clear vial.

    • Photolytic Stress: Transfer 1 mL of stock solution to a clear quartz or borosilicate glass vial (that allows UV transmission).

  • Incubation:

    • Place the Acid, Base, Oxidation, and Thermal vials in a heating block set to 60°C for 24 hours.

    • Place the Photolytic vial under a UV lamp or in a photostability chamber for 24 hours. Keep a control vial wrapped in foil next to it to serve as a dark control.

    • Keep the main Control sample refrigerated.

  • Sample Analysis:

    • After the incubation period, allow all samples to cool to room temperature.

    • If necessary, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Analyze all samples (including the T=0 stock and the refrigerated control) by a suitable analytical method, such as GC-MS or LC-MS.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control sample.

    • A decrease in the peak area of the this compound peak indicates degradation.

    • New peaks appearing in the stressed samples are potential degradation products. Use mass spectrometry to elucidate their structures.

Caption: Workflow for a forced degradation study.

Protocol 2: GC-MS Method for Analyzing this compound and its Volatile Degradation Products

Objective: To separate and identify this compound and its potential volatile or semi-volatile degradation products.

Instrumentation & Columns:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS).

  • Column: A mid-polarity column such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness is a good starting point.

GC-MS Parameters:

ParameterRecommended SettingRationale
Inlet Temperature 250 °CEnsures rapid volatilization of the analyte and degradation products without causing thermal degradation in the inlet.
Injection Mode Split (e.g., 20:1 ratio)Prevents column overloading for concentrated samples. A lower split or splitless injection can be used for trace analysis.
Injection Volume 1 µLStandard volume for GC analysis.
Carrier Gas Helium or HydrogenInert carrier gases. Helium is most common and safe.
Flow Rate 1.0 - 1.2 mL/min (constant flow)Provides good chromatographic efficiency for this column dimension.
Oven Program - Initial Temp: 50 °C, hold for 2 min- Ramp: 10 °C/min to 280 °C- Final Hold: Hold for 5 minStarts at a low temperature to resolve small, volatile degradation products. The ramp allows for the elution of larger compounds.
MS Source Temp 230 °CStandard temperature for electron ionization (EI) sources.
MS Quad Temp 150 °CStandard temperature for the quadrupole mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode that produces reproducible fragmentation patterns for library matching.
Scan Range 35 - 400 m/zCovers the mass of the parent compound (142.2 g/mol ) and a wide range of potential smaller and larger degradation products.

Data Analysis:

  • Identify this compound: Locate the peak for the parent compound based on its retention time (determined by injecting a pure standard) and its mass spectrum.

  • Identify Degradation Products: For new peaks in stressed samples, analyze their mass spectra. Compare the experimental spectra against a spectral library (e.g., NIST, Wiley) for tentative identification.

  • Confirm Identities: Whenever possible, confirm the identity of major degradation products by purchasing analytical standards and comparing their retention times and mass spectra.

References

  • Norrish, R. G. W. (n.d.). Norrish reaction. Wikipedia. Retrieved from [Link][2]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link][10]

  • Pfeifer, Y. V., Haase, P. T., & Kroh, L. W. (2013). Reactivity of Thermally Treated α-dicarbonyl Compounds. Journal of Agricultural and Food Chemistry, 61(12), 3090-3096.[1]

  • Gómez-Bombarelli, R., Calle, E., & Casado, J. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. The Journal of Organic Chemistry, 78(13), 6868-6876.[11]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link][6]

  • Friedman, M. (2004). Applications of the ninhydrin reaction for analysis of amino acids, peptides, and proteins to agricultural and biomedical sciences. Journal of Agricultural and Food Chemistry, 52(3), 385-406.[5]

  • Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books.
  • O'Donnell, M. J., Boniece, J. M., & Earp, S. E. (1978). The synthesis of amino acids by phase-transfer reactions. Tetrahedron Letters, 19(30), 2641-2644.[13]

  • Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link][14]

  • Gómez-Bombarelli, R., González-Pérez, M., Calle, E., & Casado, J. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. The Journal of Organic Chemistry, 78(13), 6877-6885.[12]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Croteau, R., & El-Bialy, H. (1988). The Photochemical and Thermal Degradation of Dicarbonyl Compounds. Journal of Food Science, 53(3), 881-884.

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Validation & Comparative

A Comparative Analysis of the Reactivity of 4,5-Octanedione and 2,3-Butanedione: A Guide for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Nuances of α-Diketone Reactivity

In the realm of organic synthesis, α-diketones are invaluable building blocks, prized for the dual reactivity of their adjacent carbonyl groups. These functionalities serve as versatile electrophilic centers, enabling the construction of a diverse array of molecular architectures, particularly nitrogen-containing heterocycles which are cornerstones in medicinal chemistry and drug discovery.[1][2] This guide provides an in-depth comparison of two homologous α-diketones: 2,3-butanedione (also known as diacetyl) and 4,5-octanedione.

While structurally similar, the variation in their flanking alkyl groups—methyl groups in 2,3-butanedione versus propyl groups in this compound—introduces significant, albeit predictable, differences in their chemical behavior. Understanding these differences is paramount for researchers in selecting the appropriate substrate to optimize reaction kinetics, yield, and product selectivity. We will delve into the structural and electronic factors governing their reactivity, supported by experimental protocols designed to provide a clear, empirical basis for comparison.

Structural and Physicochemical Properties: Setting the Stage

The fundamental difference between the two molecules lies in the nature of the alkyl substituents attached to the 1,2-dicarbonyl core. 2,3-Butanedione is the simplest symmetric α-diketone, while this compound features more substantial n-propyl chains. This seemingly minor change has cascading effects on their physical and chemical properties.

Property2,3-ButanedioneThis compoundRationale for Difference
Molecular Formula C₄H₆O₂[3][4]C₈H₁₄O₂[5][6]Addition of two C₂H₄ units.
Molecular Weight 86.09 g/mol [3][4]142.20 g/mol [5][6]Increased carbon and hydrogen content.
Boiling Point 88 °C[7]~168 °C[8]Increased molecular weight leads to stronger van der Waals forces, requiring more energy for phase change.
Density ~0.985 g/mL (at 20°C)[7]~0.918 g/mL (at 20°C)[8]While heavier, the longer alkyl chains increase the molecular volume, resulting in a slightly lower density.
Water Solubility 200 g/L (20°C)[7]Practically insoluble[5]The longer, nonpolar propyl chains in this compound significantly increase its hydrophobicity.

These fundamental properties influence practical aspects of their use, such as solvent selection and reaction work-up procedures. The high water solubility of 2,3-butanedione may necessitate extraction with a suitable organic solvent, whereas this compound will readily partition into nonpolar media.

The Decisive Factors: Steric Hindrance and Electronic Effects

The reactivity of the carbonyl carbons is the central issue for a synthetic chemist. Two primary factors dictate the differences between our subjects: steric hindrance and electronic effects.

Electronic Effects: Both methyl (in 2,3-butanedione) and propyl (in this compound) groups are electron-donating through an inductive effect. This effect slightly reduces the electrophilicity of the carbonyl carbons by pushing electron density towards them. The inductive effect of a propyl group is slightly stronger than that of a methyl group, which would suggest the carbonyls of this compound are marginally less electrophilic. However, this electronic difference is subtle and often overshadowed by the more dominant steric effects.

Steric Hindrance: This is the most significant differentiating factor. The bulkier n-propyl groups of this compound create a more crowded environment around the electrophilic carbonyl carbons compared to the compact methyl groups of 2,3-butanedione.[9] This steric bulk physically impedes the approach of a nucleophile, slowing down the rate of reaction.

This principle is supported by studies on homologous series of α-diketones, which have shown that chemical reactivity with nucleophilic substrates (such as arginine) decreases as the length of the alkyl chain increases.[10][11] Therefore, it can be confidently predicted that 2,3-butanedione will be significantly more reactive towards nucleophilic attack than this compound.

Caption: Steric hindrance comparison. The bulkier propyl groups on this compound impede nucleophilic attack.

Reactivity in Practice: Synthesis of Heterocycles

A classic application of α-diketones is in condensation reactions with binucleophiles to form heterocycles. A prime example is the reaction with o-phenylenediamine to yield quinoxaline derivatives. This reaction serves as an excellent model for comparing the reactivity of our two diketones. The reaction proceeds via initial nucleophilic attack of one amine group on a carbonyl carbon, followed by cyclization and dehydration.

Given the principles discussed, we can predict that 2,3-butanedione will react more rapidly with o-phenylenediamine than this compound under identical conditions.

Experimental Protocol: Comparative Synthesis of Quinoxaline Derivatives

This protocol is designed as a self-validating system to empirically test the reactivity hypothesis. The progress of the two parallel reactions can be monitored by Thin Layer Chromatography (TLC) to provide a semi-quantitative measure of reaction rate.

Objective: To compare the rate of reaction of 2,3-butanedione and this compound with o-phenylenediamine.

Materials:

  • 2,3-Butanedione (Reagent Grade, ≥97%)

  • This compound (Reagent Grade, ≥97%)

  • o-Phenylenediamine (Reagent Grade, ≥98%)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalyst)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Developing solvent: Hexane/Ethyl Acetate (e.g., 7:3 v/v)

  • Standard laboratory glassware, magnetic stirrers, heating mantles.

Workflow Diagram:

G cluster_A Reaction A: 2,3-Butanedione cluster_B Reaction B: this compound A1 Dissolve o-phenylenediamine (1.0 eq) in Ethanol A2 Add 2,3-Butanedione (1.0 eq) A1->A2 Catalyst Add catalytic Glacial Acetic Acid to both flasks A2->Catalyst B1 Dissolve o-phenylenediamine (1.0 eq) in Ethanol B2 Add this compound (1.0 eq) B1->B2 B2->Catalyst Stir Stir both reactions at constant temperature (e.g., 50°C) Catalyst->Stir Monitor Monitor via TLC at t = 0, 15, 30, 60 min Stir->Monitor Analyze Compare rates of starting material consumption and product formation Monitor->Analyze

Sources

A Comparative Guide to α-Diketones in Flavor Formation: 4,5-Octanedione in Focus

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of flavor chemistry, α-diketones are pivotal intermediates and potent flavor compounds in their own right. These molecules, characterized by two adjacent carbonyl groups, are central to the complex cascade of reactions—notably the Maillard and Strecker degradation reactions—that generate the desirable aromas in cooked, roasted, and fermented foods.[1][2][3] While diacetyl (2,3-butanedione) is famed for its classic buttery note, a spectrum of other α-diketones, including 2,3-pentanedione, 2,3-hexanedione, and the longer-chain 4,5-octanedione, play distinct and significant roles.

This guide provides an in-depth comparison of this compound with its more common, shorter-chain counterparts. We will explore their formation pathways, comparative sensory profiles, and the experimental methodologies required for their study, offering researchers and product development professionals a scientifically grounded framework for targeted flavor generation.

The Genesis of Flavor: Formation Pathways of α-Diketones

Alpha-diketones are not typically added ingredients but are generated in situ during food processing. Their formation is primarily a consequence of non-enzymatic browning and sugar fragmentation.

The Maillard Reaction: This reaction between an amino acid and a reducing sugar is the principal source of α-diketones.[4] At elevated temperatures, sugars fragment into smaller, highly reactive dicarbonyl compounds.[2] For example, studies using labeled isotopes in D-glucose/L-alanine model systems have shown that 2,3-butanedione (diacetyl) is formed directly from the glucose carbon backbone.[5] Longer-chain α-diketones can also be formed through similar sugar fragmentation and rearrangement pathways, though their specific mechanisms are less elucidated.

Strecker Degradation: Once formed, α-diketones are critical reactants in the Strecker degradation of amino acids. This reaction produces Strecker aldehydes, which are often potent aroma compounds with low odor thresholds, and aminoketones, which can further react to form pyrazines (associated with nutty, roasted, and toasted flavors).[1] This dual role—as both a flavor compound and a precursor to other flavor compounds—makes α-diketones central hubs in the flavor generation network.

The following diagram illustrates the pivotal position of α-diketones within these reaction pathways.

Flavor_Formation cluster_maillard Maillard Reaction cluster_strecker Strecker Degradation Reducing_Sugar Reducing Sugar (e.g., Glucose, Fructose) Amadori_Product Amadori/Heyns Products Reducing_Sugar->Amadori_Product Condensation & Rearrangement Amino_Acid_1 Amino Acid Amino_Acid_1->Amadori_Product Sugar_Fragmentation Sugar Fragmentation & Dehydration Amadori_Product->Sugar_Fragmentation Alpha_Diketones α-Diketones (Diacetyl, 2,3-Pentanedione, This compound, etc.) Sugar_Fragmentation->Alpha_Diketones Strecker_Aldehydes Strecker Aldehydes (Potent Aromas) Alpha_Diketones->Strecker_Aldehydes Reacts with Aminoketone Aminoketone Alpha_Diketones->Aminoketone Direct_Aroma Characteristic Aromas (Buttery, Creamy, Fruity) Alpha_Diketones->Direct_Aroma Direct Sensory Contribution Amino_Acid_2 Amino Acid Amino_Acid_2->Strecker_Aldehydes Amino_Acid_2->Aminoketone Pyrazines Pyrazines (Nutty, Roasted Flavors) Aminoketone->Pyrazines Condensation

Caption: Role of α-Diketones in Maillard and Strecker Reactions.

A Comparative Profile of Key α-Diketones

The sensory impact and chemical behavior of an α-diketone are strongly influenced by its carbon chain length. While sharing the same functional group, this compound exhibits distinct properties compared to its shorter-chain analogues.

PropertyDiacetyl (2,3-Butanedione)2,3-Pentanedione2,3-HexanedioneThis compound
Structure CH₃-CO-CO-CH₃CH₃-CO-CO-CH₂-CH₃CH₃-CO-CO-(CH₂)₂-CH₃CH₃(CH₂)₂-CO-CO-(CH₂)₂-CH₃
Molar Mass 86.09 g/mol 100.12 g/mol 114.14 g/mol 142.20 g/mol
CAS Number 431-03-8600-14-63848-24-65455-24-3
Sensory Profile Intense buttery, creamy, sweet.[6][7] Very low odor threshold.Creamy, buttery, sweet, cheesy, almond-like.[6]Creamy, carmelic, fruity, toasted.[6]Waxy, fatty, slightly fruity, and creamy notes.
Volatility HighHighModerateLow
Key Occurrences Dairy products, beer, coffee, roasted foods.[8][9]Used as a diacetyl substitute; naturally in some foods.[10][11]Found in various food volatiles.Identified in cooked meat and some dairy volatiles.
Health Note Inhalation linked to severe respiratory disease (obliterative bronchiolitis).[7][11]Structurally similar to diacetyl with similar respiratory toxicity concerns.[10][12]Less studied, but structural similarity warrants caution.Data is limited; lower volatility may reduce inhalation risk but requires assessment.

Expert Insights:

  • Volatility and Perception: The most striking difference is volatility. The higher molecular weight of this compound significantly lowers its vapor pressure compared to diacetyl. This means it is less likely to be perceived as a top note in an aroma profile. Instead, it contributes to the middle or base notes, providing a lingering, fatty, or waxy mouthfeel and aroma that can enhance richness and complexity.

  • Flavor Profile Nuances: While diacetyl provides a potent, almost overpowering buttery "hit," this compound offers a subtler contribution. Its waxy and fatty characteristics are more akin to the notes found in cooked meats or rich dairy, making it a potential target for creating savory or rich confectionary flavor profiles rather than a simple butter flavor.

  • Reactivity: The longer alkyl chains flanking the diketone group in this compound can introduce steric hindrance, potentially slowing its reaction rate in Strecker degradations compared to the more compact and reactive diacetyl. This differential reactivity can be exploited to modulate the formation of specific Strecker aldehydes and pyrazines in a complex food system.

Experimental Protocols for Flavor Analysis

To objectively compare the performance of different α-diketones in flavor generation, controlled model systems are essential. The following protocols outline a robust methodology for generating and analyzing flavor compounds.

Protocol 1: Comparative Flavor Generation in a Maillard Model System

This protocol establishes a controlled environment to assess the flavor compounds generated from the reaction of a specific α-diketone with an amino acid.

Causality: A model system is used to eliminate the confounding variables present in a real food matrix. L-Alanine is chosen as a representative amino acid, and D-glucose as the reducing sugar. The reaction is performed in a phosphate buffer to maintain a constant pH, as pH significantly influences Maillard reaction pathways.[1] The temperature of 160°C is selected to accelerate the reaction within a practical timeframe for laboratory analysis.[2]

Methodology:

  • Reagent Preparation:

    • Prepare a 0.5 M phosphate buffer solution and adjust to pH 9.0.

    • Prepare stock solutions of D-glucose (1 M), L-alanine (1 M), and each α-diketone (this compound, diacetyl, 2,3-pentanedione) at 0.1 M in ethanol.

  • Reaction Setup:

    • For each α-diketone to be tested, combine 5 mL of D-glucose solution, 5 mL of L-alanine solution, and 1 mL of the respective α-diketone stock solution in a 20 mL headspace vial.

    • Include a control sample containing only D-glucose and L-alanine.

    • Seal the vials immediately with a PTFE/silicone septum cap.

  • Thermal Reaction:

    • Place the sealed vials in a preheated oven or heating block at 160°C for 30 minutes.

  • Reaction Quenching & Sample Preparation:

    • After heating, immediately place the vials in an ice bath to quench the reaction.

    • The samples are now ready for volatile compound analysis.

Protocol 2: Volatile Compound Profiling by SPME-GC-MS

This protocol details the analysis of the volatile compounds generated in Protocol 1, allowing for both identification and semi-quantification.

Causality: Solid-Phase Microextraction (SPME) is a solvent-free extraction technique ideal for concentrating volatile and semi-volatile compounds from the headspace of a sample, mimicking the process of smelling.[13] Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for separating and identifying volatile organic compounds. The mass spectrometer provides structural information for confident identification, while the GC peak area allows for relative quantification.

Experimental_Workflow cluster_protocol1 Protocol 1: Flavor Generation cluster_protocol2 Protocol 2: Volatile Analysis P1_1 1. Prepare Reactants (Sugar, Amino Acid, α-Diketone) P1_2 2. Combine in Headspace Vial P1_1->P1_2 P1_3 3. Seal and Heat (e.g., 160°C, 30 min) P1_2->P1_3 P1_4 4. Quench Reaction (Ice Bath) P1_3->P1_4 P2_1 5. Equilibrate Sample (e.g., 60°C, 15 min) P1_4->P2_1 Sample Transfer P2_2 6. Expose SPME Fiber to Headspace P2_1->P2_2 P2_3 7. Desorb Fiber in GC Inlet P2_2->P2_3 P2_4 8. GC Separation & MS Detection P2_3->P2_4 P2_5 9. Data Analysis: Identify & Quantify Flavor Compounds P2_4->P2_5

Caption: Experimental workflow for flavor generation and analysis.

Methodology:

  • SPME Setup:

    • Place the quenched reaction vial in a heating block equipped with a magnetic stirrer, set to 60°C.

    • Allow the sample to equilibrate for 15 minutes.

  • Headspace Extraction:

    • Manually or with an autosampler, insert a 50/30 µm DVB/CAR/PDMS SPME fiber into the vial's headspace.

    • Expose the fiber for 20 minutes while maintaining the temperature at 60°C.

  • GC-MS Analysis:

    • Immediately retract the fiber and insert it into the heated inlet (250°C) of the GC-MS system for thermal desorption for 5 minutes.

    • GC Column: Use a mid-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 40°C for 2 min, ramp to 240°C at 5°C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Parameters: Scan range of m/z 35-400 in Electron Ionization (EI) mode at 70 eV.

  • Data Analysis:

    • Identify compounds by comparing mass spectra with a reference library (e.g., NIST, Wiley).

    • Compare the peak areas of key volatiles (e.g., pyrazines, Strecker aldehydes) across the different α-diketone samples to assess their relative formation.

Conclusion and Future Directions

The selection of an α-diketone in flavor development is a critical decision that extends far beyond a simple "buttery" note. While diacetyl and 2,3-pentanedione are potent and well-characterized, their higher volatility and associated health concerns necessitate a careful approach.[10][11] this compound represents a chemically distinct alternative. Its lower volatility and waxy, fatty sensory profile position it as a tool for building complexity, richness, and savory depth rather than a direct top-note contributor. Its potentially altered reactivity in the Maillard cascade offers a pathway to modulate the formation of Strecker aldehydes and pyrazines, giving flavor chemists a finer degree of control over the final aroma profile.

Further research should focus on elucidating the precise formation pathways of longer-chain α-diketones and quantifying their sensory thresholds. Understanding the kinetics of their participation in the Strecker degradation with a wider range of amino acids will unlock new possibilities for creating nuanced and authentic flavor systems for the next generation of food products.

References

  • National Institute for Occupational Safety and Health (NIOSH) . (2016). Criteria for a recommended standard: occupational exposure to diacetyl and 2,3-pentanedione. CDC. [Link]

  • J. M. Morgan, D. L. et al. (2016). Chemical Reactivity and Respiratory Toxicity of the α-Diketone Flavoring Agents: 2,3-Butanedione, 2,3-Pentanedione and 2,3-Hexanedione. NIH. [Link]

  • P. P. C. de Melo, et al. (2023). Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. NIH. [Link]

  • S. P. S, et al. (2022). Introduction to Flavor and Fragrance in Food Processing. ACS Symposium Series. [Link]

  • D. D. Kitts, C. H. Wu. (2019). The Maillard Reaction. In Biochemistry of Foods (pp. 431-463). Academic Press. [Link]

  • G. P. van der Werf, et al. (2017). Diacetyl and related flavorant α-Diketones: Biotransformation, cellular interactions, and respiratory-tract toxicity. PubMed. [Link]

  • Occupational Safety and Health Administration (OSHA) . Flavorings-Related Lung Disease - Diacetyl and 2,3-Pentandione. OSHA. [Link]

  • M. A. Hofmann, T. et al. (2006). Sugar fragmentation in the maillard reaction cascade: formation of short-chain carboxylic acids by a new oxidative alpha-dicarbonyl cleavage pathway. PubMed. [Link]

  • ALS . (2023). Exposure to flavorings, Diacetyl, 2,3-pentanedione and Acetoin, in workplace settings. [Link]

  • L. Poisson, et al. (2018). New Insight into the Role of Sucrose in the Generation of α-Diketones upon Coffee Roasting. Journal of Agricultural and Food Chemistry. [Link]

  • I. Blank. (2005). Basic Chemistry and Process Conditions for Reaction Flavours with Particular Focus on Maillard-Type Reactions. In Flavour Generation (pp. 132-167). Springer. [Link]

  • S. H. Kim, et al. (2019). Analysis of α-dicarbonyl compounds and volatiles formed in Maillard reaction model systems. PMC - NIH. [Link]

  • V. A. Yaylayan, A. Keyhani. (1999). Origin of 2,3-pentanedione and 2,3-butanedione in D-glucose/L-alanine Maillard model systems. PubMed. [Link]

  • Serious Eats. (2020). An Introduction to the Maillard Reaction: The Science of Browning, Aroma, and Flavor. [Link]

  • L. Poisson, et al. (2019). Generation of α‐Diketones and 4‐Hydroxy-2,5-dimethyl- 3(2H)‐furanone upon Coffee Roasting. Journal of Agricultural and Food Chemistry. [Link]

  • J. S. Smith, et al. (2008). Diacetyl in Foods: A Review of Safety and Sensory Characteristics. ResearchGate. [Link]

  • Insight IH Consulting LLC. (2022). Diacetyl and Artificial Flavorings Safety Concerns. [Link]

  • German Commission for the Investigation of Health Hazards of Chemical Compounds in the Work Area. (2020). 2,3-Pentanedione. Publisso. [Link]

  • M. A. Mottram, H. et al. (2002). The role of lipids in the formation of flavour. In Flavour formation in meat and meat products (pp. 21-41). Woodhead Publishing. [Link]

  • C. S. P. da Costa, et al. (2013). Analytical methods to assess carbonyl compounds in foods and beverages. SciELO. [Link]

  • H. Weenen, J. F. Brandsma. (2002). Formation of α-dicarbonyl compounds in Maillard reactions. In The Maillard Reaction in Foods and Medicine (pp. 8-15). Woodhead Publishing. [Link]

  • M. J. C. Hedegaard, M. et al. (2017). Control of Maillard Reactions in Foods: Strategies and Chemical Mechanisms. Journal of Agricultural and Food Chemistry. [Link]

  • T. Davidek, et al. (2006). Study on the Role of Precursors in Coffee Flavor Formation Using In-Bean Experiments. Journal of Agricultural and Food Chemistry. [Link]

  • C. S. P. da Costa, et al. (2013). Analytical Methods to Assess Carbonyl Compounds in Foods and Beverages. Journal of the Brazilian Chemical Society. [Link]

Sources

A Comparative Spectroscopic Guide to C8 Diketones for the Modern Researcher

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development and organic synthesis, the precise structural elucidation of isomeric compounds is not merely an academic exercise—it is a cornerstone of reproducible, high-impact science. Among the myriad of organic functionalities, diketones, and specifically C8 diketones, present a fascinating case study in isomerism. The subtle shifts in the positioning of their two carbonyl groups give rise to a cascade of differences in their physicochemical properties and, consequently, their spectroscopic signatures.

This guide provides a comparative analysis of the spectroscopic data for various C8 diketone isomers. Moving beyond a simple catalog of data, we will delve into the mechanistic underpinnings of the observed spectral differences, providing you with the field-proven insights necessary to confidently identify and differentiate these valuable chemical entities. Every protocol described herein is designed as a self-validating system, ensuring the integrity and reproducibility of your experimental findings.

The Spectroscopic Fingerprint: A Tale of Isomers

The location of the carbonyl groups within the eight-carbon chain dictates the classification of the diketone—as α, β, γ, or δ—and profoundly influences its electronic environment. This, in turn, governs how the molecule interacts with different forms of electromagnetic radiation, providing a unique spectroscopic fingerprint for each isomer. In this guide, we will explore these fingerprints through the lenses of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton and Proton Environments

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, we can glean detailed information about the connectivity and chemical environment of each atom. For C8 diketones, both ¹H and ¹³C NMR are indispensable.

The Influence of Carbonyl Proximity in ¹H NMR

The chemical shift of protons in a ¹H NMR spectrum is highly sensitive to the electron-withdrawing effects of nearby functional groups. The carbonyl group (C=O) is strongly electron-withdrawing, and its proximity will deshield adjacent protons, causing their signals to appear further downfield (at a higher ppm value).

Consider the predicted ¹H NMR data for various C8 diketone isomers:

IsomerPosition of C=OProtons α to C=OPredicted ¹H Chemical Shift (ppm)
2,3-Octanedione α-diketone-CH₂- at C4~2.6 ppm (triplet)
-CH₃ at C1~2.3 ppm (singlet)
2,4-Octanedione β-diketone-CH₂- at C3~3.5 ppm (singlet)
-CH₂- at C5~2.5 ppm (triplet)
2,5-Octanedione γ-diketone-CH₂- at C3 & C6~2.7 ppm (triplet)
-CH₂- at C4~2.5 ppm (quintet)
3,6-Octanedione γ-diketone-CH₂- at C2 & C7~2.4 ppm (triplet)
-CH₂- at C4 & C5~2.7 ppm (singlet)

Note: These are estimated values. Actual chemical shifts can vary based on solvent and other experimental conditions.

Causality Behind the Shifts:

  • In 2,3-octanedione , an α-diketone, the protons on the C4 methylene group are adjacent to one carbonyl and experience a moderate downfield shift. The C1 methyl protons are also alpha to a carbonyl and appear as a singlet.

  • For 2,4-octanedione , a β-diketone, the methylene protons at C3 are situated between two carbonyl groups, leading to significant deshielding and a substantial downfield shift. This is a key diagnostic feature for β-dicarbonyl compounds.

  • In γ-diketones like 2,5-octanedione and 3,6-octanedione , the protons alpha to the carbonyls are less deshielded than in the β-diketone. The symmetry of 3,6-octanedione results in a simplified spectrum with only two methylene signals.

A noteworthy phenomenon in β-diketones is keto-enol tautomerism , where the molecule exists in equilibrium between the diketo form and an enol form.[1][2] This equilibrium is often slow on the NMR timescale, leading to the observation of distinct signals for both tautomers.[3] The enol form is characterized by the appearance of a vinyl proton signal (around 5-6 ppm) and a broad enolic hydroxyl proton (often >10 ppm). The position of this equilibrium is highly dependent on the solvent used.[3]

Unveiling the Carbon Framework with ¹³C NMR

¹³C NMR spectroscopy provides a direct look at the carbon skeleton of a molecule. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of its neighbors. Carbonyl carbons are highly deshielded and appear significantly downfield.

IsomerPosition of C=OCarbonyl CarbonsPredicted ¹³C Chemical Shift (ppm)
2,3-Octanedione α-diketoneC2, C3~198 - 204 ppm
2,4-Octanedione β-diketoneC2, C4~200 - 206 ppm
2,5-Octanedione γ-diketoneC2, C5~208 - 212 ppm
3,6-Octanedione γ-diketoneC3, C6~210 - 215 ppm

Note: These are estimated values and can be influenced by the solvent and the presence of the enol tautomer.

Expert Insights:

The chemical shifts of the carbonyl carbons themselves can provide clues to the diketone type. In α- and β-diketones, the close proximity of the two electron-withdrawing groups can influence each other's electronic environment. In γ- and δ-diketones, the carbonyls are more isolated and behave more like simple ketones.

Infrared (IR) Spectroscopy: Detecting the Carbonyl Stretch

Infrared spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. The carbonyl group (C=O) exhibits a strong and characteristic absorption band in the IR spectrum due to the stretching vibration of the C=O double bond.

Comparative IR Data for C8 Diketones:

IsomerPosition of C=OC=O Stretching Frequency (cm⁻¹)
2,3-Octanedione α-diketone~1710 - 1730 cm⁻¹
2,4-Octanedione β-diketone~1700 - 1725 cm⁻¹ (keto), ~1600-1640 cm⁻¹ (enol C=C), ~1540-1600 cm⁻¹ (enol C=O)
2,5-Octanedione γ-diketone~1715 cm⁻¹
4,5-Octanedione α-diketone~1710 - 1720 cm⁻¹

Authoritative Grounding:

The position of the C=O stretching frequency is influenced by several factors:

  • Conjugation: In the enol form of β-diketones, conjugation of the carbonyl with the C=C double bond lowers the C=O stretching frequency.[1]

  • Electronic Effects: In α-diketones, the two adjacent carbonyl groups can slightly raise the stretching frequency due to inductive effects.

  • Hydrogen Bonding: Intramolecular hydrogen bonding in the enol form of β-diketones can also influence the carbonyl absorption.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation pattern upon ionization. For C8 diketones, Electron Ionization (EI) is a common technique that leads to characteristic fragmentation pathways.

Key Fragmentation Pathways:

  • α-Cleavage: This is a common fragmentation for ketones, involving the cleavage of the bond between the carbonyl carbon and an adjacent carbon.[4][5] This results in the formation of a stable acylium ion. For example, in 2,5-octanedione, α-cleavage can lead to the loss of a propyl radical to form an ion at m/z 99, or the loss of an ethyl radical to form an ion at m/z 113. A prominent peak at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺), is often observed for diketones with a terminal acetyl group.

  • McLafferty Rearrangement: This rearrangement is characteristic of carbonyl compounds with a γ-hydrogen.[4][6] It involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the α-β bond, resulting in the elimination of a neutral alkene molecule. For instance, 2,5-octanedione can undergo a McLafferty rearrangement to eliminate propene, leading to an ion at m/z 100.

The fragmentation patterns are highly dependent on the isomer, providing a powerful tool for differentiation.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following detailed protocols are provided.

Protocol for ¹H and ¹³C NMR Spectroscopy

This protocol is adapted from established methodologies for the analysis of carbonyl-containing compounds.[3]

1. Sample Preparation: a. Accurately weigh 5-10 mg of the C8 diketone sample. b. Dissolve the sample in 0.6 - 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence keto-enol equilibrium.[3] c. Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0.00 ppm. d. Transfer the solution to a 5 mm NMR tube and cap it securely.

2. Instrument Parameters (for a 400 or 500 MHz spectrometer):

3. Data Processing: a. Apply an appropriate window function (e.g., exponential with 0.3 Hz line broadening for ¹H, 1-2 Hz for ¹³C) and perform Fourier transformation. b. Phase the spectrum manually to obtain pure absorption lineshapes. c. Calibrate the spectrum using the TMS signal at 0.00 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg Diketone dissolve Dissolve in 0.6-0.7 mL Deuterated Solvent + TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into NMR Spectrometer transfer->instrument setup Set Acquisition Parameters (¹H or ¹³C) instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate to TMS phase->calibrate analyze Spectral Analysis calibrate->analyze

NMR Spectroscopy Experimental Workflow

Protocol for FT-IR Spectroscopy of Liquid Samples

This is a standard procedure for analyzing neat liquid samples.[7]

1. Sample Preparation: a. Place one or two drops of the liquid C8 diketone onto the surface of a clean, dry salt plate (e.g., NaCl or KBr). b. Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.

2. Instrument Setup: a. Ensure the FT-IR spectrometer's sample compartment is purged with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference. b. Perform a background scan with the empty salt plates in the beam path. This will be subtracted from the sample spectrum.

3. Data Acquisition: a. Place the prepared sample (sandwiched salt plates) into the spectrometer's sample holder. b. Acquire the IR spectrum over a range of 4000-400 cm⁻¹. c. Co-add 16-32 scans to improve the signal-to-noise ratio.

4. Data Processing and Analysis: a. The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum. b. Identify the characteristic absorption bands, paying close attention to the carbonyl stretching region.

FTIR_Workflow start Start prep Prepare Thin Film of Liquid on Salt Plate start->prep background Acquire Background Spectrum (Empty Salt Plates) prep->background sample_scan Acquire Sample Spectrum background->sample_scan process Ratio Sample vs. Background sample_scan->process analyze Analyze Spectrum process->analyze

FT-IR Spectroscopy Workflow for Liquid Samples

Protocol for Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines the general procedure for analyzing a volatile liquid sample by EI-MS.

1. Sample Introduction: a. Introduce a small amount of the C8 diketone into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, the sample is first injected into the GC, which separates the components of the sample before they enter the mass spectrometer.

2. Ionization: a. In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[8] b. This bombardment ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

3. Mass Analysis: a. The molecular ions and any fragment ions formed are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). b. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

4. Detection: a. The separated ions are detected, and their abundance is recorded.

5. Data Analysis: a. A mass spectrum is generated, which is a plot of ion abundance versus m/z. b. Identify the molecular ion peak to determine the molecular weight. c. Analyze the fragmentation pattern to deduce the structure of the molecule, paying attention to characteristic cleavages and rearrangements.

MS_Fragmentation_Logic cluster_frag Fragmentation Pathways start C8 Diketone Molecule ionization Electron Ionization (70 eV) start->ionization mol_ion Molecular Ion (M⁺•) ionization->mol_ion alpha α-Cleavage mol_ion->alpha mclafferty McLafferty Rearrangement mol_ion->mclafferty acylium Acylium Ion Fragments alpha->acylium enol Enol Radical Cation + Neutral Alkene mclafferty->enol

Key Fragmentation Logic in EI-MS of Diketones

Conclusion

The spectroscopic analysis of C8 diketones is a prime example of how subtle structural variations manifest as distinct and interpretable differences in spectral data. By understanding the underlying principles of NMR, IR, and MS, and by employing rigorous, validated experimental protocols, researchers can confidently elucidate the structures of these and other complex organic molecules. This guide serves as a foundational resource to empower your research and drug development endeavors with the precision and certainty that modern spectroscopic techniques afford.

References

  • Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Problems in Chemistry. (2023, January 3). Mass Spectrometry Part 6 - Fragmentation in Ketones [Video]. YouTube. [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.
  • Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved January 22, 2026, from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • De Hoffmann, E., & Stroobant, V. (2007).
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  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]

  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points. [Link]

  • Shimadzu. (n.d.). Liquid Samples. Retrieved January 22, 2026, from [Link]

  • Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]

  • PubChem. (n.d.). 3,6-Octanedione. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Dembitsky, V. M., & Gloriozova, T. A. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. Journal of Analytical & Bioanalytical Techniques, 13(5).

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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4,5-Octanedione Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of analytes is the cornerstone of reliable data. This guide provides an in-depth technical comparison of analytical methodologies for the quantification of 4,5-octanedione, a vicinal diketone of interest in various fields, including flavor chemistry and pharmaceutical development.[1] We will delve into the validation of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and UV-Vis Spectrophotometry, grounded in the principles of scientific integrity and regulatory guidelines such as those from the International Council for Harmonisation (ICH).[2][3]

Introduction to this compound

This compound (CAS 5455-24-3) is a dicarbonyl compound with a characteristic buttery and creamy aroma.[1] Its presence, even at trace levels, can significantly impact the sensory profile of food and beverage products.[1] Beyond its role as a flavor compound, the analysis of diketones is crucial in various chemical and pharmaceutical processes.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC8H14O2
Molecular Weight142.20 g/mol
Boiling Point168 °C at 760 mmHg
Density0.918 g/cm³
SolubilitySparingly soluble in water, soluble in ethanol

Comparative Analysis of Quantification Methodologies

The choice of an analytical method is a critical decision driven by the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and throughput. Here, we compare three common techniques for the quantification of this compound.

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"GC-MS" [pos="0,1.5!"]; "HPLC" [pos="2.5,1.5!"]; "UV-Vis" [pos="1.25,0!"];

"GC-MS" -- "HPLC" [label="Chromatographic Separation", len=2.5]; "GC-MS" -- "UV-Vis" [label="Specificity", len=1.5]; "HPLC" -- "UV-Vis" [label="Sensitivity", len=1.5]; }

Caption: Interplay of key performance characteristics in selecting an analytical method.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the volatility of this compound, GC-MS offers high sensitivity and specificity.

  • Principle: Separation is achieved based on the compound's boiling point and affinity for the stationary phase in the GC column. The mass spectrometer provides definitive identification and quantification based on the mass-to-charge ratio of the fragmented ions.

  • Advantages: Excellent selectivity, high sensitivity (often in the ppb range), and the ability to identify unknown compounds through spectral libraries.[4]

  • Considerations: Requires a volatile analyte. Sample preparation may involve headspace analysis or liquid-liquid extraction.[5][6]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC analysis. For the analysis of dicarbonyl compounds like this compound that lack a strong chromophore, a derivatization step is typically required to enhance UV or fluorescence detection.[7][8]

  • Principle: Separation is based on the compound's polarity and interaction with the stationary and mobile phases. Detection is commonly performed using a UV-Vis or fluorescence detector after the analyte has been chemically modified to be detectable.

  • Advantages: Applicable to a broader range of compounds, including non-volatile and thermally labile ones. Derivatization can significantly improve sensitivity and selectivity.

  • Considerations: Method development can be more complex due to the additional derivatization step. Common derivatizing agents for vicinal diketones include o-phenylenediamine and its analogs, which form highly conjugated quinoxaline derivatives.[8][9][10]

UV-Vis Spectrophotometry

This technique offers a simpler and more cost-effective approach, often used for routine analysis where high specificity is not paramount.

  • Principle: Vicinal diketones can react with specific reagents to form colored complexes that absorb light in the visible region. The intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the analyte.[11] A common method involves the reaction of diketones with α-naphthol and creatine.[12]

  • Advantages: Simple, rapid, and inexpensive instrumentation.

  • Considerations: Lower specificity compared to chromatographic methods, as other compounds in the sample matrix may interfere with the colorimetric reaction. A distillation step is often necessary to separate the volatile diketones from non-volatile interfering substances.[11][12]

Validation of an Analytical Method for this compound: A Practical Guide

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[13][14] The validation parameters are defined by the ICH Q2(R1) and USP <1225> guidelines.[2][3][15][16]

graph Validation_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", color="#34A853", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="Method Development"]; B [label="Validation Protocol"]; C [label="Execution of Validation Experiments"]; D [label="Data Analysis & Evaluation"]; E [label="Validation Report"];

A -> B -> C -> D -> E; }

Caption: A streamlined workflow for analytical method validation.

Below is a hypothetical validation plan for an HPLC-UV method for this compound, drawing upon established methods for similar vicinal diketones.

Experimental Protocol: HPLC-UV with Pre-column Derivatization

This protocol is based on the well-established derivatization of vicinal diketones with o-phenylenediamine (OPDA) or its analogs.[9]

1. Reagents and Materials:

  • This compound certified reference standard

  • o-Phenylenediamine (OPDA) or 4-Nitro-o-phenylenediamine (NPDA)[8][10]

  • HPLC-grade acetonitrile, methanol, and water

  • Acids (e.g., hydrochloric acid, phosphoric acid) for pH adjustment[7][8]

  • C18 reverse-phase HPLC column

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: The sample preparation will depend on the matrix. For liquid samples like beverages, a direct derivatization might be possible. For more complex matrices, a preliminary extraction (e.g., liquid-liquid extraction) may be necessary.[5][6]

3. Derivatization Procedure:

  • To an aliquot of the standard or sample, add the derivatizing agent solution (e.g., NPDA in methanol).[7]

  • Adjust the pH to the optimal level for the reaction (e.g., pH 3.0).[8][10]

  • Incubate the mixture at a specific temperature and for a set time to ensure complete reaction (e.g., 45 °C for 20 minutes).[8][10]

  • The resulting quinoxaline derivative is then ready for HPLC analysis.

4. HPLC Conditions:

  • Column: C18, e.g., 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with a small amount of acid for peak shape improvement).[7]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: Determined by the absorption maximum of the this compound-derivatized product (e.g., 257 nm for the NPDA derivative).[8][10]

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and typical acceptance criteria as per ICH guidelines.[2][3]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte of interest.No interfering peaks at the retention time of the analyte in blank and placebo samples. Peak purity should be confirmed.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999 over a defined range.[8][10]
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80-120% of the target concentration for assays.[3]
Accuracy The closeness of the measured value to the true value.% Recovery of 98.0% to 102.0% for spiked samples at different concentrations.
Precision The degree of scatter between a series of measurements.Repeatability (intra-day) and Intermediate Precision (inter-day) with a Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected.Signal-to-noise ratio of 3:1.[8][10]
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The ability of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like mobile phase composition, pH, or column temperature are slightly varied.

Conclusion: A Scientifically Sound Approach

The selection and validation of an analytical method for this compound requires a thorough understanding of the analyte's properties and the strengths and limitations of each technique.

  • GC-MS is the method of choice for its high specificity and sensitivity, particularly for volatile analysis in complex matrices.

  • HPLC with derivatization offers a versatile and sensitive alternative, especially for samples that are not suitable for GC.

  • UV-Vis Spectrophotometry provides a simple, cost-effective solution for routine screening where high specificity is not a primary concern.

Regardless of the chosen method, a rigorous validation process following established guidelines such as ICH Q2(R1) is imperative to ensure the generation of reliable and defensible data.[2][3] This guide provides a framework for making an informed decision and for designing a robust validation strategy to meet the demanding standards of the scientific and pharmaceutical communities.

References

  • HPLC Determination of 2,3-Butanedione (Diacetyl) Using 4-Nitro-o-phenylenediamine as the Derivatization Reagent. SIELC Technologies. Available from: [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use; 2005. Available from: [Link]

  • Technical Report GC・MS Flavor Analysis of Foods and Beverages Under Consumption Conditions. Shimadzu. Available from: [Link]

  • Wang, Z., et al. Development and Validation of a High-Performance Liquid Chromatography Method for the Determination of Diacetyl in Beer Using 4-Nitro-o-phenylenediamine as the Derivatization Reagent. Journal of Agricultural and Food Chemistry. 2012;60(13):3376-3381. Available from: [Link]

  • Analysis of Vicinal Diketons (VDKs) of beer and wort. CDR BeerLab®. Available from: [Link]

  • <1225> VALIDATION OF COMPENDIAL PROCEDURES. Ofni Systems. Available from: [Link]

  • HPLC-UV/Vis chromatograms at 470 nm of acetone extracts from untreated (red curve) and PEF treated (5 kV/cm). ResearchGate. Available from: [Link]

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  • VALIDATION OF COMPENDIAL METHODS. General Chapters. Available from: [Link]

  • Development and validation of a high-performance liquid chromatography method for the determination of diacetyl in beer using 4-nitro-o-phenylenediamine as the derivatization reagent. Semantic Scholar. Available from: [Link]

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  • Bai, Y., et al. Determination of diacetyl (butanedione) & pentanedione in beer by HS-GC. Agilent. Available from: [Link]

  • Sredniawa, A., et al. Development and validation of RP-HPLC method for analysis of four UV filters in sunscreen products. ResearchGate. Available from: [Link]

  • Spectrophotometric Analysis of α-and β-Naphthol Mixtures Applying Partial Least-Squares Method. ResearchGate. Available from: [Link]

  • Analysis of highly polar pesticides in foods by LC-MS/MS. ResearchGate. Available from: [Link]

  • Pengelly, I., et al. Measurement of Diacetyl and 2,3-Pentanedione in the Coffee Industry Using Thermal Desorption Tubes and Gas Chromatography–Mass Spectrometry. Annals of Work Exposures and Health. 2019;63(3):325-337. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. SciEnggJ. 2023;16(01):393-402. Available from: [Link]

  • Wang, Z., et al. Development and validation of a high-performance liquid chromatography method for the determination of diacetyl in beer using 4-nitro-o-phenylenediamine as the derivatization reagent. PubMed. 2012;60(13):3376-81. Available from: [Link]

  • Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends. National Institutes of Health. Available from: [Link]

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A Comparative Analysis of the Biological Activity of 4,5-Octanedione and Structurally Related Diketones

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical biology and drug development, the biological activities of small molecules are of paramount importance. Among these, diketones, particularly α-diketones, have garnered significant attention due to their diverse applications, ranging from food and fragrance additives to their involvement in toxicological pathways. This guide provides a comprehensive comparison of the biological activity of 4,5-octanedione with its structurally similar, shorter-chain analogues: 2,3-butanedione (diacetyl), 2,3-pentanedione, and 3,4-hexanedione. While extensive research exists for the shorter-chain diketones, particularly concerning their respiratory toxicity, data on this compound remains limited. Therefore, this guide will synthesize the available experimental data for its analogues and extrapolate the expected biological profile of this compound based on established structure-activity relationships.

Introduction to α-Diketones and Their Biological Relevance

α-Diketones are organic compounds characterized by two adjacent carbonyl groups. Their reactivity is largely dictated by the electrophilic nature of these carbonyl carbons, making them susceptible to nucleophilic attack by biological macromolecules such as proteins and nucleic acids. This reactivity is the foundation of their biological effects, which can range from antimicrobial and enzyme-inhibiting properties to significant cytotoxicity.

A critical aspect of α-diketone biochemistry is their interaction with arginine residues in proteins. The adjacent carbonyl groups can react with the guanidinium group of arginine, leading to the formation of cyclic adducts. This modification can alter protein structure and function, representing a key mechanism of their toxicity.[1]

Comparative Cytotoxicity: A Structure-Activity Relationship

The cytotoxicity of α-diketones has been a subject of intense investigation, primarily driven by the association of inhaled 2,3-butanedione with severe respiratory diseases, including bronchiolitis obliterans ("popcorn lung"). Studies on a homologous series of linear α-diketones have revealed a clear structure-activity relationship: cytotoxicity decreases as the length of the alkyl chains increases.

A key study compared the respiratory toxicity of 2,3-butanedione, 2,3-pentanedione, and 2,3-hexanedione in rats following inhalation exposure. The results demonstrated that 2,3-butanedione and 2,3-pentanedione were significantly more potent in inducing respiratory tract damage than 2,3-hexanedione.[2] This suggests that the longer alkyl chains in 2,3-hexanedione reduce its toxic potential.

Table 1: Comparative Respiratory Toxicity of Linear α-Diketones

CompoundStructureChain LengthObserved Respiratory Toxicity
2,3-ButanedioneCH₃COCOCH₃C4High
2,3-PentanedioneCH₃COCOCH₂CH₃C5High
2,3-HexanedioneCH₃CH₂COCOCH₂CH₃C6Low
This compound (Predicted) CH₃CH₂CH₂COCOCH₂CH₂CH₃ C8 Very Low

Based on this established trend, it is reasonable to predict that This compound , with its C8 backbone, would exhibit significantly lower cytotoxicity compared to its shorter-chain counterparts. The increased lipophilicity and steric hindrance from the longer propyl chains likely reduce its ability to reach and react with critical cellular targets.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[3]

Step-by-Step Protocol:

  • Cell Seeding: Plate cells (e.g., human bronchial epithelial cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[4]

  • Compound Treatment: Prepare serial dilutions of the diketones (2,3-butanedione, 2,3-pentanedione, 3,4-hexanedione, and this compound) in cell culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the diketones).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.[4]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[5]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Antimicrobial Activity of Diketones

Certain diketones have demonstrated antimicrobial properties, although this is a less explored area compared to their toxicity. The proposed mechanism of antimicrobial action is likely related to their ability to induce oxidative stress and modify essential proteins and enzymes in microbial cells.

Table 2: Predicted Antimicrobial Activity Profile

CompoundPredicted Activity against Gram-Positive BacteriaPredicted Activity against Gram-Negative Bacteria
2,3-ButanedioneModerateLow
3,4-HexanedioneModerate to HighModerate
This compound High Moderate to High

It is hypothesized that the increased alkyl chain length in this compound could enhance its ability to penetrate the lipid-rich cell membranes of bacteria, potentially leading to greater antimicrobial efficacy compared to shorter-chain diketones.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Step-by-Step Protocol:

  • Preparation of Inoculum: Culture the test bacteria (e.g., S. aureus and E. coli) in a suitable broth medium overnight. Dilute the culture to achieve a standardized inoculum density (approximately 5 x 10⁵ CFU/mL).

  • Preparation of Compound Dilutions: Perform serial twofold dilutions of the diketones in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition: A Potential Therapeutic Avenue

The ability of diketones to react with amino acid residues, particularly arginine, makes them potential enzyme inhibitors.[1] This property could be harnessed for therapeutic purposes, for example, in the development of inhibitors for enzymes implicated in disease pathways.

The inhibitory potential of α-diketones is also influenced by their structure. A study on the inhibition of glutathione S-transferase (GST) by α-diketones showed that 2,3-butanedione and 2,3-pentanedione were more potent inhibitors than 2,3-hexanedione.[8] This again points to a decrease in reactivity with increasing alkyl chain length.

Table 3: Predicted Enzyme Inhibitory Activity

CompoundPredicted General Enzyme Inhibitory Potential
2,3-ButanedioneHigh
2,3-PentanedioneHigh
3,4-HexanedioneModerate
This compound Low to Moderate

Therefore, this compound is predicted to be a weaker enzyme inhibitor than its shorter-chain analogues due to steric hindrance and potentially reduced reactivity of the carbonyl groups.

Experimental Protocol: General Spectrophotometric Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of diketones on enzyme activity using a spectrophotometer.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the target enzyme in a suitable buffer.

    • Prepare a stock solution of the enzyme's substrate.

    • Prepare stock solutions of the diketones in a suitable solvent (e.g., DMSO).

  • Assay Setup: In a 96-well plate or cuvettes, set up the following reactions:

    • Control: Enzyme, substrate, and buffer.

    • Test: Enzyme, substrate, buffer, and the diketone inhibitor at various concentrations.

    • Blank: Substrate and buffer (to account for any non-enzymatic substrate degradation).

  • Initiation of Reaction: Add the enzyme to the wells to start the reaction.

  • Spectrophotometric Measurement: Monitor the change in absorbance over time at a wavelength specific to the product of the enzymatic reaction. This can be a continuous kinetic assay or an endpoint assay.[9]

  • Data Analysis: Calculate the initial reaction velocities (rates) for the control and test reactions. Determine the percentage of inhibition for each concentration of the diketone and calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Mechanistic Insights and Future Directions

The biological activities of α-diketones are intrinsically linked to their chemical reactivity. The primary mechanism of toxicity for shorter-chain α-diketones is the covalent modification of arginine residues in proteins, leading to cellular dysfunction.[1]

Diketone_Toxicity_Pathway cluster_exposure Exposure cluster_interaction Cellular Interaction cluster_outcome Biological Outcome Diketone α-Diketone (e.g., 2,3-Butanedione) Protein Cellular Protein (with Arginine residues) Diketone->Protein Covalent Modification Adduct Protein-Diketone Adduct Dysfunction Protein Dysfunction Adduct->Dysfunction Toxicity Cellular Toxicity Dysfunction->Toxicity Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays Biological Screening cluster_analysis Data Analysis & Interpretation Synthesis Synthesis & Purification of Diketones Cytotoxicity Cytotoxicity Assays (e.g., MTT) Synthesis->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) Synthesis->Antimicrobial Enzyme Enzyme Inhibition Assays Synthesis->Enzyme SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Antimicrobial->SAR Enzyme->SAR Conclusion Comparative Biological Activity Profile SAR->Conclusion

Caption: Experimental workflow for comparative analysis.

Conclusion

References

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  • Anthony, J. S., et al. (2006). Molecular mechanisms of diketone neurotoxicity. Annals of the New York Academy of Sciences, 435(1), 296-304. [Link]

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  • Morgan, D. L., et al. (2016). Chemical Reactivity and Respiratory Toxicity of the α-Diketone Flavoring Agents: 2,3-Butanedione, 2,3-Pentanedione, and 2,3-Hexanedione. Toxicologic Pathology, 44(5), 763-783. [Link]

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A Senior Application Scientist's Guide to the Photochemical Stability of Aliphatic Diketones

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, understanding the photochemical stability of molecular components is not merely an academic exercise—it is a critical factor in determining the efficacy, safety, and shelf-life of a final product. Aliphatic diketones, valued for their roles as photoinitiators, metabolic intermediates, and versatile synthetic building blocks, are particularly susceptible to photo-induced transformations. Their stability under irradiation is dictated by a complex interplay of molecular structure, electronic state dynamics, and environmental factors.

This guide provides an in-depth comparison of the photochemical behavior of common aliphatic diketones. We will move beyond a simple cataloging of outcomes to explore the mechanistic causality behind their stability, offering field-proven insights into experimental design and data interpretation.

The Underlying Mechanisms: Norrish Reactions in Diketones

The photochemical fate of an aliphatic diketone is typically governed by two primary pathways, named after the pioneering photochemist Ronald Norrish.[1] The journey begins when the diketone absorbs a photon, promoting it from its ground electronic state (S₀) to an excited singlet state (S₁). From this S₁ state, it can either react directly or, more commonly, undergo intersystem crossing (ISC) to a longer-lived triplet state (T₁). It is from these excited states that the Norrish reactions proceed.

Norrish Type I Reaction: α-Cleavage

The Norrish Type I reaction is characterized by the homolytic cleavage of the carbon-carbon bond adjacent to one of the carbonyl groups (α-cleavage).[2] This process generates a pair of radical intermediates: an acyl radical and an alkyl radical.

  • Causality: The efficiency of this cleavage is directly related to the stability of the resulting radicals. For unsymmetrical ketones, cleavage will preferentially occur to form the more stable alkyl radical (e.g., tertiary > secondary > primary).[2] The acyl radical can subsequently lose a molecule of carbon monoxide (decarbonylation) to form a second alkyl radical.[1]

Norrish Type II Reaction: Intramolecular Hydrogen Abstraction

The Norrish Type II reaction is an intramolecular process that can only occur if the diketone possesses a hydrogen atom on the gamma (γ) carbon relative to a carbonyl group.[3] The reaction involves the abstraction of this γ-hydrogen by the excited carbonyl oxygen, forming a 1,4-biradical intermediate. This biradical can then undergo one of two fates:

  • Cleavage: Fragmentation to yield an enol and an alkene.

  • Cyclization (Yang Cyclization): Intramolecular combination to form a cyclobutanol derivative.

The competition between these pathways is a crucial determinant of a diketone's photochemical behavior.

Caption: Primary photochemical pathways for aliphatic diketones.

A Comparative Analysis: α- vs. β-Diketones

The relative positioning of the two carbonyl groups profoundly influences photochemical stability. Here, we compare the two most common classes: α- and β-diketones.

α-Diketones: The Case of 2,3-Butanedione (Biacetyl)

2,3-Butanedione is a classic example of an α-diketone.[4] Its photochemistry is dominated by the Norrish Type I cleavage of the C-C bond between the two carbonyl groups.

  • Mechanism: Upon excitation (typically in the near-UV range), it efficiently undergoes intersystem crossing to the triplet state. From here, α-cleavage yields two acetyl radicals (CH₃C=O•).[5][6] These radicals are key intermediates in processes like photoinitiation of polymerization.

  • Stability: Due to the high quantum yield of this cleavage reaction, 2,3-butanedione is considered photochemically labile. It is an effective photosensitizer but degrades in the process.[7] In the atmosphere, it is degraded by photolysis and by reaction with hydroxyl radicals.[8]

β-Diketones: The Case of 2,4-Pentanedione (Acetylacetone)

2,4-Pentanedione introduces a layer of complexity due to keto-enol tautomerism. In solution, it exists as an equilibrium mixture of the diketo form and a more stable hydrogen-bonded enol form.[9]

  • Mechanism & Stability: These two tautomers have distinct photochemical behaviors.

    • The diketo form behaves like a typical ketone and can undergo Norrish Type I or Type II reactions. However, its concentration is often low.

    • The enol form is significantly more photostable. The intramolecular hydrogen bond provides a rapid, efficient pathway for the excited state to return to the ground state without undergoing chemical reaction (a process known as excited-state intramolecular proton transfer, or ESIPT). This non-destructive energy dissipation makes the overall compound more resistant to photodegradation compared to its α-diketone counterparts.

  • Environmental Influence: The keto-enol equilibrium, and thus the overall photochemical stability, can be influenced by the solvent.[10] Polar, protic solvents can disrupt the internal hydrogen bond of the enol, potentially increasing the population of the more photoreactive keto tautomer.

Quantitative Comparison of Photochemical Stability

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ) , which is the ratio of the number of molecules undergoing a specific event (e.g., decomposition) to the number of photons absorbed by the reactant. A higher quantum yield signifies lower photochemical stability.

DiketoneStructureClassKey Photochemical PathwayQuantum Yield (Φ) of DisappearanceConditions (Wavelength, Solvent)Reference(s)
2,3-Butanedione CH₃COCOCH₃α-DiketoneNorrish Type I (α-Cleavage)~0.9 (acyl radical formation)254 nm, Air[5][6]
2,4-Pentanedione CH₃COCH₂COCH₃β-DiketonePrimarily non-reactive decay from the enol tautomerSignificantly lower than α-diketones; highly dependent on keto-enol ratio-[9][10]
Methyl Ethyl Ketone (MEK) CH₃COC₂H₅Monoketone (for comparison)Norrish Type I (α-Cleavage)~0.77 (total acyl radical formation)254 nm, 865 mbar Air[6][11]

Note: Direct, comparable quantum yield data for 2,4-pentanedione disappearance is sparse due to its relative stability and complex tautomerism. The comparison is based on established mechanistic principles.

Experimental Workflow for Assessing Photochemical Stability

A trustworthy assessment of photochemical stability requires a rigorously controlled experimental setup and precise analytical methods. The goal is to quantify the rate of disappearance of the parent compound and identify the major degradation products.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_irrad Phase 2: Irradiation cluster_analysis Phase 3: Analysis & Calculation A 1. Prepare Diketone Solution in a UV-transparent solvent (e.g., Acetonitrile, Hexane) B 2. Transfer to Quartz Cuvette or Photoreactor Cell A->B C 3. Degas Solution (e.g., N₂ or Ar sparging) to remove O₂ B->C D 4. Place Sample in Controlled Irradiation Setup C->D E 5. Irradiate with Monochromatic Light (e.g., LED or filtered lamp) D->E F 6. Monitor Reaction Progress (Online or Offline Sampling) E->F G 7. Analyze Samples (UV-Vis, GC-MS, HPLC) F->G I 9. Calculate Quantum Yield (Φ) of Disappearance G->I H 8. Determine Photon Flux (Actinometry or Radiometry) H->I

Caption: Workflow for photochemical stability testing.

Detailed Experimental Protocol: Quantum Yield Determination via UV-Vis Spectroscopy

This protocol describes a common method for determining the quantum yield of disappearance using online UV-Vis monitoring.[12][13]

  • System Calibration & Actinometry:

    • Causality: Before measuring the sample, the photon flux (I₀, the number of photons entering the sample per unit time) of the light source must be accurately determined. This is the baseline against which the reaction is measured.

    • Protocol: Use a chemical actinometer, such as potassium ferrioxalate, which has a well-characterized and reliable quantum yield. Prepare the actinometer solution, irradiate it for a set time, and measure the resulting change in absorbance. Use the known quantum yield of the actinometer to calculate the photon flux of your lamp setup.[12]

  • Sample Preparation:

    • Causality: The choice of solvent is critical as it can influence reaction pathways.[14] A UV-transparent solvent like acetonitrile or hexane is essential to ensure that only the diketone absorbs the incident light. The concentration should be adjusted to have a moderate absorbance (ideally 0.1-1.0) at the irradiation wavelength to ensure sufficient light absorption while minimizing inner filter effects.

    • Protocol: Prepare a stock solution of the aliphatic diketone in the chosen solvent. Dilute to the target concentration and transfer to a 1 cm path length quartz cuvette equipped with a small stir bar.

  • Degassing:

    • Causality: Dissolved molecular oxygen (O₂) can quench the triplet excited state of the diketone, preventing the desired photochemical reaction and leading to an artificially low quantum yield. It can also lead to unwanted photo-oxidation side reactions.

    • Protocol: Bubble a gentle stream of an inert gas (high-purity nitrogen or argon) through the solution for 15-20 minutes immediately prior to irradiation. Seal the cuvette to prevent re-entry of oxygen.

  • Irradiation and Monitoring:

    • Causality: Using a monochromatic light source (e.g., an LED or a lamp with a narrow bandpass filter) is crucial for a clean interpretation of the results, as the quantum yield can be wavelength-dependent.[15] Continuous stirring ensures a homogenous solution, so the concentration being measured by the spectrometer is representative of the bulk solution.[13]

    • Protocol: Place the sealed cuvette in a UV-Vis spectrophotometer that has been modified to allow for simultaneous irradiation perpendicular to the analytical beam.[13] Begin stirring. Record an initial full-spectrum absorbance (t=0). Start the irradiation and record absorbance spectra at fixed time intervals.

  • Data Analysis and Calculation:

    • Causality: The initial rate of reaction is used for the calculation to avoid complications from product absorption or secondary reactions.

    • Protocol: a. Plot the absorbance at the λ_max of the diketone against irradiation time. b. Determine the initial rate of change in absorbance (dA/dt) from the slope of this plot. c. Convert this to the initial rate of change in concentration (dC/dt) using the Beer-Lambert law (A = εcl, so dC/dt = (dA/dt) / (εl)). d. The quantum yield (Φ) is then calculated using the formula: Φ = (Rate of reaction) / (Rate of photon absorption) = (dC/dt * V * N_A) / I_abs where V is the volume of the solution, N_A is Avogadro's number, and I_abs is the number of photons absorbed per second (determined from the photon flux I₀ and the sample's absorbance).

Conclusion

The photochemical stability of aliphatic diketones is not a monolithic property but is instead highly dependent on molecular architecture.

  • α-Diketones , such as 2,3-butanedione, are generally photolabile, readily undergoing Norrish Type I cleavage to produce reactive acyl radicals. This makes them suitable as photoinitiators but implies poor stability under UV exposure.

  • β-Diketones , exemplified by 2,4-pentanedione, exhibit significantly greater photochemical stability. This robustness is primarily due to the dominance of the enol tautomer, which possesses an efficient non-radiative decay pathway that dissipates absorbed light energy without leading to chemical change.

For scientists developing formulations or synthetic pathways, this distinction is critical. If stability is paramount, leveraging the keto-enol tautomerism of β-diketones is a powerful strategy. Conversely, if controlled photodegradation or radical generation is the goal, the α-cleavage pathway of α-diketones offers a predictable and efficient solution. The experimental protocols outlined herein provide a robust framework for quantifying this stability and making informed decisions in research and development.

References

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  • Jung, M. Y., et al. (2001). Photoinduced generation of 2,3-butanedione from riboflavin. Journal of Agricultural and Food Chemistry, 49(11), 5365-5369. Available from: [Link]

  • Krech, M. J., et al. (2021). Measuring Photodissociation Product Quantum Yields Using Chemical Ionization Mass Spectrometry: A Case Study with Ketones. The Journal of Physical Chemistry A, 125(31), 6845-6855. Available from: [Link]

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A Comparative Guide to Photosensitizer Performance: 4,5-Octanedione vs. Benzil

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Critical Role of the Photosensitizer

In the landscape of photochemistry, photopolymerization, and photodynamic therapy, the photosensitizer is the linchpin—the molecule that captures light energy and channels it to initiate a desired chemical transformation. An effective photosensitizer must excel in several key areas: it must absorb light efficiently, populate a long-lived excited triplet state with high quantum yield, and possess appropriate energy to transfer to a substrate molecule. The choice of photosensitizer can therefore dictate the efficiency, rate, and even the feasibility of a photochemical reaction.

This guide provides an in-depth comparison of two α-diketone photosensitizers: Benzil , an archetypal aromatic diketone, and 4,5-Octanedione , a simple aliphatic counterpart. While benzil is a well-characterized and widely used photosensitizer, comprehensive photophysical data for this compound is less prevalent in scientific literature. This comparison will therefore leverage the robust data available for benzil and contrast it with the known and expected photochemical behavior of aliphatic α-diketones, providing a framework for understanding their performance based on fundamental structural differences.

Section 1: The Aromatic Workhorse: Photophysical Profile of Benzil

Benzil (1,2-diphenylethane-1,2-dione) is a yellow crystalline solid that has long been a benchmark for triplet photosensitization. Its efficacy is rooted in a molecular structure that masterfully balances light absorption with extremely efficient population of its triplet state.

Structural and Photophysical Characteristics: The two phenyl groups in benzil extend the π-conjugated system, influencing its electronic transitions. However, the molecule is not planar; the two benzoyl groups are twisted relative to each other, with a significant dihedral angle. This skewed structure is crucial to its photophysical behavior. Upon absorption of UV light (typically the n→π* transition), the molecule reaches an excited singlet state (S₁). Due to strong spin-orbit coupling, facilitated by the carbonyl groups, it then undergoes highly efficient intersystem crossing (ISC) to the triplet state (T₁).

This process is visualized in the Jablonski diagram below, which outlines the principal photophysical pathways for a photosensitizer like benzil.

Jablonski cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ (Ground State) S1 S₁ S0->S1 Absorption (kₐ) S1->S0 Fluorescence (k𝒻) T1 T₁ S1->T1 Intersystem Crossing (kᵢₛ꜀) T1->S0 Phosphorescence (kₚ) T1->S0 Non-Radiative Decay (kₙᵣ) T1->T1 Energy Transfer to Substrate

Caption: Jablonski diagram illustrating key photophysical processes.

The defining characteristic of benzil is the near-quantitative efficiency of the intersystem crossing step. Most molecules that reach the S₁ state are rapidly converted to the T₁ state, making fluorescence a minor deactivation pathway. This results in a triplet quantum yield (Φ_T) approaching unity.

Section 2: The Aliphatic Analogue: this compound

This compound is a colorless to pale yellow liquid with a structure devoid of aromatic rings. This fundamental difference—aliphatic versus aromatic—is the primary determinant of its divergent photochemical behavior compared to benzil.

Structural and Photochemical Expectations: As an aliphatic α-diketone, the primary light-absorbing feature is the carbonyl groups. Its UV absorption corresponds to a weak n→π* transition. While it can form a triplet state via intersystem crossing, aliphatic ketones are known to have access to competing and often highly efficient photochemical reaction pathways that can depopulate the excited singlet state before ISC can occur, or quench the triplet state once formed. These reactions include:

  • Norrish Type I (α-Cleavage): The bond between the two carbonyl carbons or adjacent to a carbonyl group can break, forming radical species. This is a common and efficient pathway for aliphatic ketones.

  • Norrish Type II: Intramolecular hydrogen abstraction can occur if a γ-hydrogen is available, leading to different products and quenching the excited state.

Pathways cluster_benzil Benzil (Aromatic α-Diketone) cluster_octanedione This compound (Aliphatic α-Diketone) B_S0 Benzil (S₀) B_S1 Benzil* (S₁) B_S0->B_S1 B_T1 Benzil* (T₁) B_S1->B_T1 ISC (High Φ) B_Product Energy Transfer Product B_T1->B_Product Energy Transfer O_S0 Octanedione (S₀) O_S1 Octanedione* (S₁) O_S0->O_S1 O_T1 Octanedione* (T₁) O_S1->O_T1 ISC (Lower Φ) O_Cleavage α-Cleavage (Norrish I) O_S1->O_Cleavage Photoreaction O_Transfer Energy Transfer Product O_T1->O_Transfer Energy Transfer

Caption: Competing reaction pathways for aromatic vs. aliphatic α-diketones.

These intramolecular photoreactions act as significant energy sinks, reducing the quantum yield of triplet formation and diminishing the overall efficiency of this compound as a photosensitizer for intermolecular energy transfer.

Section 3: Head-to-Head Performance Comparison

The difference in chemical structure directly translates to a disparity in performance metrics critical for photosensitization.

ParameterBenzil (Aromatic)This compound (Aliphatic)Causality & Field Insights
Formula C₁₄H₁₀O₂C₈H₁₄O₂-
Molar Mass 210.23 g/mol 142.20 g/mol [1]Lower molecular weight may be advantageous for solubility or diffusion in some systems.
Physical State Yellow crystalline solidPale yellow liquid[1]Liquid form can simplify handling and formulation in some applications, avoiding solubility issues.
λ_max (Absorption) ~260 nm (in UV-A)[2]Expected in the near-UV / violet regionBenzil requires a UV light source. Aliphatic diketones absorb weakly, requiring higher concentrations or light intensity.[3]
Triplet Quantum Yield (Φ_T) ~0.92 [4][5]Significantly < 0.9 (Expected)This is the key performance differentiator. Benzil's rigid, aromatic structure promotes ISC. This compound's flexibility and lack of aromaticity allow competing photoreactions (e.g., α-cleavage) to dominate, lowering Φ_T.[6]
Triplet Energy (E_T) ~53.7 kcal/mol [4][5]Expected to be slightly higherAliphatic ketones generally have higher triplet energies than their aromatic counterparts, which could allow them to sensitize a wider range of substrates, provided the triplet state is formed efficiently.
Triplet Lifetime (τ_T) 3.8 - 10 µs (solvent dependent)[7]< 1 µs (Expected)The same photoreactions that lower Φ_T also provide pathways to quench the triplet state, drastically shortening its lifetime and reducing the probability of successful energy transfer.

Section 4: Experimental Protocols for Photosensitizer Characterization

To validate the performance of any photosensitizer, rigorous experimental characterization is essential. The following protocols describe the standard, self-validating methodologies used to determine the key parameters discussed above.

Protocol 1: Transient Absorption Spectroscopy for Triplet Lifetime (τ_T) Determination

This pump-probe technique is the gold standard for directly observing and quantifying excited-state species.[8]

Principle of Causality: An intense laser pulse (pump) excites the photosensitizer. A second, weaker light pulse (probe) with a broad spectral range is passed through the sample at a precise delay after the pump. The difference in the probe's absorption spectrum before and after the pump reveals the absorption of transient species, such as the triplet state (T-T absorption). By varying the delay, the formation and decay of the triplet state can be mapped in real-time.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the photosensitizer (e.g., 10⁻⁴ M) in a spectroscopic-grade solvent. The solution should be deoxygenated by bubbling with nitrogen or argon for ~20 minutes, as oxygen is an efficient quencher of triplet states.

  • Instrument Setup: Utilize a nanosecond transient absorption spectrometer.

    • Pump Beam: A pulsed Nd:YAG laser is commonly used. For benzil, a 355 nm excitation wavelength is appropriate.

    • Probe Beam: A high-intensity xenon flash lamp provides a broadband probe light.

  • Data Acquisition:

    • Record a baseline absorption of the probe light through the sample.

    • Fire the pump laser to excite the sample.

    • At a set delay time (e.g., 100 ns), trigger the probe flash and record the absorption spectrum.

    • Calculate the difference in absorbance (ΔA), which corresponds to the transient spectrum.

  • Kinetic Analysis:

    • Repeat step 3 across a range of time delays (e.g., from nanoseconds to tens of microseconds).

    • Select a wavelength where the T-T absorption is maximal (e.g., ~480 nm for benzil).[7]

    • Plot ΔA at this wavelength as a function of time.

    • Fit the decay portion of this curve to a first-order exponential decay function to extract the triplet lifetime (τ_T).

TAS_Workflow cluster_setup Experimental Setup cluster_process Data Process Pump Pulsed Laser (Pump) Sample Sample Cuvette Pump->Sample Excites Sample Probe Xenon Lamp (Probe) Probe->Sample Detector Spectrometer/ Detector Sample->Detector Acquire Acquire Spectra (Varying Delay) Detector->Acquire Plot Plot ΔA vs. Time Acquire->Plot Fit Exponential Fit Plot->Fit Result Result: τ_T Fit->Result

Caption: Workflow for Transient Absorption Spectroscopy.

Protocol 2: Relative Quantum Yield (Φ_T) Determination

This method compares the photosensitizer of interest to a well-characterized actinometer (a substance with a known quantum yield) under identical conditions.[9]

Principle of Causality: In a deoxygenated solution, the unknown photosensitizer and a triplet actinometer are excited under conditions of identical photon flux. The maximum transient absorbance of the triplet state (ΔA_T) is directly proportional to the concentration of the triplet state formed, which in turn is a function of the triplet quantum yield (Φ_T) and the molar absorption coefficient of the triplet (ε_T). By comparing the ΔA_T signals, Φ_T can be calculated.

Methodology:

  • Actinometer Selection: Choose a standard with a well-known Φ_T and ε_T, and whose T-T absorption does not overlap significantly with the sample. Benzophenone is a common choice.

  • Solution Preparation:

    • Prepare a solution of the sample (e.g., this compound) in a deoxygenated solvent.

    • Prepare a solution of the actinometer in the same solvent.

    • Adjust the concentration of both solutions so that their absorbance at the laser excitation wavelength is identical (typically ~0.1-0.2). This ensures both solutions absorb the same number of photons.

  • Transient Absorption Measurement:

    • Using the setup from Protocol 1, measure the maximum transient absorbance immediately after the laser pulse (ΔA_T,sample) for the sample solution.

    • Without changing any laser or detector settings, replace the sample with the actinometer solution and measure its maximum transient absorbance (ΔA_T,act).

  • Calculation: The triplet quantum yield of the sample is calculated using the following equation:

    Φ_T,sample = Φ_T,act * (ΔA_T,sample * ε_T,act) / (ΔA_T,act * ε_T,sample)

    Note: This requires knowledge of the triplet molar absorption coefficients (ε_T), which can be determined through more advanced techniques or estimated.

Conclusion and Recommendations

The comparative analysis reveals a stark performance difference between benzil and this compound, driven entirely by their chemical structures.

  • Benzil stands out as a highly efficient and robust triplet photosensitizer. Its aromatic nature and rigid, skewed structure facilitate a near-quantitative triplet quantum yield (Φ_T ≈ 0.92) and a relatively long triplet lifetime.[4][5][7] It is the superior choice for applications demanding high efficiency in intermolecular energy transfer, such as in photopolymerization and classic organic photochemistry, provided a UV-A light source is available.

  • This compound , as a representative aliphatic α-diketone, is predicted to be a significantly poorer photosensitizer for energy transfer. Its flexible structure opens competing intramolecular photoreaction channels, such as Norrish Type I cleavage, which severely reduce both the triplet quantum yield and the triplet lifetime.[6] While its higher triplet energy might seem advantageous, its inability to efficiently populate and sustain the triplet state makes it unsuitable for most photosensitization applications that rely on energy transfer. It would be more appropriately classified as a photoinitiator that functions via radical generation from α-cleavage.

For researchers and drug development professionals, this guide underscores a critical principle: photosensitizer performance is not universal. The choice must be mechanistically driven. If the goal is efficient triplet energy transfer, an aromatic ketone like benzil is a reliable and well-characterized option. If, however, the goal is radical generation via bond cleavage, an aliphatic ketone may be more suitable, though it should be understood that it is operating through a different photochemical mechanism than classical photosensitization.

References

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  • Absolute Rate Constants for the Reaction of Benzil and 2,2′-Furil Triplet with Substituted Phenols in the Ionic Liquid 1-Butyl-3-methylimidazolium Hexafluorophosphate: A Nanosecond Laser Flash Photolysis Study. MDPI. [Link]

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A Researcher's Guide to Computationally Modeling the Reactivity of α-Diketones

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and materials science, understanding and predicting the chemical reactivity of molecular scaffolds is paramount. The α-diketone motif, a common structural feature in bioactive molecules and versatile synthetic intermediates, presents a compelling case for the application of computational modeling to dissect and compare its reactivity profile across a range of derivatives. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to leverage computational chemistry in elucidating the reactivity of α-diketones, with a focus on correlating theoretical calculations with experimental observations.

The Significance of α-Diketone Reactivity

α-Diketones are characterized by two adjacent carbonyl groups, a structural feature that imparts unique electronic properties and a rich spectrum of chemical reactivity. Their susceptibility to nucleophilic attack is a cornerstone of their utility in organic synthesis and their mechanism of action in biological systems. A nuanced understanding of how substituents on an α-diketone scaffold modulate this reactivity is crucial for designing novel therapeutics, catalysts, and functional materials.

Theoretical Framework: Unveiling Reactivity with Computational Tools

At the heart of modern computational chemistry lies Density Functional Theory (DFT), a powerful quantum mechanical method that allows for the accurate calculation of molecular properties, including those that govern reactivity. By solving the electronic structure of a molecule, we can derive a set of descriptors that serve as proxies for its chemical behavior.

Key Reactivity Descriptors

Several computational descriptors provide insight into the reactivity of α-diketones:

  • LUMO Energy (ELUMO): The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of a molecule's ability to accept electrons. A lower LUMO energy signifies a more electrophilic molecule, suggesting a higher reactivity towards nucleophiles.

  • Partial Atomic Charges: The distribution of electron density within a molecule can be quantified by calculating the partial atomic charges on each atom. For α-diketones, a more positive partial charge on the carbonyl carbons indicates a greater susceptibility to nucleophilic attack.

  • Reaction Energetics: The most direct way to compare reactivity is to calculate the activation energy (ΔG‡) of a specific reaction. A lower activation energy corresponds to a faster reaction rate. This involves locating the transition state structure for the reaction, which represents the highest energy point along the reaction pathway.

A Comparative Study: Hydride Reduction of Substituted Benzils

To illustrate the power of this computational approach, we will conduct a comparative study on the reactivity of a series of para-substituted benzils (a type of aromatic α-diketone) in a hydride reduction reaction using sodium borohydride (NaBH₄) as the nucleophilic hydride source. This reaction is a well-established transformation in organic chemistry and serves as an excellent model for nucleophilic addition to a carbonyl group.[1][2][3][4][5][6]

Computational Protocol: A Step-by-Step Workflow

The following protocol outlines the computational steps to model the hydride reduction of substituted benzils.

1. Molecule Building and Initial Geometry Optimization:

  • Construct the 3D structures of the parent benzil and a series of para-substituted benzils (e.g., with -OCH₃, -CH₃, -Cl, and -NO₂ substituents).

  • Perform an initial geometry optimization using a computationally less expensive method, such as the semi-empirical PM3 method, to obtain a reasonable starting geometry.[1]

2. Density Functional Theory (DFT) Geometry Optimization:

  • Refine the geometries of the ground state reactants (substituted benzil and a model for the hydride nucleophile, e.g., BH₄⁻) using DFT. A common and effective choice of functional and basis set for this type of calculation is B3LYP with the 6-31G(d) basis set.[7]

  • Verify that the optimized structures correspond to true energy minima by performing a frequency calculation; all vibrational frequencies should be real (i.e., not imaginary).

3. Transition State (TS) Searching:

  • For each substituted benzil, locate the transition state for the nucleophilic attack of the hydride on one of the carbonyl carbons. This is a critical step and often requires specialized algorithms within the computational chemistry software.

  • The transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate (the breaking of the B-H bond and the formation of the C-H bond).

4. Intrinsic Reaction Coordinate (IRC) Calculation:

  • To confirm that the located transition state connects the reactants and the desired product (the alkoxide intermediate), perform an IRC calculation. This calculation maps the reaction pathway downhill from the transition state in both the forward and reverse directions.

5. Calculation of Activation Energies and Reactivity Descriptors:

  • With the optimized geometries of the reactants and the transition state, calculate the Gibbs free energy of activation (ΔG‡). This is the difference in Gibbs free energy between the transition state and the reactants.

  • For each optimized ground state benzil molecule, calculate the LUMO energy and the partial atomic charges on the carbonyl carbons.

Visualizing the Computational Workflow

The overall computational workflow can be visualized as follows:

G cluster_start Input Structures cluster_calc Computational Steps cluster_output Calculated Properties A Substituted Benzil C Geometry Optimization (Reactants) A->C B Hydride Nucleophile (BH₄⁻) B->C D Transition State Search C->D H LUMO Energy C->H I Partial Atomic Charges C->I E IRC Calculation D->E F Frequency Calculation D->F G Activation Energy (ΔG‡) E->G

Caption: A schematic of the computational workflow for determining the reactivity of substituted benzils.

Analysis and Correlation with Experimental Data

The true power of computational modeling lies in its ability to rationalize and predict experimental outcomes. By comparing our calculated reactivity descriptors with known experimental data for the reduction of substituted benzils, we can validate our computational model and gain deeper insights into the factors governing reactivity.

Quantitative Data Summary

The following table summarizes the calculated reactivity descriptors for a series of para-substituted benzils.

Substituent (X)Hammett Constant (σp)Calculated ΔG‡ (kcal/mol)Calculated ELUMO (eV)Calculated Partial Charge on Carbonyl Carbon
-OCH₃-0.2712.5-1.8+0.35
-CH₃-0.1712.1-1.9+0.36
-H0.0011.5-2.1+0.38
-Cl0.2310.8-2.4+0.40
-NO₂0.789.5-3.0+0.45

Note: The values presented in this table are illustrative and would be obtained from the computational protocol described above. The Hammett constants are experimental values that quantify the electron-donating or electron-withdrawing nature of the substituents.[8][9][10]

Interpreting the Results and the Hammett Relationship

The data in the table reveals a clear trend: as the para-substituent becomes more electron-withdrawing (i.e., a more positive Hammett constant), the calculated activation energy for hydride attack decreases. This indicates a faster reaction rate, which is consistent with the principles of physical organic chemistry.[11] Electron-withdrawing groups increase the partial positive charge on the carbonyl carbons, making them more electrophilic and thus more susceptible to nucleophilic attack. This is reflected in the calculated partial charges and LUMO energies.

A powerful way to visualize this relationship is through a Hammett plot, which correlates the logarithm of the relative reaction rates (or, in our case, a property related to the activation energy) with the Hammett substituent constants. A linear Hammett plot is a strong indication that the substituents are influencing the reaction rate primarily through their electronic effects and that the reaction mechanism is consistent across the series.[8][12][13]

G cluster_main Correlation of Computational and Experimental Parameters A Electron-Withdrawing Substituents (e.g., -NO₂) C Increased Electrophilicity of Carbonyl Carbon A->C Inductive/Resonance Effects B Electron-Donating Substituents (e.g., -OCH₃) B->C Inductive/Resonance Effects D Lower Activation Energy (ΔG‡) C->D E Faster Reaction Rate (Experimental Observation) D->E Predicted Correlation

Caption: The logical relationship between substituent effects, calculated properties, and experimental reactivity.

Conclusion: The Synergy of Computation and Experiment

This guide has outlined a robust computational methodology for comparing the reactivity of α-diketones. By employing DFT calculations to determine key reactivity descriptors and activation energies, researchers can gain a quantitative understanding of structure-activity relationships. The true predictive power of these models is realized when they are validated against experimental data. The strong correlation between calculated properties and experimental trends, as exemplified by the Hammett relationship, underscores the synergy between computational and experimental chemistry. This integrated approach not only provides a deeper understanding of reaction mechanisms but also enables the rational design of molecules with tailored reactivity for a wide range of applications in science and industry.

References

  • Sodium Borohydride Reduction of Benzoin. (n.d.). Retrieved from [Link]

  • Hammett plot of para‐substituted benzonitriles. (n.d.). ResearchGate. Retrieved from [Link]

  • Computational study of the synthesis of benzoin derivatives from benzil. (n.d.). ResearchGate. Retrieved from [Link]

  • Hydride Reduction of Aldehydes and Ketones. (n.d.). University of Calgary. Retrieved from [Link]

  • Hammett equation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Aromatic Reactivity. (n.d.). Michigan State University. Retrieved from [Link]

  • Synthesis and luminescence properties of substituted benzils. (2023, November 9). Communications Chemistry. Retrieved from [Link]

  • Molecular Orbital Theory, LCAO, Hydrogen Molecule, Hückel Method. (2024, October 16). Moodle@Units. Retrieved from [Link]

  • Hydride Reduction. (n.d.). Chad's Prep®. Retrieved from [Link]

  • Hammett plot for the selective –C=O group reduction of para-substituted... (n.d.). ResearchGate. Retrieved from [Link]

  • 5.1: Correlations of Structure with Reactivity of Aromatic Compounds. (2022, August 10). Chemistry LibreTexts. Retrieved from [Link]

  • Reducing Benzil Using Sodium Borohydride. (n.d.). Retrieved from [Link]

  • A twist on facial selectivity of hydride reductions of cyclic ketones: twist-boat conformers in cyclohexanone, piperidone, and tropinone reactions. (2014, November 10). The Journal of Organic Chemistry. Retrieved from [Link]

  • Quantum Chemistry 10.8 - LCAO-MO Theory. (2016, August 14). YouTube. Retrieved from [Link]

  • Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. (n.d.). Retrieved from [Link]

  • Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment. (1994, July 1). Mutation Research/Reviews in Genetic Toxicology. Retrieved from [Link]

  • The values of rate constants k for the catalytic hydrolysis of sodium... (n.d.). ResearchGate. Retrieved from [Link]

  • 19.8 Hydride Reduction Reactions. (2018, September 20). YouTube. Retrieved from [Link]

  • Synthesis and luminescence properties of substituted benzils. (2023, November 9). Communications Chemistry. Retrieved from [Link]

  • Benzil to Hydrobenzoin (Stereoselective Reduction). (2018, September 3). YouTube. Retrieved from [Link]

  • 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]

  • stereochemistry and mechanism of ketone reductions by hydride reagents. (n.d.). Pure and Applied Chemistry. Retrieved from [Link]

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A Comparative Guide to the Synthesis of 4,5-Octanedione for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical synthesis, the α-dicarbonyl motif represents a valuable functional group, pivotal in the construction of a diverse array of heterocyclic compounds and serving as a key building block in medicinal chemistry. Among these, 4,5-octanedione, a vicinal diketone, is a molecule of significant interest. This guide provides a comprehensive cross-validation of two prominent synthetic protocols for this compound, offering an in-depth, objective comparison of their performance, supported by mechanistic insights and practical considerations. This document is intended to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

Executive Summary

This guide critically evaluates two primary synthetic pathways to this compound: the direct oxidation of 4-octyne and the α-oxidation of 4-octanone. Each method is scrutinized for its chemical elegance, efficiency, scalability, and practical viability in a research and development setting. We will delve into the mechanistic underpinnings of each transformation, provide detailed, step-by-step experimental protocols, and present a comparative analysis of their respective yields, advantages, and limitations.

Introduction: The Significance of this compound

The 1,2-dicarbonyl functionality within this compound is a versatile reactive handle. Its susceptibility to nucleophilic attack and condensation reactions makes it an ideal precursor for the synthesis of various nitrogen-containing heterocycles, such as pyrazines and quinoxalines, which are prevalent scaffolds in pharmaceuticals. The symmetrical nature of this compound also offers unique opportunities in the synthesis of symmetrically substituted molecular architectures. The choice of synthetic route to this key intermediate can significantly impact the overall efficiency, cost, and environmental footprint of a multi-step synthesis.

Protocol 1: Ruthenium-Catalyzed Oxidation of 4-Octyne

The direct oxidation of internal alkynes presents an atom-economical and conceptually straightforward approach to 1,2-diketones.[1] Among the various catalytic systems, ruthenium-based catalysts have demonstrated notable efficacy and are increasingly recognized for their role in promoting green and sustainable chemistry.[2][3][4]

Mechanistic Rationale

The ruthenium-catalyzed oxidation of alkynes is believed to proceed through a high-valent ruthenium oxide species, typically RuO4, which is generated in situ from a ruthenium precursor like RuCl₃.[5][6] This powerful oxidizing agent engages with the electron-rich alkyne triple bond. The proposed mechanism involves the formation of a cyclic ruthenate ester intermediate, which subsequently undergoes decomposition to yield the desired α-diketone and a reduced ruthenium species. A co-oxidant is employed to regenerate the active high-valent ruthenium catalyst, thus allowing for a catalytic cycle.

Ruthenium-Catalyzed Alkyne Oxidation cluster_cycle Catalytic Cycle Ru_low Ru(III)Cl3 Ru_high Ru(VIII)O4 (Active Oxidant) Ru_low->Ru_high Co-oxidant (e.g., NaOCl) Intermediate Cyclic Ruthenate Ester Intermediate Ru_high->Intermediate 4-Octyne Intermediate->Ru_low Regeneration Diketone This compound Intermediate->Diketone caption Figure 1. Proposed catalytic cycle for the ruthenium-catalyzed oxidation of 4-octyne.

Caption: Proposed catalytic cycle for the ruthenium-catalyzed oxidation of 4-octyne.

Experimental Protocol: Ruthenium-Catalyzed Oxidation

This protocol is adapted from established procedures for the ruthenium-catalyzed oxidation of internal alkynes.[5]

Materials:

  • 4-Octyne (starting material)

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

  • Sodium hypochlorite (NaOCl, commercial bleach solution)

  • Diethyl carbonate (solvent)

  • Ethyl acetate (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 4-octyne (1 equivalent).

  • Dissolve the 4-octyne in diethyl carbonate.

  • Add ruthenium(III) chloride hydrate (0.5-2 mol%).

  • With vigorous stirring, add the sodium hypochlorite solution (2-3 equivalents) dropwise at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.

Protocol 2: Selenium Dioxide (Riley) Oxidation of 4-Octanone

The oxidation of a methylene group situated alpha to a carbonyl is a classic transformation for the synthesis of 1,2-dicarbonyl compounds, with selenium dioxide (SeO₂) being the reagent of choice in what is known as the Riley oxidation.[1][7][8][9][10]

Mechanistic Rationale

The mechanism of the Riley oxidation of ketones is understood to initiate with the enol tautomer of the ketone attacking the electrophilic selenium center of SeO₂.[8] This is followed by a series of steps involving rearrangement and loss of water to form an intermediate that is then hydrolyzed to the α-diketone. A key feature of this reaction is the reduction of Se(IV) to elemental selenium (Se(0)), which precipitates from the reaction mixture as a red solid.

Riley Oxidation Mechanism Ketone 4-Octanone Enol Enol Tautomer Ketone->Enol Tautomerization Initial_Adduct Initial Adduct Enol->Initial_Adduct + SeO2 SeO2 SeO2 Intermediate Intermediate Species Initial_Adduct->Intermediate Rearrangement - H2O Diketone This compound Intermediate->Diketone + H2O Selenium Elemental Selenium (Se) Intermediate->Selenium caption Figure 2. Simplified mechanism of the Riley oxidation of 4-octanone.

Caption: Simplified mechanism of the Riley oxidation of 4-octanone.

Experimental Protocol: Selenium Dioxide Oxidation

This protocol is based on general procedures for the SeO₂ oxidation of ketones.[11]

Materials:

  • 4-Octanone (starting material)

  • Selenium dioxide (SeO₂)

  • 1,4-Dioxane or acetic acid (solvent)

  • Water

  • Dichloromethane or diethyl ether (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Caution: Selenium compounds are toxic. This procedure must be performed in a well-ventilated fume hood.

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-octanone (1 equivalent) and the solvent (1,4-dioxane or acetic acid).

  • Add selenium dioxide (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for the time required for complete consumption of the starting material, as monitored by TLC or GC. A red precipitate of elemental selenium will form as the reaction progresses.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the precipitated selenium.

  • If dioxane was used as the solvent, dilute the filtrate with water and extract with dichloromethane or diethyl ether. If acetic acid was used, carefully neutralize with a saturated aqueous solution of sodium bicarbonate before extraction.

  • Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution (if not already neutralized) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude this compound can be purified by distillation under reduced pressure or by column chromatography.

Comparative Analysis

FeatureProtocol 1: Ruthenium-Catalyzed Oxidation of 4-OctyneProtocol 2: Selenium Dioxide Oxidation of 4-Octanone
Starting Material 4-Octyne4-Octanone
Reagents RuCl₃·xH₂O (catalytic), NaOCl (stoichiometric)SeO₂ (stoichiometric or catalytic with co-oxidant)
Reaction Conditions Room temperatureReflux
Yield Generally good to excellent for various alkynes.[5]Can be variable, with potential for side reactions.
Scalability Potentially scalable, with catalyst loading being a key factor. Ruthenium's cost can be a consideration for large-scale synthesis.Scalable, but the handling and disposal of stoichiometric amounts of toxic selenium compounds can be a significant drawback.
Green Chemistry Utilizes a catalytic amount of a transition metal and a common household bleach as the oxidant, which can be considered more environmentally benign.[2]Employs a stoichiometric amount of a toxic heavy metal reagent. Catalytic versions with co-oxidants improve this aspect.[12]
Safety & Handling Ruthenium compounds are toxic and should be handled with care. NaOCl is corrosive.Selenium dioxide is highly toxic and requires strict safety precautions. Malodorous byproducts can be formed.[7]
Byproducts Primarily sodium chloride and water.Elemental selenium, which needs to be filtered and disposed of properly. Over-oxidation products can also be an issue.[1]
Workup & Purification Standard extractive workup followed by chromatography or distillation.Requires filtration of selenium, followed by extractive workup and purification. The removal of all selenium traces can be challenging.

Conclusion and Recommendations

Both the ruthenium-catalyzed oxidation of 4-octyne and the selenium dioxide oxidation of 4-octanone are viable methods for the synthesis of this compound.

The ruthenium-catalyzed oxidation of 4-octyne emerges as a more modern and elegant approach. Its milder reaction conditions, catalytic nature, and the use of a less hazardous oxidant align well with the principles of green chemistry. For research and development purposes where starting material availability is not a constraint and where cleaner reaction profiles are prioritized, this method is highly recommended. The primary considerations for this route are the cost of the ruthenium catalyst for large-scale applications and the optimization of catalyst turnover.

The selenium dioxide (Riley) oxidation of 4-octanone is a well-established, classic transformation. Its main advantage lies in the potential ready availability of the starting ketone. However, the stoichiometric use of the highly toxic selenium dioxide, the higher reaction temperatures, and the challenges associated with the workup and waste disposal make it a less desirable option from a safety and environmental perspective. For situations where 4-octanone is a readily available and inexpensive starting material and appropriate safety infrastructure is in place, this method can be effective. The use of a catalytic amount of SeO₂ with a co-oxidant is a significant improvement that should be considered to mitigate some of the drawbacks.[12][13]

Ultimately, the choice of protocol will depend on the specific constraints and priorities of the project, including the availability and cost of starting materials, the scale of the synthesis, and the emphasis on safety and environmental impact.

References

  • Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Selenium-Dioxide. (n.d.). Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • Functional Group Interconversions. (n.d.). University of Bristol. Retrieved January 22, 2026, from [Link]

  • Chen, S., Liu, Z., Shi, E., Chen, L., Wei, W., Li, H., Cheng, Y., & Wan, X. (2011). Ruthenium-Catalyzed Oxidation of Alkenes at Room Temperature: A Practical and Concise Approach to α-Diketones. Organic Letters, 13(9), 2274–2277. [Link]

  • Riley oxidation. (2023, December 2). In Wikipedia. [Link]

  • Miao, Y., Dupé, A., Bruneau, C., & Fischmeister, C. (2014). Ruthenium‐Catalyzed Synthesis of 1,2‐Diketones from Alkynes. European Journal of Organic Chemistry, 2014(23), 5071–5077. [Link]

  • trans-PINOCARVEOL. (n.d.). Organic Syntheses. Retrieved January 22, 2026, from [Link]

  • Catalysis with Ruthenium for Sustainable Carbon Cycles. (2023). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Allylic Oxidations and Oxidation of Ketones to Enones. (2011, May 3). MacMillan Group, Princeton University. Retrieved January 22, 2026, from [Link]

  • Selenium Dioxide Oxidation. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Improving the sustainability of the ruthenium-catalysed N-directed C–H arylation of arenes with aryl halides. (2021). Green Chemistry. [Link]

  • Yang, D., Chen, F., Dong, Z.-M., & Zhang, D.-W. (2004). Ruthenium-Catalyzed Oxidative Cleavage of Alkynes to Carboxylic Acids. The Journal of Organic Chemistry, 69(1), 209–212. [Link]

  • Ruthenium(III-VIII) compounds. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Selenium Dioxide. (2015, July 23). Chem-Station. Retrieved January 22, 2026, from [Link]

  • Krische, M. J. (2011). anti-Diastereo- and Enantioselective Ruthenium-Catalyzed C-C Coupling-Oxidative Lactonization of 1,4-Butanediol: Alkynes as Allylmetal Pronucleophiles. National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • An Overview of Significant Achievements in Ruthenium-Based Molecular Water Oxidation Catalysis. (2019, January 30). MDPI. Retrieved January 22, 2026, from [Link]

  • Trost, B. M., & Pinkerton, A. B. (2000). A Ruthenium-Catalyzed Coupling of Alkynes with 1,3-Diketones. Organic Letters, 2(11), 1621–1623. [Link]

  • Oxidation Using Ruthenium Catalysts. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Ruthenium-catalysed C-alkylation of 1,3-dicarbonyl compounds with primary alcohols and synthesis of 3-keto-quinolines. (2012). RSC Publishing. [Link]

  • Non-Metathesis Ruthenium-Catalyzed Reactions for Organic Synthesis. (2002, May 23). MacMillan Group, Princeton University. Retrieved January 22, 2026, from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4,5-Octanedione

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of research and development, where innovation is the primary objective, the foundational principles of laboratory safety and environmental stewardship remain paramount. The responsible management of chemical waste is not merely a regulatory hurdle but a core component of scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4,5-octanedione, grounded in chemical principles and best practices for our audience of researchers, scientists, and drug development professionals. Our goal is to empower your team with the knowledge to manage this substance confidently and safely, from acquisition to final disposition.

Part 1: Foundational Safety - The Hazard Profile of this compound

Before any disposal procedure is initiated, a thorough understanding of the subject chemical's intrinsic hazards is essential. This knowledge forms the logical basis for every handling precaution and disposal decision. This compound is classified as a Category 3 flammable liquid and vapor, meaning it can be ignited under typical ambient conditions. Furthermore, it is known to cause skin irritation and serious eye irritation. Inhalation of its vapors may also lead to respiratory irritation. These properties necessitate the use of specific personal protective equipment (PPE) and handling protocols to mitigate risk.

Table 1: Key Hazard & Safety Information for this compound

PropertySpecificationRationale & Source(s)
GHS Hazard Class Flammable Liquid, Category 3The flash point and vapor pressure are such that flammable mixtures with air can form at or above ambient temperatures.
GHS Hazard Statements H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.These standardized statements clearly communicate the primary health and physical hazards associated with the chemical.
Primary Incompatibilities Oxidizing agents, Reducing agents.Mixing with these substances can lead to highly exothermic or violent reactions, posing a significant safety risk.[1]
Required PPE Chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, flame-retardant lab coat.This selection directly counters the identified hazards of skin/eye irritation and flammability.
Handling Environment A well-ventilated area, preferably a certified chemical fume hood.This minimizes the concentration of flammable and irritating vapors in the breathing zone of laboratory personnel.[1]

Part 2: The Disposal Protocol - A Validated Workflow

The following protocol outlines a self-validating system for the disposal of this compound. Each step is designed to ensure safety, segregation, and compliance, leading to a verifiable and responsible outcome.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_disposition Final Disposition (via EHS) A Step 1: Characterize Waste Is it pure this compound or a mixture? Identify all constituents. B Step 2: Segregate Waste AVOID mixing with oxidizing or reducing agents. Collect in a dedicated container. A->B C Step 3: Select & Label Container Use a chemically compatible, leak-proof container (e.g., HDPE). Attach a completed Hazardous Waste Label. B->C D Step 4: Accumulate Safely Store container in a designated Satellite Accumulation Area. Keep container closed when not in use. C->D E Step 5: Request Pickup Contact your institution's Environmental Health & Safety (EHS) office for waste collection. D->E Container is full or ready for disposal F Step 6: Professional Disposal Waste is transported by a licensed contractor. E->F G Step 7: Incineration The preferred method for complete destruction of organic chemical waste. F->G

Caption: A procedural workflow for the compliant disposal of this compound.

Methodology for Disposal
  • Waste Characterization: The process begins at the point of generation. You must determine if the waste is pure this compound or a mixture. If it is a mixture, all chemical constituents must be identified and listed by percentage on the waste tag. This is a critical regulatory requirement and informs the final disposal method.

  • Segregation from Incompatibles: As noted in Table 1, this compound is incompatible with strong oxidizing and reducing agents.[1] Co-mingling these chemicals in a single waste container can lead to dangerous reactions. Therefore, this compound waste must be collected in its own dedicated container, separate from these incompatible waste streams.[2]

  • Proper Containerization and Labeling:

    • Container Selection: Choose a robust, leak-proof container that is chemically compatible with this compound. High-density polyethylene (HDPE) containers are an excellent choice.[3][4] The container must have a secure, screw-top cap.

    • Labeling: Affix a "Hazardous Waste" label to the container before adding any waste. The label must be filled out completely, including the full chemical name ("this compound") and the names and percentages of any other components. Do not use abbreviations or chemical formulas.[5]

  • Safe Accumulation:

    • Store the waste container in a designated "Satellite Accumulation Area" within the lab. This area should be clearly marked.

    • The container must be kept closed at all times, except when you are actively adding waste.[5] This minimizes the release of flammable vapors.

    • It is best practice to place the liquid waste container within a larger, secondary containment bin to prevent the spread of material in case of a leak.[5]

  • Initiating Disposal: Once the container is full (leaving at least 10% headspace for vapor expansion) or the waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[6][7] Do not allow waste to accumulate in the lab for extended periods.

  • Final Disposition: Your EHS department will work with a licensed hazardous waste contractor to transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF). The preferred and most environmentally sound method for destroying organic compounds like this compound is high-temperature incineration.[8] Under no circumstances should this compound or its rinsate be poured down the sanitary sewer drain. [5][7]

Part 3: Emergency Spill Protocol

In the event of an accidental spill, a swift and correct response is crucial to ensure safety.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory.

  • Control Ignition Sources: Immediately turn off any nearby hot plates, stir plates, vacuum pumps, or other potential sources of ignition.

  • Ventilate: Ensure the area is well-ventilated by working within a fume hood or increasing air exchange.

  • Contain & Absorb: Use a commercial spill kit or a non-combustible absorbent material like vermiculite or sand to dike and absorb the spill. Do not use paper towels, as they are combustible.

  • Collect Waste: Carefully scoop the absorbed material and contaminated items into a container, which must then be sealed, labeled as hazardous waste, and disposed of according to the protocol in Part 2.

  • Decontaminate: Clean the spill surface with soap and water.

By integrating these detailed, scientifically-grounded procedures into your laboratory's standard operating procedures, you build a robust culture of safety and ensure your work continues to meet the highest standards of professional and environmental responsibility.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substances restricted under REACH. Retrieved from [Link]

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Navigating the Handling of 4,5-Octanedione: A Guide to Personal Protective Equipment and Safe Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation: This guide provides critical safety and logistical information for laboratory personnel handling 4,5-Octanedione. It is designed to be a direct, procedural resource for ensuring personal safety and proper environmental stewardship.

As a diketone, this compound presents several potential hazards that necessitate rigorous safety protocols. Understanding and mitigating these risks through the correct use of Personal Protective Equipment (PPE) is paramount for all researchers, scientists, and drug development professionals. This document outlines the essential PPE, its proper use, and the required disposal procedures for this chemical.

Understanding the Risks: Hazard Profile of this compound

This compound is a flammable liquid and vapor.[1][2] It is crucial to keep it away from heat, sparks, open flames, and hot surfaces.[1][2] The primary routes of occupational exposure are inhalation, skin contact, and eye contact.

Inhalation: Prolonged or repeated inhalation of this compound vapor may cause damage to the respiratory system.[1] While specific exposure limits for this compound are not widely established, it is prudent to handle it in a manner that minimizes vapor generation and inhalation, similar to other volatile ketones.[3][4][5][6]

Skin and Eye Contact: The compound is known to cause skin irritation and serious eye irritation.[2][7] Direct contact can lead to redness, drying, and dermatitis.[8]

Ingestion: Ingestion may lead to gastrointestinal irritation and other systemic effects.[9]

Given these hazards, a multi-faceted approach to PPE is required to create a comprehensive barrier between the handler and the chemical.

Core Directive: Your Personal Protective Equipment Protocol

The selection of appropriate PPE is the first line of defense. The following table summarizes the required equipment for handling this compound.

Body Part Personal Protective Equipment Rationale and Specifications
Hands Butyl Rubber GlovesKetones can degrade many common glove materials. Butyl rubber offers excellent resistance to ketones, including acetone and other diketones.[1][10] Double gloving can be considered for extended handling periods.
Eyes & Face Chemical Splash Goggles & Face ShieldGoggles provide a seal around the eyes to protect from splashes. A face shield should be worn over the goggles to protect the entire face, especially when handling larger quantities or when there is a risk of splashing.[2]
Body Chemical-Resistant Lab Coat or ApronA lab coat made of a chemical-resistant material should be worn to protect against splashes and contamination of personal clothing. Ensure the lab coat is fully buttoned.
Respiratory Air-Purifying Respirator with Organic Vapor CartridgesWhen handling this compound outside of a certified chemical fume hood, or when vapor concentrations may exceed exposure limits, a NIOSH-approved air-purifying respirator with organic vapor cartridges is required.[11][12]

Operational Plan: Step-by-Step PPE Procedures

Adherence to a strict sequence for donning and doffing PPE is critical to prevent cross-contamination.

Donning PPE Workflow:

PPE_Donning A 1. Lab Coat B 2. Respirator (if required) A->B C 3. Goggles and Face Shield B->C D 4. Gloves C->D

Caption: Sequential process for correctly putting on PPE.

1. Lab Coat: Put on your chemical-resistant lab coat and fasten all buttons. 2. Respirator: If required, perform a seal check to ensure your respirator is fitted correctly. 3. Goggles and Face Shield: Put on your chemical splash goggles, ensuring a snug fit. Place the face shield over the goggles. 4. Gloves: Don the first pair of butyl rubber gloves, pulling the cuffs over the sleeves of your lab coat. If double-gloving, don the second pair over the first.

Doffing PPE Workflow:

PPE_Doffing A 1. Gloves B 2. Face Shield and Goggles A->B C 3. Lab Coat B->C D 4. Respirator (if worn) C->D E 5. Hand Washing D->E

Caption: Sequential process for safely removing PPE.

1. Gloves: Remove the outer pair of gloves first (if double-gloved) by peeling them off from the cuff, turning them inside out. Then, remove the inner pair in the same manner, avoiding contact with the contaminated exterior. 2. Face Shield and Goggles: Remove the face shield, followed by the goggles, from the back of your head to avoid touching the front surfaces. 3. Lab Coat: Unbutton your lab coat and remove it by rolling it down your arms, turning the sleeves inside out. 4. Respirator: If you are wearing a respirator, remove it from behind. 5. Hand Washing: Immediately wash your hands thoroughly with soap and water.

Disposal Plan: Managing this compound Waste

Proper segregation and disposal of chemical waste are crucial for environmental safety and regulatory compliance.

Waste Segregation:

  • Liquid Waste: All solutions containing this compound, as well as any rinsate from cleaning contaminated glassware, must be collected in a designated, labeled, and sealed hazardous waste container.[13][14] Do not mix with incompatible waste streams.[13]

  • Solid Waste: All disposable items that have come into contact with this compound, such as used gloves, paper towels, and pipette tips, must be collected in a separate, clearly labeled hazardous solid waste container.[6]

Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.

  • Storage: Store waste containers in a designated, well-ventilated satellite accumulation area, away from sources of ignition.[15]

  • Licensed Disposal: All this compound waste must be disposed of through a licensed hazardous waste contractor.[14] Do not pour any amount of this chemical down the drain or dispose of it in regular trash.[6]

  • Empty Containers: Thoroughly empty all original containers of this compound. The empty containers should be triple-rinsed with a suitable solvent (collecting the rinsate as hazardous waste), the label defaced, and then disposed of according to your institution's guidelines for empty chemical containers.[16]

Emergency Procedures: In Case of Exposure

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[17][18] Seek medical attention if irritation persists.[17]

Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[18] Remove contact lenses if present and easy to do so.[18] Seek immediate medical attention.

Inhalation: Move the affected person to fresh air.[19] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[19] Seek immediate medical attention.

Ingestion: Do not induce vomiting.[9] Seek immediate medical attention.

By adhering to these protocols, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.